Product packaging for Aquathol(Cat. No.:)

Aquathol

Cat. No.: B10799226
M. Wt: 186.16 g/mol
InChI Key: GXEKYRXVRROBEV-LAXKNYFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aquathol is an aquatic herbicide formulation with the active ingredient Endothall, provided for research use only in the study of aquatic plant management . Its primary research application is for the controlled management of submerged and floating aquatic weeds, such as Eurasian watermilfoil and hydrilla, in freshwater environments like ponds, lakes, and irrigation canals . The compound's research value lies in its versatility as a tool for studying invasive species control, ecosystem management, and the dynamics of herbicide behavior in aquatic habitats. This compound K, a common formulation, is noted for its relatively short half-life in water, allowing for studies on temporary intervention with limited persistence . The active ingredient, Endothall, functions as a contact and desiccant herbicide . Its mechanism of action is identified as a protein phosphatase inhibitor (specifically PP1), a key biochemical pathway in plants . This inhibition disrupts critical cellular processes, leading to the rapid control of target vegetation, often with visible effects within days of application under study conditions . From an environmental research perspective, when applied according to label directions in field studies, this compound has been reported to be non-toxic to fish and other aquatic organisms, making it a subject of interest for investigations aiming to balance efficacy with ecological safety . This product is strictly for research purposes. It is not intended for personal, commercial, or any other unpermitted use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O5 B10799226 Aquathol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5?,6?

InChI Key

GXEKYRXVRROBEV-LAXKNYFCSA-N

Isomeric SMILES

C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Endothall's Inhibition of Protein Synthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid derivative, is a potent inhibitor of protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase. This inhibition disrupts cellular signaling cascades, leading to a cascade of downstream effects, including the profound inhibition of protein synthesis. This technical guide delineates the core mechanism of endothall-mediated protein synthesis inhibition, focusing on its impact on the mTOR signaling pathway and the direct regulation of translation initiation factors. This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development.

Core Mechanism: Inhibition of Protein Phosphatase 2A

Endothall's primary mode of action is the inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2] Structurally similar to the natural toxin cantharidin, endothall directly binds to the catalytic subunit of PP2A, occluding the active site and preventing the dephosphorylation of its substrates.[1][2] This leads to the hyperphosphorylation of numerous downstream proteins, disrupting critical cellular processes.[1]

Quantitative Data: Inhibitory Potency of Endothall

The efficacy of endothall as a phosphatase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for endothall and its structural analog, cantharidin, against PP1 and PP2A.

Compound Target Phosphatase IC50 Value Reference
EndothallPP2A90 nM[1]
EndothallPP15000 nM (5 µM)[1]
CantharidinPP2A160 nM[1]
CantharidinPP11700 nM (1.7 µM)[1]

Impact on Protein Synthesis

The inhibition of PP2A by endothall significantly curtails protein synthesis, primarily by affecting the initiation phase of translation. This is achieved through at least two interconnected mechanisms: dysregulation of the mTOR signaling pathway and direct modulation of translation initiation factors. While early reports suggested endothall interferes with protein and RNA synthesis in plants, the detailed molecular mechanism in mammalian cells is centered around PP2A's role in translational control.[3][4]

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis.[5][6] The mTOR complex 1 (mTORC1) is a key promoter of protein synthesis. PP2A is known to regulate the mTOR pathway. By inhibiting PP2A, endothall can lead to the hyperphosphorylation and activation of mTORC1's downstream effectors, which paradoxically can also be linked to feedback mechanisms that ultimately inhibit translation. However, the more direct and well-established mechanism involves the regulation of key translation initiation components.

Regulation of Eukaryotic Initiation Factor 4E (eIF4E)

A more direct route for endothall-induced protein synthesis inhibition is through the hyperphosphorylation of proteins that regulate the cap-dependent translation initiation. PP2A has been shown to directly dephosphorylate eukaryotic initiation factor 4E (eIF4E) and the MAP kinase-interacting kinase 1 (Mnk1), which is responsible for phosphorylating eIF4E.[7]

The phosphorylation of eIF4E is a critical step in the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. By inhibiting PP2A, endothall treatment leads to an increase in the phosphorylation of eIF4E. This hyperphosphorylation can, under certain contexts, paradoxically inhibit translation by promoting the formation of inactive complexes or disrupting the normal cycle of initiation factor engagement and release.

Another crucial component of the mTOR pathway is the 4E-binding protein 1 (4E-BP1). When hypophosphorylated, 4E-BP1 binds to eIF4E and prevents its incorporation into the eIF4F complex, thereby inhibiting translation. mTORC1 phosphorylates 4E-BP1, causing it to dissociate from eIF4E and allowing translation to proceed.[5] While endothall's primary effect is on PP2A, the crosstalk between PP2A and mTOR signaling pathways means that the phosphorylation status of 4E-BP1 is also likely affected, contributing to the overall inhibition of protein synthesis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Endothall-Induced Protein Synthesis Inhibition

The following diagram illustrates the proposed signaling cascade through which endothall inhibits protein synthesis.

Endothall_Pathway Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits mTORC1 mTORC1 PP2A->mTORC1 Dephosphorylates (Inhibits) Mnk1 Mnk1 PP2A->Mnk1 Dephosphorylates (Inhibits) eIF4E eIF4E PP2A->eIF4E Dephosphorylates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inactivates binding to eIF4E) eIF4B eIF4B S6K1->eIF4B Phosphorylates (Activates) eIF4F eIF4F Complex Assembly eIF4B->eIF4F Promotes Mnk1->eIF4E Phosphorylates eIF4E->eIF4F Promotes 4EBP1->eIF4E Binds & Inhibits Translation_Initiation Translation Initiation eIF4F->Translation_Initiation Initiates Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis Leads to PP2A_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Purified PP2A - Phosphopeptide Substrate - Assay Buffer - Malachite Green Reagent start->prep_reagents prep_endothall Prepare Serial Dilutions of Endothall prep_reagents->prep_endothall plate_setup Set up 96-well plate: - Add Assay Buffer (Control) - Add Endothall dilutions prep_endothall->plate_setup add_enzyme Add Purified PP2A Enzyme to each well plate_setup->add_enzyme pre_incubation Pre-incubate at 30°C for 10 minutes add_enzyme->pre_incubation start_reaction Initiate Reaction: Add Phosphopeptide Substrate pre_incubation->start_reaction incubation Incubate at 30°C for 15-30 minutes start_reaction->incubation stop_reaction Stop Reaction: Add Malachite Green Reagent incubation->stop_reaction color_development Incubate at Room Temperature for 15-20 minutes stop_reaction->color_development measure_absorbance Measure Absorbance at 620-650 nm color_development->measure_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

References

molecular structure of endothall and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of Endothall and Its Derivatives

Introduction

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent contact herbicide and desiccant.[1][2] Its discovery and subsequent development have led to its widespread use in controlling both terrestrial and aquatic weeds.[2][3] This technical guide provides a comprehensive overview of the molecular structure of endothall, its principal derivatives, their physicochemical properties, and the analytical methodologies employed for their detection. The guide also delves into the current understanding of its mechanism of action.

Molecular Structure

Endothall is an organic acid characterized by a bridged bicyclic ether structure.[3] The core of the molecule is a furan ring fused with a maleic anhydride precursor through a Diels-Alder reaction, which is then hydrolyzed to form the dicarboxylic acid.[3] The chemical formula for endothall is C₈H₁₀O₅.[2] Of its stereoisomers, the exo-cis form exhibits the highest biological activity.[4]

G Molecular Structure of Endothall cluster_endothall Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) C1 C C2 C C1->C2 C7 C3 C C2->C3 COOH1_C C C2->COOH1_C C4 C C3->C4 COOH2_C C C3->COOH2_C O_bridge O C4->O_bridge C5 CH₂ C6 CH₂ C5->C6 C8 C6->C8 O_bridge->C1 C7->C5 COOH1_O1 O COOH1_C->COOH1_O1 = COOH1_O2 OH COOH1_C->COOH1_O2 COOH2_O1 O COOH2_C->COOH2_O1 = COOH2_O2 OH COOH2_C->COOH2_O2

Caption: Simplified 2D representation of the Endothall molecule.

Derivatives of Endothall

Endothall is typically formulated and applied as a salt to improve its handling and efficacy. The two primary derivatives are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[1][2] The herbicidal activity is attributed to the endothall acid, which is formed after the dissociation of these salts in the environment.[5]

  • Dipotassium Endothall: This inorganic salt is formed by replacing the acidic protons of both carboxylic acid groups with potassium ions. It is known for its lower toxicity to fish compared to the amine salt, making it suitable for use in fisheries.[1]

  • Mono(N,N-dimethylalkylamine) Endothall: This amine salt derivative is particularly effective against filamentous algae.[1] The "alkyl" group is typically derived from coconut oil, resulting in a mixture of C8 to C18 alkyl chains.[6]

G Relationship of Endothall Acid and its Salt Derivatives cluster_dissociation Dissociation in Water Endothall_Acid Endothall Acid (C₈H₁₀O₅) Dipotassium_Salt Dipotassium Salt (C₈H₈K₂O₅) Endothall_Acid->Dipotassium_Salt + 2KOH Amine_Salt Mono(N,N-dimethylalkylamine) Salt Endothall_Acid->Amine_Salt + R-N(CH₃)₂ Environment Aquatic Environment Dipotassium_Salt->Environment Application Amine_Salt->Environment Application Environment->Endothall_Acid Releases active herbicidal form

Caption: Formation and environmental dissociation of endothall salts.

Physicochemical Properties

The properties of endothall and its derivatives influence their environmental fate and transport. Endothall acid is highly soluble in water and has a low octanol-water partition coefficient (Kow), indicating it is not expected to bioaccumulate significantly.[1][7]

Table 1: Physicochemical Properties of Endothall and its Derivatives

PropertyEndothall AcidDipotassium SaltMono(N,N-dimethylalkylamine) SaltReference(s)
Chemical Formula C₈H₁₀O₅C₈H₈K₂O₅Mixture[2][4][6]
Molecular Weight ( g/mol ) 186.16262.34Not applicable[2][4][6]
Appearance Crystalline, white solid--[1]
Melting Point (°C) 144 (decomposes)--[1][2]
Density (g/cm³) 1.431 (at 20°C)--[2]
Water Solubility (g/L at 20°C) 100--[2][4]
Vapor Pressure Negligible--[1]
Log Kow 1.911.36-[1]
Biodegradation Half-life (days) 8.35 (aerobic)10 (anaerobic)-[1]

Mechanism of Action

The precise herbicidal mode of action for endothall is not fully elucidated, but several mechanisms have been proposed.[1] It is established as a contact-type, membrane-active compound that is not significantly translocated in terrestrial plants.[8] The primary effects are believed to stem from the inhibition of protein and lipid biosynthesis.[1][5][9] Endothall is also recognized as a protein phosphatase 2A inhibitor, a characteristic it shares with cantharidin.[2]

Other postulated mechanisms include:

  • Interference with Respiration: The herbicidal effect is greater in the dark, suggesting an inhibition of respiratory processes.[1]

  • Disruption of Cell Membranes: Endothall can induce changes in cell membranes, leading to increased permeability, water loss, and tissue desiccation.[1][8]

  • Inhibition of Enzyme Activity: It has been shown to affect dipeptidase and proteinase activities.[1][9]

G Postulated Mechanisms of Action for Endothall cluster_cellular Plant Cell Endothall Endothall PP2A Protein Phosphatase 2A Endothall->PP2A Inhibits Protein_Synth Protein Synthesis Endothall->Protein_Synth Inhibits Lipid_Synth Lipid Synthesis Endothall->Lipid_Synth Inhibits Respiration Mitochondrial Respiration Endothall->Respiration Inhibits Cell_Membrane Cell Membrane Integrity Endothall->Cell_Membrane Disrupts Herbicidal_Effect Herbicidal Effect (Wilting, Desiccation, Cell Death) PP2A->Herbicidal_Effect Protein_Synth->Herbicidal_Effect Lipid_Synth->Herbicidal_Effect Respiration->Herbicidal_Effect Cell_Membrane->Herbicidal_Effect

Caption: Potential cellular targets and mechanisms of endothall.

Experimental Protocols for Detection

Sensitive and reliable analytical methods are essential for monitoring endothall levels in environmental samples, particularly drinking water. The U.S. Environmental Protection Agency (EPA) has established several methods based on gas chromatography (GC). More recent methods utilize ion chromatography-mass spectrometry (IC-MS/MS) for direct analysis.[10][11]

EPA Method 548: GC-ECD Analysis

This method involves the derivatization of endothall to a more volatile compound suitable for GC analysis with an electron capture detector (ECD).[12][13]

Methodology:

  • Sample Preparation: A 5.0 mL water sample is concentrated to less than 0.5 mL in a Kuderna-Danish tube using a heating block.[13]

  • Derivatization: Glacial acetic acid, sodium acetate, and a solution of pentafluorophenylhydrazine (PFPH) in acetic acid are added to the concentrated sample.[13] The mixture is heated at 150°C for 90 minutes to form the endothall-PFPH derivative.[13]

  • Extraction: The reaction solution is diluted with reagent water and passed through a solid sorbent cartridge.[13]

  • Elution: The cartridge is washed, and the derivative is eluted with methyl-tert-butyl ether (MTBE).[13]

  • Analysis: The final MTBE extract is analyzed by GC-ECD.[13]

G Experimental Workflow for EPA Method 548 Start 5 mL Water Sample Concentrate Volume Reduction (<0.5 mL via heating block) Start->Concentrate Derivatize Derivatization Add Acetic Acid, NaOAc, PFPH Heat at 150°C for 90 min Concentrate->Derivatize Dilute Dilute with Reagent Water Derivatize->Dilute SPE Solid Phase Extraction (SPE) (Pass through sorbent cartridge) Dilute->SPE Elute Elute with MTBE SPE->Elute Analyze GC-ECD Analysis Elute->Analyze

Caption: Workflow diagram for the detection of endothall by GC-ECD.

EPA Method 548.1: GC-MS/FID Analysis

This method involves methylation to form the dimethyl ester of endothall, which is then analyzed by GC with a mass spectrometer (MS) or a flame ionization detector (FID).[12][14]

Methodology:

  • Sample Collection: Collect a 100 mL water sample in a glass container. Dechlorinate with sodium thiosulfate and acidify to pH 1.5-2.[14]

  • Extraction: Pass the sample through a tertiary amine anion exchange liquid-solid extraction (LSE) cartridge.[14]

  • Elution: Elute the trapped endothall from the cartridge with acidic methanol.[15]

  • Derivatization (Methylation): Add methylene chloride as a co-solvent. Heat the mixture for approximately 30 minutes to form the dimethyl ester of endothall.[14][15]

  • Liquid-Liquid Extraction (LLE): Add salted reagent water and partition the endothall dimethyl ester into methylene chloride.[14][15]

  • Concentration: Reduce the extract volume with a gentle stream of nitrogen.[14][15]

  • Analysis: Inject the concentrated extract into a GC-MS or GC-FID system.[14]

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

This modern approach allows for the direct analysis of endothall in water samples with minimal preparation, significantly improving throughput compared to GC-based methods.[10][11]

Methodology:

  • Sample Preparation: Water samples, if containing particulates, are filtered. Samples with high salt content may be diluted. An internal standard (e.g., isotope-labeled glutaric acid) is added.[10]

  • Injection: The sample is directly injected into the IC system.[10][11]

  • Chromatography: Separation is achieved on an ion chromatography column in approximately 10 minutes.[10][11]

  • Detection: The analyte is detected using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.[10]

Table 2: Comparison of Analytical Methods for Endothall Detection

ParameterEPA Method 548 (GC-ECD)EPA Method 548.1 (GC-MS/FID)IC-MS/MSReference(s)
Principle Derivatization (PFPH) & GCDerivatization (Methylation) & GCDirect Injection & IC[10][12]
Detector(s) ECDMS or FIDMS/MS[10][12]
Sample Prep Extensive (Concentration, Derivatization, SPE)Extensive (SPE, Derivatization, LLE)Minimal (Filtration/Dilution)[10][13][14]
Run Time >20 min~20 min~10 min[10][11]
Method Detection Limit (MDL) in µg/L Not specified in search results1.79 (GC/MS), 0.7 (FID)~0.56[10][12]

Conclusion

Endothall remains a significant tool in weed management due to its efficacy and relatively short environmental persistence, which is primarily driven by microbial degradation.[1][15] Its molecular structure, a rigid bicyclic dicarboxylic acid, is the basis for its salt derivatives, which enhance its application properties. While its precise mechanism of action involves multiple potential pathways, the inhibition of protein phosphatase 2A and interference with protein and lipid synthesis are key aspects. The development of advanced analytical techniques, such as IC-MS/MS, has enabled more rapid and sensitive monitoring, ensuring its safe use in both agricultural and aquatic environments. This guide provides a foundational understanding for researchers and professionals engaged in the study and application of this important herbicide.

References

Endothall: A Technical Guide to its Environmental Fate and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used herbicide for controlling a broad spectrum of aquatic and terrestrial weeds.[1] Its application in diverse environmental settings necessitates a thorough understanding of its persistence, mobility, and ultimate fate. This technical guide provides an in-depth analysis of the environmental fate and degradation pathways of endothall, with a focus on quantitative data, experimental methodologies, and the underlying biochemical transformations. The primary mechanism for endothall's removal from the environment is rapid microbial degradation, which transforms it into naturally occurring substances.[1][2] Abiotic degradation processes such as hydrolysis and photolysis are not considered significant pathways for its dissipation.[1][3]

Data Presentation: Quantitative Environmental Fate Parameters

The environmental behavior of endothall is characterized by its physicochemical properties and its interaction with various environmental compartments. The following tables summarize key quantitative data from numerous studies.

Table 1: Physicochemical Properties of Endothall

PropertyValueReference
Molecular FormulaC₈H₁₀O₅[4]
Molecular Weight186.16 g/mol [5]
Water Solubility100,000 mg/L (at 20°C)[3]
Vapor PressureVery low at room temperature[3]
Octanol-Water Partition Coefficient (Kow)Not available (very low)[3]

Table 2: Endothall Degradation Half-Life in Soil

Soil TypeConditionHalf-Life (days)Reference
GeneralAerobic4 - 9[3][6]
ClayAerobic4
High Organic ContentAerobic9
General-7 - 21 (disappearance)

Table 3: Endothall Degradation Half-Life in Aquatic Environments

SystemConditionHalf-Life (days)Reference
Aquatic EnvironmentAerobic~7 or less[3]
Aquatic EnvironmentAnaerobic10[1]
Pond Water (non-autoclaved)-4 (50% degradation)[1]
Pond Water (autoclaved)-No degradation after 9 days[1]
Greenhouse Pools-4[1]
Irrigation Supply Ponds-12[1]
Anoxic Water->30 (28% removal)[1]
Surface Water-4 - 7

Table 4: Endothall Soil Adsorption and Bioconcentration

ParameterValueSystem/OrganismReference
Soil Adsorption Coefficient (Koc)< 2Sediment/Water[3]
Bioconcentration Factor (BCF)< 1Bluegill (Lepomis macrochirus)[3]
Bioconcentration Factor (BCF)< 1 (estimated)Based on water solubility[1]
Bioconcentration Factor (BCF)10Mosquitofish[1]
Bioconcentration Factor (BCF)0.003 - 0.008Bluegills[1]
Bioconcentration Factor (BCF)150Water flea[1]
Bioconcentration Factor (BCF)63Green algae[1]
Bioconcentration Factor (BCF)36Snail[1]

Degradation Pathways

The primary route of endothall degradation in both soil and aquatic environments is microbial metabolism.[1][2] Abiotic processes such as photolysis and hydrolysis play a negligible role in its breakdown.[1][3]

Microbial Degradation

Microorganisms, particularly bacteria, utilize endothall as a carbon and energy source.[7] The degradation process is initiated by the cleavage of the oxabicyclo ring structure.[2] The principal metabolite formed is glutamic acid, a common amino acid that is readily assimilated into the microbial metabolic cycles, such as the tricarboxylic acid (TCA) cycle.[2][3][8] Minor metabolites that have been identified include aspartic acid and citric acid.[1] The complete degradation of endothall ultimately results in the formation of carbon dioxide, water, and microbial biomass.[8] In aquatic systems, the presence of sediment is crucial for microbial degradation to occur, with a lag phase of 5 to 11 days often observed before rapid breakdown commences.[2][9][10]

Endothall_Degradation Endothall Endothall (7-oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic acid) Microbial_Metabolism Microbial Metabolism (e.g., Arthrobacter sp.) Endothall->Microbial_Metabolism Primary Pathway Ring_Cleavage Oxabicyclo Ring Cleavage Microbial_Metabolism->Ring_Cleavage Glutamic_Acid Glutamic Acid (Primary Metabolite) Ring_Cleavage->Glutamic_Acid Minor_Metabolites Minor Metabolites (e.g., Aspartic Acid, Citric Acid) Ring_Cleavage->Minor_Metabolites TCA_Cycle Tricarboxylic Acid (TCA) Cycle Glutamic_Acid->TCA_Cycle Incorporation Mineralization Mineralization (CO2, H2O, Biomass) TCA_Cycle->Mineralization

Caption: Microbial degradation pathway of endothall.

Abiotic Degradation
  • Photolysis: Endothall is stable to photolysis. Studies have shown it to be stable in the presence of sunlight at pH 7 and 9.[1] While one study indicated a half-life of less than 24 hours at pH 5, the consensus is that photolysis is not a significant environmental fate process.[1]

  • Hydrolysis: Endothall is generally stable to hydrolysis at pH 5 and 9.[1] One study reported a very long half-life of 2,825 days at a neutral pH of 7.[1] Therefore, hydrolysis is not considered a significant degradation pathway.

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the environmental fate of endothall. The following sections describe methodologies for key studies.

Aquatic Degradation Study (Mesocosm)

This protocol is designed to simulate and quantify the degradation of endothall in a controlled aquatic environment that includes both water and sediment, mimicking natural conditions.

  • Mesocosm Setup:

    • Collect water and sediment from a representative, uncontaminated aquatic site.

    • Establish replicate mesocosms (e.g., large glass tanks) containing a defined ratio of sediment and overlying water.[11]

    • Allow the systems to acclimate for a specified period before treatment.

  • Treatment Application:

    • Prepare a stock solution of endothall, often using a ¹⁴C-radiolabeled compound to facilitate the tracking of the parent compound and its metabolites.[2]

    • Apply the stock solution to the water column of the treatment mesocosms to achieve the desired experimental concentration.[12]

  • Incubation and Sampling:

    • Incubate the mesocosms under controlled conditions (e.g., temperature, light) for a defined period (e.g., up to 60 days).[2][8]

    • Collect water and sediment samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60 days).[2]

    • For mineralization studies, trap any evolved ¹⁴CO₂ using an alkaline solution.[2]

  • Sample Analysis:

    • Extract endothall and its degradation products from the water and sediment samples using appropriate solvents and techniques.

    • Analyze the extracts using analytical instrumentation such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.[2][9]

Soil Degradation Study

This protocol outlines a laboratory experiment to determine the rate and pathway of endothall degradation in soil.

  • Soil Selection and Preparation:

    • Select and characterize representative soil types for the study.

    • Sieve the soil and adjust the moisture content to a specified level (e.g., 50-75% of field capacity).

  • Treatment and Incubation:

    • Treat soil samples with a known concentration of endothall (often ¹⁴C-labeled).

    • Incubate the treated soil samples in the dark at a constant temperature.

    • Maintain aerobic conditions by ensuring adequate air exchange, or establish anaerobic conditions by flooding the soil and purging with an inert gas.

  • Sampling and Analysis:

    • Collect soil samples at various time intervals throughout the incubation period.

    • Extract endothall and its metabolites from the soil using a suitable extraction procedure.

    • Quantify the parent compound and its metabolites using techniques like LC-MS or GC-MS.

    • Determine mineralization by trapping and quantifying the evolved ¹⁴CO₂.

Analytical Method for Endothall in Drinking Water (EPA Method 548.1)

This method is used for the determination of endothall in drinking water sources and finished drinking water.[13]

  • Sample Collection and Preservation:

    • Collect grab samples in amber glass bottles with Teflon-lined caps.[14]

    • If residual chlorine is present, add sodium thiosulfate to the sample bottle before collection.[13]

    • Store samples refrigerated at 4°C until extraction.[13]

  • Solid-Phase Extraction (SPE):

    • A 100 mL water sample is passed through a tertiary amine anion exchange SPE cartridge.[14][15]

    • The cartridge is rinsed to remove interfering substances.

    • Endothall is eluted from the cartridge with acidic methanol.[14][15]

  • Derivatization (Methylation):

    • To make the non-volatile endothall suitable for GC analysis, it is converted to its volatile dimethyl ester derivative.[14]

    • This is achieved by heating the acidic methanol eluate after the addition of a co-solvent like methylene chloride.[13][14]

  • Liquid-Liquid Extraction and Concentration:

    • The endothall dimethyl ester is partitioned into methylene chloride.[13]

    • The extract is then concentrated to a small volume.[14]

  • Gas Chromatography (GC) Analysis:

    • The concentrated extract is analyzed by GC coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[13][14]

EPA_Method_548_1 cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction_concentration Extraction & Concentration cluster_analysis Analysis Sample_Collection 1. Collect 100 mL Water Sample SPE 2. Solid-Phase Extraction (Anion Exchange) Sample_Collection->SPE Elution 3. Elute with Acidic Methanol SPE->Elution Methylation 4. Methylation to Dimethyl Ester (Heat with Acidic Methanol) Elution->Methylation LLE 5. Partition into Methylene Chloride Methylation->LLE Concentration 6. Concentrate Extract LLE->Concentration GC_Analysis 7. GC-MS or GC-FID Analysis Concentration->GC_Analysis

Caption: Experimental workflow for EPA Method 548.1.

Conclusion

The environmental fate of endothall is predominantly governed by rapid microbial degradation in both soil and aquatic systems, leading to its classification as a non-persistent herbicide. Its high water solubility and low potential for soil adsorption suggest mobility; however, its short environmental half-life mitigates significant leaching. The primary degradation pathway involves the microbial cleavage of the endothall molecule to form glutamic acid, which is then incorporated into natural metabolic cycles. Abiotic degradation processes are not significant. A thorough understanding of the experimental protocols for studying its environmental fate is crucial for accurate risk assessment and effective environmental stewardship.

References

In-Depth Technical Guide: Primary Breakdown Products of Endothall in Aquatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely utilized aquatic herbicide for the control of submerged aquatic weeds and algae.[1] Its environmental fate, particularly its degradation in aquatic systems, is of significant interest to ensure its responsible use and to understand its potential impact on non-target organisms and water quality. This technical guide provides a comprehensive overview of the primary breakdown products of endothall in aquatic environments, detailing the degradation pathways, kinetics, and analytical methodologies for their identification and quantification.

Primary Degradation Pathway of Endothall

The primary route of endothall degradation in aquatic systems is through microbial metabolism.[2] Abiotic processes such as photolysis and hydrolysis do not significantly contribute to its breakdown.[3] The degradation is highly dependent on environmental conditions, with the presence of sediment and warmer water temperatures accelerating the process.[2][4]

The initial and most significant breakdown product of endothall is glutamic acid , a naturally occurring amino acid.[1][2] This biotransformation is initiated by the microbial cleavage of the oxabicyclo ring structure of the endothall molecule.[3] Following its formation, glutamic acid is rapidly consumed by bacteria and further metabolized through the tricarboxylic acid (TCA) cycle.[3] Ultimately, endothall is completely broken down into carbon, hydrogen, and oxygen.[1]

Endothall_Degradation_Pathway cluster_endothall Endothall cluster_microbial Microbial Degradation cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_final Final Products Endothall Endothall (7-oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic acid) Glutamic_Acid Glutamic Acid Endothall->Glutamic_Acid Microbial Ring Cleavage TCA_Cycle Further Microbial Metabolism Glutamic_Acid->TCA_Cycle Rapid Consumption by Bacteria Final_Products Carbon, Hydrogen, Oxygen TCA_Cycle->Final_Products Mineralization

Microbial degradation pathway of endothall in aquatic systems.

Quantitative Data on Endothall Degradation

The persistence of endothall in aquatic environments is typically characterized by its half-life, which is the time required for 50% of the initial concentration to degrade. The half-life of endothall is highly variable and influenced by a number of factors.

ParameterConditionHalf-life (t½)Reference(s)
Aquatic Environment Aerobic~1 week or less[3]
Anaerobic10 days[3]
General Field Conditions5 - 10 days[1]
Complete Degradation30 - 60 days[1][5]
pH pH 5< 24 hours[3]
pH 7 and 9Stable (in one study)[3]
Temperature Warmer water (>80°F or >27°C)Faster degradation[6]
Cooler waterSlower degradation[6]

Experimental Protocols for Analysis

The accurate quantification of endothall and its breakdown products is essential for environmental monitoring and research. Two primary analytical techniques are employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

EPA Method 548.1: GC-MS Analysis

This method is a well-established protocol for the determination of endothall in drinking water.[4][7]

1. Sample Preparation and Extraction:

  • Collect a 100 mL water sample in a clean, amber glass container with a Teflon-lined screw cap.[4]

  • Condition a tertiary amine anion exchange solid-phase extraction (SPE) cartridge by sequentially rinsing with methylene chloride, methanol, and deionized water.[4]

  • Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[4]

  • Rinse the cartridge with methanol and dry it by drawing air through it for at least 5 minutes.[4]

  • Elute the retained endothall with 8 mL of 10% sulfuric acid in methanol, followed by 6 mL of methylene chloride, collecting both eluates in the same container.[4]

2. Derivatization (Methylation):

  • To the collected eluate, add a small volume of methylene chloride as a co-solvent.[4]

  • Heat the mixture to convert the non-volatile endothall to its volatile dimethyl ester derivative.[4]

  • After cooling, add salted reagent water and partition the endothall dimethyl ester into the methylene chloride layer by shaking.[4]

3. Extract Concentration and Analysis:

  • Concentrate the methylene chloride extract to a final volume of 1 mL using a gentle stream of nitrogen.[4]

  • Analyze the concentrated extract using a gas chromatograph equipped with a mass spectrometer (GC-MS) or a flame ionization detector (FID).[4]

EPA_Method_548_1_Workflow cluster_sample Sample Collection & Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis Analysis Sample 100 mL Water Sample SPE Tertiary Amine Anion Exchange Cartridge Sample->SPE Extraction Derivatization Methylation to form Endothall Dimethyl Ester SPE->Derivatization Elution GCMS GC-MS or GC-FID Derivatization->GCMS Injection

Experimental workflow for EPA Method 548.1.
LC-MS/MS Analysis

More recent methods utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer advantages in terms of reduced sample preparation and analysis time.[8][9]

1. Sample Preparation:

  • For water samples, direct injection is often possible after the addition of an internal standard, such as isotope-labeled glutaric acid.[8][9]

  • For samples with high salt content, a 1:10 dilution with deionized water may be necessary.[10]

2. Chromatographic Separation:

  • Ion chromatography is often preferred for the separation of ionic compounds like endothall.[10]

  • A typical chromatographic run time is around 10 minutes.[10]

3. Mass Spectrometric Detection:

  • Detection is performed using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity.[10]

Comparison of Analytical Methods
FeatureGC-MS (EPA Method 548.1)LC-MS/MS
Sample Preparation Required (Solid-Phase Extraction, Derivatization)[4]Minimal (Direct injection for water samples)[8]
Derivatization Mandatory (Methylation)[4]Not required[8]
Analysis Time ~20 minutes[8]~10 minutes[10]
Limit of Detection (LOD) 1.79 µg/L (GC-MS)[4]0.56 µg/L[10]
Linear Range Method covers regulated levels1 to 1000 µg/L[10]
Internal Standard Example Acenaphthene-d10[7]Glutaric acid-d6[8]

Conclusion

The primary breakdown product of endothall in aquatic systems is glutamic acid, which is subsequently mineralized to carbon, hydrogen, and oxygen through microbial action. The degradation rate is highly influenced by environmental factors, particularly the presence of microbial communities in sediment. For the analysis of endothall, while the traditional EPA Method 548.1 (GC-MS) is robust, modern LC-MS/MS methods offer significant advantages in terms of speed, sensitivity, and reduced sample preparation. The choice of analytical method will depend on the specific requirements of the study, including sample matrix, desired sensitivity, and available instrumentation. This guide provides researchers and scientists with the foundational knowledge to understand and investigate the environmental fate of endothall.

References

The Microbial Degradation of Endothall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothall, a widely utilized herbicide and algaecide, is characterized by its relatively short environmental persistence, primarily due to rapid biodegradation by soil and aquatic microorganisms. This technical guide provides a comprehensive overview of the microbial processes governing endothall degradation, with a focus on the key microorganisms, metabolic pathways, and influencing environmental factors. While significant strides have been made in understanding the overall degradation process, critical knowledge gaps remain concerning the specific enzymatic kinetics, the identity of the enzymes responsible for the initial ring cleavage, and the genetic regulatory mechanisms. This guide summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to Endothall and its Biodegradation

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a contact herbicide employed for the control of a broad spectrum of aquatic and terrestrial weeds.[1][2] Its mode of action involves the inhibition of protein phosphatase 2A, which disrupts various cellular processes in susceptible plants.[2] The environmental fate of endothall is predominantly dictated by microbial degradation, as abiotic processes such as hydrolysis and photolysis play a negligible role in its breakdown.[3] Microbial action is the primary mechanism for the removal of endothall from both soil and aquatic ecosystems.[3][4]

Key Microorganisms in Endothall Biodegradation

Research has identified bacteria as the principal decomposers of endothall.[4] Notably, species belonging to the genus Arthrobacter have been isolated from lake hydrosoil and have demonstrated the ability to utilize endothall as a sole source of carbon and energy.[4] The presence of a viable and adapted microbial population is a critical factor influencing the rate of endothall degradation.[3]

Metabolic Pathway of Endothall Degradation

The microbial catabolism of endothall proceeds through a defined metabolic pathway, initiated by the cleavage of the 7-oxabicyclo[2.2.1]heptane ring structure.[3]

The primary breakdown product of this ring-opening is glutamic acid, a common amino acid.[3][5] Minor metabolites, including aspartic acid and citric acid, have also been identified.[3] These metabolites are readily assimilated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production and biosynthesis.[3] Ultimately, the carbon from the endothall molecule is mineralized to carbon dioxide.[6]

It is important to note that commercial endothall formulations can contain two isomers, with isomer-2 exhibiting greater persistence in the environment compared to isomer-1.[4]

Endothall_Metabolic_Pathway Endothall Endothall (7-oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic acid) RingCleavage Splitting of Oxabicyclo Ring Endothall->RingCleavage catalyzed by Metabolites Primary Metabolites - Glutamic Acid - Aspartic Acid - Citric Acid RingCleavage->Metabolites leads to TCA_Cycle Tricarboxylic Acid (TCA) Cycle Metabolites->TCA_Cycle enter Mineralization Mineralization (CO2, H2O, Biomass) TCA_Cycle->Mineralization results in MicrobialAction Microbial Action (e.g., Arthrobacter sp.) MicrobialAction->RingCleavage

Figure 1: Metabolic pathway for the microbial degradation of Endothall.

Quantitative Data on Endothall Biodegradation

The rate of endothall biodegradation is influenced by various environmental factors. The following tables summarize the available quantitative data on the half-life of endothall in different environmental compartments.

Table 1: Half-life of Endothall in Soil

Soil TypeHalf-life (days)Reference(s)
Clay4[6]
Organic9[6]
General Soil7 - 21[6]

Table 2: Half-life of Endothall in Aquatic Environments

ConditionHalf-life (days)Reference(s)
Aerobic, with sediment< 10[6]
Anoxic, with sediment10[3]
Pond water (2 ppm)4 (50% degradation)[3]
Ponds (0.3-10 ppm)Undetectable after avg. 2.5 days[3]
Irrigation supply ponds (2 ppm)12[3]
General aquatic environment30 - 60 (complete degradation)[3][5]

Experimental Protocols

Isolation of Endothall-Degrading Microorganisms

A standard enrichment culture technique can be employed to isolate microorganisms capable of degrading endothall.

  • Sample Collection: Collect soil or sediment samples from an area with a history of endothall application.

  • Enrichment Medium: Prepare a minimal salts medium with endothall as the sole carbon source.

  • Inoculation and Incubation: Inoculate the medium with the collected environmental sample and incubate under appropriate aerobic conditions (e.g., 25-30°C with shaking).

  • Sub-culturing: Periodically transfer an aliquot of the culture to fresh enrichment medium to select for endothall-degrading organisms.

  • Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto solid minimal medium containing endothall to obtain pure colonies.

  • Identification: Characterize the isolated strains using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).

Endothall Biodegradation Assay (Mesocosm Study)

Mesocosm studies are instrumental in evaluating the fate and degradation of endothall in a controlled aquatic environment that simulates natural conditions.[4]

  • Mesocosm Setup: Establish replicate aquatic systems (mesocosms) containing water and sediment from a relevant site.[4]

  • Acclimation: Allow the mesocosms to acclimate under controlled temperature and light conditions.

  • Treatment: Introduce a known concentration of endothall (analytically pure or a commercial formulation) to the water column.[4] For mineralization studies, ¹⁴C-labeled endothall can be used.[6]

  • Sampling: Collect water and sediment samples at predetermined time intervals over a period of several weeks.[4]

  • Analysis: Extract endothall and its metabolites from the samples and analyze them using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Data Analysis: Determine the dissipation rate and half-life of endothall in the system.

Experimental_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Collect Collect Water and Sediment Mesocosm Establish Mesocosms Collect->Mesocosm Acclimate Acclimate Mesocosms Mesocosm->Acclimate Treat Introduce Endothall Acclimate->Treat Sample Collect Samples (Water and Sediment) Treat->Sample Extract Extract Endothall and Metabolites Sample->Extract Analyze Analyze by GC-MS/LC-MS Extract->Analyze Data Calculate Half-life and Degradation Rate Analyze->Data

Figure 2: General experimental workflow for an endothall biodegradation mesocosm study.
Analytical Methodology for Endothall and Metabolites

Accurate quantification of endothall and its degradation products is crucial for biodegradation studies.

  • Sample Preparation: Water samples may require solid-phase extraction (SPE) to concentrate the analytes. Sediment samples typically undergo solvent extraction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for endothall analysis. Derivatization of endothall to a more volatile ester is often required prior to GC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity for the analysis of endothall and its polar metabolites, such as glutamic acid, often without the need for derivatization.

Factors Influencing Endothall Biodegradation

Several environmental factors significantly impact the rate and extent of endothall biodegradation:

  • Sediment: In aquatic systems, the presence of sediment is critical for endothall degradation, as it provides a habitat for the degrading microbial communities.[4] Degradation is often negligible in water alone.[4]

  • Temperature: Microbial activity is temperature-dependent, and consequently, endothall degradation rates are expected to increase with temperature.

  • Moisture: Adequate moisture is essential for microbial activity in soil environments.

  • Prior Exposure: Microbial populations in environments previously exposed to endothall may exhibit a shorter lag phase and a more rapid degradation of the herbicide.[4] A lag phase of 5 to 11 days is often observed before rapid degradation commences in unacclimated environments.[4]

Genetic Basis of Endothall Biodegradation

Enzymes and Genes

While the overall metabolic pathway for endothall degradation is known, the specific enzymes and genes involved remain largely uncharacterized. The initial and rate-limiting step, the cleavage of the 7-oxabicyclo[2.2.1]heptane ring, is of particular interest. The enzymes responsible for this transformation have not yet been isolated and characterized. Given the structure of endothall, it is plausible that a hydrolase or an oxygenase is involved in this initial attack.

Role of Plasmids

In many bacteria, including Arthrobacter species, genes encoding the degradation of xenobiotic compounds are often located on plasmids.[7][8] This facilitates the horizontal transfer of these genes within microbial communities, promoting adaptation to new contaminants. While it is hypothesized that the genes for endothall degradation in Arthrobacter may also be plasmid-borne, direct experimental evidence is currently lacking in the scientific literature.

Regulatory Mechanisms

The regulation of the endothall degradation pathway, including the induction of the relevant genes in the presence of the substrate and potential catabolite repression, has not yet been elucidated. Understanding these regulatory networks is crucial for optimizing bioremediation strategies.

Genetic_Regulation_Hypothesis cluster_environment Environment cluster_cell Bacterial Cell (e.g., Arthrobacter sp.) cluster_regulation Genetic Regulation cluster_degradation Degradation Pathway Endothall Endothall (Inducer) RegulatoryProtein Regulatory Protein Endothall->RegulatoryProtein activates RegulatoryGene Regulatory Gene(s) (e.g., on Plasmid?) RegulatoryGene->RegulatoryProtein expresses DegradationGenes Endothall Degradation Genes (e.g., on Plasmid?) RegulatoryProtein->DegradationGenes induces transcription of DegradationEnzymes Degradative Enzymes DegradationGenes->DegradationEnzymes express DegradationEnzymes->Endothall degrade

Figure 3: A hypothetical model for the genetic regulation of endothall degradation.

Knowledge Gaps and Future Research Directions

Despite the established role of microbial action in endothall degradation, several key areas require further investigation to provide a complete understanding of the process at a molecular level:

  • Enzyme Identification and Characterization: The foremost priority is the isolation, purification, and characterization of the enzyme or enzymes responsible for the initial cleavage of the endothall oxabicyclo ring. This would involve proteomic and genomic approaches.

  • Enzyme Kinetics: Once the key enzymes are identified, their kinetic parameters (Vmax, Km) should be determined to understand their efficiency and substrate affinity.

  • Genetic Analysis: The genes encoding the endothall degradation pathway need to be identified, sequenced, and their organization (e.g., in an operon) determined. This will also clarify whether these genes are located on the chromosome or on plasmids.

  • Regulatory Studies: Research into the regulatory mechanisms controlling the expression of endothall degradation genes is essential. This includes identifying regulatory proteins, their binding sites, and the signaling molecules involved.

Addressing these knowledge gaps will not only advance our fundamental understanding of microbial catabolism of this important herbicide but also pave the way for the development of enhanced bioremediation strategies for endothall-contaminated sites.

References

Toxicological Profile of Endothall on Non-Target Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall is a selective contact herbicide used for the control of submerged aquatic vegetation and algae in various water bodies.[1][2][3] Chemically, it is a dicarboxylic acid, and its herbicidal activity is primarily attributed to the endothall acid form.[1] In aquatic applications, endothall is typically formulated as either a dipotassium salt or a mono(N,N-dimethylalkylamine) salt.[4][5][6] It is crucial to distinguish between these formulations, as their toxicological profiles for non-target aquatic organisms differ significantly. The monoamine salt formulation is notably more toxic to aquatic fauna than the dipotassium salt.[4][5][7][8][9] This guide provides a comprehensive overview of the environmental fate, mechanism of action, and toxicological effects of endothall on non-target aquatic organisms, supported by quantitative data, experimental methodologies, and visual diagrams.

Environmental Fate and Transport

Endothall is characterized by its high water solubility and low potential for bioaccumulation in aquatic organisms.[4][5][10] The bioconcentration factor (BCF) for endothall in fish is reported to be less than 1.[10][11] It does not readily adsorb to sediments or suspended solids.[4][7] The primary mechanism of dissipation from the aquatic environment is microbial degradation.[4][7][12] The half-life of endothall in water is relatively short, typically ranging from less than a week to ten days under aerobic conditions.[4][10][12] Degradation is slower under anaerobic conditions.[4][7] The breakdown of endothall ultimately results in carbon, hydrogen, and oxygen, with one of its initial breakdown products being glutamic acid, which is then rapidly consumed by microorganisms.[7][12]

Mechanism of Action

The precise herbicidal mode of action for endothall is not fully understood, but several mechanisms have been proposed.[4] It is known to be a contact-type, membrane-active compound.[13] The primary modes of action are believed to involve the inhibition of protein and lipid synthesis.[5][14] Endothall has been shown to interfere with mRNA metabolism, which is essential for genetic coding and subsequent protein synthesis.[4] Furthermore, it can inhibit lipid synthesis by blocking the incorporation of malonic acid into lipids.[5][14] Another proposed mechanism is the disruption of respiratory processes, leading to a collapse of the cell membrane's electrical gradient and rapid tissue desiccation.[5]

cluster_0 Endothall Action on Plant Cell Endothall Endothall Protein_Synth Protein Synthesis Endothall->Protein_Synth Inhibits Lipid_Synth Lipid Synthesis Endothall->Lipid_Synth Inhibits Respiration Cellular Respiration Endothall->Respiration Disrupts Membrane Cell Membrane Integrity Respiration->Membrane Affects Cell_Death Cellular Breakdown and Desiccation Membrane->Cell_Death

Caption: Proposed mechanisms of action for endothall in susceptible aquatic plants.

Toxicity to Non-Target Aquatic Organisms

The toxicity of endothall to non-target aquatic life is highly dependent on the specific formulation. The dipotassium salt is generally considered to have low to moderate toxicity for fish and invertebrates at typical application rates, while the monoamine salt is significantly more toxic.[4][7][8]

Fish

Acute toxicity studies have been conducted on various freshwater and marine fish species. The 96-hour lethal concentration (LC50) values demonstrate the disparity in toxicity between the two common endothall formulations. The dipotassium salt is considered slightly toxic to practically non-toxic to freshwater fish, whereas the monoamine salt is rated as highly to very highly toxic.[8]

SpeciesFormulation96-hr LC50 (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)Dipotassium Salt230 - 450[4]
Bluegill (Lepomis macrochirus)Dipotassium Salt343 - 450[4]
Channel Catfish (Ictalurus punctatus)Dipotassium Salt>150[4]
Walleye (Stizostedion vitreum)Dipotassium Salt16 - 130[15]
Largemouth Bass (Micropterus salmoides)Dipotassium Salt16 - 130[15]
Bluegill (Lepomis macrochirus)Monoamine Salt0.19 - 2.0[4]
Sheepshead Minnow (Cyprinodon variegatus)Monoamine Salt0.19 - 2.0[4]
Aquatic Invertebrates

Similar to fish, aquatic invertebrates exhibit varied sensitivity to different endothall formulations. The monoamine salt is considerably more toxic to invertebrates than the dipotassium salt.

SpeciesFormulationTest DurationEndpointValue (mg/L)Reference
Water Flea (Daphnia magna)Formulated Product (75-86% AI)26 hrEC5046[11]
Scud (Gammarus sp.)Dipotassium Salt96 hrLC50313[4]
Mysid ShrimpMonoamine Salt96 hrLC500.19 - 2.0[4]
Water Flea (Daphnia sp.)Monoamine Salt96 hrLC500.19 - 2.0[4]
Amphibians

There is limited specific data available in the provided search results regarding the direct toxicological effects of endothall on amphibians. However, tadpoles have been noted as being sensitive to the dimethylalkylamine salt at concentrations ranging from 0.5 to 1.8 ppm.[7] The potential for indirect effects due to habitat modification and the impact of pesticide mixtures on amphibians are areas of broader concern in ecotoxicology.[16][17][18]

Non-Target Aquatic Plants and Algae

As a herbicide, endothall can impact non-target aquatic plants. Its effectiveness varies among plant species, making it selective to some degree.[1] However, at application rates, it can affect desirable native species, particularly pondweeds (Potamogeton spp.).[12] The dipotassium salt formulation is reported to be slightly to moderately toxic to various algae species.

Organism GroupFormulationEndpointValue (mg/L)Reference
Freshwater Blue-green AlgaeDipotassium SaltLC50>4.8
Freshwater DiatomsDipotassium SaltLC50>3.6
Freshwater Green AlgaeDipotassium SaltLC50>4.8
Marine DiatomsDipotassium SaltLC50>9.0

Experimental Protocols

Standardized acute toxicity tests for aquatic organisms are typically conducted following guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) or the Organisation for Economic Co-operation and Development (OECD). The following describes a generalized workflow for such an experiment.

Objective: To determine the acute toxicity (e.g., 96-hour LC50) of a substance to a model aquatic organism (e.g., Rainbow Trout).

Methodology:

  • Test Organisms: A specified number of healthy, laboratory-acclimated organisms of a uniform size and age are used for each test concentration and control group.

  • Test Substance: The test substance (e.g., dipotassium salt of endothall) is dissolved in dilution water to create a series of test concentrations. A control group with only dilution water is also prepared.

  • Exposure: Organisms are randomly assigned to test chambers containing the different concentrations of the test substance or the control. The test is typically conducted under static or flow-through conditions for a set duration (e.g., 96 hours).

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the experiment to ensure they remain within an acceptable range.

  • Data Analysis: The concentration-response data are statistically analyzed (e.g., using probit analysis) to calculate the LC50 value, which is the concentration estimated to be lethal to 50% of the test organisms over the specified period.

cluster_workflow Aquatic Toxicity Testing Workflow A Acclimation of Test Organisms C Exposure of Organisms (e.g., 96 hours) A->C B Preparation of Test Concentrations & Controls B->C D Observation of Mortality & Sublethal Effects C->D E Water Quality Monitoring C->E F Statistical Analysis (e.g., LC50 Calculation) D->F G Final Report F->G

Caption: A generalized workflow for an acute aquatic toxicity bioassay.

Conclusion

The toxicological impact of endothall on non-target aquatic organisms is primarily dictated by its formulation. The dipotassium salt, at recommended application rates, presents a lower risk to fish and aquatic invertebrates.[4][7] In contrast, the monoamine salt is significantly more toxic and its use is discouraged in areas where fisheries are an important resource.[4][7] Endothall's rapid degradation in the aquatic environment and low potential for bioaccumulation mitigate long-term exposure risks.[1][4][10] However, as a broad-spectrum herbicide, it can impact non-target aquatic plants, which may lead to indirect effects on the aquatic ecosystem through habitat alteration.[4] Careful consideration of the formulation and application rates is essential to minimize adverse effects on non-target aquatic life.

References

Endothall's Low Bioaccumulation Potential in Aquatic Food Webs: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the bioaccumulation potential of endothall, a widely used aquatic herbicide, within aquatic food webs. Drawing upon peer-reviewed literature and regulatory guidelines, this document synthesizes quantitative data, details experimental methodologies, and visualizes the herbicide's primary molecular mechanism of action. The information presented herein is intended to support environmental risk assessments and further research into the ecotoxicology of endothall.

Executive Summary

Quantitative Data on Endothall Bioaccumulation

The potential for a substance to bioaccumulate is quantified by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A low BCF value indicates a low propensity for the chemical to be stored in the tissues of aquatic organisms. The available data for endothall consistently show low BCF values across different fish species.

Aquatic SpeciesBioconcentration Factor (BCF)Exposure ConditionsReference
Bluegill Sunfish (Lepomis macrochirus)< 1Laboratory Study[1]
Bluegill Sunfish (Lepomis macrochirus)0.003 - 0.008Field Study (5 mg/L dipotassium endothall)[2]
Mosquitofish (Gambusia affinis)10Modified Metcalf model ecosystem[2]
Fish (General)~1 (ranging from 0.003 to 10)Dependent on species and environmental conditions

Experimental Protocols for Bioconcentration Testing

The determination of a chemical's bioconcentration factor is typically conducted following standardized guidelines, such as the OECD Test Guideline 305. This guideline provides a framework for assessing the bioconcentration of chemicals in fish through aqueous exposure.

General Protocol based on OECD Test Guideline 305:

1. Test Organism Selection:

  • A species with a low fat content and a high respiration rate is often chosen, such as the Bluegill Sunfish (Lepomis macrochirus) or Rainbow Trout (Oncorhynchus mykiss).

  • Fish are acclimated to laboratory conditions for a minimum of two weeks prior to the study.

2. Test Substance and Exposure Concentrations:

  • The test substance, in this case, endothall, is typically radiolabeled (e.g., with ¹⁴C) to facilitate its detection in water and fish tissues.

  • At least two concentrations are tested, along with a control group. The concentrations should be below the acute toxicity level of endothall to the test fish.

3. Experimental Setup:

  • The test is conducted in a flow-through system to maintain constant concentrations of endothall in the water.

  • Water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range suitable for the test species.

4. Uptake Phase:

  • Fish are exposed to the test concentrations of endothall for a period sufficient to reach a steady state, where the concentration of the chemical in the fish remains constant. This phase typically lasts for 28 days.

  • Water and fish samples are collected at regular intervals to measure the concentration of endothall.

5. Depuration Phase:

  • Following the uptake phase, the remaining fish are transferred to clean, endothall-free water.

  • Fish are sampled at regular intervals to measure the rate at which endothall is eliminated from their bodies. This phase continues until the concentration of endothall in the fish is below the detection limit.

6. Data Analysis:

  • The bioconcentration factor (BCF) is calculated as the ratio of the concentration of endothall in the fish (Cf) to the concentration in the water (Cw) at steady state.

  • The uptake and depuration rate constants are also determined from the data collected during the respective phases of the experiment.

7. Analytical Methods:

  • Liquid scintillation counting is commonly used to quantify the concentration of radiolabeled endothall in water and fish tissue samples.

Experimental Workflow for a Bioconcentration Study

G cluster_prep Preparation Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Phase Acclimation Acclimation of Test Fish (e.g., Bluegill Sunfish) Exposure Fish exposed to Endothall in a flow-through system Acclimation->Exposure Test_Solution Preparation of Endothall Test Solutions (with 14C-label) Test_Solution->Exposure Sampling_Uptake Regular sampling of water and fish tissue Exposure->Sampling_Uptake Transfer Transfer of fish to endothall-free water Sampling_Uptake->Transfer Analysis Quantification of 14C-Endothall (Liquid Scintillation Counting) Sampling_Uptake->Analysis Sampling_Depuration Regular sampling of fish tissue Transfer->Sampling_Depuration Sampling_Depuration->Analysis Calculation Calculation of BCF, uptake and depuration rates Analysis->Calculation

Caption: A generalized workflow for a fish bioconcentration study based on OECD Guideline 305.

Signaling Pathway: Endothall's Inhibition of Protein Phosphatase 2A

Endothall's primary mode of action as an herbicide is the inhibition of serine/threonine protein phosphatase 2A (PP2A).[3] PP2A is a crucial enzyme that regulates numerous cellular processes by dephosphorylating key signaling proteins. By inhibiting PP2A, endothall disrupts these processes, leading to cell death in susceptible plants.

Inhibition of PP2A by endothall leads to the hyperphosphorylation of downstream target proteins. This alters their activity and triggers a cascade of cellular events that ultimately prove fatal to the plant.

G cluster_pathway Endothall's Mechanism of Action Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) (Catalytic Subunit) Endothall->PP2A inhibits Disruption Disruption of Cellular Processes & Plant Cell Death Endothall->Disruption Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P dephosphorylates PP2A->Disruption Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Cellular_Processes Normal Cellular Processes (e.g., Growth, Metabolism) Substrate->Cellular_Processes regulates

Caption: Endothall inhibits Protein Phosphatase 2A, preventing the dephosphorylation of substrate proteins and disrupting normal cellular functions.

References

Endothall's Impact on Sediment Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the herbicide endothall on sediment microbial communities. Endothall is a widely used herbicide for controlling aquatic weeds and algae. Its environmental fate is intrinsically linked to the metabolic activities of microorganisms residing in sediment. This document summarizes the key interactions, degradation pathways, and methodologies for studying these processes.

Core Concepts: The Central Role of Sediment Microbes

The persistence and impact of endothall in aquatic environments are predominantly governed by microbial degradation.[1][2][3][4][5][6] Abiotic degradation processes such as hydrolysis and photolysis are considered negligible in the breakdown of this herbicide.[1] Sediment provides a critical habitat for the microbial communities responsible for endothall degradation; in the absence of sediment, degradation in the water column is minimal.[2][3][4][5][6]

The process of microbial degradation is influenced by several factors, including the composition of the microbial community, temperature, and prior exposure to the herbicide.[1][2][6] A characteristic lag phase of 5 to 11 days is often observed before the onset of rapid endothall degradation.[2][3][4][5][6] This lag period can be significantly reduced in microbial communities that have been previously exposed to endothall, suggesting an adaptation of the microbial populations to utilize this compound.[2][3][4][5][6]

Quantitative Data on Endothall Degradation

The rate of endothall degradation in the presence of sediment has been quantified in several studies. The following tables summarize key findings on degradation timelines and the influence of different environmental factors.

Table 1: Endothall Isomer-1 Degradation in the Presence of Sediment

Time (Days)Mean Concentration (mg ae L⁻¹) - Monoamine EndothallMean Concentration (mg ae L⁻¹) - Dipotassium Endothall
03.052.27
7~2.5~2.0
11~1.0~0.5
14<0.5<0.5
21<0.1<0.1

Data adapted from a mesocosm experiment demonstrating the rapid decline of endothall isomer-1 in the presence of sediment after an initial lag phase. Note that starting concentrations differed between the two formulations.[4]

Table 2: Influence of Prior Exposure on Endothall Degradation

ConditionOnset of Degradation (Days)
Microbial community not previously exposed5 - 11
Microbial community previously exposed2 - 4 days sooner

This table illustrates the accelerated onset of endothall degradation in microbial communities with a history of exposure to the herbicide.[2][3][4][5][6]

Table 3: Endothall Half-Life in Aquatic Environments

EnvironmentHalf-Life (Days)Conditions
Aquatic Systems< 10Aerobic conditions, presence of sediment
Soil4 - 9-
Anoxic WaterSlower degradationLimited oxygen availability

This table provides a general overview of endothall's persistence under different environmental conditions, highlighting the importance of aerobic sediment environments for rapid degradation.[1][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field. The following sections outline key experimental protocols for investigating the impact of endothall on sediment microbial communities.

Mesocosm Experiment for Endothall Degradation Analysis

This protocol describes a mesocosm setup to evaluate the degradation of endothall in the presence of sediment.

  • Mesocosm Setup:

    • Use appropriate containers (e.g., glass or polyethylene tanks) as mesocosms.

    • Add a layer of sediment to the bottom of each designated mesocosm. The sediment should be sourced from a relevant aquatic environment.

    • Fill the mesocosms with water from the same source as the sediment.

    • Allow the systems to equilibrate for a specified period.

  • Endothall Application:

    • Prepare stock solutions of the desired endothall formulations (e.g., dipotassium salt, monoamine salt).

    • Apply the endothall solution to the water column of the treatment mesocosms to achieve the target concentration.

    • Include control mesocosms with no endothall addition.

  • Sampling:

    • Water Column: Collect water samples at regular intervals (e.g., day 0, 1, 3, 5, 7, 9, 11, 16, 21) from each mesocosm.[2] Preserve samples as required for analysis (e.g., acidification).[4]

    • Sediment: Collect sediment cores or samples at specific time points (e.g., day 7 and 16).[2]

  • Sample Analysis:

    • Analyze the concentration of endothall in the water and sediment extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

    • For sediment, a preliminary extraction with a suitable solvent (e.g., 60% acetonitrile solution) may be necessary to assess adsorbed endothall.[2]

Analysis of Endothall using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general guideline for the quantification of endothall in water samples.

  • Sample Preparation:

    • Filter water samples to remove particulate matter.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • LC-MS System:

    • Utilize a high-performance liquid chromatograph coupled to a mass spectrometer.

    • Column: A suitable reversed-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient elution with solvents such as water with formic acid and acetonitrile is common.

    • Mass Spectrometer: Operate in either positive or negative ion mode, depending on the endothall isomer and formulation being analyzed. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of endothall.

    • Quantify the endothall concentration in the samples by comparing their peak areas to the calibration curve.

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and experimental designs.

Endothall Biodegradation Pathway

Endothall_Biodegradation Endothall Endothall (7-oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic acid) Microbial_Action Microbial Action (e.g., Arthrobacter sp.) Endothall->Microbial_Action substrate for Ring_Cleavage Splitting of Oxabicyclo Ring Microbial_Action->Ring_Cleavage catalyzes Primary_Metabolites Primary Metabolites - Glutamic Acid - Aspartic Acid - Citric Acid Ring_Cleavage->Primary_Metabolites leads to TCA_Cycle Tricarboxylic Acid (TCA) Cycle Primary_Metabolites->TCA_Cycle enters Mineralization Mineralization (CO2, H2O, Biomass) TCA_Cycle->Mineralization

Caption: Microbial degradation pathway of endothall in sediment.

Experimental Workflow for Mesocosm Study

Mesocosm_Workflow cluster_setup Mesocosm Setup cluster_treatment Treatment Application cluster_monitoring Monitoring & Sampling cluster_analysis Analysis Setup 1. Establish Mesocosms (Water + Sediment) Acclimation 2. Acclimation Period Setup->Acclimation Dosing 3. Apply Endothall (Treatment vs. Control) Acclimation->Dosing Water_Sampling 4. Water Sampling (Days 0, 1, 3, 5, 7, 9, 11, 16, 21) Dosing->Water_Sampling Sediment_Sampling 5. Sediment Sampling (Days 7, 16) Dosing->Sediment_Sampling Extraction 6. Sample Extraction Water_Sampling->Extraction Sediment_Sampling->Extraction LCMS 7. LC-MS Analysis Extraction->LCMS Data_Analysis 8. Data Analysis (Degradation Kinetics) LCMS->Data_Analysis

Caption: Workflow for a mesocosm-based endothall degradation study.

Logical Relationship of Factors Influencing Endothall Degradation

Degradation_Factors Endothall_Degradation Endothall Degradation Rate Sediment Presence of Sediment Sediment->Endothall_Degradation is critical for Microbial_Community Viable Microbial Community Sediment->Microbial_Community provides habitat for Microbial_Community->Endothall_Degradation is essential for Prior_Exposure Prior Exposure to Endothall Prior_Exposure->Endothall_Degradation accelerates Temperature Water Temperature Temperature->Endothall_Degradation influences Oxygen Aerobic Conditions Oxygen->Endothall_Degradation enhances

Caption: Key factors influencing the rate of endothall biodegradation.

References

Unraveling the Systemic Action of Endothall in Submersed Aquatic Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid herbicide, has long been utilized for the management of submersed aquatic vegetation. While traditionally considered a contact herbicide, a growing body of evidence demonstrates its systemic activity in various aquatic plant species. This technical guide provides an in-depth analysis of the systemic action of endothall, focusing on its uptake, translocation, and biochemical mode of action. Detailed experimental protocols for studying its systemic properties are provided, along with a quantitative summary of its efficacy. Furthermore, this guide illustrates the key signaling pathways affected by endothall and the typical experimental workflow for its investigation, offering a comprehensive resource for researchers in the field of aquatic plant management and herbicide science.

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used herbicide for controlling a variety of submersed aquatic macrophytes.[1] Its efficacy has been well-documented, but a complete understanding of its mode of action, particularly its systemic properties, is crucial for optimizing its use and developing new weed management strategies. Recent studies utilizing radiolabeled endothall have provided definitive evidence of its absorption by plant foliage and subsequent translocation to other plant tissues, including the roots.[2][3] This systemic movement is a key factor in its effectiveness on perennial species that can regrow from root crowns or tubers.

This guide synthesizes the current knowledge on the systemic activity of endothall, with a focus on the quantitative aspects of its uptake and translocation, the detailed experimental procedures used to elucidate these processes, and the molecular mechanisms underlying its phytotoxicity.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

The primary mode of action of endothall is the inhibition of serine/threonine protein phosphatases, with a particularly high affinity for protein phosphatase 2A (PP2A).[4][5][6] PP2A is a crucial enzyme in plants, playing a vital role in the regulation of numerous cellular processes, including signal transduction, cell cycle progression, and metabolism, through the dephosphorylation of key regulatory proteins.[4][6]

Endothall, as a structural analog of the potent PP2A inhibitor cantharidin, directly binds to the catalytic subunit of PP2A, leading to its inactivation.[6] This inhibition disrupts the delicate balance of protein phosphorylation within the plant cell, causing a hyperphosphorylated state of PP2A target proteins. The downstream consequences of PP2A inhibition are profound and lead to the characteristic phytotoxic symptoms observed in treated plants.[5]

One of the most significant effects of endothall-mediated PP2A inhibition is the disruption of the microtubule cytoskeleton.[5] This leads to malformed spindle fibers during mitosis and a distorted orientation of the cell division plane, ultimately resulting in an arrest of the cell cycle in the prometaphase stage.[5] This disruption of cell division and microtubule-dependent processes is a major contributor to the herbicidal activity of endothall.

Signaling Pathway of Endothall's Action

G cluster_0 Cellular Environment cluster_1 Cellular Processes Endothall Endothall PP2A Protein Phosphatase 2A (Active) Endothall->PP2A Inhibits PP2A_inhibited Protein Phosphatase 2A (Inactive) TargetProteins_dephos Target Proteins (Dephosphorylated) PP2A->TargetProteins_dephos Dephosphorylates TargetProteins_phos Target Proteins (Hyperphosphorylated) PP2A_inhibited->TargetProteins_phos Leads to accumulation of Microtubule Microtubule Organization TargetProteins_dephos->Microtubule CellCycle Cell Cycle Progression TargetProteins_dephos->CellCycle TargetProteins_phos->PP2A Substrate for DisruptedMicrotubule Disrupted Microtubule Organization TargetProteins_phos->DisruptedMicrotubule CellCycleArrest Cell Cycle Arrest TargetProteins_phos->CellCycleArrest PlantDeath Plant Death DisruptedMicrotubule->PlantDeath CellCycleArrest->PlantDeath

Caption: Endothall's inhibition of PP2A leads to downstream cellular disruption.

Quantitative Analysis of Systemic Activity

The systemic activity of endothall has been quantified in several key submersed aquatic plant species. The following tables summarize the absorption and translocation data from studies using ¹⁴C-labeled endothall.

Table 1: Endothall Absorption and Translocation in Various Submersed Aquatic Plants

Plant SpeciesExposure Time (Hours After Treatment)Absorption (% of Applied ¹⁴C-Endothall)Translocation to Roots (% of Absorbed ¹⁴C-Endothall)Reference
Eurasian watermilfoil (Myriophyllum spicatum)192Not specified7.9%[2]
Monoecious hydrilla (Hydrilla verticillata)192Not specified17.8%[2]
Dioecious hydrilla (Hydrilla verticillata)192Not specified16.4%[2]

Table 2: Effect of Herbicide Combination on Endothall Translocation in Hybrid Watermilfoil (Myriophyllum spicatum × M. sibiricum)

TreatmentExposure Time (Hours After Treatment)Translocation of Endothall to Roots (% of Absorbed ¹⁴C-Endothall)Reference
Endothall alone9616.7% ± 2.6%[3]
Endothall + 2,4-D969.2% ± 1.2%[3]

Table 3: Effect of Herbicide Combination on Endothall Translocation in Hydrilla (Hydrilla verticillata) Biotypes

Hydrilla BiotypeTreatmentExposure Time (Hours After Treatment)Translocation of Endothall to Roots (% of Absorbed ¹⁴C-Endothall)Reference
Dioecious (DHV)Endothall alone19218.7% ± 1.4%[7]
Dioecious (DHV)Endothall + Florpyrauxifen-benzyl19223.2% ± 2.2%[7]
Monoecious (MHV)Endothall alone19216.2% ± 1.3%[7]
Monoecious (MHV)Endothall + Florpyrauxifen-benzyl1922.2% ± 0.1%[7]

Experimental Protocols for Investigating Systemic Activity

The following protocols outline the key methodologies for conducting laboratory-based experiments to determine the absorption and translocation of endothall in submersed aquatic plants using ¹⁴C-labeled herbicide.[8][9]

Plant Propagation and Acclimation
  • Plant Collection: Collect healthy apical tips of the target aquatic plant species from a culture or a field site.

  • Propagation: Propagate plants clonally in a greenhouse or growth chamber in sediment-filled pots submerged in an appropriate culture medium.

  • Acclimation: Prior to the experiment, transfer plants to a hydroponic solution in a controlled environment chamber with controlled temperature, light intensity, and photoperiod to allow for acclimation.

Radiolabeled Endothall Treatment
  • Experimental Setup: Place individual plants in glass test tubes or beakers containing a defined volume of the hydroponic solution.

  • Root Isolation (for shoot-to-root translocation studies): To specifically measure translocation from shoots to roots, the root system can be isolated from the treated water by embedding the base of the plant in a layer of inert material like eicosane wax.[10]

  • Herbicide Application: Prepare a treatment solution containing a known concentration of non-labeled endothall and a specific activity of ¹⁴C-labeled endothall.

  • Exposure: Introduce the treatment solution to the containers with the aquatic plants and maintain them under controlled environmental conditions for the duration of the experiment (e.g., up to 192 hours).

Sample Harvesting and Processing
  • Harvesting: At predetermined time points, harvest the plants and rinse them thoroughly with deionized water to remove any unabsorbed herbicide from the plant surface.

  • Sectioning: Separate the plants into different tissues (e.g., shoots, roots, leaves) as required by the experimental design.

  • Drying: Dry the plant tissues to a constant weight in an oven at a specified temperature (e.g., 60°C).

  • Homogenization: Grind the dried plant tissues to a fine powder to ensure homogeneity for subsequent analysis.

Quantification of ¹⁴C-Endothall
  • Biological Oxidation: A subsample of the dried and homogenized plant tissue is combusted in a biological sample oxidizer. The ¹⁴CO₂ produced from the combustion of the radiolabeled endothall is trapped in a scintillation cocktail.

  • Liquid Scintillation Counting (LSC): The radioactivity in the scintillation cocktail is quantified using a liquid scintillation counter. The counts per minute (CPM) are converted to disintegrations per minute (DPM) to determine the amount of ¹⁴C-endothall present in the sample.

  • Data Analysis: The amount of ¹⁴C-endothall in each plant tissue is calculated and expressed as a percentage of the total applied or absorbed radioactivity to determine the rates of absorption and translocation.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PlantPropagation Plant Propagation & Acclimation HerbicideTreatment ¹⁴C-Endothall Treatment PlantPropagation->HerbicideTreatment Incubation Incubation under Controlled Conditions HerbicideTreatment->Incubation Harvesting Plant Harvesting & Rinsing Incubation->Harvesting Sectioning Tissue Sectioning (Shoots, Roots) Harvesting->Sectioning DryingHomogenization Drying & Homogenization Sectioning->DryingHomogenization Oxidation Biological Oxidation DryingHomogenization->Oxidation LSC Liquid Scintillation Counting Oxidation->LSC DataAnalysis Data Analysis & Interpretation LSC->DataAnalysis

References

Endothall's Effect on Plant Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Endothall is a potent dicarboxylic acid herbicide widely utilized for the control of submerged aquatic vegetation.[1] Its herbicidal efficacy is the result of a complex series of molecular events, primarily initiated by the inhibition of Protein Phosphatase 2A (PP2A). This primary action triggers a cascade of downstream secondary effects, including the disruption of lipid and protein biosynthesis, inhibition of cellular respiration, and a significant loss of plant cell membrane integrity.[1][2][3] This guide provides an in-depth technical overview of the mechanisms by which endothall compromises plant cell membranes, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Protein Phosphatase 2A Inhibition

The principal mode of action for endothall is the potent inhibition of the serine/threonine protein phosphatase 2A (PP2A).[2][4] As a structural analog of cantharidin, endothall binds to the catalytic subunit of PP2A, leading to its inactivation.[2] The PP2A/TONNEAU2 (TON2) phosphatase complex is a critical regulator of the plant cell cycle and microtubule orientation.[4] By inhibiting this complex, endothall disrupts microtubule organization, leading to cell cycle arrest and malformed spindle structures, which are significant contributors to its herbicidal effects.[4] This primary action initiates a cascade of cytotoxic events that ultimately compromise cellular function and integrity.[2]

G cluster_0 Endothall's Primary Mode of Action Endothall Endothall PP2A PP2A/TON2 Complex Endothall->PP2A Inhibits Microtubule Microtubule Organization PP2A->Microtubule Regulates Cell_Integrity Disruption of Cell Membrane Integrity Microtubule->Cell_Integrity Leads to Plant_Death Plant Death Cell_Integrity->Plant_Death

Caption: Endothall's primary action is the inhibition of the PP2A/TON2 complex.

Secondary Effects on Cell Membrane Integrity

The inhibition of PP2A leads to several secondary phytotoxic effects that directly and indirectly compromise the structural and functional integrity of the plant cell membrane.

  • Direct Membrane Disruption: Endothall treatment leads to a quantifiable loss of cell membrane integrity, resulting in the leakage of electrolytes from the cell.[2][4] This is a common indicator of herbicide-induced cell death and suggests significant damage to the plasma membrane.[2][5] The resulting cellular breakdown and tissue necrosis become visible as wilting and desiccation within 2 to 5 days of application.[1][6]

  • Inhibition of Lipid Biosynthesis: Cell membranes are fundamentally composed of lipids. Endothall has been shown to interfere with lipid synthesis in plants.[3][7] Specifically, it inhibits the incorporation of malonic acid into the lipid fraction, thereby disrupting the synthesis of essential membrane components.[2][3] This compromises the plant's ability to maintain and repair its membranes, leading to increased permeability and eventual breakdown.

  • Inhibition of Cellular Respiration: The maintenance of membrane potential and the function of active transport proteins are energy-dependent processes fueled by cellular respiration. Endothall can disrupt mitochondrial respiratory processes, leading to a collapse of the membrane's electrical gradient due to a lack of energy.[3][8] This loss of energy impairs ion regulation, causing membranes to become leaky and contributing to the rapid desiccation of plant tissues.[8]

Quantitative Data on Endothall's Effects

The following table summarizes key quantitative findings from studies investigating endothall's impact on plant cellular processes related to membrane integrity.

Parameter MeasuredPlant SpeciesEndothall ConcentrationObserved EffectCitation
Lipid Synthesis Hemp (Sesbania exaltata)5 µg/L~40% inhibition of malonic acid incorporation into the lipid fraction.[2][7]
Cellular Damage Hydrilla (Hydrilla verticillata)Not specified30% greater cellular damage (ion leakage) in darkness vs. light after 30 hours.[9]

Experimental Protocols

To assess the impact of endothall on plant cell membrane integrity, researchers can employ several well-established methodologies.

This assay quantifies cell death by measuring the leakage of ions from damaged cell membranes into an aqueous solution, thereby increasing the solution's electrical conductivity.[10][11]

Objective: To quantify the extent of endothall-induced membrane damage by measuring electrolyte leakage from treated plant tissue.

Methodology:

  • Plant Material Preparation: Excise uniform samples from the target plant tissue (e.g., leaf discs, root segments). Rinse thoroughly with deionized water to remove surface contaminants and electrolytes.

  • Treatment: Submerge the plant samples in a solution containing the desired concentration of endothall. Include an untreated control group submerged in a solution without the herbicide.

  • Incubation: Incubate the samples for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours) under controlled environmental conditions.

  • Initial Conductivity Measurement (C1): After incubation, transfer the plant tissues to a known volume of fresh deionized water. Allow electrolytes to leak from the tissue for a set period (e.g., 1-2 hours). Measure the electrical conductivity of the bathing solution using a conductivity meter.

  • Total Conductivity Measurement (C2): To release all electrolytes, autoclave or boil the vials containing the plant tissue and the solution for 15-20 minutes. Allow the solution to cool to room temperature.

  • Final Measurement: Measure the total electrical conductivity of the solution.

  • Calculation: Express electrolyte leakage as a percentage of the total conductivity: Percentage Leakage = (C1 / C2) * 100.

Lipid peroxidation is a key indicator of oxidative damage to cell membranes.[12] This protocol uses Schiff's reagent to visualize aldehydes, which are byproducts of lipid peroxidation.

Objective: To qualitatively visualize the extent of lipid peroxidation in plant tissues following endothall treatment.

Methodology:

  • Reagent Preparation: Prepare Schiff's reagent and a sulfite wash solution (e.g., 0.5% K2S2O5 in 0.05 M HCl).

  • Treatment: Expose plants or plant tissues to the desired concentration of endothall for a specific duration.

  • Staining: Immerse the treated plant tissue (e.g., roots, seedlings) in Schiff's reagent for a defined period (e.g., 30-60 minutes) until a color change is observed.

  • Washing: Transfer the stained tissue to the sulfite solution to rinse and stabilize the color.

  • Visualization: Observe the tissue under a microscope. The intensity of the magenta or purple coloration is indicative of the level of lipid peroxidation and, by extension, membrane damage.[12]

G cluster_1 Workflow for Assessing Endothall's Effect on Membrane Integrity A 1. Prepare Plant Tissue (e.g., leaf discs) B 2. Apply Endothall Treatment (various concentrations + control) A->B C 3. Incubate for Defined Time Course B->C D 4a. Electrolyte Leakage Assay C->D E 4b. Lipid Peroxidation Assay (Schiff's Reagent) C->E F 5. Data Collection & Analysis D->F E->F G Conclusion on Membrane Damage F->G

Caption: Experimental workflow for evaluating endothall-induced membrane damage.

Conclusion

The herbicidal action of endothall is a multifaceted process initiated by the inhibition of PP2A. This primary event disrupts critical cellular functions, leading to a cascade of secondary effects that collectively undermine the integrity of plant cell membranes. Through the inhibition of lipid synthesis, disruption of cellular respiration, and direct damage to membrane structures, endothall causes a loss of cellular compartmentalization, electrolyte leakage, and ultimately, cell death. A thorough understanding of these intricate mechanisms is crucial for optimizing its use, managing potential resistance, and assessing its environmental impact.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Endothall in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endothall is a widely utilized herbicide for controlling aquatic and terrestrial weeds.[1] Its application in agriculture and water body management necessitates sensitive and reliable analytical methods to monitor its presence in water sources, ensuring public health and environmental safety.[1][2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCL) for endothall in drinking water, underscoring the importance of accurate quantification.[1] This document provides detailed application notes and protocols for two primary analytical methods for endothall detection in water samples: Gas Chromatography-Mass Spectrometry (GC-MS) following EPA Method 548.1, and a more recent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

These methods are designed for use by researchers, scientists, and professionals involved in environmental monitoring and drug development who require precise and validated procedures for endothall quantification.

Data Presentation

The quantitative performance of the analytical methods is crucial for selecting the appropriate technique for a specific application. The following table summarizes key performance metrics for the GC-MS and LC-MS/MS methods for endothall detection.

ParameterMethodDetectorMDL (µg/L)Spiked Concentration (µg/L)Recovery (%)Reference
Method Detection LimitEPA Method 548.1GC/MS1.79--[1][2]
Method Detection LimitEPA Method 548.1GC/FID0.7--[1][2]
Analyte RecoveryEPA Method 548.1GC/MS or GC/FID50.096.6 (average of 3 replicates)[2]
Method Detection LimitIC-MS/MSMS/MS0.56--[4]
Linearity RangeIC-MS/MSMS/MS1 - 1000--[4]
Analyte RecoveryLC-MS/MSMS/MS-86.7[5]

Experimental Protocols

Method 1: Endothall Detection by Gas Chromatography-Mass Spectrometry (EPA Method 548.1)

This method involves the extraction and derivatization of endothall prior to analysis by GC-MS or GC with a Flame Ionization Detector (FID).[2] The derivatization to its dimethyl ester is necessary to convert the non-volatile endothall into a volatile compound suitable for gas chromatography.[2]

1. Sample Collection and Preservation:

  • Collect grab samples in clean glass containers.[6]

  • Dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter of water if residual chlorine is present.[7]

  • Preserve the samples by storing them at 4°C and protecting them from light.[6][7] If the sample has high biological activity, acidify to a pH of 1.5-2.0.[6]

  • The maximum holding time for samples is 7 days before extraction and 14 days for extracts.[6][7]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Use a tertiary amine anion exchange SPE cartridge. Condition the cartridge by sequentially passing methylene chloride, methanol, and deionized water through it.[2]

  • Sample Loading: Measure a 100 mL water sample and pass it through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[2][7]

  • Cartridge Rinsing and Drying: After the sample has passed through, rinse the cartridge with methanol and then dry it by drawing air through it for at least 5 minutes.[2]

  • Elution: Elute the retained endothall from the cartridge using 8 mL of 10% sulfuric acid in methanol, followed by 6 mL of methylene chloride. Collect both eluates in the same container.[2][7]

3. Derivatization (Methylation):

  • To the collected eluate, add a small volume of methylene chloride as a co-solvent.[7]

  • Heat the mixture at 50°C for 30 minutes to form the dimethyl ester of endothall.[2][7]

4. Liquid-Liquid Extraction and Concentration:

  • After cooling, add salted reagent water to the reaction mixture.[2]

  • Partition the endothall dimethyl ester into methylene chloride by shaking the mixture and collecting the methylene chloride layer.[2][7]

  • Concentrate the methylene chloride extract to a final volume of 1 mL using a gentle stream of nitrogen.[2]

5. GC-MS Analysis:

  • GC Column: Use a megabore capillary column, such as a DB-5 or equivalent.[8]

  • Carrier Gas: Helium.

  • Temperature Program: An example program is an initial temperature of 40°C, followed by a ramp of 8°C/min to 300°C.

  • Injection Volume: 1 µL.

  • Detection: Mass Spectrometer (MS) in either full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.[9] A Flame Ionization Detector (FID) can also be used.[10]

Method 2: Endothall Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, often with simpler sample preparation, and does not require derivatization.[4][3]

1. Sample Preparation (Direct Injection):

  • For water samples without particulates, spike with an internal standard (e.g., glutaric acid-d6 at 100 ppb).[4][3]

  • If particulates are present, filter the sample before injection.[4]

  • For samples with high salt content, a 1:10 dilution with deionized water may be necessary.[4][3]

2. LC-MS/MS Analysis:

  • LC Column: A Hypercarb™ column or a high-capacity anion-exchange column like IonPac AS16 can be used.[4][5]

  • Mobile Phase: An example for a Hypercarb™ column is a gradient of 5 mM ammonium carbonate and a mixture of 100 mM ammonium carbonate and acetonitrile (30:70 v/v).[5]

  • Flow Rate: An example flow rate is 200 µL/min.

  • Injection Volume: 75 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.[3] Positive mode has shown a stronger signal response for endothall.[11]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

  • MRM Transitions:

    • Endothall: Precursor ion [M-H₂O+H]⁺ at m/z 169.1 to product ion at m/z 123.1.[3][11]

    • Endothall-d6 (Internal Standard): Precursor ion at m/z 175.1 to product ion at m/z 147.1.[3]

Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

EPA_Method_548_1_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Sample 100 mL Water Sample SPE Solid-Phase Extraction (Tertiary Amine Cartridge) Sample->SPE Elution Elution with Acidic Methanol and Methylene Chloride SPE->Elution Methylation Methylation at 50°C for 30 min Elution->Methylation LLE Liquid-Liquid Extraction (Methylene Chloride) Methylation->LLE Concentration Concentration to 1 mL LLE->Concentration GCMS GC-MS or GC-FID Analysis Concentration->GCMS

Caption: Workflow for EPA Method 548.1.

LC_MS_MS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis WaterSample Water Sample Spike Spike with Internal Standard WaterSample->Spike Filter Filter if Particulates Present Spike->Filter Dilute Dilute if High Salt Content Filter->Dilute LCMS Direct Injection into LC-MS/MS Dilute->LCMS

Caption: Workflow for LC-MS/MS Method.

References

Application Note: Quantification of Endothall in Water by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of endothall, a widely used herbicide, in drinking and environmental water samples. The protocol is based on the principles of United States Environmental Protection Agency (US EPA) Method 548.1, which employs solid-phase extraction (SPE) to concentrate the analyte, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS).[1][2][3] This method provides high selectivity and sensitivity, meeting the regulatory requirements for monitoring endothall in water.

Introduction

Endothall is a selective contact herbicide used for the control of aquatic and terrestrial weeds.[2] Due to its potential health risks, including liver and kidney damage with prolonged exposure, regulatory bodies such as the U.S. EPA have established maximum contaminant levels (MCLs) for endothall in drinking water.[1][2] Consequently, the development of reliable and sensitive analytical methods for its quantification is of paramount importance for ensuring public health and environmental safety.[2]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For polar analytes like endothall, a derivatization step is necessary to increase volatility and improve chromatographic performance. This application note describes a method involving the conversion of endothall to its dimethyl ester derivative prior to GC-MS analysis.[2][4]

Principle

A water sample is passed through a solid-phase extraction (SPE) cartridge containing a tertiary amine anion exchanger to retain endothall. The analyte is then eluted with acidic methanol. The acidic methanol acts as a derivatizing agent, converting endothall to its more volatile dimethyl ester in the presence of heat. The endothall dimethyl ester is subsequently partitioned into an organic solvent, concentrated, and analyzed by GC-MS.[2][4][5] Quantification is typically performed using an internal standard to ensure accuracy and precision.

Materials and Reagents

  • Apparatus

    • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

    • Solid-Phase Extraction (SPE) vacuum manifold and cartridges (tertiary amine anion exchanger)

    • Concentrator/Evaporator (e.g., nitrogen evaporator)

    • Heating block or water bath

    • Autosampler vials, inserts, and caps

    • Volumetric flasks, pipettes, and syringes

    • Glassware (beakers, graduated cylinders, etc.)

  • Reagents

    • Endothall analytical standard

    • Internal standard solution (e.g., Acenaphthene-d10)[6]

    • Methanol (HPLC grade)

    • Methylene chloride (pesticide residue grade)

    • Sulfuric acid (concentrated, ACS grade)

    • Sodium sulfate (anhydrous, granular)

    • Reagent water (Type I)

    • Helium (carrier gas, ultra-high purity)

Experimental Protocol

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in clean glass containers. If residual chlorine is present, dechlorinate the sample by adding approximately 80 mg of sodium thiosulfate per liter. Acidify the sample to a pH of 1.5-2 with hydrochloric acid. Store samples at 4°C and protect from light. The maximum holding time before extraction is 7 days.[5]

  • SPE Cartridge Conditioning: Condition a tertiary amine anion exchange SPE cartridge by passing methanol followed by reagent water through it.

  • Sample Loading: Pass a 100 mL water sample through the conditioned SPE cartridge at a controlled flow rate.[2][4][5]

  • Cartridge Washing: Wash the cartridge with reagent water to remove any interfering substances.

  • Elution: Elute the trapped endothall from the cartridge with acidic methanol (e.g., 10% sulfuric acid in methanol).[2]

Derivatization (Methylation)
  • To the acidic methanol eluate, add a small volume of methylene chloride as a co-solvent.[4][5]

  • Heat the vial at 50-60°C for 30-40 minutes to facilitate the conversion of endothall to its dimethyl ester.[4]

  • After cooling, add salted reagent water and partition the endothall dimethyl ester into methylene chloride.[4][5]

  • Collect the methylene chloride layer, which now contains the derivatized analyte.

Extract Concentration
  • Dry the methylene chloride extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1]

  • Add the internal standard to the concentrated extract.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent[7]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute

    • Ramp: 8°C/min to 300°C

    • Hold at 300°C for 5 minutes

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)[3]

  • Ions to Monitor: Target ions for endothall dimethyl ester (e.g., m/z 123) and the internal standard should be selected.

Data Presentation

The following table summarizes the quantitative performance data for the GC-MS analysis of endothall based on EPA Method 548.1.

ParameterValueDetectorReference
Method Detection Limit (MDL)1.79 µg/LGC/MS[2][6]
Method Detection Limit (MDL)0.7 µg/LFID[2]
Recovery (Sample #1)95.2%-[1]
Recovery (Sample #2)98.6%-[1]
Recovery (Sample #3)96.0%-[1]

Visualizations

G Endothall Quantification by GC-MS Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A 100 mL Water Sample Collection B Preservation (Dechlorination & Acidification) A->B C Solid-Phase Extraction (SPE) B->C D Elution with Acidic Methanol C->D E Heating (50-60°C) to form Dimethyl Ester D->E F Liquid-Liquid Extraction into Methylene Chloride E->F G Extract Concentration (Nitrogen Evaporation) F->G H Addition of Internal Standard G->H I GC-MS Analysis (SIM Mode) H->I J Data Quantification I->J

References

Application Note: Quantification of Endothall Residues by Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endothall is a widely used herbicide for both terrestrial and aquatic weed control.[1][2][3] Its use in agriculture and water body management necessitates sensitive and selective analytical methods to monitor its residues in various environmental and biological matrices.[4] This application note details robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endothall in human plasma and water samples, catering to the needs of researchers, scientists, and drug development professionals.

The following protocols provide detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated performance characteristics.

Experimental Workflow

Endothall Analysis Workflow cluster_data Data Processing sample Sample Receipt (Plasma or Water) is_spike Internal Standard Spiking sample->is_spike sample->is_spike spe Solid-Phase Extraction (Plasma) is_spike->spe Plasma is_spike->spe direct_inject Direct Injection (Water) is_spike->direct_inject Water is_spike->direct_inject reconstitution Reconstitution spe->reconstitution spe->reconstitution lc_separation LC Separation direct_inject->lc_separation direct_inject->lc_separation reconstitution->lc_separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection lc_separation->ms_detection quantification Quantification ms_detection->quantification ms_detection->quantification reporting Reporting quantification->reporting quantification->reporting

Caption: Experimental workflow for endothall residue analysis.

Method 1: Quantification of Endothall in Human Plasma

This method is suitable for clinical and toxicological studies, offering high sensitivity and selectivity for the determination of endothall in a complex biological matrix.[4]

Experimental Protocol

1. Materials and Reagents:

  • Endothall analytical standard

  • Endothall-d6 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Carbonate

  • Sodium Hydroxide

  • DMSO

  • Oasis MAX 1-cc Vac Cartridges (30 mg, 30 µm) or equivalent

  • Pooled blank human plasma

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1.00 mg/mL stock solutions of endothall and endothall-d6 in DMSO.[5] Store at -20°C.

  • Working Standards: Prepare working standard solutions by diluting the stock solutions in a 50:50 (v/v) mixture of methanol and 100 mM ammonium carbonate.[5]

  • Calibration Standards and Quality Controls (QCs): Prepare an eight-point calibration curve by spiking blank human plasma with the working standard solutions to achieve a concentration range of 2.5–500 ng/mL.[5] Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 400 ng/mL).[5]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., endothall-d6).[5]

    • Add 50 mM NaOH to the plasma samples.[5]

    • Precondition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol.[5]

    • Elute the analytes with 0.4 mL of 1% w/v ammonium carbonate in methanol.[4]

    • Dry the eluent under a stream of nitrogen at 25°C.[4]

    • Reconstitute the residue in 100 µL of the dilution solution (50:50 v/v methanol:100 mM ammonium carbonate).[4][5]

    • Inject 5 µL into the LC-MS/MS system.[5]

3. Liquid Chromatography (LC) Conditions:

  • Column: Hypercarb™ column[4][5]

  • Mobile Phase A: 5 mM Ammonium Carbonate ((NH₄)₂CO₃)[4][5]

  • Mobile Phase B: 30:70 (v/v) 100 mM (NH₄)₂CO₃:Acetonitrile[4][5]

  • Flow Rate: 0.5 mL/min[5]

  • Gradient Program:

    • 0–1.0 min: 2% to 20% B

    • 1.0–3.0 min: 20% to 95% B

    • 3.0–4.0 min: Hold at 95% B

    • 4.0–4.1 min: 95% to 2% B

    • 4.1–6.0 min: Hold at 2% B[5]

  • Column Temperature: 75°C[5]

4. Mass Spectrometry (MS) Conditions:

  • Instrument: AB SCIEX QTRAP® 5500 system or equivalent[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)[5]

  • MRM Transitions:

    • Endothall: Precursor ion [M-H₂O+H]⁺ at m/z 169.1 to product ion at m/z 123.1[4][5]

    • Endothall-d6 (IS): Precursor ion at m/z 175.1 to product ion at m/z 147.1[4]

  • Source Temperature: 700°C[4][5]

  • Ionization Voltage: 4500 V[4][5]

Quantitative Data Summary (Human Plasma)
ParameterValue
Linearity Range2.5 - 500 ng/mL[4][5]
Lower Limit of Quantification (LLOQ)2.5 ng/mL[4]
Intra-assay PrecisionWithin ±11%[4][5]
Inter-assay PrecisionWithin ±11%[4][5]
AccuracyWithin ±11%[4][5]
Recovery86.7%[4][5]

Method 2: Quantification of Endothall in Water Samples

This method is designed for environmental monitoring and offers a high-throughput approach with minimal sample preparation.[4]

Experimental Protocol

1. Materials and Reagents:

  • Endothall analytical standard

  • Glutaric acid-d6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Deionized water

2. Standard and Sample Preparation:

  • Sample Preparation (Direct Injection):

    • For water samples with no visible particulates, spike with an internal standard (e.g., glutaric acid-d6 at 100 ppb).[4]

    • For samples with high salt content, a 1:10 dilution with deionized water may be necessary.[4]

    • Directly inject the sample into the LC-MS/MS system.

3. Liquid Chromatography (LC) Conditions:

  • Column: Symmetry Shield RP8, 2.1 x 100 mm, 3.5 µm or equivalent[6]

  • Mobile Phase: 5% Acetonitrile in 1% formic acid/water[6]

  • Flow Rate: 200 µL/min[6]

  • Injection Volume: 75 µL[6]

  • Run Time: A 10-minute chromatographic run can be achieved.[1][4]

4. Mass Spectrometry (MS) Conditions:

  • Instrument: Waters Alliance LC-MS with Micromass Platform LC Mass Detector or equivalent[6]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[4][6]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[4]

  • Selected Ion Monitoring (SIM): m/z = 185[6]

Quantitative Data Summary (Water Samples)
ParameterValue
Linearity Range1 - 1000 ppb[4]
Method Detection Limit (MDL)0.56 ppb[4]
Precision (at 5 ppb)3.63% RSD[4]
Accuracy (at 5 ppb)97.8%[4]

Discussion

The presented methods demonstrate the robust and sensitive capabilities of LC-MS/MS for the analysis of endothall residues in both complex biological matrices and environmental samples. The method for human plasma utilizes solid-phase extraction to effectively remove matrix interferences and achieve a low limit of quantification. The direct injection method for water samples offers a rapid and efficient approach for routine monitoring.

The choice of internal standard is critical for accurate quantification. For the analysis in human plasma, a stable isotope-labeled analog, endothall-d6, is recommended.[5] For water analysis, glutaric acid-d6 has been shown to be a suitable internal standard.[1] The validation data presented for both methods meet the typical requirements for bioanalytical and environmental method validation, ensuring reliable and accurate results.

References

Application Notes and Protocols for Endothall Residue Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the determination of endothall residues in various plant tissues. The methodologies outlined below are based on established analytical techniques for acidic herbicides, offering guidance on sample preparation, extraction, cleanup, and analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Endothall is a dicarboxylic acid herbicide used for the control of a broad spectrum of aquatic and terrestrial weeds.[1] Its primary mode of action in plants is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways.[2][3][4] This inhibition leads to the disruption of microtubule organization and cell cycle arrest, ultimately resulting in plant death.[2] Due to its use in agriculture, monitoring for endothall residues in plant-based commodities is crucial for ensuring food safety and regulatory compliance.

Quantitative Data: Endothall Tolerances in Plant Commodities

The following table summarizes the tolerance levels for endothall residues in various raw agricultural commodities as established by the U.S. Environmental Protection Agency (EPA).

Commodity Group Specific Commodity Tolerance (parts per million, ppm)
Root and Tuber Vegetables Potato5.0
Leafy Vegetables -5.0
Brassica Vegetables -5.0
Legume Vegetables -5.0
Fruiting Vegetables -5.0
Cucurbit Vegetables -5.0
Citrus Fruits -5.0
Pome Fruits Apple0.05
Apple, pomace0.15[5]
Stone Fruits Group 120.25[6]
Berries and Small Fruits Group 13-070.6[6]
Tree Nuts Group 140.05[6]
Pistachio0.05[6]
Almond, hulls15.0[6]
Cereal Grains Group 152.5[6]
Rice, grain1.7[6]
Forage, Fodder, and Straw Cereal, Forage, Fodder and Hay, Group 16, forage3.5[6]
Cereal, Forage, Fodder and Hay, Group 16, hay5.0[6]
Cereal, Forage, Fodder and Hay, Group 16, stover11.0[6]
Cereal, Forage, Fodder and Hay, Group 16, straw6.0[6]
Grass, Forage, Fodder, and Hay, Group 17, forage3.0[6]
Grass, Forage, Fodder and Hay, hay19.0[6]
Nongrass Animal Feed, Group 18 forage4.0[6]
Nongrass Animal Feed, Group 18 hay10.0[6]
Herbs and Spices Peppermint, tops7.0[6]
Spearmint, tops7.0[6]
Other HopsNot specified, but direct application occurs[7]
Any food commodities not otherwise listed5.0[6]
Any feed commodities not otherwise listed10.0[6]

Experimental Protocols

The following protocols describe the extraction and analysis of endothall residues from plant tissues. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is presented for sample extraction and cleanup, followed by analytical procedures for both GC-MS and LC-MS/MS.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction and Cleanup cluster_analysis Analysis cluster_data Data Processing sample_receipt Sample Receipt and Logging homogenization Homogenization of Plant Tissue sample_receipt->homogenization weighing Weighing of Homogenized Sample homogenization->weighing extraction QuEChERS Extraction (Acetonitrile with 1% Formic Acid) weighing->extraction cleanup Dispersive SPE Cleanup (MgSO4, C18) extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms derivatization Derivatization (for GC-MS) cleanup->derivatization gc_ms GC-MS Analysis quantification Quantification and Reporting gc_ms->quantification lc_ms->quantification derivatization->gc_ms

Caption: Experimental workflow for endothall residue analysis.

Sample Preparation and Extraction (Modified QuEChERS)

This protocol is adapted for acidic herbicides from standard QuEChERS methods.

Materials:

  • High-speed blender or homogenizer

  • Centrifuge capable of 5000 x g

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 98% or higher

  • Anhydrous magnesium sulfate (MgSO₄), analytical grade

  • C18 sorbent, for dispersive SPE

  • Sodium chloride (NaCl), analytical grade

  • Internal standard (e.g., Endothall-d4)

Procedure:

  • Homogenization: Homogenize a representative sample of the plant tissue (e.g., leaves, stems, roots, fruits) using a high-speed blender until a uniform consistency is achieved. For dry samples, grinding to a fine powder may be necessary.

  • Weighing: Weigh 10 ± 0.1 g of the homogenized plant tissue into a 50 mL centrifuge tube.

  • Fortification: Add an appropriate volume of the internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of ACN containing 1% formic acid to the centrifuge tube. The acidification of the solvent is crucial for the efficient extraction of acidic herbicides like endothall.[5][8]

    • Cap the tube and shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

  • Centrifugation: Centrifuge the tube at ≥ 5000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

Procedure:

  • Transfer the supernatant (acetonitrile layer) from the extraction step to a 15 mL centrifuge tube containing 150 mg of C18 sorbent and 900 mg of anhydrous MgSO₄.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 5000 x g for 5 minutes.

  • The resulting supernatant is ready for analysis. For LC-MS/MS, an aliquot can be directly transferred to an autosampler vial. For GC-MS, a derivatization step is required.

Derivatization for GC-MS Analysis

Endothall is a polar, non-volatile compound and requires derivatization to be analyzed by GC-MS. Acidic methanol methylation is a common approach.

Materials:

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Methylene chloride (DCM), HPLC grade

  • Saturated sodium chloride solution

  • Nitrogen evaporator

Procedure:

  • Transfer a 1 mL aliquot of the cleaned-up extract to a glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 1 mL of acidic methanol (e.g., 2% H₂SO₄ in methanol).

  • Seal the vial and heat at 60°C for 30 minutes to form the dimethyl ester of endothall.

  • After cooling, add 2 mL of saturated NaCl solution and 1 mL of DCM.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the lower DCM layer to a clean vial.

  • Concentrate the DCM extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Instrumental Analysis

3.5.1. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An example program would be an initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the endothall dimethyl ester.

3.5.2. LC-MS/MS Analysis

  • Liquid Chromatograph: Equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for acidic herbicides.[8]

Signaling Pathway of Endothall in Plants

Endothall's herbicidal activity is primarily due to its inhibition of Protein Phosphatase 2A (PP2A).[1][3] This leads to a cascade of downstream effects, ultimately causing cell death.

G cluster_downstream Downstream Effects endothall Endothall pp2a Protein Phosphatase 2A (PP2A) endothall->pp2a Inhibition hyperphosphorylation Hyperphosphorylation of Target Proteins pp2a->hyperphosphorylation Leads to microtubule_disruption Microtubule Disorganization hyperphosphorylation->microtubule_disruption cell_cycle_arrest Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest plant_death Plant Cell Death cell_cycle_arrest->plant_death

Caption: Endothall's mode of action via PP2A inhibition.

Conclusion

The protocols detailed in these application notes provide a robust framework for the analysis of endothall residues in a variety of plant tissues. The modified QuEChERS method offers an efficient and effective approach for sample preparation. The choice between GC-MS and LC-MS/MS for the final analysis will depend on the available instrumentation and specific laboratory requirements. Both techniques, when properly validated, can provide accurate and sensitive quantification of endothall residues to ensure compliance with regulatory limits.

References

Application Notes and Protocols for the Selective Control of Eurasian Watermilfoil Using Endothall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of endothall for the selective control of the invasive aquatic plant, Eurasian watermilfoil (Myriophyllum spicatum). This document includes quantitative data on herbicide efficacy, detailed experimental protocols for laboratory and field studies, and visualizations of the herbicide's mode of action and application workflow.

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a contact herbicide widely used for managing submerged aquatic vegetation.[1] It is available in two primary formulations: a dipotassium salt (e.g., Aquathol K®) and an amine salt (e.g., Hydrothol 191®).[2] The dipotassium salt form is generally favored for selective control of Eurasian watermilfoil due to its lower toxicity to fish and some native plant species at effective application rates.[3] Endothall's primary mode of action is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling, which leads to disruptions in protein and lipid synthesis, and ultimately, cell death.[4][5]

Effective and selective control of Eurasian watermilfoil with endothall is dependent on a precise understanding of concentration, exposure time, and environmental conditions such as water temperature.[2]

Data Presentation: Efficacy and Selectivity

The following tables summarize quantitative data from various studies on the efficacy of endothall against Eurasian watermilfoil and its impact on non-target native aquatic plants.

Table 1: Endothall Concentration and Exposure Time for Effective Control of Eurasian Watermilfoil

This table outlines the required endothall concentrations and corresponding exposure times to achieve greater than 85% biomass reduction of Eurasian watermilfoil.

Endothall Concentration (mg ae/L)Minimum Exposure Time (hours)Reference
0.548[6]
1.036[6]
1.5>60% control with 24-hour exposure[7]
3.018[6]
5.012[6]

mg ae/L: milligrams of acid equivalent per liter.

Table 2: Effects of Endothall on Eurasian Watermilfoil and Select Native Aquatic Plants

This table presents the varying sensitivity of Eurasian watermilfoil and several native North American aquatic plant species to different concentrations of endothall, providing insight into its selective use.

Plant SpeciesEndothall Concentration (mg/L)Observed EffectReference
Eurasian watermilfoil (Myriophyllum spicatum)0.5 - 1.0Effectively controlled[8]
Large-leaf pondweed (Potamogeton amplifolius)1.5Significantly reduced frequency and biomass[9]
Illinois pondweed (Potamogeton illinoensis)0.5 - 1.0Initially injured, but recovered
Sago pondweed (Stuckenia pectinata)0.5 - 1.0Initially injured, but recovered
Wild Celery (Vallisneria americana)0.5 - 1.0Initially injured, but recovered
Coontail (Ceratophyllum demersum)0.5 - 2.0No significant effects
Common Elodea (Elodea canadensis)1.5Significantly increased after treatment[9]
Muskgrass (Chara sp.)1.5Significantly increased after treatment[9]
Bladderwort (Utricularia sp.)1.5Significantly increased after treatment[9]

Table 3: Efficacy of Endothall in Combination with Other Herbicides for Eurasian Watermilfoil Control

This table summarizes the outcomes of using endothall in combination with other herbicides to enhance control of Eurasian watermilfoil.

Herbicide CombinationConcentration (mg ae/L)Exposure Time (hours)Percent Control (at 2 weeks)Reference
Endothall + 2,4-D1.0 + 0.51250%[10]
Endothall + Triclopyr1.0 + 0.51260%[10]
Endothall + 2,4-D1.0 + 0.524>90%[10]
Endothall + Triclopyr1.0 + 0.524>90%[10]

Experimental Protocols

The following are detailed methodologies for conducting laboratory and field-based studies on the efficacy of endothall for controlling Eurasian watermilfoil.

Laboratory (Mesocosm) Efficacy Study Protocol

This protocol outlines a controlled experiment to determine the concentration and exposure time relationship for endothall on Eurasian watermilfoil.

1. Mesocosm Setup:

  • Utilize 300-400 L mesocosms (e.g., plastic tanks) to simulate a pond environment.[11]

  • Line the mesocosms with an inert material to prevent leaching of the test substance.[12]

  • Add a 15 cm layer of a defined sediment mixture (e.g., topsoil, sand, and loam) to the bottom of each tank.[12]

  • Fill the tanks with aged tap water or water from a known source. Allow the system to acclimate for at least one year to establish benthic biota.[12]

2. Plant Propagation and Acclimation:

  • Collect apical tips of Eurasian watermilfoil from a healthy, established population.

  • Plant the apical tips in pots containing the same sediment mixture used in the mesocosms.

  • Place the potted plants in the mesocosms and allow them to acclimate and establish for several weeks until they exhibit active growth.

3. Herbicide Treatment:

  • Prepare stock solutions of endothall (dipotassium salt formulation) at various concentrations.

  • Randomly assign treatment concentrations and a control (no herbicide) to the mesocosms, with at least three replicates per treatment.

  • Apply the herbicide to the water column to achieve the desired final concentrations.

4. Exposure and Post-Exposure:

  • Maintain the target herbicide concentrations for specific exposure periods (e.g., 12, 24, 36, 48, 72 hours).

  • After the exposure period, drain and refill the tanks with fresh water three times to remove any residual herbicide.[7]

5. Data Collection and Analysis:

  • Visual Injury Assessment: At weekly intervals post-treatment, visually assess and rate plant injury on a scale (e.g., 0 = no injury, 100 = complete necrosis).

  • Biomass Harvest: At the end of the study (e.g., 4-8 weeks post-treatment), harvest all above-ground plant biomass from each mesocosm.

  • Dry Weight Measurement: Dry the harvested biomass at 70°C to a constant weight.

  • Statistical Analysis: Analyze the biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments and the control.

Field Application Protocol

This protocol describes the steps for a field application of liquid endothall for the selective control of Eurasian watermilfoil in a lake or pond.

1. Pre-Application Survey and Planning:

  • Plant Identification: Accurately identify the target plant as Eurasian watermilfoil and map its distribution and density within the water body.

  • Water Body Assessment: Determine the surface area and average depth of the treatment area to calculate the total volume of water to be treated.

  • Herbicide Selection and Dosage Calculation: Choose an appropriate endothall formulation (typically dipotassium salt for selectivity). Calculate the required amount of herbicide based on the target concentration and the volume of the treatment area.

  • Permitting and Regulations: Obtain all necessary permits from local and state authorities.

2. Application Procedure:

  • Timing: Apply the herbicide when Eurasian watermilfoil is actively growing and water temperatures are at least 18°C (65°F).[3]

  • Equipment: Use a calibrated boat-mounted sprayer with subsurface injection hoses to apply the liquid herbicide directly into the water column within the target plant beds.[13]

  • Application Pattern: Navigate the boat in a systematic pattern across the treatment area to ensure even distribution of the herbicide.

  • Partial Treatment: In heavily infested areas, treat only one-third to one-half of the water body at a time to prevent rapid oxygen depletion from decaying vegetation, which can harm fish.[2]

3. Post-Application Monitoring:

  • Water Quality Monitoring: Monitor dissolved oxygen levels, especially in the days following the application.

  • Efficacy Assessment: Conduct visual surveys and/or biomass sampling at several weeks and months post-treatment to assess the level of control of Eurasian watermilfoil.

  • Non-Target Plant Impact: Monitor the native plant community to evaluate any unintended impacts.

  • Water Use Restrictions: Adhere to all water use restrictions as specified on the herbicide label, such as for drinking, irrigation, and livestock watering.[13]

Visualizations

Signaling Pathway: Endothall's Mode of Action

Endothall_Mode_of_Action cluster_downstream Downstream Effects Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) (Active) Endothall->PP2A PP2A_inhibited PP2A (Inhibited) Phospho_Proteins Hyperphosphorylated Proteins Cytoskeleton Cytoskeletal Disorganization Phospho_Proteins->Cytoskeleton CellCycle Cell Cycle Arrest Phospho_Proteins->CellCycle LipidSynth Inhibition of Lipid Synthesis Phospho_Proteins->LipidSynth Membrane Loss of Cell Membrane Integrity Phospho_Proteins->Membrane CellDeath Cell Death Cytoskeleton->CellDeath CellCycle->CellDeath LipidSynth->CellDeath Membrane->CellDeath

Caption: Simplified signaling pathway of endothall's mode of action in plant cells.

Experimental Workflow: Field Application of Endothall

Endothall_Application_Workflow Start Start: Identify Eurasian Watermilfoil Infestation Pre_Survey Pre-Application Survey - Map infestation - Assess water body characteristics Start->Pre_Survey Planning Treatment Planning - Select endothall formulation - Calculate dosage - Obtain permits Pre_Survey->Planning Application Herbicide Application - Calibrate equipment - Apply via subsurface injection - Follow partial treatment plan Planning->Application Post_Monitor Post-Application Monitoring - Water quality (esp. dissolved oxygen) - Water use restrictions Application->Post_Monitor Efficacy_Eval Efficacy Evaluation - Visual assessment - Biomass sampling - Impact on native plants Post_Monitor->Efficacy_Eval Adaptive_Mgmt Adaptive Management - Plan follow-up treatments - Adjust future strategies Efficacy_Eval->Adaptive_Mgmt Adaptive_Mgmt->Planning If needed End End: Desired Level of Control Achieved Adaptive_Mgmt->End

Caption: Logical workflow for the application of endothall to control Eurasian watermilfoil.

References

Application Notes and Protocols for Endothall Use in Hydrilla verticillata Management in Lakes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of endothall for the management of the invasive aquatic weed Hydrilla verticillata in lacustrine environments. The information is intended to guide research and development efforts by summarizing key data and outlining detailed experimental protocols.

Introduction to Endothall for Hydrilla Management

Endothall is a contact herbicide used for the control of submersed aquatic weeds, including Hydrilla verticillata. It is available in two primary formulations: the dipotassium salt and the mono(N,N-dimethylalkylamine) salt. The dipotassium salt formulation is more commonly used in areas where fisheries are important due to its lower toxicity to aquatic organisms.[1] Endothall acts by inhibiting protein and lipid synthesis and affecting respiration. Symptoms of plant damage, such as defoliation and tissue browning, typically appear within a week of application, with the plants dropping out of the water column within three to four weeks.[2]

Quantitative Data Summary

The efficacy of endothall is dependent on the concentration of the active ingredient and the duration of exposure, often referred to as the Concentration Exposure Time (CET).[3] The following tables summarize key quantitative data related to endothall application for Hydrilla control.

Table 1: Recommended Application Rates and Efficacy of Dipotassium Salt of Endothall against Hydrilla verticillata

Application Rate (mg/L or ppm)Exposure TimeEfficacy (% Biomass Reduction)Water Body TypeReference
0.5 - 5.0Not SpecifiedApproved range for controlGeneral aquatic use[2]
3.0Not SpecifiedRecommended for HydrillaCayuga Inlet[2]
2.048 hoursAdequate controlLaboratory[3]
2.0 - 5.024 hours>90%Outdoor mesocosm[4]
1.0 (in combination with 0.5 mg/L Copper)24 hours>99%Greenhouse aquarium[3]
2.024 hours~70%Laboratory[3]
3.024 hours85-100%Laboratory[3]

Table 2: Environmental Fate and Persistence of Endothall

ParameterValueConditionsReference
Biodegradation Half-life (aerobic)~1 week or lessAquatic environment[1]
Biodegradation Half-life (anaerobic)10 daysWater[1]
Complete Degradation30 - 60 daysMicrobial action[1][5]
Persistence in WaterSeveral days to weeksField studies[5]
Adsorption to SedimentLowGeneral[1]
Bioaccumulation in Aquatic OrganismsLowGeneral[1][6]

Table 3: Toxicity of Endothall Formulations to Non-Target Organisms

FormulationOrganismToxicity LevelLC50 Value (96-hr)Reference
Dipotassium SaltFreshwater Fish (general)Slightly to moderately toxic>150 ppm (Channel Catfish), 230-450 ppm (Rainbow Trout), 343-450 ppm (Bluegills)[1][6]
Dipotassium SaltFreshwater Invertebrates (general)Slightly toxic313 ppm (Scuds)[1][6]
Mono(N,N-dimethylalkylamine) SaltFreshwater FishHighly toxicConcentrations > 0.3 ppm[6]
Mono(N,N-dimethylalkylamine) SaltFreshwater InvertebratesHighly toxicConcentrations > 0.3 ppm[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable studies. The following protocols are based on established experimental designs for evaluating endothall's efficacy and environmental impact.

This protocol outlines a laboratory-based experiment to determine the concentration and exposure time relationships of endothall on Hydrilla verticillata.

Materials:

  • Apical tips of Hydrilla verticillata

  • Dipotassium salt of endothall (e.g., Aquathol® K)

  • Controlled environment chamber with lighting and temperature control

  • Aquaria or other suitable containers

  • Sediment and dechlorinated water

  • Analytical balance and drying oven

Methodology:

  • Plant Propagation:

    • Fill aquaria with a layer of sediment and overlying water.

    • Plant a standardized number of Hydrilla apical tips in each aquarium.

    • Allow plants to acclimate and establish for a set period (e.g., 21 days) under controlled conditions (e.g., 21 ± 2 °C, 13L:11D photoperiod).[7]

  • Treatment Application:

    • Prepare stock solutions of endothall at various concentrations.

    • Randomly assign treatments to the aquaria. A typical experimental design would include a matrix of endothall concentrations (e.g., 0.5, 1.0, 3.0, 5.0 mg ae/L) and exposure times (e.g., 12, 18, 36, 48 hours).[7]

    • Include an untreated control group.

    • Introduce the appropriate amount of endothall stock solution to each treatment aquarium to achieve the target concentration.

  • Exposure and Flushing:

    • Maintain the plants in the treated water for the designated exposure period.

    • After the exposure time has elapsed, flush the aquaria with fresh, untreated water to remove the herbicide.[7]

  • Post-Treatment Observation and Data Collection:

    • Visually assess plant injury at regular intervals (e.g., weekly) for a specified period (e.g., 4 weeks).

    • At the end of the observation period, harvest all plant material (shoots and roots) from each aquarium.

    • Dry the harvested biomass in a drying oven at 70°C for 48 hours or until a constant weight is achieved.[7]

    • Record the dry weight for each sample.

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

This protocol describes a field trial to evaluate the efficacy of endothall on a larger scale and to monitor its environmental fate.

Materials:

  • Endothall formulation (e.g., this compound® K liquid or granular)

  • Application equipment (e.g., subsurface injection system for liquid, granular spreader)

  • Water and sediment sampling equipment

  • GPS for marking plots

  • Water quality monitoring instruments (e.g., probes for dissolved oxygen, pH, temperature)

Methodology:

  • Pre-Treatment Assessment:

    • Establish permanent transects and sampling plots for pre- and post-treatment monitoring.

    • Conduct a baseline assessment of Hydrilla biomass and distribution.

    • Collect baseline water quality data (dissolved oxygen, temperature, pH, turbidity).

    • Collect water and sediment samples for background endothall residue analysis.[7]

  • Treatment Application:

    • Calculate the volume of the water body to determine the required amount of endothall to achieve the target concentration.[7]

    • Apply the endothall formulation evenly over the target area. For liquid formulations, this is often done via subsurface injection from a boat.

  • Post-Treatment Monitoring:

    • Water Residue Analysis: Collect water samples at specified intervals (e.g., 1, 3, 24, 72 hours; 7, 14, 21 days) from multiple locations and depths to monitor the concentration and dissipation of endothall.[7][8]

    • Sediment Residue Analysis: Collect sediment samples at specified intervals (e.g., 7 and 16 days post-application) to assess for any accumulation of endothall.[8]

    • Hydrilla Efficacy Assessment: Conduct biomass sampling at regular intervals (e.g., 2, 4, 8, 12 weeks post-treatment) to determine the reduction in Hydrilla biomass compared to pre-treatment levels and untreated control plots.

    • Non-Target Plant Assessment: Visually assess the impact on non-target native plant species.

    • Water Quality Monitoring: Continue to monitor water quality parameters to assess any indirect effects of the treatment, such as dissolved oxygen depletion due to decaying vegetation.

This protocol is a generalized procedure for determining endothall concentrations in water, based on established analytical methods.

Materials:

  • Solid Phase Extraction (SPE) cartridges

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) or Electron Capture Detector (GC-ECD)

  • Derivatization reagents

  • Internal standards (e.g., isotope-labeled glutaric acid)[9]

  • Solvents (e.g., methanol, methylene chloride)

Methodology:

  • Sample Preparation:

    • If residual chlorine is present, dechlorinate the water sample with sodium thiosulfate.

    • Acidify biologically active samples to a pH of 1.5-2.[7]

  • Solid Phase Extraction (SPE):

    • Pass the water sample through an appropriate SPE cartridge to concentrate the endothall.

    • Elute the extracted endothall from the cartridge with an appropriate solvent, such as acidic methanol.[7]

  • Derivatization:

    • Add a co-solvent like methylene chloride to the eluate.

    • Heat the mixture to form a more volatile derivative of endothall, such as the dimethyl ester, which is more amenable to gas chromatography.[7]

  • Analysis:

    • Analyze the derivatized sample using GC-MS or GC-ECD.

    • Quantify the endothall concentration by comparing the peak area to a calibration curve prepared with known standards. The use of an internal standard is recommended for improved accuracy.[10]

Visualizations

The following diagrams illustrate key workflows and relationships in the use of endothall for Hydrilla management.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring cluster_analysis Data Analysis & Reporting pre_assess Baseline Assessment (Hydrilla biomass, water quality) calc Calculate Endothall Dosage pre_assess->calc sample_collect_pre Collect Background Samples (Water, Sediment) sample_collect_pre->calc app Apply Endothall calc->app water_monitor Water Residue & Quality Monitoring app->water_monitor sediment_monitor Sediment Residue Monitoring app->sediment_monitor veg_assess Vegetation Assessment (Hydrilla & Non-target species) app->veg_assess data_analysis Analyze Data (Efficacy, Residue Levels) water_monitor->data_analysis sediment_monitor->data_analysis veg_assess->data_analysis report Report Findings data_analysis->report

Caption: Experimental workflow for endothall application and monitoring.

Decision_Making_Process cluster_problem Problem Identification cluster_assessment Site Assessment cluster_decision Treatment Decision cluster_planning Application Planning hydrilla_infestation Hydrilla Infestation Identified assess_density Assess Hydrilla Density & Distribution hydrilla_infestation->assess_density assess_waterbody Characterize Water Body (Size, depth, flow) hydrilla_infestation->assess_waterbody assess_nontarget Identify Non-Target Species of Concern hydrilla_infestation->assess_nontarget assess_wateruse Determine Water Use (Drinking, recreation, irrigation) hydrilla_infestation->assess_wateruse use_endothall Use Endothall? assess_density->use_endothall assess_waterbody->use_endothall assess_nontarget->use_endothall assess_wateruse->use_endothall select_formulation Select Formulation (Dipotassium vs. Amine Salt) use_endothall->select_formulation Yes determine_rate Determine Application Rate & Timing select_formulation->determine_rate develop_monitoring Develop Monitoring Plan determine_rate->develop_monitoring

Caption: Decision-making process for endothall use in Hydrilla management.

References

Application Notes and Protocols for Field Trial Design Assessing Endothall Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall is a widely utilized contact herbicide for managing submersed aquatic weeds. Its efficacy is influenced by factors such as concentration, exposure time, and the target plant species. These application notes provide detailed protocols for designing and executing field trials to assess the efficacy of endothall-based herbicides in aquatic environments.

Endothall functions by inhibiting protein and lipid biosynthesis, leading to the disruption of plant cell membranes and subsequent cellular breakdown within 2 to 5 days. It is available in two primary formulations: a dipotassium salt and a mono(N,N-dimethylalkylamine) salt. The dipotassium salt is often favored in areas with significant fisheries due to its lower toxicity to aquatic organisms. Environmental factors such as water temperature, microbial activity, and water movement can significantly impact the herbicide's performance and persistence.

These protocols are designed to ensure the generation of robust and reproducible data for regulatory submissions and scientific publications.

Data Presentation

Quantitative data from field trials should be summarized to facilitate clear comparisons between treatment and control groups. The following tables provide templates for presenting key efficacy data.

Table 1: Efficacy of Dipotassium Endothall on Various Aquatic Weed Species

Target Weed SpeciesEffective Concentration (ppm)Exposure TimeControl LevelStudy Type
Hydrilla (Hydrilla verticillata)1.0 - 3.048 - 72 hours>93% biomass reductionField & Mesocosm
Lagarosiphon (Lagarosiphon major)0.11 - 5.0Weeks (at 16°C)Eradication in whole water bodyField Trial
Hornwort (Ceratophyllum demersum)Not specifiedNot specifiedEradication in whole water bodyField Trial
Sago Pondweed (Potamogeton pectinatus)0.3 - 0.484 hours60% - 9

Application Notes and Protocols for Mesocosm Studies to Evaluate the Environmental Impact of Endothall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting mesocosm studies for evaluating the environmental impact of the herbicide endothall. Detailed protocols for experimental setup, endothall application, sampling, and data analysis are provided to ensure robust and reproducible results.

Introduction

Endothall is a widely used herbicide for controlling submerged aquatic weeds and algae.[1][2] It is available in two primary formulations: a dipotassium salt and a monoamine salt.[1] Understanding the environmental fate and non-target effects of endothall is crucial for its safe and effective use. Mesocosm studies, which are controlled, replicated experimental ecosystems, provide a valuable tool for assessing the potential impacts of endothall on aquatic communities under semi-realistic conditions.[3]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of endothall on aquatic organisms and its dissipation in the aquatic environment.

Table 1: Acute Toxicity of Endothall Formulations to Aquatic Organisms

Organism GroupSpeciesEndothall Formulation96-hr LC50 (ppm)Reference
Fish Bluegill (Lepomis macrochirus)Dipotassium Salt343 - 450[1]
Rainbow Trout (Oncorhynchus mykiss)Dipotassium Salt230 - 450[1]
Channel Catfish (Ictalurus punctatus)Dipotassium Salt>150[1]
Bluegill (Lepomis macrochirus)Monoamine Salt0.19 - 2.0[1]
Sheepshead Minnow (Cyprinodon variegatus)Monoamine Salt0.19 - 2.0[1]
Invertebrates Scud (Gammarus spp.)Dipotassium Salt313[1]
Water Flea (Daphnia spp.)Monoamine Salt0.19 - 2.0[1]
Mysid Shrimp (Mysidopsis bahia)Monoamine Salt0.19 - 2.0[1]

Table 2: Effects of Dipotassium Endothall on Aquatic Plant Biomass in a Mesocosm Study

Treatment Concentration (mg/L a.i.)Eurasian Watermilfoil (% Biomass Reduction)Curlyleaf Pondweed (% Biomass Reduction)Coontail (% Biomass Reduction)Elodea (% Biomass Reduction)
0.599>95No significant effectNo significant effect
1.0>99>95No significant effectNo significant effect
2.0>99>95No significant effectNo significant effect
4.0>99>95>90No significant effect

Data adapted from a mesocosm study evaluating the species selectivity of dipotassium salt of endothall.

Table 3: Physicochemical Water Quality Parameters to Monitor in Mesocosm Studies

ParameterRecommended FrequencyStandard Method (Example)
TemperatureDailyCalibrated probe
Dissolved OxygenDailyCalibrated probe (e.g., YSI)
pHTwice weeklyCalibrated pH meter
ConductivityTwice weeklyCalibrated conductivity meter
TurbidityWeeklyTurbidimeter
AlkalinityWeeklyTitration method (e.g., EPA 310.1)
Total NitrogenWeeklyPersulfate digestion method (e.g., EPA 351.2)
Total PhosphorusWeeklyPersulfate digestion method (e.g., EPA 365.1)

Experimental Protocols

This section outlines the detailed methodologies for conducting a mesocosm study to evaluate the environmental impact of endothall.

Mesocosm Setup
  • Mesocosm Tanks: Utilize inert tanks (e.g., high-density polyethylene) with a volume of at least 1000 L to provide a stable environment. The number of tanks should allow for a minimum of three replicates per treatment and a control group.[3]

  • Sediment and Water: Collect sediment and water from a natural, uncontaminated aquatic source representative of the environment of interest.

    • Add a layer of sieved sediment (approximately 10 cm deep) to the bottom of each mesocosm.

    • Fill the mesocosms with the collected water, minimizing disturbance to the sediment.

  • Acclimation: Allow the mesocosms to acclimate for a period of 2-4 weeks to establish a stable microbial community and allow for the dissipation of any initial disturbances.

  • Introduction of Biota: Introduce a representative assemblage of aquatic organisms, including phytoplankton, zooplankton, macroinvertebrates, and fish. Organisms can be collected from the source water body or obtained from cultures. Ensure even distribution of organisms among the mesocosms.[3]

Endothall Application
  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the endothall formulation (dipotassium salt or monoamine salt).

    • Dissolve the endothall in a known volume of deionized water to create a concentrated stock solution. The concentration should be high enough to allow for a small volume to be added to each mesocosm to reach the target concentration.

    • For example, to prepare a 1 g/L stock solution, dissolve 1 g of endothall in 1 L of deionized water.

  • Treatment Application:

    • Calculate the volume of stock solution needed for each mesocosm to achieve the desired nominal concentration. For example, to achieve a 1 mg/L concentration in a 1000 L mesocosm using a 1 g/L stock solution, you would add 1 mL of the stock solution.

    • Apply the stock solution to each mesocosm by subsurface injection at multiple locations to ensure even distribution throughout the water column.

    • Gently mix the water in each mesocosm after application using a paddle or a submersible pump, avoiding resuspension of the sediment.

Sampling and Analysis
  • Water Sampling:

    • Collect integrated water column samples from the center of each mesocosm at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days post-application).

    • Use a tube sampler or a depth-integrated sampler to obtain a representative sample.

    • Subsample the collected water for endothall concentration analysis and for the enumeration of phytoplankton and zooplankton.

    • Monitor physicochemical parameters as outlined in Table 3.

  • Sediment Sampling:

    • Collect sediment core samples at the beginning and end of the study to determine the partitioning of endothall to the sediment.

  • Biological Sampling:

    • Phytoplankton: Enumerate and identify phytoplankton from water samples using microscopy. Chlorophyll-a concentration can also be measured as an indicator of phytoplankton biomass.

    • Zooplankton: Collect zooplankton by filtering a known volume of water through a fine-mesh net (e.g., 63 µm). Enumerate and identify zooplankton under a microscope.

    • Macroinvertebrates: Use artificial substrates or sediment cores to sample benthic macroinvertebrates.

    • Fish: Monitor fish for any signs of toxicity (e.g., mortality, abnormal behavior) daily. At the end of the study, fish can be collected to measure endpoints such as growth or survival.

  • Endothall Analysis:

    • Analyze endothall concentrations in water samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Mandatory Visualizations

Signaling Pathway of Endothall's Herbicidal Action

Endothall_Pathway cluster_cell Plant Cell cluster_downstream Downstream Cellular Effects Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) (Active) Endothall->PP2A Inhibits PP2A_inhibited PP2A-Endothall Complex (Inactive) Target_Proteins Dephosphorylated Target Proteins PP2A->Target_Proteins Dephosphorylates Target_Proteins_P Phosphorylated Target Proteins Target_Proteins_P->PP2A Substrate Cytoskeleton Cytoskeletal Disruption Target_Proteins_P->Cytoskeleton Cell_Cycle Cell Cycle Arrest Target_Proteins_P->Cell_Cycle Apoptosis Programmed Cell Death Cell_Cycle->Apoptosis

Caption: Endothall's primary mechanism of action involves the inhibition of Protein Phosphatase 2A (PP2A).

Experimental Workflow for Endothall Mesocosm Study

Mesocosm_Workflow cluster_setup Phase 1: Mesocosm Setup & Acclimation cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis & Interpretation A1 Sediment & Water Collection A2 Mesocosm Filling A1->A2 A3 System Acclimation (2-4 weeks) A2->A3 A4 Introduction of Biota A3->A4 B1 Pre-treatment Sampling (Baseline Data) A4->B1 B2 Endothall Application B1->B2 B3 Post-treatment Sampling (Water, Biota) B2->B3 B4 Physicochemical Monitoring B2->B4 C1 Endothall Concentration Analysis (LC-MS) B3->C1 C2 Biological Community Analysis B3->C2 C3 Statistical Analysis (ANOVA, Regression) C1->C3 C2->C3 C4 Environmental Impact Assessment C3->C4

Caption: A typical workflow for conducting a mesocosm study to evaluate the environmental impact of endothall.

References

Application Notes and Protocols for Determining Optimal Endothall Concentration and Exposure Time for Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Endothall is a widely used contact herbicide for the management of a variety of submerged aquatic weeds.[1][2] Its effectiveness is contingent on the concentration of the active ingredient and the duration of exposure to the target plant species.[2] The active form, endothall acid, disrupts cellular processes by inhibiting protein and lipid biosynthesis and compromising cell membrane integrity, leading to plant death within a few days of application.[2][3][4] This document provides detailed protocols and data for determining the optimal endothall concentration and exposure time (CET) for effective weed control, tailored for a scientific audience.

Factors Influencing Efficacy:

Several environmental factors can modulate the efficacy of endothall treatments:

  • Water Temperature: Higher water temperatures generally enhance the rate of herbicidal activity. Applications are typically recommended when water temperatures are at least 65°F (18°C).[1][2]

  • Water Flow: In dynamic water systems, the dissipation of the herbicide can shorten the contact time, potentially reducing its effectiveness.[2]

  • Plant Species and Growth Stage: Susceptibility to endothall varies among different weed species and their growth stages.[2] Applications are most effective when plants are in an active growth phase.[1][5]

  • Water Chemistry: While less affected by water chemistry than some other herbicides, factors such as pH can influence the stability of endothall.[2]

Data Presentation: Efficacy of Endothall Against Key Aquatic Weeds

The following tables summarize effective endothall concentrations and exposure times for the control of several key aquatic weed species, based on laboratory and field studies. Plant control is typically assessed by measuring the reduction in shoot and root biomass.[6]

Table 1: Endothall Concentration and Exposure Time for Severe Injury (>85% Biomass Reduction) of Eurasian Watermilfoil (Myriophyllum spicatum) [6]

Endothall Concentration (mg ae/L)Exposure Time (hours)
0.548
1.036
3.018
5.012

Table 2: Endothall Concentration and Exposure Time for Severe Injury (>85% Biomass Reduction) of Hydrilla (Hydrilla verticillata) [6]

Endothall Concentration (mg ae/L)Exposure Time (hours)
2.048
3.024
4.024
5.024

Table 3: Endothall Concentration and Exposure Time for Effective Control of Curly-leaf Pondweed (Potamogeton crispus)

Endothall Concentration (ppm)Water TemperatureExposure TimeEfficacyReference
0.75 - 1.0050° - 59°F (10° - 15°C)Repeated early-season applicationsSignificant reduction after 4 years[7]
Low rates≤ 20°C24-hour half-lifeExcellent control[8]
Not specified16°C24 to 72 hoursEffective control and reduced turion formation[9]

Table 4: Endothall Concentration and Exposure Time for Sago Pondweed (Stuckenia pectinata) Control [10]

Endothall FormulationConcentrationExposure Time (hours)Biomass Reduction
Dipotassium Salt1 - 10 mg ai/LVaried43 - 99%
Dimethylalkylamine Salt0.5 - 5 mg ae/LVaried43 - 99%
Dimethylalkylamine Salt1 mg ae/L12≥ 90%
Dimethylalkylamine Salt2 mg ae/L6≥ 90%
Dimethylalkylamine Salt5 mg ae/L3≥ 90%

Experimental Protocols

The following protocols outline a standardized methodology for conducting laboratory-based experiments to determine the concentration and exposure time relationships for endothall against a target aquatic weed species. These protocols are synthesized from established research methodologies to ensure robust and reproducible results.[2][11]

Objective: To determine the minimum endothall concentration and exposure time required to achieve a desired level of control (e.g., >85% biomass reduction) for a specific aquatic weed.

Materials:

  • Healthy, actively growing target aquatic weed species.

  • Aquaria or other suitable containers (e.g., 55 L).[6]

  • Sediment (e.g., a mixture of topsoil, loam, and sand).[12]

  • Controlled environment chamber or room with controlled lighting and temperature.

  • Endothall formulation (e.g., dipotassium salt).

  • Water source (dechlorinated tap water or reconstituted water).

  • Analytical equipment for measuring endothall concentration (optional but recommended).

  • Drying oven.

  • Balance.

Methodology:

Phase 1: Plant Culture and Acclimation

  • Plant Collection and Preparation: Collect apical tips or other viable propagules of the target weed species.[6]

  • Planting: Plant the propagules in pots containing a suitable sediment mixture.

  • Acclimation: Place the potted plants in large aquaria filled with water and allow them to acclimate and establish for a period of 2-4 weeks under controlled conditions (e.g., 13-14 hour photoperiod, water temperature of 21-25°C).[6]

Phase 2: Herbicide Treatment and Exposure

  • Experimental Design:

    • Treatments: A matrix of endothall concentrations and exposure times should be established. For example, concentrations ranging from 0.5 to 5.0 mg ae/L and exposure times from 2 to 72 hours.[6]

    • Controls: Include an untreated control group (no endothall).

    • Replication: Each concentration-exposure time combination should be replicated at least three times.[2][6]

  • Herbicide Application:

    • Prepare a stock solution of endothall.

    • Randomly assign treatments to the aquaria.

    • Apply the appropriate volume of the stock solution to each aquarium to achieve the desired final concentration. Ensure thorough mixing.[2]

  • Exposure Period: Maintain the plants in the treated water for the specified exposure duration.[2]

  • Treatment Termination: After the designated exposure time, terminate the treatment by performing a series of water exchanges (e.g., three complete water changes) to remove the herbicide.[4][12]

Phase 3: Post-Treatment Observation and Data Collection

  • Post-Treatment Period: Maintain the plants in the controlled environment for a post-treatment period of 4-6 weeks to allow for the full expression of herbicide effects.

  • Visual Injury Ratings: Conduct weekly visual assessments of plant injury, noting symptoms such as discoloration, necrosis, and defoliation.[2][6]

  • Biomass Harvest: At the end of the post-treatment period, harvest the above-ground (shoots) and below-ground (roots) biomass from each pot.[2][6]

  • Dry Weight Measurement: Dry the harvested biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight for each sample.[2]

Data Analysis:

  • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of concentration, exposure time, and their interaction on plant control.

  • Identify the concentration and exposure time combinations that result in the desired level of weed control.

Mandatory Visualizations

G Endothall Endothall Application Uptake Rapid Cellular Uptake Endothall->Uptake Inhibition Inhibition of Protein & Lipid Biosynthesis Uptake->Inhibition Membrane Disruption of Cell Membrane Integrity Uptake->Membrane Breakdown Cellular Breakdown & Necrosis Inhibition->Breakdown Leakage Cellular Leakage Membrane->Leakage Leakage->Breakdown PlantDeath Plant Death Breakdown->PlantDeath

Caption: Conceptual overview of Endothall's cellular mode of action in plants.

G Start Start: Plant Culture & Acclimation Setup Experimental Setup (Aquaria, Sediment, Plants) Start->Setup Treatment Herbicide Application (Endothall Concentration Matrix) Setup->Treatment Exposure Controlled Exposure Period Treatment->Exposure Termination Treatment Termination (Water Exchange) Exposure->Termination PostTreatment Post-Treatment Observation (4-6 weeks) Termination->PostTreatment DataCollection Data Collection (Visual Ratings, Biomass Harvest) PostTreatment->DataCollection Analysis Data Analysis & CET Determination DataCollection->Analysis End End: Optimal CET Identified Analysis->End

Caption: Workflow for laboratory evaluation of Endothall CET for weed control.

References

Application Notes and Protocols for Endothall Formulations in Aquatic Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the effective application of granular and liquid formulations of endothall for aquatic weed management studies. This document provides detailed methodologies for key experiments, summarizes quantitative data in structured tables, and includes visualizations of experimental workflows and the herbicide's mode of action.

Introduction to Endothall

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a contact herbicide widely used for the control of a broad spectrum of submersed aquatic weeds.[1] Its herbicidal activity stems from its ability to inhibit protein and lipid biosynthesis, leading to the disruption of plant cell membranes and subsequent cellular breakdown, typically within two to five days of application.[1][2] Endothall is available in two primary salt formulations for aquatic use: the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[1][3] The choice between a granular or liquid formulation depends on the specific research objectives, the target weed species, the size of the treatment area, and environmental conditions.[3]

Data Presentation: Efficacy and Application Rates

The efficacy of endothall is a function of the concentration of the active ingredient and the duration of exposure, often referred to as the Concentration Exposure Time (CET).[2] The following tables summarize key quantitative data from various studies on the efficacy of endothall against common aquatic weeds.

Table 1: Efficacy of Dipotassium Endothall (Liquid Formulation) on Various Aquatic Weed Species

Target Weed SpeciesEffective Concentration (ppm)Exposure Time (hours)Control Level (% Biomass Reduction)Study Type
Hydrilla (Hydrilla verticillata)2.048>85%Laboratory
Hydrilla (Hydrilla verticillata)3.0 - 5.024>85%Laboratory
Eurasian Watermilfoil (Myriophyllum spicatum)0.548>85%Laboratory
Eurasian Watermilfoil (Myriophyllum spicatum)1.036>85%Laboratory
Eurasian Watermilfoil (Myriophyllum spicatum)3.018>85%Laboratory
Eurasian Watermilfoil (Myriophyllum spicatum)5.012>85%Laboratory
Sago Pondweed (Stuckenia pectinata)1.012≥90%Laboratory
Sago Pondweed (Stuckenia pectinata)2.06≥90%Laboratory
Sago Pondweed (Stuckenia pectinata)5.03≥90%Laboratory

Data compiled from various laboratory studies.[2][4]

Table 2: Application Rates for Granular and Liquid Endothall Formulations

FormulationApplication ScenarioRecommended RateNotes
Granular Spot treatment of HydrillaApply to isolated spots or boat rampsEffective for new infestations.[5]
Granular Small areasVaries by product and target speciesMore suited for small areas or spot treatments.[3]
Liquid Large area treatment of Hydrilla2 - 3 ppmFor larger control plots (>20 acres), 2 ppm may be used.[6]
Liquid Large area treatmentVaries by product and target speciesMore suitable for large-scale applications.[3]
Liquid Flowing water (e.g., canals)Metered application to maintain target concentrationRequires specialized equipment for continuous delivery.

Application rates are general recommendations and should be adjusted based on specific product labels, environmental conditions, and target species.[3][5][6][7]

Experimental Protocols

Protocol 1: Laboratory Evaluation of Endothall Concentration and Exposure Time (CET)

Objective: To determine the optimal CET of a specific endothall formulation required for effective control of a target aquatic weed species.

Materials:

  • Glass aquaria (e.g., 55 L)

  • Sediment (standardized mixture, e.g., topsoil, loam, and sand)

  • Healthy apical tips of the target aquatic weed

  • Endothall stock solution (dipotassium salt or monoamine salt)

  • Controlled environment chamber with lighting and temperature control

  • Analytical balance

  • Drying oven

Methodology:

  • Plant Propagation:

    • Fill aquaria with a layer of sediment and overlying water.

    • Plant a standardized number of apical tips of the target weed in each aquarium.

    • Allow plants to acclimate and establish under controlled conditions (e.g., 21 ± 2 °C, 13L:11D photoperiod) for a set period.[1]

  • Herbicide Treatment:

    • Prepare a stock solution of the desired endothall formulation.

    • Randomly assign treatments to the aquaria, including an untreated control group.

    • Treatments should consist of a matrix of endothall concentrations (e.g., 0.5, 1.0, 3.0, 5.0 mg ae/L) and exposure times (e.g., 12, 18, 24, 36, 48, 72 hours).[1][4]

    • Introduce the appropriate amount of the stock solution to each treatment aquarium to achieve the target concentration, ensuring thorough mixing.[2]

  • Exposure and Flushing:

    • Maintain the plants in the treated water for the designated exposure period.[1]

    • After the exposure time has elapsed, flush the aquaria with fresh, untreated water to remove the herbicide.[1]

  • Post-Treatment Observation and Data Collection:

    • Visually assess plant injury at regular intervals (e.g., weekly) for a specified period (e.g., 4 weeks), noting symptoms such as discoloration, necrosis, and defoliation.[2]

    • At the end of the observation period, harvest all plant material (shoots and roots) from each aquarium.[1]

    • Dry the harvested biomass in a drying oven at 70°C until a constant weight is achieved.[2]

    • Calculate the percent biomass reduction for each treatment compared to the untreated control.

Protocol 2: Field Application of Granular Endothall for Spot Treatment

Objective: To evaluate the efficacy of granular endothall for the control of a localized infestation of a target aquatic weed.

Materials:

  • Granular endothall formulation

  • Calibrated granular spreader or hand scoop

  • GPS unit for marking treatment plots

  • Underwater vegetation assessment tools (e.g., rake, view tube, or SCUBA gear)

  • Water quality monitoring equipment (e.g., dissolved oxygen meter, pH meter)

Methodology:

  • Pre-Treatment Assessment:

    • Delineate and mark the boundaries of the treatment and control plots using a GPS unit.

    • Conduct a pre-treatment assessment of the target weed density and distribution within each plot.

    • Collect baseline water quality data.

  • Application:

    • Calculate the required amount of granular endothall based on the area of the treatment plot and the recommended application rate from the product label.

    • Apply the granules as evenly as possible over the target weed beds using a calibrated spreader or by hand.[3]

  • Post-Treatment Monitoring:

    • Monitor water quality parameters at regular intervals post-application.

    • Conduct vegetation assessments at predetermined time points (e.g., 2, 4, and 8 weeks post-treatment) to evaluate the impact on the target weed and any non-target species.

    • Assess control by measuring changes in plant density, biomass, or percent cover compared to the pre-treatment data and the control plot.

Protocol 3: Field Application of Liquid Endothall for Large-Scale Treatment

Objective: To evaluate the efficacy of liquid endothall for the control of a widespread infestation of a target aquatic weed.

Materials:

  • Liquid endothall formulation

  • Boat equipped with a calibrated subsurface injection system (e.g., weighted trailing hoses)

  • GPS unit for navigation and tracking of application paths

  • Water sample collection bottles

  • Analytical equipment for endothall residue analysis (e.g., GC-MS or ELISA)

Methodology:

  • Pre-Treatment Assessment:

    • Map the extent and density of the target weed infestation using GPS and hydroacoustic surveys if available.

    • Establish transects and sampling plots for pre- and post-treatment monitoring.[1]

    • Collect baseline water quality data and water/sediment samples for background endothall residue analysis.[1]

  • Application:

    • Calculate the volume of the water body to be treated to determine the required amount of liquid endothall to achieve the target concentration (e.g., 3.0 ppm for hydrilla).[6][7]

    • Apply the liquid endothall via subsurface injection from a boat, following a predetermined pattern to ensure even distribution throughout the treatment area.[1]

  • Post-Treatment Monitoring:

    • Collect water samples at specified intervals (e.g., 1, 3, 24, 72 hours; 7, 14, 38 days) from multiple locations and depths to monitor the concentration and dissipation of endothall.[1]

    • Conduct underwater vegetation assessments using SCUBA or other methods at regular intervals (e.g., 1, 3, and 12 months post-treatment) to evaluate the efficacy of the treatment on the target weed and any impacts on non-target native plants.[1]

Visualizations

Endothall_Mode_of_Action Endothall Endothall Application (Granular or Liquid) Uptake Plant Uptake Endothall->Uptake Inhibition Inhibition of Protein & Lipid Biosynthesis Uptake->Inhibition Disruption Cell Membrane Disruption Inhibition->Disruption Breakdown Cellular Breakdown Disruption->Breakdown PlantDeath Plant Death Breakdown->PlantDeath

Caption: Conceptual diagram of Endothall's mode of action in aquatic plants.

Experimental_Workflow_CET Start Start: Plant Propagation & Acclimation Treatment Herbicide Treatment (Concentration & Exposure Time Matrix) Start->Treatment Exposure Exposure Period Treatment->Exposure Flushing Herbicide Flushing Exposure->Flushing Observation Post-Treatment Observation (e.g., 4 weeks) Flushing->Observation DataCollection Data Collection (Visual Injury & Biomass) Observation->DataCollection Analysis Data Analysis (% Biomass Reduction) DataCollection->Analysis End End: Determine Effective CET Analysis->End Formulation_Selection_Logic TreatmentArea Treatment Area Size? LargeArea Large Area (> 1 acre) TreatmentArea->LargeArea Large SmallArea Small Area / Spot Treatment (< 1 acre) TreatmentArea->SmallArea Small Liquid Use Liquid Formulation LargeArea->Liquid Granular Use Granular Formulation SmallArea->Granular

References

Application Notes and Protocols for Monitoring Endothall Dissipation Rates in Large Water Bodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endothall is a selective contact herbicide used to control submerged aquatic weeds and algae in various water bodies, including lakes, ponds, and irrigation canals.[1][2] Its active ingredient, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is formulated as either a dipotassium salt or a mono(N,N-dimethylalkylamine) salt.[1][3] Following application, it is crucial to monitor the dissipation of endothall to ensure environmental safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) has set the maximum contaminant level (MCL) for endothall in drinking water at 0.1 parts per million (ppm) or 0.1 mg/L.[4][5]

These application notes provide detailed protocols for researchers and environmental scientists to effectively monitor endothall dissipation rates in large aquatic environments. The primary focus is on experimental design, field sampling techniques, and analytical methodologies for the quantitative determination of endothall residues in water and sediment.

Chapter 1: Overview of Endothall Environmental Fate and Dissipation

Endothall's persistence in the aquatic environment is relatively short.[3] The primary mechanism for its breakdown is microbial degradation, where microorganisms utilize it as a carbon source, breaking it down into carbon, hydrogen, and oxygen.[6][7] The initial breakdown product is glutamic acid, which is then rapidly consumed by bacteria.[6][7]

Several environmental factors influence the rate of dissipation:

  • Microbial Population: The presence of an active microbial community is the most critical factor for endothall degradation.[3] In sterilized (autoclaved) water, no significant degradation occurs.[3]

  • Temperature: Higher water temperatures generally increase the rate of microbial activity and, consequently, the rate of endothall degradation.[7][8]

  • Oxygen Levels: Aerobic (oxygen-rich) conditions are conducive to rapid biodegradation. The half-life of endothall is approximately one week or less under aerobic conditions, while it is longer under anaerobic (low-oxygen) conditions.[3][9]

  • Water Movement: In large or flowing water bodies, dissipation can be significantly accelerated by dilution and dispersion.[7]

Endothall is highly soluble in water and does not readily adsorb to sediments or suspended solids, nor does it significantly bioaccumulate in aquatic organisms.[3][7][9] Chemical hydrolysis and photolysis are not considered significant dissipation pathways.[3][9]

Chapter 2: Data on Endothall Dissipation Rates

The dissipation rate of endothall is typically expressed as its half-life (T½), the time it takes for 50% of the initial concentration to degrade. The following table summarizes dissipation data from various studies.

Water Body TypeInitial Concentration (ppm)Half-Life (Days)Study ConditionsReference
Pond Water2.04Non-autoclaved[3]
Pond Water2.012Irrigation supply pond[3]
Greenhouse Pools0.3 - 1.44Experimental pools[3]
Farm Reservoirs0.3 - 1.4~8 (71% loss in 12 days)Field conditions[3]
General AquaticNot specified5 - 10Average under various environmental conditions[6]
General AquaticNot specified4 - 10Dipotassium salt formulations[7]
Aquatic EnvironmentsNot specified< 10General persistence[1]
SoilNot specified4 - 9Aerobic conditions[9]
Water (Aerobic)Not specified~7 or lessRapid biodegradation[9]
Cayuga Inlet (Well-oxygenated)Not specified< 7Field conditions[5]

Chapter 3: Experimental and Sampling Protocols

A robust monitoring program requires a well-defined experimental design and standardized sampling protocols.

Experimental Design
  • Site Selection: Choose representative sampling sites within the treatment area. Include sites at varying distances from the application point to assess spatial dissipation. Establish a control site outside the treatment area but with similar environmental characteristics. For lakes, consider sampling at the center and near any outlets.

  • Sampling Frequency: Collect samples at baseline (pre-treatment) and at increasing time intervals post-treatment. A typical schedule includes collection at 0, 1, 3, 5, 7, 9, 14, and 21 days after application.[10] Continue sampling until concentrations are below the detection limit.

  • Replicates: Collect a minimum of three replicate samples at each site and time point to ensure data accuracy and allow for statistical analysis.

Protocol: Water Sample Collection

This protocol outlines the steps for collecting water samples for endothall analysis.

  • Materials:

    • Amber glass bottles (100 mL to 1 L) with PTFE-lined caps.

    • Sample collection device (e.g., Kemmerer sampler, Van Dorn bottle, or direct filling).

    • Sodium thiosulfate (if residual chlorine is present).[11]

    • Cooler with ice packs.

    • Field notebook and waterproof labels.

    • GPS device for recording coordinates.

  • Procedure:

    • Label each sample bottle with the site ID, date, time, and replicate number.

    • If the water is expected to contain residual chlorine, add approximately 80 mg of sodium thiosulfate to each 1-liter bottle before collection.[11]

    • At the sampling site, rinse the sample bottle three times with the source water.

    • Collect the water sample from the desired depth (e.g., mid-depth of the water column). If filling directly, submerge the bottle just below the surface.

    • Fill the bottle to the shoulder, leaving a small headspace.

    • Cap the bottle tightly.

    • Immediately place the collected samples in a cooler with ice packs to maintain a temperature of approximately 4°C.[11]

    • Record all relevant information in the field notebook, including site coordinates, weather conditions, and any observations.

    • Transport the samples to the laboratory for analysis. Samples should be extracted within 7 days of collection.[11][12]

Protocol: Sediment Sample Collection

While endothall has low adsorption to sediment, monitoring may be required by specific regulatory programs.

  • Materials:

    • Sediment coring device or grab sampler (e.g., Eckman or Ponar grab).

    • Wide-mouth glass jars with PTFE-lined lids.

    • Stainless steel spatula or spoon.

    • Cooler with ice packs.

    • Field notebook and waterproof labels.

  • Procedure:

    • Label each sample jar with the site ID, date, time, and replicate number.

    • Deploy the sediment sampler to collect a sample from the bottom of the water body.

    • Retrieve the sampler and carefully transfer the top 5-10 cm of the sediment sample to the glass jar using a clean stainless steel spatula.

    • Fill the jar, leaving minimal headspace.

    • Cap the jar tightly.

    • Immediately place the samples in a cooler with ice packs.

    • Transport to the laboratory and store at 4°C until analysis.

Chapter 4: Analytical Methodology

The determination of endothall concentrations typically requires sensitive analytical instrumentation. EPA Method 548.1, which uses Gas Chromatography/Mass Spectrometry (GC/MS), is a widely accepted method.[12][13] More recent methods using Ion Chromatography with tandem mass spectrometry (IC-MS/MS) offer high sensitivity and throughput without the need for derivatization.[4]

Protocol: Endothall Analysis in Water by GC/MS (Based on EPA Method 548.1)

This protocol provides a summary of the key steps for endothall analysis.

  • Principle: Endothall is extracted from the water sample using an anion exchange solid-phase extraction (SPE) cartridge. The extracted endothall is then derivatized to form its dimethyl ester, which is more volatile and suitable for GC analysis. The concentration is then determined by GC/MS.[12]

  • Materials and Reagents:

    • Solid Phase Extraction (SPE) cartridges (anion exchanger).[12]

    • Acidic methanol and methylene chloride (pesticide grade).[11]

    • GC/MS system with a suitable capillary column.

    • Concentrator/evaporation system.

    • Standard reference material for endothall.

  • Procedure:

    • Sample Preparation: Allow water samples to reach room temperature. If samples contain particulates, filtration may be necessary.[4]

    • Solid Phase Extraction (SPE):

      • Condition the anion exchange SPE cartridge according to the manufacturer's instructions, typically involving rinses with methylene chloride, methanol, and reagent water.[14]

      • Pass a 100 mL water sample through the conditioned cartridge.[11][12]

    • Elution: Elute the trapped endothall from the cartridge using acidic methanol (e.g., 8 mL).[11]

    • Derivatization (Methylation):

      • Add a small volume of methylene chloride as a co-solvent to the eluate.

      • Heat the mixture at 50-60°C for approximately 30-40 minutes to convert endothall to its dimethyl ester.[11]

    • Liquid-Liquid Extraction:

      • Add salted reagent water to the derivatized solution.

      • Partition the dimethyl ester into methylene chloride.[11]

    • Concentration: Reduce the final extract volume (typically to 0.5-1.0 mL) using a gentle stream of nitrogen.

    • GC/MS Analysis:

      • Inject an aliquot of the concentrated extract into the GC/MS system.

      • Identify and quantify the endothall dimethyl ester based on its retention time and characteristic mass fragments compared to a calibration curve prepared from procedural standards.

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Field Sampling cluster_2 Phase 3: Laboratory Analysis cluster_3 Phase 4: Data Interpretation A Experimental Design (Site Selection, Sampling Frequency) B Prepare Sampling Materials (Bottles, Preservatives, Labels) A->B C Pre-Treatment Sampling (Baseline Data) B->C D Herbicide Application C->D E Post-Treatment Sampling (Water & Sediment) D->E F Sample Extraction (Solid Phase Extraction) E->F Sample Transport G Derivatization (Methylation) F->G H Instrumental Analysis (GC/MS or IC-MS/MS) G->H I Quantify Endothall Concentration H->I J Calculate Dissipation Rate (Half-Life) I->J K Final Report & Data Summary J->K

Figure 1. Experimental workflow for monitoring endothall dissipation.
Endothall Dissipation Pathways Diagram

G A Endothall in Water Column B Microbial Degradation A->B Primary Pathway E Physical Dissipation A->E G Minor Pathways (Negligible) A->G C Metabolites (e.g., Glutamic Acid) B->C D Complete Mineralization (CO2, H2O) C->D Further Degradation F Dilution & Dispersion E->F H Adsorption to Sediment G->H I Photolysis / Hydrolysis G->I

Figure 2. Conceptual pathways for endothall dissipation in an aquatic environment.

References

Assessing the Impact of Aquathol K on Native Aquatic Plant Communities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Aquathol K, an aquatic herbicide, and its effects on native aquatic plant communities. The information compiled is intended to guide research and development efforts by offering detailed protocols for impact assessment, summarizing quantitative data on plant susceptibility, and visualizing experimental workflows and the herbicide's mechanism of action.

Introduction

This compound K, with its active ingredient dipotassium salt of endothall, is a widely utilized contact herbicide for managing submerged aquatic vegetation.[1][2] Its efficacy and selectivity are crucial factors in maintaining the ecological balance of treated water bodies. Understanding its impact on non-target native species is paramount for sustainable aquatic plant management and the development of environmentally-conscious herbicidal solutions.

Endothall's primary mode of action is through the inhibition of protein and lipid synthesis in susceptible plants, leading to cellular breakdown.[3][4] It is a contact herbicide, meaning it acts where it comes into contact with the plant and is not translocated throughout the plant's system.[4][5] The herbicide is effective in controlling a variety of nuisance aquatic plants, including hydrilla, Eurasian watermilfoil, and curly-leaf pondweed.[1][6]

Data Presentation: Susceptibility of Aquatic Plants to this compound K

The following tables summarize the susceptibility of various aquatic plant species to this compound K, based on available research and product information. This data is crucial for predicting the potential impact on native plant communities and for designing selective treatment plans.

Highly Susceptible Species (Excellent Control)Scientific NameApplication Rate (ppm)Reference
Eurasian WatermilfoilMyriophyllum spicatum0.5 - 2.0[7][8]
Curly-leaf PondweedPotamogeton crispus0.5 - 2.0[6][7]
HydrillaHydrilla verticillata0.5 - 3.0[1][6]
CoontailCeratophyllum demersum2.0 - 4.0[2][8]
Sago PondweedStuckenia pectinata0.75 - 2.0[6]
Illinois PondweedPotamogeton illinoensis1.0 - 3.0[6][8]
Largeleaf PondweedPotamogeton amplifolius1.0 - 3.0[6][9]
Moderately Susceptible Species (Good to Fair Control)Scientific NameApplication Rate (ppm)Reference
Flatstem PondweedPotamogeton zosteriformis1.0 - 3.0[6]
Floating-leaf PondweedPotamogeton natans1.0 - 3.0[6]
Narrowleaf PondweedPotamogeton pusillus1.0 - 3.0[6]
NaiadNajas spp.1.0 - 3.0[6]
ParrotfeatherMyriophyllum aquaticum1.0 - 3.0[6]
Tolerant/Resistant Native Species (Minimal to No Impact)Scientific NameReference
Vallisneria (Wild Celery)Vallisneria americana[7]
Water StargrassHeteranthera dubia[7]
CharaChara spp.[7][10]
NitellaNitella spp.[7][10]
SpatterdockNuphar lutea[7]
Water LiliesNymphaea spp.[7]
PickerelweedPontederia cordata[7]
BulrushesScirpus spp.[7]
Elodea (Common Waterweed)Elodea canadensis[9][10]

Experimental Protocols

This section outlines a detailed methodology for assessing the impact of this compound K on native aquatic plant communities in a controlled or semi-controlled environment.

Objective: To quantify the dose-dependent effects of this compound K on the biomass and health of selected native aquatic plant species.

Materials:

  • This compound K (liquid formulation, 40.3% dipotassium salt of endothall)

  • Multiple mesocosms (e.g., large tanks or outdoor ponds)

  • Sediment and water from a natural, un-contaminated source

  • Healthy, established native aquatic plants of desired species

  • Water quality testing kits (for pH, dissolved oxygen, temperature, etc.)

  • Biomass sampling equipment (quadrats, shears, drying oven, scale)

  • Personal Protective Equipment (PPE) as per product label

Procedure:

  • Mesocosm Setup:

    • Establish replicate mesocosms for each treatment level and a control group (no herbicide). A minimum of three replicates is recommended.

    • Add a layer of sediment to the bottom of each mesocosm, followed by water, mimicking natural conditions.

    • Allow the mesocosms to acclimate for at least one week.

    • Introduce a known biomass of each native plant species into each mesocosm.

  • Pre-Treatment Assessment:

    • Measure baseline water quality parameters in all mesocosms.

    • Record the initial biomass and health (e.g., visual assessment of color, turgor) of the plant communities in each mesocosm.

  • Herbicide Application:

    • Prepare stock solutions of this compound K to achieve the desired final concentrations in the mesocosms (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 ppm).[7]

    • Apply the herbicide evenly to the water surface of the treatment mesocosms.[11] The control mesocosms should receive an equivalent volume of water without the herbicide.

  • Post-Treatment Monitoring:

    • Monitor water quality parameters daily for the first week, and then weekly for the duration of the experiment.

    • Visually assess plant health at regular intervals (e.g., 1, 3, 7, 14, and 28 days post-treatment). Note any signs of chlorosis, necrosis, or defoliation.

  • Data Collection and Analysis:

    • At the end of the experimental period (e.g., 4 weeks), collect all plant biomass from each mesocosm.

    • Separate the biomass by species.

    • Dry the plant material in an oven at 60-70°C until a constant weight is achieved.

    • Measure the final dry biomass for each species in each mesocosm.

    • Statistically analyze the data to determine the effect of different this compound K concentrations on the biomass of each plant species compared to the control group.

Visualizations

The following diagrams illustrate key processes related to the application and mode of action of this compound K.

G cluster_workflow Experimental Workflow for Assessing this compound K Impact A Mesocosm Setup (Sediment, Water, Plants) B Pre-Treatment Assessment (Biomass, Water Quality) A->B C This compound K Application (Treatment Groups & Control) B->C D Post-Treatment Monitoring (Plant Health, Water Quality) C->D E Final Data Collection (Biomass Measurement) D->E F Data Analysis & Impact Assessment E->F

Caption: Experimental Workflow for Assessing this compound K Impact.

G cluster_pathway Postulated Mechanism of Action of Endothall This compound This compound K (Endothall) PlantCell Susceptible Plant Cell This compound->PlantCell Contact Protein Protein Synthesis This compound->Protein Inhibits Lipid Lipid Synthesis This compound->Lipid Inhibits Cellular Cellular Disruption & Membrane Damage Protein->Cellular Lipid->Cellular PlantDeath Plant Death Cellular->PlantDeath

Caption: Postulated Mechanism of Action of Endothall.

Conclusion

This compound K is a potent tool for managing invasive and nuisance aquatic plants. However, its broad-spectrum activity necessitates a thorough understanding of its potential impacts on non-target native species.[2][8] The data and protocols presented here provide a framework for researchers and scientists to conduct detailed assessments, leading to more informed and environmentally sound aquatic plant management strategies. Further research focusing on the specific physiological responses of a wider range of native plants to endothall will enhance the predictive power of these assessments.

References

Application Notes and Protocols: Enhancing Endothall Uptake in Target Weeds with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adjuvants to enhance the efficacy of the herbicide endothall against target aquatic weeds. This document includes summaries of available data, detailed experimental protocols for evaluating adjuvant effects, and visualizations of key processes.

Introduction to Endothall and the Role of Adjuvants

Endothall is a contact herbicide widely used for the control of submersed aquatic weeds. Its primary mode of action is the inhibition of protein phosphatase 2A, which disrupts essential cellular processes, leading to plant death. While effective, the performance of endothall can be significantly influenced by environmental factors and contact time with the target weed. Adjuvants are compounds added to herbicide formulations to improve their effectiveness. In the context of endothall, adjuvants can play a crucial role in enhancing uptake and overall efficacy by various mechanisms, including improving deposition, increasing adherence to plant surfaces, and facilitating penetration of the herbicide.

For salt-based formulations of endothall, such as the dipotassium salt, polymeric adjuvants are often recommended to help the herbicide sink and establish better contact with submerged vegetation[1].

Data on Adjuvant Enhancement of Endothall Efficacy

While the literature suggests the benefits of using adjuvants with endothall, specific quantitative data from comparative studies is limited. The following table summarizes available data on the impact of combining endothall with another herbicide, which, while not a traditional adjuvant, provides insight into the potential for enhanced efficacy through combined chemical action.

Table 1: Impact of 2,4-D on the Bioaccumulation and Translocation of Endothall in Hybrid Watermilfoil (Myriophyllum spicatum × M. sibiricum) [2]

TreatmentEndothall Bioaccumulation (Plant Concentration Factor)Endothall Translocation to Roots (% of absorbed)
Endothall aloneNot significantly impacted16.7 ± 2.6
Endothall + 2,4-DNot significantly impacted9.2 ± 1.2

Data presented as mean ± standard error. The study indicates that while bioaccumulation was not affected, the translocation of endothall to the roots was significantly decreased when combined with 2,4-D.

Mechanisms of Adjuvant Action with Endothall

The primary mechanism by which adjuvants are thought to enhance endothall efficacy in submerged aquatic weeds is by improving the delivery and contact of the herbicide with the plant surface.

Polymeric Adjuvants

Polymeric adjuvants, such as Nalquatic®, are high-molecular-weight polymers that increase the viscosity of the spray solution. This altered viscosity helps the herbicide formulation to:

  • Sink Faster: In the water column, the increased density and viscosity help the herbicide reach the submerged target weeds more effectively.

  • Adhere to Plant Surfaces: The "stickiness" of the polymer helps the herbicide adhere to the leaves and stems of the aquatic weeds, increasing the contact time.

  • Reduce Off-Target Movement: By keeping the herbicide concentrated in the target area, these adjuvants can reduce drift and dilution.

Below is a diagram illustrating the proposed mechanism of polymeric adjuvants.

AdjuvantMechanism cluster_0 Herbicide Application cluster_1 Delivery in Water Column cluster_2 Interaction with Target Weed Endothall Endothall Tank_Mix Tank Mix Endothall->Tank_Mix Polymeric_Adjuvant Polymeric Adjuvant (e.g., Nalquatic) Polymeric_Adjuvant->Tank_Mix Increased_Viscosity Increased Viscosity & Density of Solution Tank_Mix->Increased_Viscosity alters physical properties Reduced_Drift Reduced Drift & Dilution Increased_Viscosity->Reduced_Drift Faster_Sinking Faster Sinking Rate Increased_Viscosity->Faster_Sinking Target_Weed Submerged Aquatic Weed (e.g., Hydrilla) Reduced_Drift->Target_Weed Faster_Sinking->Target_Weed Increased_Contact Increased Herbicide Adherence & Contact Time Target_Weed->Increased_Contact formulation coats plant Enhanced_Uptake Enhanced Endothall Uptake Increased_Contact->Enhanced_Uptake

Caption: Mechanism of polymeric adjuvant action with endothall.

Experimental Protocols

The following protocols are designed to enable researchers to quantitatively assess the impact of adjuvants on endothall uptake in target weeds. These protocols are based on established methodologies for herbicide research, including the use of radiolabeled compounds for precise measurement.

Protocol 1: Evaluating the Efficacy of Adjuvants on Endothall Activity using Biomass Reduction

This protocol provides a method to compare the herbicidal efficacy of endothall with and without adjuvants by measuring the reduction in plant biomass.

Objective: To determine if the addition of an adjuvant increases the herbicidal activity of endothall on a target aquatic weed.

Materials:

  • Target aquatic weed (e.g., Hydrilla verticillata, Myriophyllum spicatum)

  • Glass aquaria or beakers (e.g., 4 L)

  • Sediment (standardized mixture)

  • Growth medium (e.g., Hoagland's solution, diluted)

  • Endothall formulation (e.g., dipotassium salt)

  • Adjuvant(s) to be tested (e.g., polymeric adjuvant, non-ionic surfactant)

  • Analytical balance

  • Drying oven

Procedure:

  • Plant Propagation: Propagate healthy, uniform plant fragments of the target weed in a common culture tank for at least two weeks to ensure acclimation.

  • Experimental Setup:

    • Add a consistent amount of sediment to the bottom of each aquarium.

    • Plant a standardized number and length of apical shoots of the target weed in the sediment of each aquarium.

    • Fill each aquarium with a known volume of growth medium.

    • Allow plants to establish for 7-10 days under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Treatment Groups: Prepare the following treatment groups (with a minimum of 4 replicates per group):

    • Control (no endothall or adjuvant)

    • Adjuvant alone (at the recommended concentration)

    • Endothall alone (at a sub-lethal concentration to allow for potential enhancement to be observed)

    • Endothall + Adjuvant (at the same concentrations as the individual treatments)

  • Herbicide Application:

    • Prepare stock solutions of endothall and the adjuvant.

    • Apply the appropriate volume of the stock solutions to the water in each aquarium to achieve the desired final concentrations. Gently mix the water to ensure even distribution.

  • Incubation: Maintain the aquaria under the controlled growth conditions for a predetermined period (e.g., 14 or 21 days).

  • Data Collection:

    • At the end of the incubation period, carefully harvest all plant biomass from each aquarium.

    • Gently wash the biomass to remove any sediment or debris.

    • Determine the fresh weight of the biomass.

    • Dry the biomass in a drying oven at 60-70°C to a constant weight and record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment relative to the control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups.

Biomass_Reduction_Workflow Start Start Propagate_Plants Propagate & Acclimate Target Weeds Start->Propagate_Plants Setup_Aquaria Set up Experimental Aquaria with Sediment & Growth Medium Propagate_Plants->Setup_Aquaria Establish_Plants Allow Plants to Establish Setup_Aquaria->Establish_Plants Prepare_Treatments Prepare Treatment Groups: Control, Adjuvant, Endothall, Endothall + Adjuvant Establish_Plants->Prepare_Treatments Apply_Treatments Apply Treatments to Aquaria Prepare_Treatments->Apply_Treatments Incubate Incubate under Controlled Conditions Apply_Treatments->Incubate Harvest_Biomass Harvest Plant Biomass Incubate->Harvest_Biomass Measure_Weight Measure Fresh & Dry Weight Harvest_Biomass->Measure_Weight Analyze_Data Calculate % Biomass Reduction & Perform Statistical Analysis Measure_Weight->Analyze_Data End End Analyze_Data->End Radiolabeling_Workflow Start Start Prepare_Plants Prepare Uniform Target Weed Shoots Start->Prepare_Plants Prepare_Solutions Prepare Treatment Solutions: [14C]-Endothall ± Adjuvant Prepare_Plants->Prepare_Solutions Expose_Plants Expose Plants to Treatment Solutions Prepare_Solutions->Expose_Plants Time_Course_Harvest Harvest Plants at Specific Time Points Expose_Plants->Time_Course_Harvest Rinse_Plants Rinse to Remove Surface Radioactivity Time_Course_Harvest->Rinse_Plants Process_Samples Process Plant Tissue (Digestion or Combustion) Rinse_Plants->Process_Samples Measure_Radioactivity Measure Radioactivity with LSC Process_Samples->Measure_Radioactivity Analyze_Data Calculate Endothall Uptake & Perform Statistical Analysis Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Methodology for Studying Endothall Absorption and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall is a dicarboxylic acid herbicide used for the control of a wide range of submersed aquatic and terrestrial plants.[1][2] Its primary mode of action involves the inhibition of protein phosphatases, which disrupts several cellular processes, including protein and lipid synthesis, and leads to a loss of cell membrane integrity.[3][4][5][6] Historically considered a contact herbicide with limited movement within the plant, recent studies and field observations suggest it may possess systemic activity in certain species.[1][2][4] This has significant implications for its efficacy and application strategies, particularly for controlling perennial weeds with extensive root systems.

These application notes provide detailed protocols for investigating the absorption and translocation of endothall in plants. The primary methodology utilizes radiolabeled ¹⁴C-endothall to trace its movement from the point of application to other plant tissues. An alternative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification is also described. These protocols are designed to provide researchers with the tools to accurately quantify the systemic movement of endothall, helping to elucidate its full mode of action and optimize its use.

Data Presentation: Endothall Absorption & Translocation

The following tables summarize quantitative data from studies on endothall's behavior in various aquatic plant species.

Table 1: Endothall Absorption and Accumulation in Aquatic Weeds

Plant SpeciesAbsorption CharacteristicPlant Concentration Factor (PCF)¹Predicted Max. Absorption (A₁₉₂)Time to 90% Max. Absorption (t₉₀)Reference
Dioecious hydrilla (Hydrilla verticillata)Linear up to 192 HAT²11.0N/AN/A[1]
Monoecious hydrilla (Hydrilla verticillata)Asymptotic Rise6.6N/AN/A[1]
Eurasian watermilfoil (EWM) (Myriophyllum spicatum)Asymptotic Rise3.3N/AN/A[1]
Hybrid watermilfoil (M. spicatum × M. sibiricum)N/AN/A80% increase in 2,4-D absorption when combined with endothallN/A[7]
¹PCF is the ratio of endothall concentration in the plant to the external concentration in the water.[7]
²HAT = Hours After Treatment.

Table 2: Endothall Translocation from Shoots to Roots

Plant SpeciesHerbicide Treatment% of Total Absorbed Radioactivity in Roots (at 192 HAT)Reference
Eurasian watermilfoil (EWM)Endothall alone7.9%[1]
Monoecious hydrillaEndothall alone17.8%[1]
Dioecious hydrillaEndothall alone16.4%[1]
Hybrid watermilfoilEndothall alone16.7%[7]
Hybrid watermilfoilEndothall + 2,4-D9.2% (a ~50% decrease)[7]
Hybrid watermilfoil2,4-D alone24.8%[7]
Hybrid watermilfoil2,4-D + Endothall3.9%[7]

Experimental Protocols

Protocol 1: ¹⁴C-Endothall Absorption and Translocation Study in Aquatic Plants

This protocol details the use of radiolabeled endothall to quantify its uptake and movement in submersed aquatic plants. The methodology is adapted from procedures used for various herbicides in aquatic systems.[1][8][9]

1. Objective: To quantify the rate and extent of endothall absorption by plant shoots and its subsequent translocation to the root system over a time course.

2. Materials and Reagents:

  • Healthy, apical shoots (15 cm) of the target plant species (e.g., Hydrilla verticillata, Myriophyllum spicatum).[10]

  • Glass test tubes or plastic conical tubes (15-50 mL).[9][11]

  • Silica sand.[9]

  • Low melting point wax (e.g., eicosane) to isolate the root zone.[9]

  • Glass aquaria or beakers (e.g., 4-L) for acclimation and treatment.[9]

  • ¹⁴C-radiolabeled endothall (specific activity >20 mCi mmol⁻¹).[12]

  • Non-radiolabeled (cold) analytical grade endothall.

  • Liquid Scintillation Counter (LSC).[8]

  • Biological Sample Oxidizer.[8]

  • Scintillation cocktail.

  • Deionized water.

  • Solvents for washing (e.g., 10% methanol solution).

3. Plant Preparation and Acclimation:

  • Propagate plants in a greenhouse or growth chamber to produce uniform, healthy apical shoots.

  • Select 15-cm apical shoots with well-developed roots for the experiment.[9]

  • Carefully wash roots to remove soil and debris.[9]

  • Plant individual shoots in test tubes filled with silica sand.

  • Seal the top of each test tube with molten, low-melting-point wax to create a partition that isolates the root environment from the surrounding water column. This is critical for preventing direct contact of the roots with the treated water.[9][13]

  • Place the prepared plants into 4-L aquaria filled with dechlorinated tap water or appropriate culture medium.

  • Allow plants to acclimate for at least 24 hours under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod) before treatment.[9]

4. Herbicide Treatment:

  • Prepare a stock solution of ¹⁴C-endothall and non-radiolabeled endothall to achieve the desired final concentration in the aquaria (e.g., 0.75 to 3 mg L⁻¹).[7]

  • Introduce the herbicide solution into the water column of each aquarium, ensuring gentle mixing.

  • At specified time points (e.g., 2, 4, 8, 24, 48, 96, 192 hours after treatment), harvest a set of replicate plants (n=3 or 4).[1]

5. Sample Harvesting and Processing:

  • Remove the entire plant unit (including the sealed tube) from the aquarium.

  • Thoroughly rinse the plant shoots with a wash solution (e.g., 10% methanol) to remove unabsorbed ¹⁴C-endothall from the plant surface. Collect this rinse solution (the "leaf wash") for analysis.

  • Carefully separate the plant into three sections: Shoots , Roots (by breaking the wax seal and removing the root system), and the Leaf Wash .

  • Record the fresh weight of the shoot and root sections. Dry the samples in an oven at 60°C for 48 hours and record the dry weight.

6. Quantification of Radioactivity:

  • Leaf Wash: Add a known aliquot of the leaf wash solution to a scintillation vial with a suitable scintillation cocktail. Analyze using a Liquid Scintillation Counter (LSC) to determine the amount of unabsorbed herbicide.[8]

  • Plant Tissues (Shoots and Roots):

    • Combust the dried shoot and root samples separately in a Biological Sample Oxidizer. The oxidizer converts the ¹⁴C in the tissue to ¹⁴CO₂, which is then trapped in a special scintillation cocktail.

    • Analyze the resulting vials using the LSC to quantify the radioactivity absorbed and translocated into each tissue type.[8]

  • All counts per minute (CPM) from the LSC should be converted to disintegrations per minute (DPM) to correct for quenching.[8]

7. Data Analysis and Interpretation:

  • Mass Balance (% Recovery): Calculate the sum of radioactivity recovered from the leaf wash, shoots, and roots, and express it as a percentage of the total radioactivity applied. This helps validate the experimental technique.

  • Absorption: Express the radioactivity in the shoots and roots as a percentage of the total applied ¹⁴C-endothall.

  • Translocation: Calculate the amount of radioactivity in the roots as a percentage of the total absorbed radioactivity (shoots + roots). This represents the proportion of absorbed endothall that was systemically moved to the roots.[1]

  • Modeling: Analyze absorption over time using a nonlinear regression to fit a hyperbolic or other appropriate function. This can yield parameters like the theoretical maximum absorption and the time required to reach it.[7][9]

Protocol 2: Endothall Quantification in Plant Tissues by LC-MS/MS

This protocol is for studies using non-radiolabeled endothall and relies on sensitive analytical instrumentation for quantification.

1. Objective: To extract and quantify the concentration of endothall in different plant tissues using Liquid Chromatography-Tandem Mass Spectrometry.

2. Materials and Reagents:

  • Plant tissue samples (from an experiment similar to Protocol 1, but without radiolabeling).

  • Acetonitrile (ACN).

  • Formic Acid.

  • Anhydrous Magnesium Sulfate (MgSO₄).

  • Sodium Chloride (NaCl).

  • Solid Phase Extraction (SPE) columns (anion exchange).[14]

  • LC-MS/MS system with an electrospray ionization (ESI) source.[15]

  • Analytical column (e.g., C8 or C18).[12][15]

3. Sample Extraction (Adapted QuEChERS method): [11]

  • Homogenize 5-10 g of fresh plant tissue (shoots or roots).

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add ~4 g of anhydrous MgSO₄ and ~1.5 g of NaCl to the tube, vortex immediately for 30 seconds. This step partitions the endothall into the acetonitrile layer.

  • Centrifuge the sample at >5,000 x g for 5-10 minutes.

  • Collect the supernatant (acetonitrile layer) for analysis. The extract may require further cleanup using SPE.[14]

4. LC-MS/MS Analysis: [15]

  • Chromatographic Separation:

    • Column: Eclipse XDB-C8 column (or equivalent).

    • Mobile Phase A: 0.5% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would run from 5% to 60% B over 10 minutes.

    • Flow Rate: 0.25 mL/min.

  • Mass Spectrometry Detection:

    • Mode: ESI in negative ion mode.

    • Analysis: Use Selected Reaction Monitoring (SRM) for highest sensitivity and selectivity. Monitor for the specific precursor-to-product ion transitions for endothall.

  • Quantification: Create an external calibration curve using analytical standards of endothall to quantify the concentration in the plant extracts.

Visualizations

G Endothall's Proposed Mode of Action Pathway Endothall Endothall Application Uptake Absorption by Plant Tissue (Foliage/Underwater Tissues) Endothall->Uptake PP_Inhibition Inhibition of Serine/Threonine Protein Phosphatases (PP1/PP2A) Uptake->PP_Inhibition Primary Action Lipid_Synth Inhibition of Lipid Synthesis PP_Inhibition->Lipid_Synth Protein_Synth Inhibition of Protein Synthesis PP_Inhibition->Protein_Synth Membrane_Disrupt Disruption of Membrane Integrity PP_Inhibition->Membrane_Disrupt Cell_Death Cellular Breakdown & Tissue Necrosis Lipid_Synth->Cell_Death Protein_Synth->Cell_Death Membrane_Disrupt->Cell_Death

Caption: Logical diagram of Endothall's mode of action.

G Experimental Workflow for ¹⁴C-Endothall Translocation Study cluster_0 Sample Processing A Plant Propagation & Acclimation B Isolate Root System (Wax Partition Method) A->B C ¹⁴C-Endothall Treatment (Application to Water Column) B->C D Time Course Harvest (e.g., 2 to 192 hours) C->D E Sample Partitioning D->E F Leaf Wash (Unabsorbed) E->F G Shoots E->G H Roots E->H I Quantification of ¹⁴C F->I G->I H->I J Data Analysis (% Absorption, % Translocation) I->J

Caption: Workflow for ¹⁴C-Endothall absorption and translocation studies.

G Workflow for ¹⁴C Sample Quantification Start Harvested Samples LeafWash Leaf Wash Solution Start->LeafWash PlantTissue Dried Plant Tissue (Shoots or Roots) Start->PlantTissue LSC_Direct Add Aliquot to Scintillation Cocktail LeafWash->LSC_Direct Oxidizer Combust in Biological Sample Oxidizer PlantTissue->Oxidizer LSC_Count1 Analyze with Liquid Scintillation Counter (LSC) LSC_Direct->LSC_Count1 Trap Trap ¹⁴CO₂ in Scintillation Cocktail Oxidizer->Trap Data1 DPM of Unabsorbed ¹⁴C-Endothall LSC_Count1->Data1 LSC_Count2 Analyze with Liquid Scintillation Counter (LSC) Trap->LSC_Count2 Data2 DPM of Absorbed ¹⁴C-Endothall LSC_Count2->Data2

Caption: Quantification workflow for radiolabeled samples.

References

Troubleshooting & Optimization

Technical Support Center: Endothall Degradation in Aquatic Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of the herbicide endothall in aqueous environments.

Troubleshooting Guide: Investigating Slow Endothall Degradation

Encountering a slower-than-expected degradation rate for endothall in your experiments can be perplexing. This guide provides a systematic approach to troubleshooting potential causes.

Problem: Endothall concentration is not decreasing at the expected rate in my aqueous experiment.

Logical Flow for Troubleshooting

G A Start: Slow Endothall Degradation Observed B Verify Analytical Method and Calibration A->B C Review Experimental Setup B->C D Is the system sterile (autoclaved/filtered)? C->D E Introduce a microbial inoculum from a relevant source (e.g., pond sediment). D->E Yes F Are sediments present? D->F No E->F G Incorporate sediment from a natural water body. F->G No H Check Oxygen Levels F->H Yes G->H I Ensure adequate aeration if aerobic conditions are desired. H->I Low/Anaerobic J Measure Water Temperature H->J Aerobic I->J K Adjust temperature to optimal range for microbial activity (if applicable to study). J->K Too Low L Measure pH J->L Optimal K->L M Adjust pH if outside the optimal range for the microbial community. L->M Outside Optimal Range N Consider Endothall Formulation L->N Optimal M->N O Note that different isomers in formulations can have varying degradation rates. N->O Monoamine Salt? P End of Troubleshooting N->P Dipotassium Salt O->P

Caption: Troubleshooting workflow for slow endothall degradation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of endothall degradation in water?

The primary pathway for endothall degradation in aquatic environments is microbial biodegradation.[1][2][3] Abiotic processes such as hydrolysis, photolysis, and oxidation are generally not significant contributors to its breakdown.[1][4] Studies have shown that in sterilized (autoclaved) water, little to no degradation of endothall occurs, highlighting the critical role of microorganisms.[4]

2. What are the main factors influencing the rate of endothall biodegradation?

Several factors can affect the rate at which endothall is biodegraded in water:

  • Microbial Population: The presence of a healthy and adapted microbial community is the most critical factor.[3][4][5] The degradation process may exhibit a lag phase of 5 to 11 days before rapid breakdown begins, which can be shortened if the microbial population has been previously exposed to endothall.[1][5]

  • Presence of Sediment: Sediment is crucial for endothall degradation as it provides a habitat for the necessary microbial communities.[1][3][5] In the absence of sediment, degradation may not occur.[3][5]

  • Temperature: Higher water temperatures generally increase the rate of microbial activity and, consequently, the degradation rate of endothall.[2][6] Conversely, breakdown rates are typically slower in cooler water temperatures.[6]

  • Oxygen Levels: Endothall biodegrades more rapidly under aerobic (oxygen-rich) conditions, with a half-life of about one week or less.[4][7] Under anaerobic (low-oxygen) conditions, the degradation is slower.[2][4][7]

  • pH: While endothall is generally stable to hydrolysis at pH 5 and 9, one study noted a very long half-life of 2825 days at pH 7.[4] However, the primary influence of pH is likely on the activity of the microbial populations responsible for degradation.

  • Organic Matter and Plant Tissue: The presence of organic matter and plant tissue can also affect the biodegradation of endothall.[4]

3. How does the formulation of endothall affect its degradation?

Endothall is available in different salt formulations, such as the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[4] Research has shown that the monoamine salt formulation may contain a second isomer that is more persistent in the environment than the primary isomer found in both formulations.[3][5]

4. What are the typical degradation half-lives for endothall in water?

The half-life of endothall can vary significantly depending on environmental conditions.

ConditionHalf-LifeReference(s)
Aerobic Aquatic Environment~1 week or less[4][7]
Anaerobic Aquatic Environment10 days[4]
General Field Studies4 to 10 days[2][6]
Complete Degradation30 to 60 days[2][4][8]

5. What are the primary breakdown products of endothall?

The initial and primary breakdown product of endothall is glutamic acid, a common amino acid.[1][2][4][8] This metabolite is readily consumed by bacteria and incorporated into natural metabolic cycles.[1][8] The degradation process involves the splitting of the oxabicyclo ring.[1][4]

Experimental Protocols

Protocol 1: Assessing Aerobic Biodegradation of Endothall in a Water-Sediment System

This protocol is designed to evaluate the aerobic biodegradation rate of endothall in a controlled laboratory setting that simulates a natural aquatic environment.

Objective: To determine the half-life of endothall in an aerobic water-sediment system.

Materials:

  • Endothall (analytical grade)

  • Natural water and sediment collected from a relevant, uncontaminated source

  • Erlenmeyer flasks (250 mL)

  • Cotton plugs or foam stoppers

  • Shaking incubator with temperature control

  • Analytical instrumentation for endothall quantification (e.g., LC-MS)

  • Autoclave

  • Sterile water

Methodology:

  • Preparation of Test Systems:

    • Collect fresh water and sediment from a pond or lake.

    • Sieve the sediment to remove large debris.

    • To each flask, add a predetermined amount of sediment and overlying water (e.g., 20g of wet sediment and 100 mL of water).

    • Prepare a set of sterile control flasks by autoclaving the water and sediment.

  • Acclimation:

    • Acclimate the non-sterile flasks in the shaking incubator at a constant temperature (e.g., 20-25°C) for a few days to allow the microbial community to stabilize.

  • Endothall Application:

    • Prepare a stock solution of endothall.

    • Spike the flasks (both sterile and non-sterile) with the endothall stock solution to achieve the desired initial concentration.

  • Incubation:

    • Place all flasks in a shaking incubator to ensure aerobic conditions and gentle mixing.

    • Maintain a constant temperature throughout the experiment.

  • Sampling and Analysis:

    • Collect water samples from each flask at predetermined time intervals (e.g., day 0, 1, 3, 7, 14, 21, and 28).

    • Analyze the concentration of endothall in the water samples using a validated analytical method.

  • Data Analysis:

    • Plot the concentration of endothall versus time for both the test and control systems.

    • Calculate the degradation half-life in the non-sterile systems.

Expected Outcome: A significantly faster degradation rate should be observed in the non-sterile, sediment-containing flasks compared to the sterile controls, demonstrating the role of microbial activity in endothall breakdown.

Endothall Degradation Pathway

G Endothall Endothall (7-oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic acid) MicrobialAction Microbial Action (Primary Pathway) Endothall->MicrobialAction Abiotic Abiotic Degradation (Hydrolysis, Photolysis) - Insignificant - Endothall->Abiotic RingCleavage Splitting of Oxabicyclo Ring MicrobialAction->RingCleavage Metabolites Primary Metabolite: Glutamic Acid RingCleavage->Metabolites TCACycle Tricarboxylic Acid (TCA) Cycle Metabolites->TCACycle Mineralization Mineralization (CO2, H2O, Biomass) TCACycle->Mineralization

Caption: Primary microbial degradation pathway of endothall.

References

influence of water temperature and pH on endothall efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Endothall Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the influence of water temperature and pH on the efficacy of the aquatic herbicide endothall. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for endothall?

A1: Endothall's primary mode of action is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[1] This inhibition disrupts cellular signaling pathways that regulate protein phosphorylation, leading to downstream effects such as the disorganization of the microtubule cytoskeleton, cell cycle arrest, and inhibition of protein and lipid synthesis.[1][2][3][4] These disruptions ultimately result in the breakdown of cell membranes and plant death within 2 to 5 days of application.[3]

Q2: How does water temperature affect the efficacy of endothall?

A2: Water temperature is a critical factor influencing endothall's efficacy. Optimal activity is generally observed at water temperatures of at least 65°F (18°C).[5] In colder water, the herbicide's activity is reduced.[6] Conversely, in warmer water (e.g., >80°F or 27°C), microbial degradation of endothall can occur more rapidly, which may reduce the contact time and overall effectiveness.[7] However, in some cases, less herbicide may be required in cooler months as the slower microbial breakdown prolongs the exposure period.[7]

Q3: What is the influence of pH on endothall's performance?

A3: Endothall is generally less affected by water pH compared to other herbicides.[8] It is reported to be stable to chemical hydrolysis at pH levels of 5 and 9.[4] One manufacturer study indicated a very long half-life at a neutral pH of 7.[4] However, rapid degradation has been observed in irradiated water at a pH of 5.[9] While pH may not significantly impact the chemical stability of endothall in the water column, it is a crucial parameter to monitor in experimental setups as it can influence plant physiology and the efficacy of other herbicides it might be compared with.

Q4: Can endothall be combined with other herbicides?

A4: Yes, endothall can be used in combination with other aquatic herbicides. For instance, it can be tank-mixed with diquat to enhance the control of certain weed species.[10] Combining endothall with other herbicides can be a strategy for managing herbicide resistance, improving efficacy, or for cost-management.[10]

Q5: What are the typical symptoms of endothall exposure on susceptible plants?

A5: Susceptible plants treated with endothall typically show signs of injury within a week of application.[3] Common symptoms include defoliation and the appearance of brown, desiccated tissues.[3] The affected plants will generally collapse and drop out of the water column within three to four weeks after the application.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Reduced or inconsistent efficacy Suboptimal Water Temperature: Application in water below 65°F (18°C) can decrease herbicide activity.[6]Ensure water temperatures are at or above the recommended level before application. If treatment in cooler water is necessary, consider the potential for needing longer exposure times or adjusting the concentration within labeled rates.
Rapid Herbicide Degradation: In warmer waters, increased microbial activity can lead to a faster breakdown of endothall, reducing the effective contact time.[7]In warmer conditions, ensure that the target concentration is maintained for the required exposure period. This may involve considering split applications or using formulations designed for slower release, if available.
High Water Flow/Turnover: In dynamic water systems, the herbicide may be diluted and washed away from the target plants before it can be effective.In situations with significant water movement, a higher initial concentration may be necessary to compensate for dilution. The use of adjuvants that aid in sinking the herbicide and keeping it in contact with the target vegetation can also be beneficial.
Variability in results between experiments Inconsistent pH Levels: Although endothall is relatively stable across a range of pH values, fluctuations in pH can affect the physiological state of the plants, potentially influencing their susceptibility.Standardize and buffer the pH of the water in your experimental system. Regularly monitor and record the pH throughout the experiment to ensure consistency.
Plant Growth Stage: The effectiveness of endothall is highest when plants are actively growing.[11]Conduct experiments when the target aquatic plants are in a state of active growth for optimal uptake and efficacy.

Quantitative Data

Table 1: Influence of Water Temperature on Endothall Efficacy Against Curlyleaf Pondweed (Potamogeton crispus)

Water Temperature (°C)Endothall Concentration (mg/L)Exposure TimeBiomass Reduction (%)Turion Density Reduction (%)
102.072 hoursSignificant reductionNot specified
152.072 hoursSignificant reductionNot specified
18Not specifiedNot specifiedNot specified86
202.072 hoursSignificant reductionNot specified
25Not specifiedNot specifiedNot specified40

Data synthesized from a study on the influence of water temperature on endothall efficacy against curlyleaf pondweed.[6]

Table 2: Concentration and Exposure Time (CET) for >85% Biomass Reduction with Endothall

Target SpeciesWater Temperature (°C)Endothall Concentration (mg ae/L)Exposure Time (hours)
Eurasian Watermilfoil21 ± 20.548
1.036
3.018
5.012
Hydrilla25 ± 22.048
3.024
4.024
5.024

ae/L = acid equivalents per liter. Data from a laboratory study on endothall CET relationships.[12]

Experimental Protocols

Protocol: Evaluating the Influence of Water Temperature and pH on Endothall Efficacy

This protocol outlines a methodology for assessing the efficacy of endothall on a target aquatic plant species under controlled laboratory conditions with varying water temperatures and pH levels.

1. Plant Culture and Acclimation:

  • Culture the target aquatic plant species (e.g., Hydrilla verticillata, Myriophyllum spicatum) in a suitable growth medium under controlled light and temperature conditions that promote active growth.

  • Before the experiment, harvest healthy, uniform apical shoots (e.g., 15-20 cm in length) from the stock cultures.

  • Acclimate the plant shoots in the experimental aquaria containing the appropriate buffered water (without endothall) for at least 48 hours under the designated temperature and pH conditions for each treatment group.

2. Experimental Setup:

  • Use a static or flow-through aquarium system (e.g., 50-L glass aquaria).

  • Prepare treatment groups with different water temperatures (e.g., 15°C, 20°C, 25°C, 30°C) and pH levels (e.g., 6.0, 7.5, 9.0).

  • Use heaters and chillers to maintain constant water temperatures.

  • Use appropriate buffers (e.g., phosphate or MES buffers) to maintain stable pH levels throughout the experiment.

  • Each treatment combination (temperature x pH x endothall concentration) should have a minimum of three to four replicates.

  • Include an untreated control group for each temperature and pH combination.

3. Herbicide Application:

  • Prepare a stock solution of endothall of a known concentration.

  • At the start of the experiment (Day 0), apply the appropriate volume of the endothall stock solution to each treatment aquarium to achieve the desired final concentration (e.g., 1.0, 2.0, 3.0 mg/L).

  • Gently mix the water in each aquarium to ensure even distribution of the herbicide.

4. Data Collection and Efficacy Assessment:

  • Water Quality Monitoring: Monitor and record water temperature and pH in each aquarium daily.

  • Visual Injury Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess and score the plant injury in each aquarium using a rating scale (e.g., 0 = no injury, 100 = complete necrosis).

  • Biomass Harvest: At the end of the experimental period (e.g., 21 or 28 days after treatment), harvest all the plant biomass from each aquarium.

  • Dry Weight Measurement: Gently wash the harvested biomass to remove any debris. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight for each replicate.

5. Data Analysis:

  • Calculate the mean dry weight for each treatment group.

  • Determine the percent biomass reduction for each treatment group relative to the corresponding untreated control group.

  • Use appropriate statistical analyses (e.g., two-way ANOVA) to determine the significance of the effects of water temperature, pH, and their interaction on endothall efficacy.

Mandatory Visualizations

Endothall_Signaling_Pathway Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) (Active) Endothall->PP2A PP2A_inhibited PP2A (Inhibited) Substrate Dephosphorylated Substrate Proteins PP2A->Substrate Dephosphorylates Substrate_P Phosphorylated Substrate Proteins PP2A_inhibited->Substrate_P Disruption Disruption of Cellular Processes Substrate_P->Disruption Causes Cellular_Processes Normal Cellular Processes (e.g., Cell Cycle, Cytoskeleton Assembly) Substrate->Cellular_Processes Regulates Plant_Death Cellular Breakdown & Plant Death Disruption->Plant_Death

Caption: Endothall's primary signaling pathway via inhibition of PP2A.

Experimental_Workflow Start Plant Culture & Acclimation Setup Experimental Setup (Temp & pH Treatments) Start->Setup Application Endothall Application Setup->Application Monitoring Incubation & Monitoring (Temp, pH, Visual Injury) Application->Monitoring Harvest Biomass Harvest Monitoring->Harvest Analysis Data Analysis (% Reduction, Statistics) Harvest->Analysis End Results Analysis->End

Caption: Workflow for evaluating endothall efficacy.

References

Technical Support Center: Overcoming Rapid Dilution of Endothall in Flowing Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of endothall in flowing water systems.

Frequently Asked Questions (FAQs)

Q1: What is endothall and how does it work?

Endothall is a contact herbicide used to control a broad spectrum of submersed aquatic weeds and algae.[1][2] Its primary mode of action is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in plant cellular processes.[3][4] This inhibition disrupts protein and lipid synthesis and leads to the breakdown of cell membranes, causing plant death within days of application.[5]

Q2: Why is endothall rapidly diluted in flowing water?

Endothall is highly soluble in water, which means it disperses quickly in moving water systems like canals, rivers, and streams.[5][6] This rapid dispersal can reduce the contact time between the herbicide and the target vegetation to below the threshold required for effective control.[7]

Q3: What are the main strategies to counteract rapid dilution?

The primary strategies to overcome the rapid dilution of endothall in flowing water include:

  • Low-Dose, Extended Exposure (LDEE): This involves the continuous application of a low concentration of endothall over a prolonged period to ensure adequate contact time.[8]

  • Use of Adjuvants and Invert Emulsions: Polymeric adjuvants can help the herbicide adhere to plant surfaces, while invert (water-in-oil) emulsions can create thicker formulations that resist rapid mixing with water.[9][10]

  • Granular Formulations: Granular formulations release the active ingredient slowly, providing a longer exposure period in a targeted area.[11]

Q4: What environmental factors influence endothall's efficacy?

Water temperature is a critical factor; endothall is most effective in water temperatures at or above 65°F (18°C).[1][9] Water flow rate directly impacts dilution and required exposure times. Plant species and their growth stage also determine susceptibility.[5]

Q5: Are there different formulations of endothall for aquatic use?

Yes, the two primary formulations are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[1] The dipotassium salt is generally less toxic to fish and is preferred in sensitive aquatic environments.[1] Both are available in liquid and granular forms.[11]

Troubleshooting Guides

Problem 1: Poor control of target weeds in a flowing water system.

  • Possible Cause A: Insufficient Contact Time. The herbicide may be washing away before it can be absorbed by the plants.

    • Solution: Implement a low-dose, extended exposure (LDEE) application. This involves metering a low concentration of endothall into the water for a period of hours to days.[8] Refer to Table 1 for recommended concentration and exposure times for Sago Pondweed.

  • Possible Cause B: Suboptimal Application Technique. Surface application in fast-moving water leads to immediate dilution.

    • Solution: Utilize subsurface injection of a liquid formulation to deliver the herbicide closer to the target weeds. For enhanced adherence, consider using a polymeric adjuvant or an invert emulsion.[9][10] For spot treatments, a granular formulation can provide slow release directly on the target vegetation.[11]

  • Possible Cause C: Low Water Temperature. Endothall's activity is reduced in colder water.

    • Solution: Apply endothall when water temperatures are consistently at or above 65°F (18°C).[1][9] If treatment in cooler water is unavoidable, longer exposure times may be necessary.[12]

Problem 2: Inconsistent results with low-dose, extended exposure (LDEE) applications.

  • Possible Cause A: Fluctuating Water Flow. Changes in flow rate can alter the herbicide concentration, leading to periods of under-dosing.

    • Solution: Employ an automated metering system that can adjust the herbicide delivery rate in real-time based on measured water flow.[8]

  • Possible Cause B: Incorrect Calculation of Herbicide Rate. The amount of endothall required may be miscalculated for the volume and flow of the water body.

    • Solution: Accurately measure the flow rate (e.g., in cubic feet per second) and the cross-sectional area of the channel to calculate the water volume being treated over time. Use this to determine the correct amount of endothall product to achieve the target concentration.

Problem 3: Difficulty preparing or applying an invert emulsion.

  • Possible Cause A: Unstable Emulsion. The oil and water phases are separating after mixing.

    • Solution: Ensure the correct ratio of oil, water, and emulsifiers as specified in the protocol. Use a high-shear homogenizer to provide sufficient energy for proper emulsion formation.[9][13]

  • Possible Cause B: Clogged Application Equipment. The invert emulsion is too thick to pass through the application nozzles.

    • Solution: Adjust the oil-to-water ratio to achieve the desired viscosity. Ensure the application equipment is designed for use with invert emulsions.

Data Presentation

Table 1: Efficacy of Low-Dose, Extended Exposure (LDEE) Endothall on Sago Pondweed in Flowing Canals

Target Endothall Concentration (mg/L)Exposure Time (hours)Water Flow Velocity (m/s)Biomass Reduction (%)Study Location
0.484~0.597Idaho Canal
0.3 - 0.484Not specifiedEffective ControlIdaho & Colorado
0.496~0.560 - 98Colorado Canal
3.0 (total)12Not specified>90 (at 11 weeks)Twin Falls Canal

Data synthesized from studies on sago pondweed control in irrigation canals.[8][14][15]

Table 2: Efficacy of Different Endothall Formulations on Sago Pondweed (Laboratory Study)

Endothall FormulationConcentration (mg/L)Exposure Time (hours)Shoot Biomass Reduction (%)
Dipotassium Salt1 - 103 - 2443 - 99
Dimethylalkylamine Salt0.5 - 53 - 2443 - 99

Results from a controlled laboratory study on sago pondweed.[14]

Experimental Protocols

Protocol 1: Laboratory Concentration and Exposure Time (CET) Assay

This protocol outlines a laboratory experiment to determine the effective concentration and exposure time of endothall for a specific aquatic weed.

  • Plant Culture: Grow the target aquatic weed in aquaria under controlled conditions (e.g., 21-25°C, 13-14 hour photoperiod) until sufficient biomass is available for testing.

  • Experimental Setup: Prepare a series of replicate aquaria for each desired concentration and exposure time combination, including an untreated control group.

  • Herbicide Application: Prepare a stock solution of endothall. Add the appropriate amount of the stock solution to each treatment aquarium to achieve the target concentration.

  • Exposure: Maintain the plants in the treated water for the designated exposure period (e.g., 12, 24, 48, 72 hours).

  • Post-Exposure: After the exposure period, carefully remove the plants from the treated water and place them in fresh, untreated water.

  • Evaluation: Observe the plants for a period of 4 weeks, recording visual signs of injury. At the end of the observation period, harvest the plant biomass (shoots and roots), dry it to a constant weight, and calculate the percent biomass reduction relative to the untreated control.[16]

Protocol 2: Preparation of an Endothall Invert Emulsion

This protocol describes the preparation of a stable water-in-oil invert emulsion for targeted endothall application.

  • Prepare the Oil Phase: In a beaker, combine the oil (e.g., a mixture of soybean and coconut oil) and an oil-soluble emulsifier. Mix thoroughly until the emulsifier is fully dissolved.[9]

  • Prepare the Aqueous Phase: In a separate beaker, combine deionized water, a water-soluble emulsifier, and the calculated amount of liquid endothall formulation. Mix gently until all components are dissolved.[9]

  • Form the Emulsion: While mixing the oil phase with a high-speed homogenizer at low speed, slowly add the aqueous phase.[13]

  • Homogenize: Once all the aqueous phase has been added, increase the homogenizer speed to high (e.g., 20,000 rpm) and mix for 1.5-2 minutes until a thick, creamy, white emulsion is formed.[9]

Protocol 3: Field Application and Monitoring of LDEE Endothall Treatment

This protocol outlines the steps for a field application of endothall using the low-dose, extended exposure method in a flowing water system.

  • Pre-Treatment Assessment:

    • Identify the target weed species and map its distribution and density.

    • Measure the water flow rate and channel dimensions to calculate the volume of water to be treated.

    • Establish upstream and downstream monitoring stations.

    • Collect pre-treatment water samples for residue analysis and plant biomass samples from designated plots.[8]

  • Herbicide Application:

    • Use an automated metering pump to inject a liquid endothall formulation into the flowing water at a constant rate to achieve the desired low concentration (e.g., 0.3-0.4 mg/L).[8]

    • Continue the application for the predetermined exposure period (e.g., 84 hours).[8]

  • Monitoring During Application:

    • Regularly check the metering pump to ensure it is functioning correctly.

    • Collect water samples at the monitoring stations at regular intervals (e.g., every 6-12 hours) to verify that the target endothall concentration is being maintained.[8]

  • Post-Treatment Evaluation:

    • Continue to collect water samples periodically after the application has ceased to monitor the dissipation of the herbicide.

    • At designated time points (e.g., 17 and 28 days after treatment), collect plant biomass from the monitoring plots to assess the efficacy of the treatment by comparing it to the pre-treatment biomass and control plots.[8]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Low-Dose, Extended Exposure Field Trial A Pre-Treatment Assessment (Flow Rate, Biomass) B Automated Metering Pump Setup A->B C Continuous Endothall Injection (e.g., 0.4 mg/L for 84h) B->C D Water Sampling During Treatment C->D E Post-Treatment Monitoring (Residue & Biomass) C->E F Data Analysis D->F E->F

Caption: Workflow for a Low-Dose, Extended Exposure Endothall Field Trial.

G cluster_pathway Endothall's Mode of Action: Signaling Pathway Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits Substrate_P Phosphorylated Substrate Proteins PP2A->Substrate_P Dephosphorylates Disruption Disruption of Cellular Processes PP2A->Disruption Substrate Dephosphorylated Substrate Proteins Substrate_P->Substrate Substrate_P->Disruption Accumulation Leads to Cellular_Processes Normal Cellular Processes (Protein & Lipid Synthesis, Cell Membrane Integrity) Substrate->Cellular_Processes Regulates Plant_Death Plant Cell Death Disruption->Plant_Death

Caption: Endothall's inhibitory effect on the Protein Phosphatase 2A signaling pathway.

Caption: A logical workflow for troubleshooting suboptimal endothall performance.

References

Technical Support Center: Managing the Development of Herbicide Resistance to Endothall

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for managing and studying herbicide resistance to endothall.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of endothall?

Endothall's primary mode of action is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[1][2] Endothall acts as a potent inhibitor of PP2A, which is a crucial enzyme regulating numerous cellular processes through the dephosphorylation of key signaling proteins.[1] This inhibition leads to a cascade of downstream effects, including disruption of the cytoskeleton, cell cycle arrest, and ultimately, plant cell death.[1][3]

Q2: Are there known cases of resistance to endothall in aquatic weeds?

Yes, there have been suspected cases of endothall resistance or increased tolerance in some populations of Hydrilla verticillata in Florida.[4][5] The over-reliance on a single herbicide can lead to the selection of resistant biotypes.[4]

Q3: What are the main mechanisms of herbicide resistance?

Herbicide resistance in plants typically falls into two main categories:

  • Target-site resistance (TSR): This occurs when there is a mutation in the gene encoding the target protein of the herbicide, in the case of endothall, the PP2A enzyme. This change prevents the herbicide from binding effectively, rendering it less effective.

  • Non-target-site resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. This can include reduced uptake or translocation of the herbicide, or enhanced metabolic detoxification of the herbicide by the plant.

Q4: How can I manage the development of endothall resistance in my experiments or field trials?

To delay the evolution of resistance, it is recommended to use a combination of strategies:

  • Herbicide Rotation and Mixtures: Avoid the repeated use of endothall alone. When possible, rotate or use tank mixtures of herbicides with different modes of action.[4] For example, combining endothall with florpyrauxifen-benzyl, an auxin-mimic herbicide, is a strategy being explored for Hydrilla management.[4][6][7]

  • Integrated Pest Management (IPM): Combine chemical control with other methods such as mechanical removal or biological control agents where feasible.

  • Dose Management: Apply herbicides at the recommended label rates to ensure effective control and minimize the selection pressure for resistant individuals.

Q5: What environmental factors can influence the efficacy of endothall?

Several factors can affect how well endothall works:

  • Water Temperature: Endothall is more active in warmer water, with applications often recommended when water temperatures are at least 65°F (18°C).[8]

  • Water Flow: High water flow can dilute the herbicide and reduce the contact time with the target plants, potentially decreasing its effectiveness.[8]

  • Plant Growth Stage: Endothall is most effective on actively growing plants.[5]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected efficacy of endothall in whole-plant bioassays.
Possible Cause Troubleshooting Steps
Suboptimal Environmental Conditions Ensure water temperature is maintained at an optimal level (e.g., 25°C) for plant growth and herbicide activity. Minimize water exchange during the exposure period to maintain the target endothall concentration.[9]
Plant Health and Growth Stage Use healthy, actively growing plants of a standardized size for your experiments. Plants that are stressed or dormant may not take up the herbicide effectively.[5]
Herbicide Degradation Prepare fresh endothall solutions for each experiment. Endothall can be degraded by microbial action, especially over extended incubation times.[10]
Development of Resistance If you consistently observe reduced efficacy in a specific plant population, it may have developed resistance. Proceed with dose-response assays and biochemical investigations to confirm and characterize the resistance.
Problem 2: High background or no signal in a Protein Phosphatase 2A (PP2A) activity assay.
Possible Cause Troubleshooting Steps
Contaminating Phosphatases in Plant Extract Ensure that your extraction buffer contains a cocktail of phosphatase inhibitors to prevent the degradation of your target enzyme and substrate.[5]
Inactive PP2A Enzyme Prepare fresh plant extracts for each assay and always keep them on ice to preserve enzyme activity. Confirm the activity of your purified or extracted PP2A with a known active control.
Issues with Assay Reagents Check the expiration dates of all assay components, particularly the substrate and detection reagents. Prepare fresh buffers and solutions.
Incorrect Wavelength or Filter Set Verify that you are using the correct excitation and emission wavelengths for the fluorescent product in your assay.

Data Presentation

Table 1: Inhibitory Activity of Endothall against Protein Phosphatases

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)90 nM[1][11]
Protein Phosphatase 1 (PP1)5 µM[1][11]
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater inhibitory potency.

Table 2: Example of Effective Endothall Concentrations and Exposure Times for Hydrilla verticillata

Endothall Concentration (mg ae/L)Exposure Time (hours)Biomass Reduction (%)
1.0 - 3.012-72>90%
Note: "mg ae/L" refers to milligrams of active ingredient equivalent per liter. Efficacy can vary based on environmental conditions and the specific biotype of Hydrilla.[8][12]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for Endothall Resistance

This protocol is adapted from established methods for testing herbicide resistance in aquatic plants.[9][13]

1. Plant Material and Acclimation:

  • Collect plant samples (e.g., apical meristems of Hydrilla) from both the suspected resistant population and a known susceptible population.
  • Acclimate the plants in a suitable growth medium under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle) for at least one week.

2. Preparation of Endothall Solutions:

  • Prepare a stock solution of endothall (dipotassium salt) in deionized water.
  • Perform serial dilutions to create a range of concentrations (e.g., 0, 0.5, 1, 2, 4, 8 mg/L). Include a non-treated control.

3. Bioassay Procedure:

  • Place individual, healthy plant shoots of a standardized length or weight into separate beakers or test tubes containing a known volume of the prepared endothall solutions.
  • Use at least four replicates for each concentration and for each plant population.
  • Incubate the plants under the same controlled conditions as the acclimation period for a defined exposure time (e.g., 48 hours).[9]

4. Assessment:

  • After the exposure period, remove the plants, gently rinse them with clean water, and transfer them to fresh, endothall-free growth medium.
  • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis) over a period of 14-21 days.
  • At the end of the observation period, harvest the plants, blot them dry, and measure the fresh weight or dry weight.

5. Data Analysis:

  • Calculate the percent biomass reduction for each replicate relative to the mean of the non-treated control.
  • Plot the percent biomass reduction against the endothall concentration on a log scale.
  • Use a non-linear regression model (e.g., log-logistic) to determine the GR50 (the concentration of herbicide required to cause a 50% reduction in growth) for each population.
  • The Resistance Index (RI) is calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population). An RI greater than 1 indicates resistance.

Protocol 2: In Vitro Protein Phosphatase 2A (PP2A) Activity Assay

This non-radioactive protocol is designed to measure PP2A activity in plant extracts and can be used to investigate target-site resistance to endothall. This method is based on a colorimetric assay.[1][4]

1. Protein Extraction:

  • Harvest fresh plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle.
  • Add ice-cold extraction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail) to the powder.
  • Vortex vigorously and incubate on ice for 30 minutes.
  • Centrifuge at high speed (e.g., 13,000 rpm) for 30 minutes at 4°C.
  • Carefully collect the supernatant, which contains the crude protein extract.
  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. PP2A Activity Assay:

  • Prepare a reaction mixture containing the protein extract, a specific phosphopeptide substrate for PP2A, and the assay buffer.
  • To test for inhibition, pre-incubate the protein extract with various concentrations of endothall for a set time (e.g., 15 minutes) before adding the substrate.
  • Initiate the reaction by adding the phosphopeptide substrate.
  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
  • Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent such as Malachite Green.
  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

3. Data Analysis:

  • Calculate the rate of phosphate release to determine PP2A activity.
  • For inhibition studies, calculate the percentage of inhibition for each endothall concentration relative to a control without the inhibitor.
  • Plot the percentage of inhibition against the endothall concentration to determine the IC50 value for both susceptible and potentially resistant plant extracts. A significant increase in the IC50 for the suspected resistant population suggests target-site resistance.

Protocol 3: Investigating Metabolic Resistance to Endothall

This protocol provides a general framework for investigating if enhanced metabolism is the cause of endothall resistance.

1. Plant Treatment and Sample Collection:

  • Treat both susceptible and suspected resistant plants with a sub-lethal dose of endothall.
  • At various time points after treatment (e.g., 0, 6, 12, 24, 48 hours), harvest plant tissues.
  • Include non-treated control plants for comparison.

2. Extraction of Endothall and its Metabolites:

  • Develop an appropriate extraction method for endothall and its potential metabolites from the plant tissue. This may involve homogenization in a suitable solvent followed by a clean-up step like solid-phase extraction (SPE).

3. Analytical Detection:

  • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[14]
  • Develop a method to separate and quantify the parent endothall compound and any potential metabolites.

4. Data Analysis:

  • Compare the rate of disappearance of the parent endothall compound in the resistant and susceptible plants. A faster rate of disappearance in the resistant plants is indicative of enhanced metabolism.
  • Identify and quantify any metabolites present in the extracts. The presence of higher levels of specific metabolites in the resistant plants would provide strong evidence for metabolic resistance.

Mandatory Visualizations

Endothall_Mode_of_Action cluster_0 Cellular Environment cluster_1 Cellular Response Endothall Endothall PP2A_complex PP2A Holoenzyme (Active) Endothall->PP2A_complex Inhibits Inhibited_PP2A Inhibited PP2A Complex Dephosphorylated_Protein Dephosphorylated Substrate Protein PP2A_complex->Dephosphorylated_Protein Dephosphorylates PP2A_complex->Inhibited_PP2A Phosphorylated_Protein Phosphorylated Substrate Protein Phosphorylated_Protein->PP2A_complex Hyperphosphorylated_Protein Hyperphosphorylated Substrate Protein Inhibited_PP2A->Hyperphosphorylated_Protein Leads to accumulation of Downstream_Effects Disrupted Cellular Processes: - Cytoskeletal Disorganization - Cell Cycle Arrest - Apoptosis Hyperphosphorylated_Protein->Downstream_Effects

Caption: Signaling pathway of endothall's mode of action.

Whole_Plant_Bioassay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Data Collection & Analysis A Plant Collection (Susceptible & Resistant) B Acclimation A->B C Prepare Endothall Dose Range B->C D Expose Plants to Endothall Solutions C->D E Incubate under Controlled Conditions D->E F Transfer to Herbicide-Free Medium E->F G Assess Plant Injury & Biomass F->G H Calculate GR50 & Resistance Index (RI) G->H

Caption: Experimental workflow for a whole-plant bioassay.

Resistance_Mechanism_Investigation Start Suspected Endothall Resistance (from Whole-Plant Bioassay) Decision Is PP2A activity inhibited by endothall in vitro? Start->Decision TargetSite Target-Site Resistance (Altered PP2A) Decision->TargetSite No (Higher IC50) NonTargetSite Non-Target-Site Resistance Decision->NonTargetSite Yes (Similar IC50) Metabolism Is endothall metabolized faster in resistant plants? NonTargetSite->Metabolism MetabolicResistance Metabolic Resistance Metabolism->MetabolicResistance Yes OtherNTSR Other NTSR Mechanisms (e.g., reduced uptake/translocation) Metabolism->OtherNTSR No

Caption: Logic diagram for investigating resistance mechanisms.

References

Technical Support Center: Mitigating Endothall's Impact on Non-Target Phytoplankton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the unintended effects of the herbicide endothall on non-target phytoplankton in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support robust and reliable research.

Frequently Asked Questions (FAQs)

Q1: What is endothall and how does it affect phytoplankton?

Endothall is a selective contact herbicide used to control aquatic vegetation and algae.[1][2] Its primary mode of action is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in many cellular processes, including protein and lipid biosynthesis.[3][4] By disrupting these fundamental metabolic pathways, endothall leads to cellular damage and death in susceptible photosynthetic organisms like phytoplankton.[1][2]

Q2: What are the typical symptoms of endothall toxicity in phytoplankton cultures?

Common signs of endothall toxicity in phytoplankton include:

  • Reduced Growth Rate: A noticeable decrease in cell division and overall biomass production.[2]

  • Chlorosis: Yellowing of the culture due to the degradation of photosynthetic pigments like chlorophyll.[2]

  • Cell Lysis: The breakdown and rupture of algal cells.[2]

  • Inhibited Photosynthetic Activity: A reduction in photosynthetic efficiency, which can be measured using techniques like chlorophyll fluorescence.[2]

Q3: Are all phytoplankton species equally sensitive to endothall?

No, sensitivity to endothall varies among phytoplankton species. For instance, cyanobacteria (blue-green algae) are generally more sensitive to the mono(N,N-dimethylalkylamine) salt formulation of endothall (Hydrothol 191) than chlorophytes (green algae) and diatoms.[2][5]

Q4: How do different formulations of endothall impact its toxicity to phytoplankton?

Endothall is primarily available in two salt formulations: a dipotassium salt and a mono(N,N-dimethylalkylamine) salt.[6] The monoamine salt formulation is significantly more toxic to aquatic organisms, including phytoplankton, than the dipotassium salt.[2][6] Therefore, selecting the appropriate formulation is a critical step in mitigating non-target effects.

Q5: What is the role of oxidative stress in endothall-induced toxicity in phytoplankton?

While specific research on endothall-induced oxidative stress in phytoplankton is limited, it is a common response of algae to herbicide exposure. Herbicides can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage. Key markers for oxidative stress in algae include lipid peroxidation (measured as malondialdehyde - MDA) and changes in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Troubleshooting Guide

Problem Possible Causes Solutions
No observable toxic effect at expected concentrations Incorrect endothall concentration; Use of a resistant phytoplankton species; Chemical degradation of endothall.Verify stock solution concentration and dilution calculations; Confirm the sensitivity of your test species from literature or perform a range-finding test; Prepare fresh endothall solutions for each experiment.
Excessive growth inhibition in control flasks Nutrient limitation in the culture medium; Suboptimal light or temperature conditions; Contamination with a toxic substance.Ensure the culture medium is properly prepared and not expired; Optimize and monitor light and temperature conditions in the incubator; Use sterile techniques and check for contamination.
High variability between replicates Inconsistent initial cell densities; Uneven light or temperature distribution; Culture contamination.Ensure thorough mixing of the inoculum before dispensing; Rotate the position of flasks within the incubator daily; Use sterile techniques and microscopically check cultures for contaminants.
Inconsistent chlorophyll fluorescence readings Improper dark adaptation; Stirring-induced artifacts; Incorrect instrument settings.Ensure a consistent and adequate dark adaptation period for all samples (typically 15-20 minutes); If stirring, allow the sample to stabilize before taking a measurement; Verify and optimize saturation pulse intensity and duration for your specific phytoplankton species and instrument.[7][8]
Low or no signal in enzyme assays Inactive enzyme due to improper storage or handling; Suboptimal enzyme or substrate concentration; Incorrect reaction conditions (pH, temperature).[9]Run a positive control with a known active enzyme; Perform enzyme and substrate titrations to determine optimal concentrations; Verify and optimize assay buffer pH and incubation temperature.[9]
High background in enzyme assays Substrate instability; Autofluorescence of reagents or microplate; Contaminating proteases.[9]Prepare substrate solution fresh; Use black microplates for fluorescence assays and measure the signal of individual components; Add protease inhibitors to control wells.[9]

Data Presentation: Endothall Toxicity to Phytoplankton

The following tables summarize the 50% effective concentration (EC50) values for different endothall formulations on various phytoplankton species. EC50 is the concentration of a substance that causes a 50% reduction in a measured endpoint (e.g., growth, photosynthesis) after a specific exposure time.

Table 1: Toxicity of Mono(N,N-dimethylalkylamine) Salt of Endothall (Hydrothol 191) to Phytoplankton (48-hour EC50)

SpeciesEndpointEC50 (mg/L)
Microcystis sp. (Cyanobacterium)Cell Growth0.04 - 0.08[5]
Photosynthetic Capacity0.04 - 0.22[5]
Phormidium sp. (Cyanobacterium)Cell Growth0.05[5]
Photosynthetic Capacity0.097[5]
Chlorella sp. (Green Alga)Cell Growth>0.60[5]
Photosynthetic Capacity>0.60[5]
Scenedesmus sp. (Green Alga)Cell Growth>0.60[5]
Photosynthetic Capacity0.23[5]
Chlamydomonas sp. (Green Alga)Cell Growth0.52[5]
Photosynthetic Capacity0.42[5]

Table 2: Toxicity of Dipotassium Salt of Endothall to Phytoplankton

SpeciesEndpointEC50 (mg a.e./L)
Green Algae (general)Growth355 - 2130[10]
Anabaena flos-aquae (Cyanobacterium)Growth>100
Navicula pelliculosa (Diatom)Growth>100
Selenastrum capricornutum (Green Alga)Growth355[10]
Skeletonema costatum (Diatom)Growth440

Note: "a.e." stands for acid equivalent. Data for dipotassium salt toxicity to a wide range of phytoplankton species is less readily available in the public literature compared to the monoamine salt.

Experimental Protocols

Algal Growth Inhibition Test (OECD 201)

This protocol is a summary of the standardized method for assessing the toxicity of substances to freshwater microalgae and cyanobacteria.

1.1. Preparation of Materials and Reagents:

  • Phytoplankton culture in the exponential growth phase.

  • Sterile culture medium.

  • Endothall stock solution of known concentration.

  • Sterile test flasks.

  • Incubator with controlled temperature and continuous illumination.

  • Equipment for measuring algal biomass (e.g., spectrophotometer, particle counter, or microscope with a counting chamber).

1.2. Experimental Procedure:

  • Prepare Test Solutions: Create a geometric series of at least five endothall concentrations and a control (culture medium only). Prepare three replicates for each concentration and six for the control.

  • Inoculation: Inoculate each test flask with the phytoplankton culture to achieve a low initial cell density (e.g., 1 x 10^4 cells/mL).

  • Incubation: Incubate the flasks for 72 hours under controlled conditions (e.g., 20-24°C, continuous cool white fluorescent light).

  • Growth Measurement: At 24, 48, and 72 hours, measure the algal biomass in each flask.

  • Data Analysis: Calculate the average growth rate for each concentration. Determine the EC50 value by plotting the percentage inhibition of the growth rate against the logarithm of the endothall concentration.

Measurement of Photosynthetic Activity (Chlorophyll Fluorescence)

Pulse Amplitude Modulation (PAM) fluorometry is a non-invasive technique to assess the photosynthetic efficiency of phytoplankton.

2.1. Preparation of Materials:

  • Phytoplankton cultures from the growth inhibition test.

  • PAM fluorometer.

  • Dark adaptation chamber or light-proof container.

2.2. Experimental Procedure:

  • Dark Adaptation: Dark-adapt phytoplankton samples for 15-20 minutes to ensure all reaction centers are open.

  • Measure F0: Place the dark-adapted sample in the PAM fluorometer and measure the minimum fluorescence (F0) using a weak measuring light.

  • Measure Fm: Apply a short, saturating pulse of high-intensity light to the sample to close all reaction centers and measure the maximum fluorescence (Fm).

  • Calculate Maximum Quantum Yield (Fv/Fm): The maximum quantum yield of photosystem II (PSII) is calculated as Fv/Fm = (Fm - F0) / Fm.

  • Data Analysis: A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus. Compare the Fv/Fm values of the endothall-treated samples to the control.

Oxidative Stress Biomarker Assays

3.1. Sample Preparation:

  • Harvest phytoplankton cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).

  • Resuspend the cells in an ice-cold extraction buffer and lyse the cells using a sonicator or by grinding with liquid nitrogen.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm for 30 minutes at 4°C) to remove cell debris.

  • The resulting supernatant is used for the enzyme and MDA assays.

3.2. Superoxide Dismutase (SOD) Activity Assay: This assay is based on the inhibition of the photoreduction of nitroblue tetrazolium (NBT) by SOD.

  • Prepare a reaction mixture containing phosphate buffer, L-methionine, NBT, and EDTA.

  • Add a specific volume of the cell extract (supernatant) to the reaction mixture.

  • Initiate the reaction by adding riboflavin and illuminating the samples for a defined period (e.g., 10-15 minutes).

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

3.3. Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

  • Add a specific volume of the cell extract to a reaction mixture containing phosphate buffer and a known concentration of H2O2.

  • Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.

  • CAT activity is calculated based on the rate of H2O2 decomposition.

3.4. Lipid Peroxidation (Malondialdehyde - MDA) Assay: This assay measures MDA, a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

  • Add TBA reagent to the cell extract.

  • Incubate the mixture in a boiling water bath (e.g., 95°C for 60 minutes).

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The concentration of MDA is calculated using an extinction coefficient.

Visualizations

Endothall_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Phytoplankton Cell Endothall Endothall PP2A_active Active PP2A (Protein Phosphatase 2A) Endothall->PP2A_active Inhibits PP2A_inactive Inactive PP2A Substrate_P Phosphorylated Substrate Proteins PP2A_active->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Proteins Substrate_P->Substrate Inhibition Inhibition of Cell Growth Substrate_P->Inhibition Accumulation leads to Biosynthesis Protein & Lipid Biosynthesis Substrate->Biosynthesis Regulates Cell_Growth Normal Cell Growth & Function Biosynthesis->Cell_Growth Supports

Postulated mechanism of Endothall toxicity in phytoplankton.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_data Data Interpretation Culture 1. Prepare Phytoplankton Culture (Exponential Growth Phase) Dosing 2. Prepare Endothall Concentrations & Inoculate Flasks Culture->Dosing Incubation 3. Incubate under Controlled Conditions Dosing->Incubation Growth 4a. Measure Growth (Cell Density/Biomass) Incubation->Growth Photosynthesis 4b. Measure Photosynthetic Activity (Chlorophyll Fluorescence) Incubation->Photosynthesis Oxidative_Stress 4c. Measure Oxidative Stress (SOD, CAT, MDA assays) Incubation->Oxidative_Stress EC50 5. Calculate EC50 Values Growth->EC50 Comparison 6. Compare with Controls & Assess Mitigation Strategies Photosynthesis->Comparison Oxidative_Stress->Comparison EC50->Comparison

Workflow for assessing Endothall's impact on phytoplankton.

Mitigation_Logic cluster_strategies Mitigation Strategies Goal Goal: Mitigate Endothall Impact on Non-Target Phytoplankton Formulation Use Dipotassium Salt (Less Toxic) Goal->Formulation Concentration Use Lowest Effective Concentration Goal->Concentration Exposure Minimize Exposure Duration Goal->Exposure Conditions Optimize Environmental Conditions (Light, Temp) Goal->Conditions

Logical approach to mitigating Endothall's non-target effects.

References

strategies to improve the selectivity of endothall applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing endothall applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity and efficacy of endothall in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of endothall?

Endothall is a contact herbicide with multiple modes of action.[1] Its primary mechanisms include the inhibition of protein and lipid biosynthesis and the disruption of cell membranes, leading to cellular breakdown in susceptible plants within 2 to 5 days.[2][3] It has also been shown to interfere with plant respiration and the activity of certain enzymes.[1][3] Unlike many other herbicides that have a single target site, endothall's multi-faceted approach means that the development of resistant plant strains is less likely.[1]

Q2: What are the different formulations of endothall available for aquatic use?

Two primary derivatives of endothall are available for aquatic weed control: the dipotassium salt (e.g., Aquathol K®) and the mono(N,N-dimethylalkylamine) salt (e.g., Hydrothol 191®).[4][5] The dipotassium salt formulation is generally recommended for use in areas with important fisheries as it is less toxic to aquatic organisms at typical application rates.[4]

Q3: How can the selectivity of endothall be improved?

Improving the selectivity of endothall applications hinges on several key factors:

  • Application Timing: Applying endothall early in the growing season can target invasive species like hydrilla, which may be actively growing while many native plants are still dormant.[6]

  • Concentration and Exposure Time (CET): Lower concentrations and shorter exposure times can be used to control highly susceptible invasive species with minimal impact on less sensitive native vegetation.[7][8]

  • Formulation Choice: Using the dipotassium salt formulation can reduce harm to non-target aquatic animals.[4]

  • Water Temperature: Applications are most effective when water temperatures are at least 65°F (18°C), as higher temperatures increase the herbicide's activity.[2]

Q4: Can adjuvants or tank mixtures enhance endothall's performance?

Yes, both adjuvants and tank mixtures can improve the effectiveness of endothall.

  • Adjuvants: Polymeric adjuvants can help the herbicide sink for better contact with submerged weeds, and invert emulsions can improve spreading and penetration while reducing drift.[4][9] Adjuvants can also enhance coverage, retention, and penetration of the herbicide.

  • Tank Mixtures: Endothall can be tank-mixed with other herbicides, such as diquat, to broaden the spectrum of controlled weeds or to manage potential herbicide resistance.[9][10]

Q5: What environmental factors influence the efficacy of endothall?

Several environmental factors can affect endothall's performance:

  • Water Temperature: Higher water temperatures generally increase the rate of herbicide activity.[2]

  • Water Flow: In systems with high water flow, the herbicide can be diluted and washed away, reducing the contact time with the target plants.[2]

  • Water Chemistry: While less affected than some other herbicides, factors like pH can influence the stability of endothall.[2]

  • Light Levels: Low light conditions can inhibit the recovery of treated plants.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Poor control of target weed species. Suboptimal Concentration and/or Exposure Time (CET). Conduct laboratory or mesocosm studies to determine the optimal CET for the target species under your specific conditions. (See Experimental Protocols section).
Low Water Temperature. Apply endothall when water temperatures are consistently at or above 65°F (18°C) for optimal uptake and activity.[2]
High Water Flow. In flowing water, consider using higher concentrations or specialized application techniques, such as using polymeric adjuvants to help the herbicide sink and remain in the target area longer.[2][4]
Damage to non-target native plants. Application rate is too high. Reduce the application rate. Studies have shown that low concentrations of endothall can selectively control invasive weeds while minimizing harm to native species.[8][11]
Application timing is not ideal. Apply endothall when the target invasive species is actively growing and desirable native species are dormant, typically in the early spring.[6]
Inconsistent results between applications. Variable environmental conditions. Monitor and record environmental parameters such as water temperature, flow, and pH for each application to identify potential causes for variability.
Improper application technique. Ensure thorough and uniform coverage of the target plants. For submerged weeds, subsurface injection is crucial.[12]
Rapid regrowth of treated weeds. Endothall is a contact herbicide. Endothall kills the green vegetative tissue it contacts but does not translocate to the roots or tubers.[3] Follow-up applications may be necessary to control regrowth from these underground structures.

Data Presentation

Table 1: Efficacy of Dipotassium Endothall on Various Aquatic Weed Species

Target Weed SpeciesEffective Concentration (ppm)Exposure TimeControl LevelStudy Type
Hydrilla (Hydrilla verticillata)1.0 - 3.048 - 72 hours>93% biomass reductionField & Mesocosm[13]
Eurasian Watermilfoil (Myriophyllum spicatum)0.5 - 5.012 - 48 hours>85% biomass reductionLaboratory[13]
American Pondweed (Potamogeton nodosus)1.06 weeks92% biomass reductionMesocosm[13]
Sago Pondweed (Potamogeton pectinatus)0.3 - 0.484 hours60% - 98% biomass reductionFlowing Water Canal[13]
Coontail (Ceratophyllum demersum)4.0Not SpecifiedControlledMesocosm[8]

Table 2: Susceptibility of Different Plant Species to Endothall

SusceptibilityPlant Species
Highly Susceptible Hydrilla, Eurasian Watermilfoil, Curlyleaf Pondweed[3][8]
Moderately Susceptible American Pondweed, Southern Naiad, Sago Pondweed, Wild Celery, Illinois Pondweed[8][14]
Tolerant/Resistant Elodea, Watershield, Water Stargrass, Spatterdock, Pickerelweed, Cattail, Smartweed[3][8][14]

Experimental Protocols

Protocol 1: Determining Effective Concentration and Exposure Time (CET) in a Laboratory Setting

Objective: To establish the optimal endothall concentration and exposure time for controlling a specific target aquatic weed species.

Materials:

  • Healthy apical tips of the target weed species

  • Glass aquaria or other suitable containers

  • Standardized sediment (e.g., a mix of topsoil, loam, and sand)

  • Endothall stock solution

  • Dechlorinated water

  • Growth chamber or controlled environment room with appropriate lighting and temperature control

Methodology:

  • Plant Preparation: Plant a standardized number of healthy apical tips of the target weed in each aquarium containing sediment and water. Allow the plants to acclimate for at least one week.

  • Experimental Design: Set up a matrix of endothall concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L) and exposure times (e.g., 12, 24, 48, 72 hours). Each treatment combination should be replicated at least three times.

  • Herbicide Application: Apply the appropriate volume of the endothall stock solution to each aquarium to achieve the desired final concentration. Ensure the solution is mixed thoroughly but gently in the water column.

  • Exposure Period: Maintain the plants in the treated water for the specified exposure duration under controlled light and temperature conditions.

  • Flushing: After the exposure period, carefully flush each aquarium with fresh, untreated water to remove the endothall. This can be done through a static renewal (replacing a large volume of water) or a flow-through system.

  • Post-Treatment Observation: Visually assess plant injury (e.g., chlorosis, necrosis, defoliation) at regular intervals (e.g., 1, 2, and 4 weeks post-treatment).

  • Data Collection: At the end of the observation period (e.g., 4 weeks), harvest all above-ground plant biomass from each aquarium. Dry the biomass in an oven at 60-70°C to a constant weight and record the dry weight.

  • Data Analysis: Analyze the biomass data to determine the CET that results in a significant reduction in plant growth compared to the untreated control.

Visualizations

G cluster_factors Factors Influencing Endothall Selectivity cluster_outcomes Desired Outcomes Timing Application Timing (Early Season) Selectivity Improved Selectivity Timing->Selectivity CET Concentration & Exposure Time (CET) CET->Selectivity Formulation Formulation (Dipotassium Salt) Formulation->Selectivity Temp Water Temperature (>65°F) Temp->Selectivity Flow Water Flow Flow->Selectivity Target Control of Target Invasive Species NonTarget Minimal Impact on Non-Target Native Species Selectivity->Target Selectivity->NonTarget

Caption: Factors influencing the selective application of endothall.

G cluster_protocol CET Determination Experimental Workflow A 1. Plant Acclimation B 2. Herbicide Application (Concentration Matrix) A->B C 3. Exposure Period (Time Matrix) B->C D 4. Flushing C->D E 5. Post-Treatment Observation D->E F 6. Biomass Harvest & Data Analysis E->F Result Optimal CET for Target Species F->Result

Caption: Experimental workflow for determining optimal CET.

G cluster_effects Cellular Effects Endothall Endothall Protein Inhibition of Protein Synthesis Endothall->Protein Lipid Inhibition of Lipid Synthesis Endothall->Lipid Membrane Disruption of Cell Membranes Endothall->Membrane Respiration Interference with Respiration Endothall->Respiration PlantDeath Plant Cell Death Protein->PlantDeath Lipid->PlantDeath Membrane->PlantDeath Respiration->PlantDeath

Caption: Simplified overview of endothall's mechanism of action.

References

Technical Support Center: Endothall Application in Aquatic Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of endothall, with a specific focus on troubleshooting performance issues in turbid waters.

Troubleshooting Guide: Poor Endothall Performance

This guide addresses common issues encountered during aquatic applications of endothall, particularly in challenging water conditions.

Issue Potential Cause Troubleshooting Steps
Reduced or No Efficacy on Target Plants Incorrect Dosing: Insufficient concentration of endothall for the target plant species and water volume.- Verify calculations for the treatment area's volume. - Consult the product label for recommended rates for the specific plant species. - Consider that dense plant biomass may require higher concentrations.[1]
Inadequate Exposure Time: Water movement or rapid degradation is reducing the contact time of the herbicide with the plants.- In flowing water, consider drip or metering systems for continuous application.[2] - For static water with high microbial activity (warm temperatures), a higher initial dose may be needed to achieve the necessary concentration and exposure time (CET).[3][4]
Plant Factors: Plants are not in an active growth phase, or the target species is less susceptible to endothall.- Apply endothall when plants are actively growing for best results.[1][5] - Confirm the susceptibility of the target plant species to endothall, as efficacy varies between species.[4][6]
Inconsistent Results Across Treatment Area Uneven Herbicide Distribution: Poor application technique leading to "hot spots" and untreated areas.- Ensure thorough mixing and even application across the entire target area. - For large areas, consider using liquid formulations for better dispersal.[1]
High Water Exchange Rate: Inflow of untreated water is diluting the herbicide in certain parts of the treatment zone.- Assess water movement and potential for dilution. - If possible, temporarily reduce water inflow during and immediately after application.
Unexpected Non-Target Plant Injury Off-Target Drift or Movement: Herbicide has moved outside the intended treatment area.- Use adjuvants or invert emulsions to reduce drift of liquid formulations.[7] - Be aware of water currents that could carry the herbicide to sensitive, non-target plants.[1]
Incorrect Product Formulation: Use of a broader-spectrum endothall formulation than necessary.- Review the product label to understand the full range of susceptible species.[1] Hydrothol formulations, for example, can control some algae species.[1]

Frequently Asked Questions (FAQs)

Q1: How does turbidity affect the performance of endothall?

A1: Unlike some other aquatic herbicides such as diquat, endothall's efficacy is not negatively impacted by turbidity.[3][8][9] Endothall does not bind to suspended sediment or clay particles in the water column.[7][8][10] In some cases, the reduced light penetration in turbid waters may even slow the recovery of treated plants, potentially extending the period of control.[5]

Q2: What is the primary mechanism of endothall degradation in water?

A2: The primary pathway for endothall degradation is microbial breakdown.[1][11][12][13][14] Microorganisms in the water and sediment utilize endothall as a carbon source.[15] The rate of degradation is influenced by water temperature, with warmer temperatures leading to faster breakdown.[12][13] The typical half-life of endothall in aquatic environments is between 4 and 10 days.[12][13]

Q3: What are the main formulations of endothall and how do they differ?

A3: The two primary formulations of endothall are the dipotassium salt (e.g., Aquathol®) and the mono(N,N-dimethylalkylamine) salt (e.g., Hydrothol®).[1][7] While both are effective herbicides, the monoamine salt formulation is more toxic to fish and some other aquatic organisms.[7][16] The choice of formulation depends on the target plant species and the ecological sensitivity of the treatment site.[7]

Q4: What is the mode of action of endothall?

A4: Endothall is a contact herbicide that disrupts several cellular processes in susceptible plants, primarily by inhibiting protein and lipid synthesis.[1][7][17][18] This interference leads to the breakdown of cell membranes and rapid tissue damage.[15]

Q5: Are there any water use restrictions after an endothall application?

A5: Yes, there are typically water use restrictions following an endothall application, which vary by product formulation and application rate.[1] These can include restrictions on using the water for drinking, irrigation, or livestock watering.[19][20] Always consult the specific product label for detailed information on water use restrictions. The U.S. EPA has set a maximum contaminant level (MCL) for endothall in drinking water at 0.1 parts per million (ppm).[21]

Experimental Protocols

Protocol: Evaluating Endothall Efficacy Under Varying Turbidity

This protocol outlines a methodology to assess the performance of endothall on a target aquatic plant species at different turbidity levels in a controlled laboratory setting.

1. Materials and Reagents:

  • Endothall stock solution (specify formulation, e.g., dipotassium salt)

  • Healthy, actively growing target aquatic plants (e.g., Hydrilla verticillata)

  • Sediment and water from a natural source (autoclaved to remove existing microbial communities)

  • Bentonite clay or other standardized turbidity agent

  • Glass aquaria or beakers (e.g., 10 L)

  • Grow lights with a controlled photoperiod

  • Turbidimeter

  • Spectrophotometer or fluorometer for biomass estimation (e.g., chlorophyll-a analysis)

  • Analytical equipment for endothall concentration measurement (e.g., LC-MS)

2. Experimental Setup:

  • Establish replicate aquaria for each treatment group.

  • Add a consistent layer of autoclaved sediment to the bottom of each aquarium.

  • Fill each aquarium with autoclaved pond water.

  • Plant a standardized biomass of the target aquatic plant in each aquarium and allow for a 7-day acclimation period under controlled light and temperature.

  • Create a turbidity gradient across the treatment groups (e.g., 0, 10, 25, 50, 100 NTU) by adding and mixing in precise amounts of the turbidity agent. Measure and record the final turbidity of each aquarium.

  • Include a no-endothall control group for each turbidity level.

3. Endothall Application and Monitoring:

  • Apply the desired concentration of endothall to each treatment aquarium.

  • Collect water samples at predetermined time points (e.g., 0, 1, 3, 7, and 14 days) to measure the concentration of endothall and monitor its degradation.

  • At each time point, visually assess plant health and collect plant tissue samples for biomass and viability analysis (e.g., dry weight, chlorophyll-a content).

4. Data Analysis:

  • Calculate the rate of endothall degradation under each turbidity level.

  • Determine the efficacy of endothall by comparing the plant biomass and health in the treatment groups to the control groups at each turbidity level.

  • Statistically analyze the data to determine if there are significant differences in endothall efficacy or degradation rate across the turbidity gradient.

Data Presentation

Table 1: Hypothetical Endothall Application Rates for Hydrilla verticillata Control at Varying Turbidity Levels
Turbidity (NTU)Recommended Endothall Concentration (ppm)Expected Exposure Time for >90% Control (hours)Notes
0 - 102.0 - 3.048 - 72Standard application rates are effective.
11 - 502.5 - 3.548 - 72A slightly higher initial concentration may be beneficial to counteract any unforeseen interactions, though not typically necessary.
51 - 1003.0 - 4.072 - 96In highly turbid systems, a longer exposure time may be required to ensure adequate uptake by plants with potentially reduced metabolic activity due to low light.
> 1003.5 - 5.0> 96At extreme turbidity, a thorough assessment of plant viability and growth status is crucial before treatment.

Note: These are hypothetical values for illustrative purposes. Always refer to the product label for specific application rates.

Visualizations

G cluster_0 Troubleshooting Workflow Start Poor Endothall Performance Observed CheckDose Verify Application Rate and Calculations Start->CheckDose CheckExposure Assess Water Movement and Exposure Time Start->CheckExposure CheckPlant Confirm Plant is Actively Growing and Susceptible Start->CheckPlant CheckDistribution Evaluate Application Uniformity Start->CheckDistribution AdjustDose Adjust Dose Based on Plant Biomass and Species CheckDose->AdjustDose ModifyApplication Modify Application for Better Contact (e.g., Metering) CheckExposure->ModifyApplication TimeApplication Re-apply During Active Growth Phase CheckPlant->TimeApplication ImproveDistribution Refine Application Technique CheckDistribution->ImproveDistribution Success Effective Control Achieved AdjustDose->Success ModifyApplication->Success TimeApplication->Success ImproveDistribution->Success G cluster_1 Factors Affecting Endothall in Turbid Water Endothall Endothall Application Plant Target Plant (Active Growth) Endothall->Plant Contact & Uptake Turbidity High Turbidity (Suspended Solids) Turbidity->Plant Reduces Light, May Slow Recovery Microbes Microbial Community (in Water & Sediment) Microbes->Endothall Biodegradation WaterTemp Water Temperature WaterTemp->Microbes Influences Rate Efficacy Herbicide Efficacy Plant->Efficacy Determines

References

Technical Support Center: Optimizing Endothall Application for Curly-leaf Pondweed Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development utilizing endothall for the control of curly-leaf pondweed (Potamogeton crispus).

Troubleshooting Guide

This guide addresses common issues encountered during experimental applications of endothall for curly-leaf pondweed control.

Q1: Why did my endothall treatment show low efficacy in reducing curly-leaf pondweed biomass?

Several factors can contribute to reduced endothall efficacy. Consider the following troubleshooting steps:

  • Water Temperature: Endothall's effectiveness against curly-leaf pondweed is highly temperature-dependent. Optimal control is generally achieved in cooler water.[1] As water temperatures increase, the plant's resilience to the herbicide grows.[1] For instance, early and mid-spring treatments when water temperatures are lower have been shown to be more effective than late-spring applications.[1]

  • Plant Growth Stage: Applications are most effective when curly-leaf pondweed is in an early, active growth phase and before it has produced turions (reproductive propagules).[1][2][3] Treatments after turion formation may reduce plant biomass but will not impact the next generation, leading to re-infestation.[1]

  • Herbicide Concentration and Exposure Time: Insufficient endothall concentration or a short exposure time can lead to poor control. Water movement, such as wind or currents, can dissipate the herbicide, reducing the contact time with the target plants.[4]

  • Water Flow: In areas with high water exchange, the herbicide may be diluted or washed away before it can be effective. Endothall requires a minimum contact time to be lethal to the plant cells.

Q2: My endothall application seemed successful initially, but the curly-leaf pondweed returned the following season. What happened?

This is a common issue and is almost always linked to the timing of the application in relation to the plant's life cycle.

  • Turion Production: Curly-leaf pondweed reproduces primarily through turions, which are hardy vegetative buds that can survive in the sediment for extended periods.[5] If the herbicide treatment occurs after these turions have formed and dropped to the sediment, the adult plants may be controlled, but the turions will germinate in the fall, leading to regrowth the following spring.[2] To prevent this, applications must occur before turion formation.[1][3]

  • Viable Turion Bank: A significant "bank" of viable turions may exist in the sediment from previous years. A single successful treatment will not eliminate this bank. Multi-year treatments may be necessary to deplete the turion reserve in the sediment.[5]

Q3: How can I determine if my endothall treatment has successfully prevented turion formation?

Post-treatment monitoring is crucial to assess the long-term effectiveness of your application.

  • Turion Density Analysis: Collect sediment samples from treated and untreated areas after the senescence period of curly-leaf pondweed. Sieve the samples to separate the turions and count the number of viable (firm and intact) turions per unit area.[5][6] A significant reduction in turion density in the treated areas compared to control plots indicates a successful application.[5]

Q4: I observed damage to non-target native plants after my endothall application. How can this be avoided?

  • Timing of Application: One of the key strategies for selective control of curly-leaf pondweed is to apply endothall early in the spring.[2] During this period, curly-leaf pondweed is actively growing, while many native plant species are still dormant and less susceptible to the herbicide.[4]

  • Herbicide Formulation and Concentration: Using the lowest effective concentration of endothall can help minimize damage to non-target species. The dipotassium salt of endothall is generally less toxic to non-target organisms than other formulations.[7]

Frequently Asked Questions (FAQs)

What is the optimal water temperature for endothall application on curly-leaf pondweed?

Endothall is effective in cool water, with studies showing good control at temperatures as low as 50-59°F (10-15°C).[2] Efficacy tends to decrease as water temperatures rise above 68°F (20°C).[2] One study noted excellent control at temperatures ≤20°C (68°F).[1]

What is the recommended concentration and exposure time for endothall?

The effective concentration and exposure time can vary. Laboratory studies can help determine the optimal combination for specific conditions.[8] Generally, concentrations between 1.0 and 1.5 mg/L are used in field applications.[3] A minimum exposure time of 12-24 hours is often necessary.[4]

When is the ideal time to apply endothall for curly-leaf pondweed control?

The ideal application window is in the early spring, after the curly-leaf pondweed has started to actively grow but before it produces turions.[1][2][3] This timing maximizes the herbicide's impact on the plant and minimizes the risk to native vegetation.[4]

How does endothall work to control curly-leaf pondweed?

Endothall is a contact herbicide that disrupts cellular processes in susceptible plants, leading to cell breakdown within 2-5 days of application.[8] It is absorbed by the plant and inhibits protein synthesis.[7]

Data Presentation

Table 1: Effect of Water Temperature and Timing on Endothall Efficacy for Curly-leaf Pondweed Control

Treatment TimingWater Temperature (°C)Endothall Concentration (mg ai L⁻¹)Biomass Reduction (Shoot & Root)Turion Number ReductionReference
Early Spring16290%>90%[1]
Mid-Spring21190%>90%[1]
Late Spring23160%Not Significant[1]

Table 2: Endothall Concentration and Exposure Time for Curly-leaf Pondweed Control in Laboratory Studies

Endothall Concentration (mg ae/L)Exposure Time (hours)Percent ControlReference
1.012≥ 90[8]
2.06≥ 90[8]
5.03≥ 90[8]

Experimental Protocols

1. Protocol for Determining Endothall Concentration and Exposure Time (CET) in a Laboratory Setting

This protocol is adapted from established research methodologies to determine the optimal endothall concentration and exposure time for curly-leaf pondweed control.[8]

  • Plant Culture:

    • Collect healthy apical tips of curly-leaf pondweed.

    • Plant the tips in pots with a standardized sediment mixture (e.g., topsoil, loam, and sand).

    • Acclimate the potted plants in aquaria with a suitable culture medium for 4-6 weeks under controlled conditions (e.g., 14:10 hour light:dark cycle, 21-25°C water temperature).

  • Herbicide Treatment:

    • Use a static aquarium system for the experiment.

    • Establish a matrix of endothall concentrations (e.g., 0.5 to 5.0 mg ae/L) and exposure times (e.g., 6 to 72 hours). Include an untreated control group.

    • Replicate each CET combination at least three times.

    • Prepare a stock solution of endothall and apply the appropriate volume to each aquarium to achieve the desired final concentration, ensuring thorough mixing.

    • After the specified exposure period, drain the treated water and refill with fresh, untreated water. Repeat the rinsing process to ensure complete removal of the herbicide.

  • Data Collection and Analysis:

    • Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass, dry it to a constant weight, and record the dry weight.

    • Calculate the percent control relative to the untreated control group.

2. Protocol for Assessing Turion Viability Post-Treatment

This protocol provides a method for determining the viability of curly-leaf pondweed turions collected from treated areas.

  • Turion Collection:

    • Collect sediment samples from the treated area using a core sampler or Ponar dredge.[6]

    • Sieve the sediment to isolate the turions.[6]

  • Viability Assessment:

    • A simple method to test for viability is to attempt to sprout the turions under favorable conditions.

    • Place turions in petri dishes with a small amount of water or on moist filter paper.

    • Incubate the dishes at a cool temperature (e.g., 10-15°C) with a 12-hour light/dark cycle.

    • Monitor for germination (sprouting) over a period of several weeks. The percentage of sprouted turions indicates the viability of the sample.

    • A more rapid method involves assessing electrolyte leakage. Increased leakage from turions exposed to a stressor (like an herbicide) can be an indicator of cell death.[9]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_post_treatment Phase 3: Post-Treatment Assessment plant_collection Collect & Acclimate Curly-leaf Pondweed mesocosm_setup Set up Mesocosms (Tanks/Aquaria) plant_collection->mesocosm_setup pretreatment_sampling Pre-treatment Sampling (Biomass, Turion Density) mesocosm_setup->pretreatment_sampling herbicide_application Apply Endothall at Target Concentrations pretreatment_sampling->herbicide_application Initiate Experiment exposure_period Maintain Exposure for a Defined Period herbicide_application->exposure_period herbicide_removal Remove/Flush Herbicide exposure_period->herbicide_removal visual_assessment Visual Assessment of Plant Injury herbicide_removal->visual_assessment Begin Monitoring biomass_harvest Harvest & Measure Biomass visual_assessment->biomass_harvest turion_analysis Assess Turion Viability & Density biomass_harvest->turion_analysis data_analysis Data Analysis & Interpretation turion_analysis->data_analysis Final Data

Caption: Experimental workflow for evaluating endothall efficacy.

decision_tree start Start: Plan Endothall Application q1 Is Curly-leaf Pondweed actively growing? start->q1 q2 Have turions formed? q1->q2 Yes wait Wait for active growth q1->wait No q3 Is water temperature < 20°C (68°F)? q2->q3 No late Suboptimal Timing: Expect reduced long-term efficacy. Treat to reduce biomass only. q2->late Yes proceed Optimal Application Window: Proceed with Treatment q3->proceed Yes wait_cool Wait for cooler water temperatures q3->wait_cool No

References

Technical Support Center: Mitigating Off-Target Drift of Endothall Spray Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing off-target drift during the spray application of endothall. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is spray drift and why is it a critical concern for endothall applications?

A1: Spray drift is the movement of pesticide droplets through the air from the application site to any unintended location.[1] For endothall, a potent herbicide, off-target drift can lead to several adverse outcomes in a research setting:

  • Contamination of adjacent experiments: Unintended exposure of other research plots or sensitive non-target organisms can compromise experimental integrity and lead to erroneous results.

  • Inaccurate dose-response assessment: If a portion of the applied endothall drifts away from the target area, the actual dose received by the target organisms will be lower than intended, affecting the accuracy of efficacy and toxicity studies.

  • Environmental and health concerns: Off-target drift can pose risks to non-target plants, aquatic life, and human health.[2][3]

Q2: What are the primary factors influencing endothall spray drift?

A2: The primary factors influencing spray drift can be categorized into equipment and application parameters, spray characteristics, and weather conditions. Key factors include:

  • Droplet Size: Smaller droplets are more susceptible to movement by wind.[4]

  • Boom Height: The higher the spray boom, the longer the droplets are in the air and the more susceptible they are to wind.[4]

  • Wind Speed and Direction: Higher wind speeds increase the distance droplets can travel, and wind direction determines where the drift will go.[4]

  • Temperature and Humidity: High temperatures and low humidity can cause droplets to evaporate, making them smaller and more prone to drift.[4]

  • Nozzle Type and Pressure: Different nozzle types produce different droplet size spectrums, and pressure affects the droplet size produced by a given nozzle.[5]

Q3: How do the different formulations of endothall (dipotassium salt vs. amine salt) affect spray drift potential?

A3: While specific research on the drift characteristics of different endothall formulations is limited, their physical properties can influence drift potential. The viscosity and density of the spray solution can affect droplet formation. It is recommended that researchers consult the Safety Data Sheet (SDS) for the specific endothall formulation being used to understand its physical properties. The primary factor in drift, however, will still be the application method and resulting droplet size.

Q4: Are there specific recommendations on the product labels for endothall regarding spray drift?

A4: Yes, endothall product labels, such as those for Aquathol K (dipotassium salt) and Hydrothol 191 (amine salt), include warnings and instructions related to spray drift.[2][3] These typically include:

  • General warnings against allowing drift onto non-target areas.

  • Recommendations to apply when wind is blowing away from sensitive areas.

  • Information on buffer zones required near sensitive sites. Researchers should always read and adhere to the specific instructions on the product label for the formulation they are using.

Q5: What are the most effective equipment-related strategies to minimize endothall drift in my experiments?

A5: The most effective equipment-related strategies focus on creating larger droplets and reducing their time in the air:

  • Nozzle Selection: Use low-drift nozzles such as air-induction (AI) or pre-orifice nozzles. These are designed to produce coarser droplets.[5]

  • Spray Pressure: Operate nozzles at the lower end of their recommended pressure range to produce larger droplets.[5]

  • Boom Height: Keep the spray boom as low as possible while still achieving uniform coverage of the target.[4]

  • Sprayer Shields: Use shields around the spray boom or individual nozzles to block wind and contain the spray within the target area.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Visible drift during application - High wind speed- Inappropriate nozzle selection (producing fine droplets)- Excessive spray pressure- Boom set too high- Stop application if wind speeds are too high (generally >10 mph).- Switch to low-drift nozzles (e.g., air-induction).- Reduce spray pressure to the lower end of the nozzle's recommended range.- Lower the boom to the minimum height required for uniform coverage.
Damage to non-target plants in adjacent plots - Off-target drift from a previous application- Temperature inversion leading to lateral movement of spray- Review application records for wind speed and direction during the previous application.- Avoid spraying during temperature inversions (typically occur in early morning or late evening with calm conditions).[4]- Implement buffer zones between experimental plots.
Inconsistent experimental results - Uneven application due to wind- Loss of active ingredient due to drift- Use drift-reducing technologies to ensure more of the applied product reaches the target.- Consider using water-sensitive spray cards to visually assess spray coverage and drift.- Re-evaluate application protocol to minimize variability.

Quantitative Data on Drift Reduction Strategies

While specific quantitative data for endothall is limited, the following table summarizes the general effectiveness of various drift reduction technologies based on studies with other herbicides. Researchers should use this as a guide and validate the performance for their specific endothall application.

Drift Reduction Strategy Typical Reduction in Driftable Fines (<150 µm) Considerations
Switching from a standard flat-fan to a low-drift (e.g., air-induction) nozzle 50-90%May produce very coarse droplets; ensure adequate target coverage.[5]
Reducing spray pressure (e.g., from 60 psi to 30 psi) 20-50%Dependent on nozzle type; may affect spray pattern.
Lowering boom height (e.g., from 36 inches to 18 inches) Up to 75% reduction in downwind depositsMust maintain proper nozzle overlap for uniform coverage.
Using a drift-reducing adjuvant (e.g., polymeric) 25-75%Compatibility with endothall formulation and other tank-mix partners must be verified.[6]

Experimental Protocols

Protocol for Assessing Off-Target Drift Using Water-Sensitive Spray Cards

Objective: To visually assess and quantify the extent of off-target spray drift from an endothall application under specific experimental conditions.

Materials:

  • Water-sensitive spray cards

  • Stakes or holders for the cards

  • Calibrated sprayer with the desired nozzle and pressure setup

  • Endothall spray solution (or a suitable surrogate like water with a tracer dye)

  • Anemometer to measure wind speed

  • Compass to determine wind direction

  • Personal Protective Equipment (PPE) as required by the endothall product label

Methodology:

  • Site Selection: Choose an open area representative of the experimental conditions. Ensure there is a sufficient downwind area to place the spray cards.

  • Card Placement:

    • Place a line of water-sensitive cards at the downwind edge of the intended spray swath.

    • Place additional lines of cards at set distances downwind from the spray area (e.g., 1m, 3m, 5m, 10m).

    • Position the cards at the height of the anticipated non-target organisms or vegetation.

  • Record Environmental Conditions: Before spraying, record the wind speed and direction, temperature, and relative humidity.

  • Sprayer Application:

    • Ensure the sprayer is calibrated to deliver the desired application volume.

    • Make a single pass with the sprayer upwind of the card layout, maintaining a consistent speed and boom height.

  • Card Collection and Analysis:

    • Allow the cards to dry completely before collecting them.

    • Visually inspect the cards for droplet deposition. The blue color on the yellow cards indicates where droplets have landed.

    • For a more quantitative analysis, the cards can be scanned, and image analysis software can be used to calculate the percent coverage and droplet density at each downwind distance.

  • Data Interpretation: The presence of droplets on cards placed downwind of the target area indicates off-target drift. The amount and distribution of these droplets can be used to compare the drift potential of different application setups.

Visualizations

Factors Influencing Endothall Spray Drift

G cluster_equipment Equipment & Application cluster_spray Spray Characteristics cluster_weather Weather Conditions NozzleType Nozzle Type DropletSize Droplet Size NozzleType->DropletSize Pressure Spray Pressure Pressure->DropletSize BoomHeight Boom Height Drift Off-Target Drift Potential BoomHeight->Drift TravelSpeed Travel Speed TravelSpeed->Drift DropletSize->Drift Formulation Endothall Formulation (Viscosity, Density) Formulation->DropletSize Adjuvants Adjuvants Adjuvants->DropletSize Wind Wind Speed & Direction Wind->Drift TempHum Temperature & Humidity TempHum->Drift Inversion Temperature Inversion Inversion->Drift

Caption: Key factors influencing the potential for off-target spray drift of endothall.

Decision Workflow for Minimizing Endothall Drift

G Start Start: Plan Endothall Application CheckWeather Check Weather Conditions Start->CheckWeather WindOK Wind < 10 mph? No Inversion? CheckWeather->WindOK SelectNozzle Select Low-Drift Nozzle (e.g., Air Induction) WindOK->SelectNozzle Yes Postpone Postpone Application WindOK->Postpone No SetPressure Set Low Spray Pressure SelectNozzle->SetPressure SetBoom Set Minimum Boom Height SetPressure->SetBoom AddAdjuvant Consider Drift-Reducing Adjuvant SetBoom->AddAdjuvant Proceed Proceed with Application AddAdjuvant->Proceed

Caption: A decision-making workflow for researchers to minimize endothall spray drift.

References

Technical Support Center: Endothall Detection at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endothall detection at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when detecting endothall at low concentrations?

Endothall analysis, especially at trace levels, presents several challenges. Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) is not feasible, necessitating a derivatization step. Furthermore, complex sample matrices, such as wastewater or agricultural runoff, can introduce interferences that complicate detection and quantification. Key challenges include:

  • Matrix Effects: Dissolved organic matter like humic and fulvic acids can interfere with chromatographic analysis and cause ion suppression or enhancement in mass spectrometry.[1] High concentrations of inorganic ions, such as calcium, magnesium, and sulfate, can also interfere with the extraction process.[1][2]

  • Low Recovery during Sample Preparation: Endothall can exhibit poor recovery during solid-phase extraction (SPE) from complex water matrices. This is often due to competition for binding sites on the SPE sorbent from interfering ions.[1]

  • Derivatization Inefficiency: GC-based methods require derivatization to make endothall sufficiently volatile. Incomplete or inconsistent derivatization can lead to inaccurate quantification.

  • Low Concentrations: Endothall is often present at trace levels in environmental samples, requiring highly sensitive analytical methods to achieve the necessary limits of detection.[1]

Q2: Which analytical method is most suitable for detecting low concentrations of endothall?

The choice of analytical method depends on the required sensitivity, sample matrix, and available instrumentation. Common methods include:

  • Gas Chromatography with Electron Capture Detection (GC-ECD) (EPA Method 548): This method involves aqueous derivatization with pentafluorophenylhydrazine (PFPH).[3][4] It offers good sensitivity for endothall.

  • Gas Chromatography with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) (EPA Method 548.1): This method uses methylation to form the dimethyl ester of endothall.[2][3][5][6] GC-MS provides higher selectivity and confirmation of the analyte's identity.

  • Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS): This technique allows for the direct analysis of endothall in water samples without the need for derivatization, significantly simplifying sample preparation and reducing analysis time.[7][8] It offers high sensitivity and selectivity.

Troubleshooting Guides

Issue 1: Low Analyte Recovery During Solid-Phase Extraction (SPE)

Symptoms:

  • Consistently low recovery of endothall in spiked samples.

  • High variability in recovery between samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ionic Interference High concentrations of divalent cations (Ca²⁺, Mg²⁺) and sulfate can interfere with the ion-exchange mechanism of the SPE cartridge.[1][2] Solution: Analyze the sample for major ion concentrations. If calcium and magnesium levels are high, consider diluting the sample with reagent water, though this will raise the method detection limit.[1] Alternatively, use a different SPE sorbent that is less susceptible to ionic interferences.[1][9]
Incorrect Sample pH The pH of the sample must be appropriate for the SPE sorbent to ensure endothall is in its anionic form for proper retention. Solution: Verify and adjust the sample pH according to the analytical method's specifications.
Inappropriate Flow Rate If the sample loading or elution flow rate is too fast, it can lead to insufficient interaction between endothall and the sorbent material.[1] Solution: Optimize the flow rates to be within the manufacturer's recommended range for the SPE cartridge.
Issue 2: Poor Chromatographic Peak Shape or Resolution

Symptoms:

  • Tailing or fronting peaks.

  • Co-elution with interfering peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects Co-extracted matrix components can interfere with the chromatography. Solution: Improve sample cleanup procedures. This may involve additional filtration steps or the use of a more selective SPE cartridge. Optimizing the chromatographic gradient can also help separate endothall from matrix interferences.[1]
Column Contamination Residual acidic methanol from the derivatization step in EPA Method 548.1 can damage the GC column over time.[10] Solution: Ensure complete removal of the acidic methanol before injection. Using a guard column can help protect the analytical column.[10] Regular column maintenance and baking are also recommended.
Improper Derivatization Incomplete or side reactions during derivatization can lead to multiple peaks or poor peak shape. Solution: Review the derivatization protocol. Ensure accurate reagent concentrations, reaction times, and temperatures.
Issue 3: Inconsistent or Non-linear Calibration Curve

Symptoms:

  • Poor correlation coefficient (r²) for the calibration curve.

  • Inconsistent responses for calibration standards.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Standard Degradation Endothall standards can degrade over time if not stored properly. Solution: Prepare fresh calibration standards from a reliable stock solution. Store stock solutions as recommended by the manufacturer, typically refrigerated and protected from light.[5][6]
Inconsistent Derivatization Variability in the derivatization of the calibration standards can lead to a non-linear response. Solution: Process all calibration standards and samples under identical conditions.[4] Using an internal standard can help to correct for variations in the derivatization and injection process.
Instrumental Issues A dirty injector, detector, or mass spectrometer source can cause inconsistent responses. Solution: Perform routine maintenance on the instrument, including cleaning the injector liner and ion source.

Data Summary

Table 1: Method Detection Limits (MDL) for Endothall Analysis

MethodDetectorMDL (µg/L)Reference
EPA Method 548ECD11.5[11]
EPA Method 548.1GC/MS1.8[11]
EPA Method 548.1FID0.7[11]
IC-MS/MSMS/MS0.56[7]

Table 2: Recovery Data for Endothall in Spiked Water Samples

MethodSpiked Concentration (ppb)MatrixAverage Recovery (%)Reference
IC-MS/MS5Creek Water98.2[7]
IC-MS/MS500Creek Water99.6[7]
IC-MS/MS5Lake Water97.4[7]
IC-MS/MS500Lake Water101.2[7]
IC-MS/MS5High Salt Water (10x dilution)95.8[7]
IC-MS/MS500High Salt Water (10x dilution)102.4[7]

Experimental Protocols

EPA Method 548.1: GC-MS Analysis of Endothall

This method involves the extraction, derivatization (methylation), and analysis of endothall in drinking water.

  • Extraction:

    • Pass 100 mL of the water sample through a conditioned liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[2]

    • Elute the retained endothall from the cartridge with 8 mL of acidic methanol (e.g., 10% H₂SO₄ in methanol).[3][5]

  • Derivatization (Methylation):

    • Add a small volume of methylene chloride to the eluate as a co-solvent.[3][5]

    • Heat the mixture at 50°C for 30 minutes to form the dimethyl ester of endothall.[5][6]

  • Liquid-Liquid Extraction:

    • Add salted reagent water to the reaction mixture and partition the endothall dimethyl ester into methylene chloride.[3][5]

  • Concentration and Analysis:

    • Concentrate the methylene chloride extract to a final volume of 1 mL.

    • Analyze the extract by GC-MS or GC-FID.[3][5]

IC-MS/MS Direct Analysis of Endothall

This method allows for the direct injection of water samples without derivatization.

  • Sample Preparation:

    • For samples with particulates, filtration is required prior to injection.[7]

    • Samples with high concentrations of ionic species may require dilution with deionized water.[7]

    • Spike the sample with an isotope-labeled internal standard, such as glutaric acid-d6, to ensure quantitation accuracy.[7]

  • IC-MS/MS Analysis:

    • Inject the prepared sample directly into the IC-MS/MS system.

    • Use a suitable ion chromatography column to separate endothall from matrix ions like chloride and sulfate.[7]

    • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for sensitive and selective detection.[7]

Visualizations

experimental_workflow_epa548_1 cluster_extraction Solid-Phase Extraction cluster_derivatization Derivatization cluster_cleanup Extraction & Concentration sample 100 mL Water Sample spe Anion Exchange SPE Cartridge sample->spe Load Sample elution Elute with Acidic Methanol spe->elution add_cosolvent Add Methylene Chloride elution->add_cosolvent heat Heat at 50°C for 30 min add_cosolvent->heat lle Liquid-Liquid Extraction into Methylene Chloride heat->lle concentrate Concentrate to 1 mL lle->concentrate analysis GC-MS or GC-FID Analysis concentrate->analysis

Caption: EPA Method 548.1 Workflow for Endothall Analysis.

troubleshooting_low_recovery start Low Endothall Recovery in SPE cause1 High Ionic Strength in Sample? start->cause1 cause2 Incorrect Sample pH? cause1->cause2 No solution1a Dilute Sample cause1->solution1a Yes solution1b Use Alternative Sorbent cause1->solution1b Yes cause3 Incorrect Flow Rate? cause2->cause3 No solution2 Adjust pH cause2->solution2 Yes solution3 Optimize Flow Rate cause3->solution3 Yes end Improved Recovery solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting Logic for Low SPE Recovery.

References

Technical Support Center: Optimizing Endothall Treatment Programs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of endothall for aquatic weed management. The focus is on improving the cost-effectiveness of treatment programs through a deeper understanding of the herbicide's mode of action, proper experimental design, and effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is endothall and what are its primary formulations?

A1: Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a water-soluble, selective contact herbicide used to control submerged aquatic vegetation.[1][2] It has been used for over 50 years.[1] After application, endothall is broken down into endothall acid, which is the active herbicidal form.[1] The two primary formulations available for aquatic use are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[2] The dipotassium salt formulation is generally preferred in areas where fisheries are important due to its lower toxicity to aquatic organisms.[2][3]

Q2: How does endothall work to control aquatic plants?

A2: Endothall's primary mode of action is the inhibition of serine/threonine protein phosphatases, with a particularly strong effect on Protein Phosphatase 2A (PP2A).[4][5] This inhibition disrupts cellular signaling, leading to a cascade of effects including interference with protein and lipid synthesis, disruption of cell membranes, and arrest of the cell cycle.[1][4][6] This ultimately results in the breakdown of plant cells within 2-5 days of application.[1]

Q3: What factors are critical for maximizing the efficacy and cost-effectiveness of endothall?

A3: To maximize cost-effectiveness, it is crucial to optimize endothall's efficacy. Key factors include:

  • Water Temperature: Endothall is most effective when water temperatures are at least 65°F (18°C) and plants are actively growing.[2][3] Microbial degradation, the primary breakdown pathway for endothall, is reduced at lower temperatures, which can extend exposure times but may also slow the herbicidal action.[7]

  • Concentration and Exposure Time (CET): The effectiveness of endothall is highly dependent on the concentration used and the duration of contact with the target plant.[8] Insufficient exposure time due to water movement is a common reason for treatment failure.[9] Low-dose applications over an extended period can be more economically feasible and effective in certain situations.[7]

  • Plant Species and Growth Stage: Susceptibility varies among species.[6] Applications are most effective on young, actively growing plants.[9] Mature plants with higher biomass and carbohydrate reserves are more difficult to control.[9]

  • Water Movement: In areas with high water flow, endothall can be diluted too quickly to be effective, necessitating higher application rates or specialized techniques.[9]

Q4: How long does endothall persist in the aquatic environment?

A4: Endothall is primarily broken down by microorganisms into carbon, hydrogen, and oxygen.[3] The half-life of the dipotassium salt formulation is typically between 4 and 10 days.[10] Complete degradation usually occurs within 30 to 60 days.[2] It does not adsorb significantly to sediments or bioaccumulate in aquatic organisms.[2]

Troubleshooting Guide

Problem: Reduced or no efficacy after endothall application.

Potential Cause Troubleshooting Steps
Incorrect Plant Identification Verify Target Species: Confirm that the target plant is susceptible to endothall. Some species are naturally tolerant.[6] Use resources like university extension services for accurate identification.
Suboptimal Water Temperature Monitor Temperature: Ensure water temperature is at least 65°F (18°C) at the time of application.[2] Applying in colder water will reduce efficacy.
Rapid Water Movement/Dilution Assess Water Flow: For flowing water systems, consider using higher rates, granular formulations, or specialized application techniques like low-dose metering to maintain the required concentration and exposure time.[9]
Incorrect Application Timing Target Active Growth: Apply endothall during the early spring or when plants are young and actively growing for best results.[9][11] Avoid treating mature or stressed plants.
Incorrect Dosage Verify Calculations: Double-check all calculations for the treatment area's volume (acre-feet) to ensure the correct amount of product is used to achieve the target concentration (ppm).[11]
Dense Vegetation Treat in Sections: For dense infestations, treat only one-third to one-half of the water body at a time. This prevents rapid oxygen depletion from decaying vegetation, which can cause fish kills, and ensures better herbicide distribution.[3]

Problem: Negative impact on non-target organisms (e.g., fish kill).

Potential Cause Troubleshooting Steps
Oxygen Depletion Stagger Treatments: In areas with heavy plant biomass, treat in sections, allowing 5-7 days between applications for vegetation to decompose and oxygen levels to recover.[3][12]
Use of Toxic Formulation Select Appropriate Formulation: Use the dipotassium salt of endothall in areas where fish are an important resource. The monoamine salt formulations are significantly more toxic to fish, with lethal effects observed at concentrations above 0.3 ppm.[2][3]
Incorrect Application Rate Adhere to Label Rates: Always follow the product label for recommended application rates. The dipotassium salt is generally not toxic to aquatic organisms at recommended rates of 0.5-5 ppm.[2]

Data Presentation: Efficacy and Application Rates

Table 1: Inhibitory Potency of Endothall
Target EnzymeIC50 Value (Concentration for 50% Inhibition)
Protein Phosphatase 2A (PP2A)19-90 nM
Protein Phosphatase 1 (PP1)5 µM
Source: BenchChem Technical Guide.[4] Note: Lower IC50 values indicate greater inhibitory potency, showing endothall is significantly more potent against PP2A.
Table 2: Effective Concentration and Exposure Time (CET) for >85% Biomass Reduction of Key Aquatic Weeds
Target Weed SpeciesEndothall Concentration (mg ae/L)Required Exposure Time (hours)
Eurasian Watermilfoil0.548
1.036
3.018
5.012
Hydrilla2.048
3.024
4.024
5.024
Source: UPL Aquatics.[13] Note: mg ae/L is equivalent to parts per million (ppm).
Table 3: Comparative Cost of Herbicides for Eurasian Watermilfoil (EWM) Control
HerbicideCost Comparison
EndothallApproximately 7 times more expensive than 2,4-D per acre-foot.
2,4-DA cost-effective and selective option for EWM control.
Source: 24d.info.[14]

A sample treatment proposal estimated the cost of Aquathol K (a dipotassium endothall product) at $110 per gallon.

Experimental Protocols

Protocol 1: Laboratory Assay for Determining Endothall Concentration-Exposure Time (CET) Relationships

Objective: To establish the minimum concentration of endothall and the required exposure time to effectively control a target aquatic weed species under controlled laboratory conditions.

Methodology:

  • Plant Propagation:

    • Collect healthy apical tips of the target weed species.

    • Plant the tips in pots containing a standardized sediment mixture.

    • Allow plants to acclimate and establish in aquaria filled with untreated water for 2-4 weeks.[8]

  • Experimental Setup:

    • Use a static aquarium system. Each aquarium represents one experimental unit.

    • Establish a matrix of treatment groups with varying endothall concentrations (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mg ae/L) and exposure times (e.g., 12, 24, 36, 48, 72 hours).[15]

    • Include an untreated control group. Each treatment combination should be replicated at least three times.[8]

  • Herbicide Application:

    • Prepare a stock solution of endothall.

    • Apply the calculated volume of the stock solution to each treatment aquarium to achieve the desired final concentration. Ensure the solution is mixed thoroughly in the water column.[8]

  • Exposure and Flushing:

    • Maintain the plants in the treated water for the designated exposure period.

    • After the exposure period, remove the herbicide by flushing each aquarium with fresh, untreated water multiple times.[8]

  • Data Collection and Analysis:

    • Maintain plants for a 4-week post-treatment observation period to assess for injury and potential regrowth.[8]

    • Conduct weekly visual injury ratings, noting symptoms like necrosis, discoloration, and defoliation.

    • At the end of the observation period, harvest all above-ground (shoot) and below-ground (root) biomass from each pot.

    • Dry the harvested biomass in an oven at approximately 70°C until a constant weight is achieved.

    • Calculate the percent biomass reduction for each treatment relative to the untreated control. Use regression analysis to model the relationship between concentration, exposure time, and plant control.[16]

Protocol 2: Field Trial for Assessing Endothall Efficacy

Objective: To evaluate the effectiveness of an endothall treatment on a target weed population under real-world field conditions.

Methodology:

  • Pre-Treatment Assessment:

    • Accurately identify the target weed species and determine the extent of the infestation.[17]

    • Establish permanent monitoring plots or transects within the proposed treatment area and in a similar, untreated control area.

    • Collect baseline data on plant biomass, stem density, and/or percent cover within the plots.

    • Measure and record baseline water quality parameters (e.g., temperature, pH, dissolved oxygen, water flow).[15]

  • Treatment Application:

    • Calculate the volume of the water body to be treated (in acre-feet) to determine the required amount of endothall product.[15]

    • Apply the endothall formulation evenly over the target area according to the product label. For liquid formulations, this is often done via subsurface injection from a calibrated application boat.[15]

  • Post-Treatment Monitoring:

    • Collect water samples at specified intervals (e.g., 1, 3, 7, 14, and 28 days post-treatment) to monitor the endothall concentration and its dissipation over time.[15]

    • Re-sample the monitoring plots at set intervals (e.g., 4, 8, and 12 weeks post-treatment) to assess changes in plant biomass, density, or cover compared to pre-treatment and control plot data.

  • Data Analysis:

    • Statistically compare the pre- and post-treatment vegetation data to determine the percent control and overall efficacy of the application.

    • Analyze the water residue data to understand the herbicide's persistence and dissipation characteristics in the treated environment.[15]

    • Evaluate any significant changes in water quality parameters following the treatment.

Visualizations

Endothall_Signaling_Pathway cluster_cell Plant Cell cluster_downstream Downstream Cellular Effects Endothall Endothall PP2A Protein Phosphatase 2A (Active) Endothall->PP2A Binds and Inhibits PP2A_inhibited PP2A-Endothall Complex (Inactive) TargetProteins_P Target Proteins (Phosphorylated) PP2A_inhibited->TargetProteins_P Accumulation of Phosphorylated Proteins TargetProteins Target Proteins (Dephosphorylated) TargetProteins_P->TargetProteins Dephosphorylation Cytoskeleton Cytoskeletal Disorganization TargetProteins_P->Cytoskeleton CellCycle Cell Cycle Arrest TargetProteins_P->CellCycle LipidSynth Inhibition of Lipid Synthesis TargetProteins_P->LipidSynth Membrane Loss of Membrane Integrity TargetProteins_P->Membrane PlantDeath Plant Death Cytoskeleton->PlantDeath CellCycle->PlantDeath LipidSynth->PlantDeath Membrane->PlantDeath

Caption: Endothall's primary mechanism of action involves the inhibition of Protein Phosphatase 2A (PP2A).

Lab_Experiment_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis A1 Plant Propagation (Acclimate for 2-4 weeks) A2 Setup Experimental Aquaria (Treatment & Control Groups) A1->A2 B1 Prepare Endothall Stock Solution A2->B1 B2 Apply Herbicide to Treatment Groups B1->B2 B3 Maintain Designated Exposure Time B2->B3 B4 Flush Aquaria to Remove Herbicide B3->B4 C1 Post-Treatment Observation (4 weeks) B4->C1 C2 Weekly Visual Injury Ratings C1->C2 C3 Harvest & Dry Biomass (Shoots & Roots) C1->C3 C4 Calculate % Biomass Reduction & Analyze Data C3->C4 Field_Trial_Workflow cluster_pre Step 1: Pre-Treatment cluster_app Step 2: Application cluster_post Step 3: Post-Treatment Pre1 Identify Target Weed & Establish Monitoring Plots Pre2 Collect Baseline Data (Biomass, Water Quality) Pre1->Pre2 App1 Calculate Required Herbicide Volume Pre2->App1 App2 Apply Endothall According to Label App1->App2 Post1 Monitor Water Residue (1-28 days) App2->Post1 Post2 Re-sample Plots for Efficacy (4-12 weeks) App2->Post2 Post3 Analyze Data & Determine % Control Post1->Post3 Post2->Post3

References

Technical Support Center: Minimizing Endothall's Impact on Dissolved Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of endothall on dissolved oxygen (DO) levels during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which endothall affects dissolved oxygen levels?

A1: Endothall is a contact herbicide that causes rapid necrosis and decomposition of susceptible aquatic plants.[1][2] The primary impact on dissolved oxygen is indirect. The large-scale death of plant biomass leads to a surge in microbial decomposition.[3] These decomposers (bacteria and fungi) consume significant amounts of dissolved oxygen in the water column, leading to a phenomenon known as "oxygen sag" or hypoxia.[3]

Q2: What factors influence the severity of dissolved oxygen depletion after endothall application?

A2: Several factors can exacerbate the depletion of dissolved oxygen following an endothall treatment:

  • Plant Biomass: Higher densities of susceptible aquatic vegetation will result in a greater amount of decaying organic matter, leading to a more significant drop in DO.[4][5]

  • Water Temperature: Microbial decomposition rates are higher in warmer water.[4][6] Therefore, applications in warmer conditions can lead to a more rapid and severe oxygen depletion.[6]

  • Water Body Characteristics: Static water bodies with limited flow or mixing are more prone to severe and prolonged oxygen depletion in the treated area.

  • Endothall Concentration: While the primary effect is indirect, higher concentrations of endothall can lead to a faster and more widespread plant kill, accelerating the onset of decomposition and oxygen consumption.[7]

  • Timing of Application: Treating dense plant infestations late in the growing season when biomass is at its peak can lead to more severe DO depletion.[4]

Q3: What are the recommended best practices to minimize dissolved oxygen depletion?

A3: To mitigate the risk of severe dissolved oxygen depletion, consider the following strategies:

  • Partial Treatment: Treat large areas of dense aquatic vegetation in sections, often recommended as treating no more than one-third to one-half of the water body at a time.[1][5][8] Allow sufficient time for the decomposition of the treated plants before treating the next section.[1]

  • Timing of Application: Apply endothall in the spring or early summer when plant biomass is lower and water temperatures are cooler.[4] Cooler water can hold more dissolved oxygen, providing a larger buffer.[6]

  • Monitoring: Continuously monitor dissolved oxygen levels before, during, and after treatment to detect any significant drops and intervene if necessary.

  • Aeration: In smaller, enclosed systems, mechanical aeration can be used to supplement dissolved oxygen levels during periods of rapid decomposition.

Q4: How long does it take for dissolved oxygen levels to recover after an endothall treatment?

A4: The recovery time for dissolved oxygen levels can vary significantly depending on the factors mentioned above (plant biomass, water temperature, etc.). In a study on a shallow lake, an oxygen sag was observed a few days after treatment. Generally, once the initial burst of decomposition subsides, and as the dead plant matter is fully mineralized, dissolved oxygen levels will begin to return to pre-treatment conditions. This can take anywhere from several days to a few weeks.

Q5: Are there different formulations of endothall, and do they have different impacts on dissolved oxygen?

A5: Yes, there are two primary salt formulations of endothall used in aquatic applications: the dipotassium salt and the mono(N,N-dimethylalkylamine) salt (often referred to as amine salt).[3] The dipotassium salt is generally less toxic to aquatic organisms.[3] While both formulations cause plant death that leads to DO depletion, the choice of formulation can be critical for the overall ecological impact. The amine salt formulations are more toxic to fish and other aquatic life, and their use is not recommended where fisheries are a significant resource.[8] The indirect impact on dissolved oxygen from plant decomposition remains a concern with either formulation.

Troubleshooting Guides

Issue 1: Rapid and Severe Drop in Dissolved Oxygen Post-Application
  • Symptom: Dissolved oxygen levels fall below critical thresholds (e.g., < 4 mg/L) within a few days of endothall application.

  • Potential Causes:

    • Treatment of an overly dense stand of aquatic vegetation.

    • Application during periods of high water temperature.

    • Insufficient water circulation in the treated area.

    • Application to a larger area than recommended at one time.

  • Troubleshooting Steps:

    • Immediate Aeration: If possible, initiate mechanical aeration in the affected area to increase oxygen levels.

    • Monitor Frequently: Increase the frequency of DO monitoring to track the severity and duration of the oxygen depletion.

    • Halt Further Treatment: Postpone any planned subsequent treatments until DO levels have stabilized and returned to acceptable levels.

    • Review Application Plan: For future applications, reassess the treatment area and consider further subdivision into smaller plots with longer intervals between treatments.

    • Consider Temperature: Schedule future applications for cooler times of the day or year.

Issue 2: Inaccurate or Inconsistent Dissolved Oxygen Readings
  • Symptom: Dissolved oxygen meter provides fluctuating, improbable, or non-reproducible readings.

  • Potential Causes:

    • Improper calibration of the DO meter.[9]

    • Fouling or damage to the DO probe's membrane or sensor.[10]

    • Presence of air bubbles on the sensor during measurement.[9]

    • Insufficient sample flow across the sensor.[11]

    • Interference from other substances in the water.[10]

  • Troubleshooting Steps:

    • Recalibrate: Perform a two-point calibration of the DO meter according to the manufacturer's instructions (typically a zero-oxygen solution and water-saturated air or air-saturated water).[12][13]

    • Inspect and Clean the Probe: Carefully inspect the probe's membrane for any tears or fouling. Clean the electrode as per the manufacturer's guidelines.[10] If the membrane is damaged, replace it.

    • Ensure Proper Technique: When taking measurements, ensure the probe is submerged without trapping air bubbles on the sensor surface.[9] Gently stir the probe in the water to ensure adequate flow over the sensor.[11]

    • Check for Interferences: Be aware of any potential chemical interferences in your experimental setup that might affect the probe's readings.

    • Verify with Winkler Titration: If persistent issues occur, verify the meter's readings against the Winkler titration method, which is a standard chemical method for DO determination.[14][15][16][17]

Data Presentation

Table 1: Recommended Application Rates of Dipotassium Endothall for Common Aquatic Weeds

Target WeedApplication Rate (ppm)Water Body TypeNotes
Hydrilla1.0 - 3.0Lakes, PondsBest results on young, actively growing plants.[4]
Coontail3.0 - 5.0Lakes, PondsHigher concentrations may be needed for dense stands.[4]
Pondweeds0.5 - 2.5Lakes, PondsSpecies susceptibility can vary.
Eurasian Watermilfoil0.5 - 2.5Lakes, PondsEffective at lower rates with sufficient contact time.

Table 2: Factors Influencing the Rate of Dissolved Oxygen Depletion

FactorInfluence on DO DepletionRationale
Plant Biomass HighMore decaying organic matter leads to higher oxygen consumption by decomposers.
Water Temperature HighMicrobial decomposition rates increase with temperature, accelerating oxygen depletion.[6]
Water Flow LowReduced mixing and re-aeration in static water bodies exacerbates oxygen depletion.
Sunlight IndirectWhile not directly impacting decomposition, reduced sunlight due to dense plant mats can lower baseline DO levels even before treatment.

Experimental Protocols

Protocol 1: Mesocosm Study of Endothall's Impact on Dissolved Oxygen

Objective: To quantify the time-course of dissolved oxygen depletion following endothall application in a controlled mesocosm environment with a specific aquatic plant species.

Materials:

  • Multiple mesocosms (e.g., 1000 L tanks)

  • Sediment and water from a natural source

  • Cultured target aquatic plant species (e.g., Hydrilla verticillata)

  • Endothall formulation (dipotassium salt recommended for research settings)

  • Calibrated multi-parameter water quality sonde with a dissolved oxygen sensor

  • Winkler titration kit for DO verification

  • Analytical balance and necessary lab equipment for herbicide stock solution preparation

Methodology:

  • Mesocosm Setup:

    • Add a layer of sediment to the bottom of each mesocosm.

    • Fill the mesocosms with water, allowing sediment to settle.

    • Introduce a known biomass of the target aquatic plant to each mesocosm. Allow the plants to acclimate for a designated period.

  • Pre-Treatment Monitoring:

    • Monitor baseline dissolved oxygen, temperature, and pH in each mesocosm for several days to establish a diurnal pattern.

  • Endothall Application:

    • Prepare a stock solution of endothall.

    • Apply the stock solution to the treatment mesocosms to achieve the desired final concentrations (e.g., 1, 3, and 5 ppm), leaving some mesocosms as untreated controls.

  • Post-Treatment Monitoring:

    • Immediately following application, and at regular intervals (e.g., every 6, 12, 24, 48, 72, 96, and 120 hours), measure dissolved oxygen, temperature, and pH in all mesocosms.

    • It is crucial to measure at the same time each day to account for diurnal fluctuations. Pre-dawn measurements are often when DO is at its lowest.

    • Periodically collect water samples for DO verification using the Winkler titration method.

  • Data Analysis:

    • Plot the time-course of dissolved oxygen for each treatment group and the control.

    • Calculate the rate and magnitude of DO depletion for each endothall concentration.

    • Statistically analyze the differences between treatment groups and the control.

Protocol 2: Winkler Titration for Dissolved Oxygen Measurement

Objective: To accurately determine the dissolved oxygen concentration in a water sample using a chemical titration method.

Materials:

  • 300 mL BOD (Biochemical Oxygen Demand) bottle with a ground-glass stopper

  • Manganese sulfate solution

  • Alkali-iodide-azide reagent

  • Concentrated sulfuric acid

  • Starch indicator solution

  • Standardized sodium thiosulfate titrant

  • Burette, flasks, and pipettes

Methodology:

  • Sample Collection: Carefully fill the BOD bottle with the water sample, allowing it to overflow to ensure no air bubbles are trapped.[17]

  • Fixing the Sample:

    • Immediately add 2 mL of manganese sulfate solution and 2 mL of alkali-iodide-azide reagent to the sample, dispensing the reagents below the water surface.[17]

    • Stopper the bottle, ensuring no air is introduced, and invert several times to mix. A brownish-orange precipitate will form if oxygen is present.[17]

    • Allow the precipitate to settle.

    • Add 2 mL of concentrated sulfuric acid, restopper, and invert until the precipitate dissolves, leaving a yellow-brown iodine solution.[14]

  • Titration:

    • Measure a precise volume of the fixed sample into a flask.

    • Titrate with standardized sodium thiosulfate until the solution becomes a pale yellow.[1]

    • Add a few drops of starch indicator, which will turn the solution blue.[15]

    • Continue titrating drop by drop until the blue color disappears.[16]

  • Calculation: The concentration of dissolved oxygen is calculated based on the volume of titrant used.

Mandatory Visualizations

Endothall_DO_Depletion_Pathway Endothall Endothall Application Plant_Death Rapid Aquatic Plant Death Endothall->Plant_Death Herbicidal Action Organic_Matter Increased Dead Organic Matter Plant_Death->Organic_Matter Microbial_Decomposition Increased Microbial Decomposition Organic_Matter->Microbial_Decomposition Oxygen_Consumption Oxygen Consumption by Microbes Microbial_Decomposition->Oxygen_Consumption DO_Depletion Dissolved Oxygen Depletion (Hypoxia) Oxygen_Consumption->DO_Depletion

Caption: The causal pathway from endothall application to dissolved oxygen depletion.

DO_Monitoring_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Pre_Monitor Establish Baseline DO (Diurnal Cycle) Application Apply Endothall (Partial Treatment) Pre_Monitor->Application Post_Monitor Frequent DO Monitoring (Especially Pre-Dawn) Application->Post_Monitor Check_Threshold DO < Critical Threshold? Post_Monitor->Check_Threshold Aerate Implement Aeration Check_Threshold->Aerate Yes Continue_Monitor Continue Monitoring Check_Threshold->Continue_Monitor No Aerate->Continue_Monitor Stable DO Levels Stable? Continue_Monitor->Stable Stable->Continue_Monitor No Next_Treatment Proceed with Next Partial Treatment Stable->Next_Treatment Yes

References

addressing interferences in analytical methods for endothall

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interferences in analytical methods for endothall. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during endothall analysis, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing poor recovery of endothall during solid-phase extraction (SPE)?

Answer: Poor recovery of endothall during SPE can be attributed to several factors, primarily related to matrix interferences.

  • High Concentrations of Divalent Cations: Calcium (Ca²⁺) and magnesium (Mg²⁺) ions, at concentrations greater than 100 mg/L, can complex with the endothall anion.[1] This complex formation makes endothall unavailable for capture by the anion exchange sorbent, leading to reduced recovery.[1]

  • High Concentrations of Sulfate: Sulfate anions (>250 mg/L) can act as a counter-ion, competing with endothall and displacing it from the ion exchange column.[1]

Solutions:

  • Sample Dilution: Diluting the sample (e.g., a 10:1 dilution) can reduce the concentration of interfering ions.[1]

  • EDTA Addition: The addition of ethylenediaminetetraacetic acid (EDTA) can chelate the divalent cations, preventing them from complexing with endothall.[2]

Question: My GC-MS analysis is showing poor peak shape and inconsistent retention times for the endothall derivative. What could be the cause?

Answer: Issues with peak shape and retention time in GC-MS analysis of endothall often stem from the derivatization step or contamination.

  • Incomplete Derivatization: Endothall is a polar compound and requires derivatization to become volatile enough for GC analysis.[3] Incomplete conversion of endothall to its dimethyl ester will result in poor chromatographic performance.

  • Presence of Moisture: Water in the sample extract can hinder the derivatization reaction and decompose the derivatizing agent or the resulting TMS derivative.[3]

  • Glassware Contamination: Contaminants from glassware can co-elute with the endothall derivative, causing peak distortion and interfering with detection.[4][5]

  • Reagent Contamination: Impurities in the reagents used for extraction and derivatization can introduce interfering compounds.[4][5]

Solutions:

  • Optimize Derivatization Conditions: Ensure the reaction is heated appropriately (e.g., 60°C for 40 minutes or modest heating for 30 minutes) to drive the formation of the dimethyl ester to completion.[4][5][6]

  • Ensure Anhydrous Conditions: Use anhydrous sodium sulfate to remove residual water from the extract before derivatization.[6] Store derivatization reagents in a desiccator to prevent moisture absorption.[3]

  • Thorough Glassware Cleaning: Scrupulously clean all glassware, which may include baking or rinsing with a solvent.[4][5]

  • Use High-Purity Reagents: Employ high-purity reagents to minimize the introduction of contaminants.[4][5]

Question: I am getting false positive or inconsistent results with my endothall immunoassay. What are the potential interferences?

Answer: Immunoassays are susceptible to various interferences that can lead to inaccurate results.[7][8]

  • Cross-Reactivity: The antibodies used in the assay may bind to molecules structurally similar to endothall, leading to false positives.[7][9][10] This can include metabolites of endothall or other structurally related compounds present in the sample matrix.

  • Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding reaction.[7] This is a common issue in complex biological samples.

  • Heterophile Antibodies: The presence of human anti-animal antibodies (HAAAs) or other heterophile antibodies in a sample can cross-link the capture and detection antibodies, causing a false-positive signal in sandwich immunoassays.[7]

Solutions:

  • Assess Antibody Specificity: It is crucial to test the antibody for cross-reactivity with closely related compounds to validate the assay's specificity.[9]

  • Sample Dilution: Diluting the sample can often mitigate matrix effects.

  • Use of Blocking Agents: Incorporating blocking agents into the assay buffer can help to neutralize or inhibit interfering substances like heterophile antibodies.[7]

  • Alternate Assay Formats: The degree of cross-reactivity can sometimes be modulated by changing the immunoassay format or the concentrations of the assay reagents.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about analytical methods for endothall.

What are the primary analytical methods for endothall detection?

The most common and regulatory-accepted methods for endothall analysis are based on gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID), as detailed in EPA Method 548.1.[4][5][12] Liquid chromatography-mass spectrometry (LC-MS) and ion chromatography-mass spectrometry (IC-MS/MS) are also used and offer the advantage of direct analysis without the need for derivatization.[6][12][13] Immunoassays are also available for rapid screening purposes.

Why is derivatization necessary for GC analysis of endothall?

Endothall is a dicarboxylic acid, which makes it a polar and non-volatile compound.[13] Gas chromatography requires analytes to be volatile so they can be transported through the GC column in the gas phase. Derivatization converts endothall into a less polar and more volatile derivative, typically the dimethyl ester, making it suitable for GC analysis.[3]

What are the common sample preparation techniques for endothall analysis in water?

Solid-phase extraction (SPE) using an anion exchange sorbent is the most widely used technique for extracting and concentrating endothall from water samples.[1][2][4] This is a key step in methods like EPA 548.1.

What are "matrix effects" in the context of endothall analysis?

Matrix effects refer to the alteration of the analytical signal of endothall due to the presence of other components in the sample matrix.[14] In LC-MS, this can manifest as ion suppression or enhancement in the electrospray ionization source.[15] In GC-MS, matrix components can also enhance the analyte signal.[15] These effects can lead to inaccurate quantification.[14][15] Using techniques like matrix-matched calibration or internal standards can help to correct for matrix effects.[15][16]

How should samples for endothall analysis be collected and preserved?

Grab samples should be collected in glass containers.[4] If the water contains residual chlorine, it should be dechlorinated by adding sodium thiosulfate. Samples should be stored at 4°C and protected from light and heat.[4][5] For biologically active samples, acidification to a pH of 1.5-2.0 is recommended.[4][5] The recommended holding time for samples before extraction is 7 days, and for extracts is 14 days.[4][5]

Quantitative Data Summary

The following table summarizes recovery data for endothall using solid-phase extraction from water samples, as reported in various studies. This data is crucial for method validation and quality control.

Sorbent TypeSpiked Concentration (µg/mL)Recovery (%)Standard Deviation (%)Analytical Method
Ion Exchange47.695.22.7GC/MS
Ion Exchange49.398.62.7GC/MS
Ion Exchange48.096.02.7GC/MS
Ion Exchange5.18103.6-GC/MS
Ion Exchange5.55111.0-GC/MS

Table based on data from BenchChem application notes.[2]

Experimental Protocols

Protocol 1: Endothall Analysis in Drinking Water by GC-MS (Based on EPA Method 548.1)

This protocol outlines the key steps for the determination of endothall in drinking water, involving SPE, derivatization, and GC-MS analysis.

  • Sample Preparation and Extraction:

    • A 100 mL water sample is passed through a conditioned liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[4]

    • The extracted endothall is eluted from the cartridge with acidic methanol (e.g., 10% H₂SO₄ in methanol).[17]

  • Derivatization (Methylation):

    • A small volume of methylene chloride is added to the eluate as a co-solvent.[4][17]

    • The mixture is heated to form the dimethyl ester of endothall.[4][5][6]

  • Liquid-Liquid Extraction:

    • Salted reagent water is added, and the endothall dimethyl ester is partitioned into methylene chloride.[4][5]

    • The methylene chloride extract is then concentrated.[4][5]

  • GC-MS Analysis:

    • The concentrated extract is injected into a GC-MS system.

    • Column: RTX 5 capillary, 30 meters, 0.25 mm ID, 0.25 μm film thickness.[6]

    • Carrier Gas: Helium.[6]

    • Temperature Program: Initial temperature of 40°C, ramped at 8°C/min to 300°C.[6]

    • Detection: Mass spectrometer in electron ionization (EI) mode, with selected ion monitoring (SIM) for the target ion (m/z = 123).[6]

Protocol 2: Direct Analysis of Endothall in Water by LC-MS

This protocol allows for the direct analysis of endothall without derivatization.

  • Sample Preparation:

    • For samples with particulates, filtration is required.

    • For samples with high salt content, dilution with deionized water (e.g., 1:10 v/v) may be necessary.[13]

  • LC-MS Analysis:

    • Column: Symmetry Shield RP8, 2.1 x 100 mm, 3.5 μm.[6]

    • Mobile Phase: 5% Acetonitrile in 1% formic acid/water.[6]

    • Flow Rate: 200 μL/min.[6]

    • Injection Volume: 75 μL.[6]

    • Detection: Electrospray ionization in negative ion mode (ESI-), with selected ion monitoring (SIR) for the deprotonated molecular ion (m/z = 185).[6][13]

Visualizations

Endothall_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Sample Water Sample Collection Preservation Preservation (4°C, Dark) Sample->Preservation Dechlorination Dechlorination (if needed) Preservation->Dechlorination Conditioning Cartridge Conditioning Dechlorination->Conditioning Filtration Filtration/Dilution (if needed) Dechlorination->Filtration Loading Sample Loading Conditioning->Loading Washing Cartridge Washing Loading->Washing Elution Elution with Acidic Methanol Washing->Elution Derivatization Derivatization (Methylation) Elution->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Concentration Solvent Evaporation & Concentration LLE->Concentration Injection GC-MS Injection Concentration->Injection Direct_Injection Direct LC-MS Injection Filtration->Direct_Injection

Caption: General experimental workflow for Endothall analysis.

Troubleshooting_Interference Problem Poor Endothall Recovery Cause1 High Divalent Cations (Ca²⁺, Mg²⁺) Problem->Cause1 Cause2 High Sulfate Concentration Problem->Cause2 Solution1 Add EDTA Cause1->Solution1 Solution2 Dilute Sample Cause2->Solution2

Caption: Troubleshooting logic for poor SPE recovery.

References

Technical Support Center: Enhancing Endothall Persistence in Aquatic Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the application and persistence of endothall. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research in enhancing the efficacy and persistence of endothall in treatment areas.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during experiments aimed at enhancing endothall persistence.

Frequently Asked Questions (FAQs)

  • Q1: My endothall concentration is decreasing faster than expected. What are the likely causes?

    • A1: Rapid degradation of endothall is primarily due to microbial activity.[1][2] Several factors can accelerate this process:

      • Elevated Water Temperature: Higher temperatures increase microbial metabolic rates, leading to faster breakdown of endothall.[2]

      • High Microbial Load: The presence of a robust and adapted microbial community, particularly in sediments, can significantly shorten endothall's half-life.[3]

      • Aerobic Conditions: Endothall degrades more rapidly under aerobic (oxygen-rich) conditions compared to anaerobic environments.[4][5]

      • Water Movement: In flowing water, dissipation and dilution can reduce the effective concentration and contact time of the herbicide.[2]

  • Q2: Can the formulation of endothall affect its persistence?

    • A2: Yes, while both the dipotassium salt and monoamine salt formulations of endothall ultimately dissociate to the active endothall acid, their initial properties and applications can differ.[4] The persistence of the active ingredient is primarily influenced by environmental factors rather than the initial salt formulation. However, the choice of formulation (liquid vs. granular) can impact the initial distribution and concentration in the treatment area. Granular formulations are often used for spot treatments and may release the active ingredient more slowly than liquid formulations.[1]

  • Q3: Are there chemical or physical factors that significantly degrade endothall?

    • A3: Abiotic degradation pathways such as photolysis (breakdown by sunlight) and hydrolysis (breakdown by water) are generally not considered significant for endothall dissipation in the environment.[3][5] The primary route of degradation is microbial metabolism.

  • Q4: How does the presence of aquatic plants and sediments influence endothall persistence?

    • A4: Both aquatic plants and sediments play a crucial role. Sediments harbor the microorganisms responsible for endothall degradation.[3] Studies have shown that degradation is significantly slower in water without sediment. Aquatic plants can absorb endothall, which is a key part of its herbicidal action. This uptake can remove the herbicide from the water column, but the subsequent decomposition of the treated plants will release it back into the environment where it can be further degraded by microbes.

  • Q5: What is the expected half-life of endothall in a typical aquatic environment?

    • A5: The half-life of endothall in water can range from a few days to several weeks depending on environmental conditions.[1] Under aerobic conditions, the half-life is typically around one week or less.[5] In anaerobic conditions, the half-life can be longer, around 10 days for the dipotassium salt.[4]

Troubleshooting Common Experimental Issues

  • Issue: Inconsistent results across replicate experiments.

    • Possible Cause: Variability in microbial populations between experimental setups. Differences in sediment composition or water chemistry.

    • Solution: Homogenize sediment and water sources before distributing them into replicate mesocosms. Acclimatize the systems for a period before introducing endothall to allow microbial communities to stabilize. Ensure consistent environmental conditions (temperature, light) for all replicates.

  • Issue: Difficulty in detecting and quantifying low concentrations of endothall.

    • Possible Cause: Inadequate analytical methodology. Matrix interference from environmental samples.

    • Solution: Utilize a validated and sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) as outlined in EPA Method 548.1.[6][7] Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[6] Ensure proper sample preservation (e.g., acidification and cold storage) to prevent degradation before analysis.[6]

  • Issue: Endothall appears to have no effect on the target aquatic plants.

    • Possible Cause: Insufficient contact time or concentration due to rapid water flow or degradation. Application at a suboptimal time in the plant's life cycle.

    • Solution: Consider using a controlled-release formulation or adjuvants to increase the contact time of the herbicide with the target plants. Apply endothall when plants are actively growing to maximize uptake.[1] Conduct preliminary concentration and exposure time (CET) studies in a controlled environment to determine the effective dose for your target species.

Data Presentation

Table 1: Half-life of Endothall Under Various Environmental Conditions

ParameterConditionHalf-life (Days)Reference(s)
Aquatic Environment Aerobic~7 or less[5]
Anaerobic (dipotassium salt)10[4]
Field Studies (average)5 - 10[1]
Experimental Pools4.01[8]
Soil General4 - 9[5]

Experimental Protocols

Protocol 1: Laboratory Mesocosm Study for Endothall Persistence

This protocol outlines a method for assessing the persistence of endothall in a controlled laboratory setting that simulates a pond environment.

1. Mesocosm Setup:

  • Use glass aquaria or large glass beakers as mesocosms.
  • Collect sediment and water from a natural source, preferably one without a recent history of herbicide application. Homogenize the sediment and water to ensure consistency across replicates.
  • Add a layer of sediment (e.g., 5 cm) to the bottom of each mesocosm and carefully fill with the collected water, minimizing sediment disturbance.
  • Allow the mesocosms to acclimate for at least one week at a constant temperature and light cycle to allow the microbial community to stabilize.

2. Endothall Application:

  • Prepare a stock solution of endothall of a known concentration.
  • Introduce a predetermined volume of the stock solution to each treatment mesocosm to achieve the desired experimental concentration.
  • Include control mesocosms that receive no endothall.
  • Have at least three replicate mesocosms for each treatment and control group.

3. Sample Collection:

  • Collect water samples from each mesocosm at predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, and 21 days post-application).
  • Collect samples from the middle of the water column, avoiding disturbance of the sediment.
  • At each time point, collect a sufficient volume for chemical analysis (e.g., 100 mL).

4. Sample Preservation and Analysis:

  • Preserve the collected water samples immediately by acidifying to a pH of 1.5-2 with hydrochloric acid and storing at 4°C in the dark until analysis to prevent microbial degradation.[6]
  • Analyze the concentration of endothall in the water samples using a validated analytical method such as EPA Method 548.1, which involves solid-phase extraction followed by gas chromatography with mass spectrometry (GC-MS) or a flame ionization detector (FID).[6][9]

5. Data Analysis:

  • Plot the concentration of endothall over time for each treatment.
  • Calculate the dissipation half-life (DT50) of endothall using first-order decay kinetics.

Protocol 2: Analysis of Endothall in Water Samples (Based on EPA Method 548.1)

This is a summary of the key steps for the analysis of endothall in water samples. For full details, refer to the official EPA method.

1. Solid-Phase Extraction (SPE):

  • Pass a 100 mL water sample through a conditioned liquid/solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[6]
  • Elute the extracted endothall from the cartridge using acidic methanol.[6]

2. Derivatization (for GC analysis):

  • Add methylene chloride as a co-solvent to the eluate.
  • Form the dimethyl ester of endothall by heating the solution.[9]
  • Partition the ester into methylene chloride after adding salted reagent water.[6]
  • Reduce the extract volume using a nitrogen purge.[6]

3. Instrumental Analysis:

  • Measure the concentration of the endothall dimethyl ester using a gas chromatograph (GC) equipped with a mass spectrometer (MS) or a flame ionization detector (FID).[6]

4. Quality Control:

  • Analyze laboratory reagent blanks, fortified blanks, and matrix spikes to ensure the accuracy and precision of the results.

Visualizations

Endothall_Degradation_Pathway Endothall Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) Microbial_Action Microbial Action (e.g., Arthrobacter sp.) Endothall->Microbial_Action serves as substrate for Ring_Cleavage Splitting of Oxabicyclo Ring Microbial_Action->Ring_Cleavage catalyzes Metabolites Primary Metabolites: - Glutamic Acid - Aspartic Acid - Citric Acid Ring_Cleavage->Metabolites TCA_Cycle Tricarboxylic Acid (TCA) Cycle Metabolites->TCA_Cycle enter Mineralization Mineralization (CO2, H2O, Biomass) TCA_Cycle->Mineralization leads to

Caption: Conceptual microbial degradation pathway of endothall.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mesocosm_Setup Mesocosm Setup (Water + Sediment) Acclimation Acclimation (1 week) Mesocosm_Setup->Acclimation Endothall_Application Endothall Application Acclimation->Endothall_Application Sample_Collection Time-course Sample Collection Endothall_Application->Sample_Collection Sample_Preservation Sample Preservation Sample_Collection->Sample_Preservation Extraction_Derivatization Extraction & Derivatization Sample_Preservation->Extraction_Derivatization GCMS_Analysis GC-MS Analysis Extraction_Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Half-life Calculation) GCMS_Analysis->Data_Analysis

Caption: Workflow for a laboratory endothall persistence study.

References

Validation & Comparative

A Comparative Analysis of Endothall and Diquat for Effective Aquatic Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate aquatic herbicide is a critical decision influenced by target weed species, environmental conditions, and desired outcomes. This guide provides an objective comparison of two widely used contact herbicides, endothall and diquat, supported by experimental data to aid in informed decision-making for aquatic weed control strategies.

Endothall and diquat are both fast-acting contact herbicides utilized for the management of submerged aquatic vegetation.[1] However, their chemical properties, mechanisms of action, and efficacy under varying environmental conditions present distinct advantages and limitations. This guide delves into these differences, presenting quantitative data from scientific studies, detailing experimental protocols, and visualizing key processes to provide a comprehensive comparative overview.

Comparative Efficacy and Application Data

The effectiveness of endothall and diquat is contingent on factors such as the target plant species, herbicide concentration, contact time, and water quality parameters like temperature and turbidity. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of their performance.

Table 1: General Application Rates and Efficacy

HerbicideFormulation(s)Typical Application RateTarget WeedsEfficacy Notes
Endothall Dipotassium salt (e.g., Aquathol®), Mono (N,N-dimethylalkylamine) salt (e.g., Hydrothol®)0.5 - 5.0 ppm[2]Hydrilla, Hornwort, Lagarosiphon, Curlyleaf pondweed[3][4]Generally effective in cooler water temperatures.[5] The monoamine salt formulation is more toxic to fish.[6]
Diquat Diquat dibromide (e.g., Reward®, Tribune™)1.0 - 2.0 gallons per surface acre[7]Coontail, Elodea, Duckweed, Water hyacinth[1][8]Efficacy is significantly reduced in turbid or muddy water.[9][10]

Table 2: Comparative Efficacy on Specific Aquatic Weeds

Target Weed SpeciesEndothall EfficacyDiquat EfficacySupporting Data
Curlyleaf Pondweed (Potamogeton crispus)HighHighA study showed that both herbicides, at concentrations of 1 or 2 mg ai L-1, effectively reduced shoot and root biomass and suppressed turion production in water temperatures ranging from 16 to 23°C.[5][11]
Hornwort (Ceratophyllum demersum)HighHigh (in clear water)In a tank study, endothall killed all hornwort plants irrespective of turbidity, while diquat only achieved complete control in non-turbid water.[10]
Hydrilla (Hydrilla verticillata)HighModerateEndothall is noted for its effectiveness against hydrilla.[3] Diquat can provide control, but its efficacy may be more variable.
Egeria (Egeria densa) & Elodea (Elodea canadensis)LowHighDiquat is effective against egeria and elodea, while these species are not susceptible to endothall.[3]

Mechanism of Action

While both are contact herbicides, endothall and diquat disrupt plant physiology through different pathways.

Endothall has a multi-faceted mode of action. It is absorbed by foliage and roots and acts as a selective contact herbicide.[12][13] Its primary mechanisms include the inhibition of protein and lipid biosynthesis.[6][12] Endothall also disrupts cellular respiration, leading to a collapse of membrane integrity and rapid tissue desiccation.[12][14]

Diquat is a non-selective contact herbicide that requires light for its herbicidal activity.[15][16] It acts as a Photosystem I inhibitor.[9][17] Upon absorption by foliage, it interferes with photosynthesis, leading to the production of reactive oxygen species that destroy cell membranes and chlorophyll, causing rapid cell death and tissue necrosis.[9][18]

Herbicide_Mechanisms_of_Action cluster_endothall Endothall cluster_diquat Diquat Endothall Endothall Application Absorption_E Absorption by Foliage & Roots Endothall->Absorption_E Protein_Inhibition Inhibition of Protein Synthesis Absorption_E->Protein_Inhibition Lipid_Inhibition Inhibition of Lipid Synthesis Absorption_E->Lipid_Inhibition Respiration_Disruption Disruption of Cellular Respiration Absorption_E->Respiration_Disruption Membrane_Damage_E Cell Membrane Damage Protein_Inhibition->Membrane_Damage_E Lipid_Inhibition->Membrane_Damage_E Respiration_Disruption->Membrane_Damage_E Desiccation_E Tissue Desiccation Membrane_Damage_E->Desiccation_E Plant_Death_E Plant Death Desiccation_E->Plant_Death_E Diquat Diquat Application Absorption_D Absorption by Foliage Diquat->Absorption_D Photosynthesis Photosystem I (in the presence of light) Absorption_D->Photosynthesis ROS_Production Reactive Oxygen Species Production Photosynthesis->ROS_Production Membrane_Damage_D Cell Membrane & Chlorophyll Destruction ROS_Production->Membrane_Damage_D Necrosis_D Tissue Necrosis Membrane_Damage_D->Necrosis_D Plant_Death_D Plant Death Necrosis_D->Plant_Death_D

Figure 1: Mechanisms of action for endothall and diquat.

Experimental Protocols

To ensure the reproducibility and validation of efficacy data, detailed experimental methodologies are crucial. Below are representative protocols derived from comparative studies.

Key Experiment: Comparative Efficacy of Endothall and Diquat on Curlyleaf Pondweed in Mesocosms

  • Objective: To evaluate the efficacy of spring treatments of diquat and endothall in reducing curlyleaf pondweed biomass and turion production.[5]

  • Experimental Setup: Outdoor mesocosm study.

  • Plant Material: Healthy curlyleaf pondweed plants.

  • Herbicide Treatments:

    • Diquat (as Reward®) at 1 and 2 mg ai L⁻¹.[5]

    • Endothall (as this compound® K) at 1 and 2 mg ai L⁻¹.[5]

    • Untreated reference group.

  • Application: Herbicides were applied during three different periods in the spring, with water temperatures ranging from 16 to 23°C.[5]

  • Data Collection:

    • Shoot and root biomass were harvested and measured.

    • The number of turions produced was counted.

  • Results:

    • All diquat applications led to a 60% reduction in shoot biomass and a 60% to 90% reduction in root biomass. Turion numbers decreased by 85%.[5]

    • All endothall treatments reduced shoot and root biomass. Early and mid-spring applications resulted in a 90% reduction in both shoot and root biomass and a >90% decrease in turion numbers. Late spring treatments were less effective, with a 60% reduction in biomass and no significant decrease in turion numbers.[5]

Experimental_Workflow start Start: Plant Acclimation in Mesocosms treatment Herbicide Application (Endothall vs. Diquat vs. Control) start->treatment incubation Incubation under Controlled Conditions (e.g., Temperature, Light) treatment->incubation data_collection Data Collection (e.g., Biomass, Visual Injury, Turion Count) incubation->data_collection analysis Statistical Analysis data_collection->analysis end_point End: Comparative Efficacy Assessment analysis->end_point

Figure 2: Generalized experimental workflow for herbicide efficacy testing.

Key Experiment: Influence of Turbidity on Herbicide Efficacy

  • Objective: To determine if endothall provides better control of hornwort than diquat under turbid conditions.[10]

  • Experimental Setup: Tank-based study with varying turbidity levels.

  • Plant Material: Hornwort (Ceratophyllum demersum).

  • Treatments:

    • Endothall and diquat applied at maximum label rates.

    • Turbidity levels of 0, 10, 25, and 40 NTU (Nephelometric Turbidity Units).

    • Exposure periods of 1, 2, and 8 days.

  • Data Collection:

    • Plant survival and biomass were measured.

    • Visual signs of damage, such as foliage discoloration and loss of tissue integrity, were noted.

  • Results:

    • Endothall killed all hornwort plants at all turbidity levels and exposure periods.[10]

    • Diquat only achieved complete control at the longest exposure period (8 days) in the absence of turbidity (0 NTU).[10] In turbid water, plant recovery was observed.

Environmental Fate and Considerations

Both herbicides are relatively non-persistent in the aquatic environment. Endothall is primarily degraded by microbial action, with a half-life of about one week or less under aerobic conditions.[6] Diquat dissipates rapidly from the water column, primarily through adsorption to plant material and sediment, where it becomes biologically unavailable.[15] Photodegradation can also contribute to diquat breakdown in surface waters.[15]

A critical consideration for both herbicides is the potential for dissolved oxygen depletion following treatment of dense weed infestations, which can lead to fish kills.[19] Therefore, it is often recommended to treat only a portion of the water body at a time.[15]

Conclusion

The choice between endothall and diquat for aquatic weed control should be based on a careful evaluation of the target weed species, prevailing environmental conditions, and management objectives.

  • Endothall demonstrates broad efficacy against several problematic submerged weeds, including hydrilla and hornwort, and maintains its effectiveness in cooler water and turbid conditions.[3][10]

  • Diquat is a highly effective, fast-acting herbicide for a wide range of submerged and floating weeds, particularly in clear water conditions.[8][9] Its performance is, however, significantly hampered by turbidity.[10]

For professionals in the field, a thorough understanding of these nuances is paramount for developing effective, environmentally responsible aquatic weed management programs. The data and protocols presented in this guide offer a foundational resource for making evidence-based decisions.

References

Navigating the Murky Waters of Herbicide Fate: A Comparative Guide to Validating Predictive Models for Endothall

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in environmental risk assessment, accurately predicting the fate of herbicides like endothall is paramount. This guide provides a critical comparison of predictive models used to determine the environmental persistence and transformation of endothall, supported by available experimental data and detailed methodologies. Endothall, a widely used aquatic herbicide, primarily degrades through microbial action. However, the accuracy of models in predicting its environmental half-life has been a subject of scrutiny.

Model Performance: A Scarcity of Direct Comparisons

A pivotal study assessing the predictive capabilities of EXAMS and SLSA for endothall utilized laboratory, experimental pool, and field measurements.[1] However, the validation trial concluded that the models were not validated for endothall under the studied conditions.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data from a validation study on the EXAMS and SLSA models for endothall.

ModelSystemPredicted Aqueous Half-life (days)Observed Aqueous Half-life (days)Reference
EXAMSExperimental Pools7.3 - 7.84[1]
SLSAExperimental Pools7.3 - 7.84[1]
EXAMSPat Mayse Lake, TX3 - 60.1 - 0.23[1]
SLSAPat Mayse Lake, TX3 - 60.1 - 0.23[1]

In the Pat Mayse Lake field study, the significant discrepancy between predicted and observed half-lives was attributed to horizontal dispersion and dilution, factors that were not adequately captured by the models.[1] Interestingly, the predicted concentrations of endothall in the sediment were similar to the measured concentrations.[1]

Alternative Predictive Models

Given the limitations of EXAMS and SLSA observed in the endothall validation study, it is crucial to consider alternative models employed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for assessing the environmental fate of pesticides.[2] These include:

  • Pesticide Root Zone Model (PRZM): This model simulates the movement of pesticides in the root zone of the soil and is widely used for evaluating pesticide leaching potential.[3]

  • Soil and Water Assessment Tool (SWAT): A comprehensive, watershed-scale model, SWAT can simulate the fate and transport of pesticides, considering various hydrological and environmental factors.[4][5]

  • TOXic substances in Surface WAters (TOXSWA): This model is specifically designed to simulate the fate of pesticides in small surface waters and is used in the European Union for regulatory risk assessment.[6]

While direct validation studies for endothall using PRZM, SWAT, and TOXSWA were not identified in the reviewed literature, their use by regulatory agencies suggests they are considered robust alternatives for environmental risk assessment.

The Key to Endothall's Demise: Microbial Degradation

The primary pathway for the breakdown of endothall in the environment is microbial degradation.[2] This process is significantly influenced by the presence of sediment, which harbors the microorganisms responsible for the herbicide's transformation.[7] Studies have shown that in the absence of sediment, the degradation of endothall is negligible.[7][8]

The degradation of endothall proceeds through the splitting of its oxabicyclo ring, ultimately leading to the formation of glutamic acid, a common amino acid, which is then rapidly consumed by other microorganisms.[2] This biotransformation is a critical factor in endothall's relatively short persistence in many aquatic environments.

Endothall_Degradation_Pathway Endothall Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) MicrobialAction Microbial Action (e.g., Arthrobacter sp.) Endothall->MicrobialAction Initiated by RingCleavage Oxabicyclo Ring Cleavage MicrobialAction->RingCleavage Leads to GlutamicAcid Glutamic Acid RingCleavage->GlutamicAcid Forms TCA_Cycle Tricarboxylic Acid (TCA) Cycle & Cell Synthesis GlutamicAcid->TCA_Cycle Incorporated into Experimental_Workflow cluster_setup 1. Mesocosm Setup cluster_application 2. Endothall Application cluster_monitoring 3. Sampling & Analysis cluster_analysis 4. Data Analysis & Model Validation Collect Collect Water & Sediment Distribute Distribute to Mesocosms Collect->Distribute Acclimate Acclimate Distribute->Acclimate Apply Apply Endothall (Treatment & Control) Acclimate->Apply Sample Collect Water, Sediment & Plant Samples Apply->Sample Extract Extract Endothall Sample->Extract Analyze Analyze (GC, LC-MS) Extract->Analyze Calculate Calculate Half-life & Partitioning Analyze->Calculate Compare Compare Observed Data with Model Predictions Calculate->Compare Validate Validate/Refine Model Compare->Validate

References

Assessing the Long-Term Ecological Effects of Repeated Endothall Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of aquatic herbicides is a common practice for managing invasive aquatic vegetation. However, the long-term ecological consequences of repeated herbicide use are a critical area of research. This guide provides a comparative assessment of the long-term ecological effects of repeated endothall use in aquatic ecosystems, with a comparison to other commonly used aquatic herbicides. The information is intended to support researchers, scientists, and drug development professionals in evaluating the environmental impact of such interventions.

Environmental Fate and Persistence

Endothall is a contact herbicide that is relatively water-soluble and is primarily degraded by microbial action in the aquatic environment.[1][2] Its persistence is influenced by factors such as water temperature and microbial activity, with breakdown being slower in cooler waters.[2] Generally, endothall does not persist long in the water column, with a half-life typically ranging from 4 to 10 days, and complete degradation occurring within 30 to 60 days.[2] It does not significantly bioaccumulate in aquatic organisms or adsorb to sediments to a large extent.[1]

Interestingly, some evidence suggests that repeated applications of endothall may lead to faster degradation rates. This is hypothesized to be due to the adaptation of microbial communities that learn to use endothall as a carbon source, which could potentially reduce the herbicide's efficacy over time.

Comparative Toxicity to Non-Target Organisms

The toxicity of endothall to non-target aquatic organisms varies significantly depending on the formulation. The two primary formulations are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.

  • Dipotassium salt: This formulation is generally less toxic to aquatic animals.[3]

  • Mono(N,N-dimethylalkylamine) salt: This formulation is considerably more toxic to fish and invertebrates.[3]

The following tables summarize available acute toxicity data for endothall and common alternative aquatic herbicides. It is important to note that long-term, chronic toxicity data, especially from studies involving repeated exposures, are less common in the available literature.

Table 1: Acute Toxicity of Endothall Formulations to Aquatic Organisms

OrganismEndothall FormulationLC50/EC50Exposure TimeReference
Rainbow Trout (Oncorhynchus mykiss)Dipotassium salt230-450 ppm96 hours[1]
Bluegill (Lepomis macrochirus)Dipotassium salt343-450 ppm96 hours[1]
Channel Catfish (Ictalurus punctatus)Dipotassium salt>150 ppm96 hours[1]
Water Flea (Daphnia magna)Dipotassium salt240-740 ppm48 hours[1]
Rainbow Trout (Oncorhynchus mykiss)Mono(N,N-dimethylalkylamine) salt0.94 ppm96 hours[1]
Bluegill (Lepomis macrochirus)Mono(N,N-dimethylalkylamine) salt0.94 ppm96 hours[1]
Channel Catfish (Ictalurus punctatus)Mono(N,N-dimethylalkylamine) salt0.49 ppm96 hours[1]
Water Flea (Daphnia magna)Mono(N,N-dimethylalkylamine) salt0.19-2.0 ppm48 hours[1]

Table 2: Comparative Acute Toxicity of Alternative Aquatic Herbicides

HerbicideOrganismLC50/EC50Exposure TimeReference
DiquatRainbow Trout (Oncorhynchus mykiss)11.2 mg/L96 hours
DiquatBluegill (Lepomis macrochirus)245 mg/L96 hours
DiquatWater Flea (Daphnia magna)3.1 mg/L48 hours
FluridoneRainbow Trout (Oncorhynchus mykiss)9.0 mg/L96 hours
FluridoneBluegill (Lepomis macrochirus)14.0 mg/L96 hours
FluridoneWater Flea (Daphnia magna)0.34 mg/L48 hours
GlyphosateRainbow Trout (Oncorhynchus mykiss)8.2-130 mg/L96 hours[4]
GlyphosateBluegill (Lepomis macrochirus)120 mg/L96 hours
GlyphosateWater Flea (Daphnia magna)930 mg/L48 hours

Long-Term Ecological Effects of Repeated Use

Comprehensive, multi-year studies specifically designed to assess the cumulative ecological impacts of repeated endothall applications are limited in the scientific literature. Much of the available long-term data comes from studies on single applications or focuses on other herbicides.

A three-year study on an aquatic plant community following a single application of dipotassium endothall found that while the target invasive species was controlled, there were also shifts in the native plant community. Some native species declined, while others increased in abundance. This suggests that even single applications can have lasting effects on community structure.

The potential for microbial communities to adapt to repeated endothall applications and increase its degradation rate is a key consideration for long-term management. This could lead to a decrease in the herbicide's effectiveness over time and may necessitate adjustments to application strategies.

There is a clear need for more long-term monitoring studies that examine the effects of repeated endothall use on a broader range of ecological endpoints, including:

  • Sediment Chemistry and Microbial Communities: Assessing the accumulation of endothall and its breakdown products in sediments and the long-term impacts on microbial community structure and function.

  • Invertebrate and Fish Populations: Monitoring changes in the abundance, diversity, and health of non-target animal populations over multiple years of treatment.

  • Food Web Dynamics: Investigating potential bioaccumulation and biomagnification of endothall and its metabolites in the aquatic food web.

Experimental Protocols

Detailed experimental protocols for the specific long-term studies mentioned are not fully available in the reviewed literature. However, the general methodologies for assessing the ecological effects of aquatic herbicides often involve a combination of laboratory toxicity tests and field monitoring or mesocosm studies.

Standard Laboratory Toxicity Testing:

Acute and chronic toxicity tests are conducted on various aquatic organisms (e.g., fish, invertebrates, algae) according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These tests determine the concentrations of the herbicide that cause mortality (LC50) or other sublethal effects (e.g., growth inhibition, reproductive impairment - EC50) over a specific period.

Field Monitoring and Mesocosm Studies:

Long-term ecological assessments often employ field monitoring of treated and untreated (control) sites over several years. Data collected typically include:

  • Water quality parameters: pH, temperature, dissolved oxygen, nutrient levels.

  • Herbicide concentrations: in water and sediment.

  • Biological communities: abundance and diversity of phytoplankton, zooplankton, benthic macroinvertebrates, and fish.

  • Aquatic plant communities: species composition, biomass, and distribution.

Mesocosm studies, which are large, controlled experimental aquatic environments, can also be used to simulate natural conditions and study the long-term effects of repeated herbicide applications in a more controlled setting.

Visualizations

Environmental_Fate_of_Endothall Repeated Endothall Application Repeated Endothall Application Endothall in Water Column Endothall in Water Column Repeated Endothall Application->Endothall in Water Column Microbial Degradation Microbial Degradation Endothall in Water Column->Microbial Degradation Uptake by Aquatic Plants Uptake by Aquatic Plants Endothall in Water Column->Uptake by Aquatic Plants Minimal Sediment Adsorption Minimal Sediment Adsorption Endothall in Water Column->Minimal Sediment Adsorption Minimal Bioaccumulation Minimal Bioaccumulation Endothall in Water Column->Minimal Bioaccumulation Breakdown Products (CO2, H2O) Breakdown Products (CO2, H2O) Microbial Degradation->Breakdown Products (CO2, H2O) Potential for Faster Degradation with Repeated Use Potential for Faster Degradation with Repeated Use Microbial Degradation->Potential for Faster Degradation with Repeated Use

Caption: Environmental fate of endothall in aquatic ecosystems.

Experimental_Workflow cluster_0 Laboratory Assessment cluster_1 Field/Mesocosm Assessment Acute & Chronic Toxicity Tests Acute & Chronic Toxicity Tests LC50 & EC50 Determination LC50 & EC50 Determination Acute & Chronic Toxicity Tests->LC50 & EC50 Determination Data Synthesis & Risk Assessment Data Synthesis & Risk Assessment LC50 & EC50 Determination->Data Synthesis & Risk Assessment Repeated Herbicide Application Repeated Herbicide Application Long-Term Monitoring Long-Term Monitoring Repeated Herbicide Application->Long-Term Monitoring Water & Sediment Analysis Water & Sediment Analysis Long-Term Monitoring->Water & Sediment Analysis Community Structure Analysis Community Structure Analysis Long-Term Monitoring->Community Structure Analysis Community Structure Analysis->Data Synthesis & Risk Assessment

References

Endothall Herbicide Combinations: A Comparative Performance Analysis for Aquatic Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of endothall when used in combination with other herbicides for the control of invasive aquatic plant species. By examining the synergistic and additive effects of these combinations, this document offers insights into optimizing treatment strategies for enhanced efficacy and broader-spectrum control. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of herbicidal interactions and workflows.

Quantitative Performance Data

The efficacy of endothall in combination with other herbicides has been evaluated in numerous studies. The following tables summarize the key performance data, focusing on the control of prominent aquatic weeds such as Eurasian watermilfoil (Myriophyllum spicatum) and hydrilla (Hydrilla verticillata).

Table 1: Percent Control of Eurasian Watermilfoil with Endothall and Auxin Herbicide Combinations

Treatment (Concentration)Exposure Time (hr)1 Week After Treatment (%)2 Weeks After Treatment (%)3 Weeks After Treatment (%)4 Weeks After Treatment (%)
Endothall (1.0 mg ae L⁻¹)24-45--
Endothall (1.5 mg ae L⁻¹)2465505050
2,4-D (0.5 mg ae L⁻¹)24--->90
Triclopyr (0.5 mg ae L⁻¹)24--->90
Endothall (1.0 mg ae L⁻¹) + 2,4-D (0.5 mg ae L⁻¹)2460>90100100
Endothall (1.0 mg ae L⁻¹) + Triclopyr (0.5 mg ae L⁻¹)2445>90100100
Endothall (1.0 mg ae L⁻¹) + 2,4-D (0.5 mg ae L⁻¹)1250>90100100
Endothall (1.0 mg ae L⁻¹) + Triclopyr (0.5 mg ae L⁻¹)1260>90100100

Data synthesized from studies on Eurasian watermilfoil control.[1][2]

Table 2: Percent Biomass Reduction of Hydrilla with Endothall and Diquat Combinations in Turbid Water

Treatment (Concentration)Turbidity (NTU)3 Weeks After Treatment (%)6 Weeks After Treatment (%)
Diquat (0.18 mg ai L⁻¹) + Endothall (1 mg ai L⁻¹)10Similar to referenceSimilar to reference
Diquat (0.18 mg ai L⁻¹) + Endothall (1 mg ai L⁻¹)20Similar to referenceSimilar to reference
Diquat (0.36 mg ai L⁻¹) + Endothall (1 mg ai L⁻¹)108090
Diquat (0.36 mg ai L⁻¹) + Endothall (1 mg ai L⁻¹)0>90>99

Data from a study evaluating hydrilla control in varying turbidity levels.[3]

Table 3: Efficacy of Endothall and Copper/Diquat Combinations on Hydrilla

Treatment (Concentration)6 Weeks After Treatment (% Control)
Endothall (1 mg L⁻¹)-
Endothall (2 mg L⁻¹)>95
Endothall (3 mg L⁻¹)>95
Endothall (1 mg L⁻¹) + Copper (0.5 mg L⁻¹)>99
Endothall (1 mg L⁻¹) + Diquat (0.5 mg L⁻¹)>99

Results from a study on low-rate herbicide combinations for hydrilla control.[4]

Experimental Protocols

The data presented in this guide are derived from rigorous experimental studies. Below are detailed methodologies for key experiments cited.

Mesocosm Study of Endothall and Auxin Herbicide Combinations on Eurasian Watermilfoil
  • Experimental Setup: The study was conducted in an outdoor mesocosm tank system. Eurasian watermilfoil was cultivated in pots containing a mixture of topsoil, loam, and sand, supplemented with a controlled-release fertilizer. The plants were grown until they reached the water surface.

  • Herbicide Application: Herbicides were applied to the mesocosm tanks to achieve the target concentrations. For combination treatments, the herbicides were tank-mixed prior to application.

  • Exposure and Post-Treatment: The plants were exposed to the herbicides for either 12 or 24 hours. Following the exposure period, the tanks were drained and refilled with fresh water three times to eliminate any residual herbicide.

  • Data Collection: Plant biomass was harvested at specified intervals (e.g., 1, 2, 3, and 4 weeks after treatment) to determine the percent control relative to untreated reference plants.[1][2][5]

Small-Scale Study of Endothall and Diquat Combinations on Hydrilla in Turbid Water
  • Experimental Setup: The experiment utilized vertical aquariums filled with water at three different turbidity levels (0, 10, and 20 NTU). Healthy hydrilla apices (15 cm) were planted in containers with sediment capped with sand.

  • Herbicide Application: Combinations of diquat and endothall were applied to the aquariums at specified concentrations.

  • Data Collection: Hydrilla biomass was harvested at 3 and 6 weeks after treatment to assess the efficacy of the herbicide combinations under different turbidity conditions. Leaf chlorophyll concentrations were also measured as an indicator of plant injury.[3]

Greenhouse Evaluation of Endothall with Copper and Diquat on Hydrilla
  • Experimental Setup: Greenhouse aquariums were used to cultivate hydrilla. Apical shoots were planted in containers with amended sediment.

  • Herbicide Application: Various concentrations of the dipotassium salt of endothall were applied alone and in combination with copper or diquat. A 24-hour dissipation half-life was simulated by replacing half the water daily for three days.

  • Data Collection: Above-ground shoot biomass was harvested at 3 and 6 weeks after treatment and dried to a constant weight to determine the percent control.[4]

Visualizing Interactions and Workflows

The following diagrams illustrate the logical relationships in herbicide combination strategies and a typical experimental workflow.

G cluster_0 Herbicide Combination Strategy cluster_1 Effects Endothall Endothall (Contact Herbicide) Combination Tank Mix Endothall->Combination Systemic Systemic Herbicide (e.g., Triclopyr, 2,4-D) Systemic->Combination Synergy Synergistic/ Additive Effect Combination->Synergy Rapid Rapid Biomass Reduction LongTerm Long-Term Control & Prevents Regrowth Synergy->Rapid Synergy->LongTerm

Caption: Herbicide combination strategy for enhanced aquatic weed control.

G start Start: Plant Cultivation (e.g., Eurasian Watermilfoil) acclimation Acclimation Period start->acclimation treatment Herbicide Application (Single or Combination) acclimation->treatment exposure Controlled Exposure (e.g., 12 or 24 hours) treatment->exposure removal Herbicide Removal (Drain and Refill) exposure->removal monitoring Post-Treatment Monitoring removal->monitoring data Data Collection (Biomass, Visual Injury) monitoring->data analysis Data Analysis (% Control) data->analysis

Caption: A typical experimental workflow for evaluating herbicide efficacy.

Concluding Remarks

The combination of endothall with other herbicides, particularly systemic auxin-type herbicides like triclopyr and 2,4-D, and other contact herbicides like diquat, demonstrates a significant potential for improving the management of invasive aquatic weeds.[5][6][7] These combinations can lead to more rapid and comprehensive control, often at lower application rates, which can be both economically and environmentally advantageous.[4][5] The synergistic or additive effects observed in various studies highlight the importance of a multi-pronged approach to herbicide action, targeting different physiological pathways within the plant.[5][8] Further research into optimizing concentrations, exposure times, and the spectrum of activity against various weed species will continue to refine these effective management strategies.

References

A Comparative Guide to Cross-Laboratory Validation of Endothall Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of endothall, a widely used herbicide. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS), as outlined in EPA Method 548.1, and the more recent Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) method. This document summarizes their performance based on available experimental data to assist laboratories in selecting the most appropriate method for their needs.

While comprehensive, recent cross-laboratory validation data is not publicly available, this guide draws upon single-laboratory validation studies and application notes to compare key performance metrics. It is important to note that the absence of broad inter-laboratory studies is a limitation in assessing the overall robustness and reproducibility of these methods across different laboratory settings.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the key quantitative parameters for the detection of endothall using GC-MS (EPA Method 548.1) and IC-MS/MS.

Performance MetricGC-MS (EPA Method 548.1)IC-MS/MS
Limit of Detection (LOD) 1.79 µg/L[1]0.56 µg/L[1][2]
Limit of Quantitation (LOQ) Typically 5-10 µg/L (estimated from MDL)~1.0 µg/L (estimated from MDL)
Linear Range Not explicitly stated, but covers regulated levels[1]1 µg/L to 1000 µg/L[1][2]
Accuracy (Recovery) Single lab: 96% in fortified reagent water.[3] Matrix spike recoveries in a separate study ranged from 74.0% to 118%.97.8% (at 5 µg/L)[2]. Recovery in various water matrices: 92.3% - 103%.
Precision (%RSD) Single lab: 4.7% in fortified reagent water.[3]3.63% (at 5 µg/L)[2]
Analysis Time (Chromatographic Run) Approximately 20 minutes[1][2]10 minutes[1][2]
Sample Preparation Required (Solid Phase Extraction, Derivatization)[1]Direct injection for many water samples[1][2]
Derivatization Mandatory (Acidic Methanol Methylation)[1]Not required[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are the typical experimental protocols for both GC-MS and IC-MS/MS-based endothall analysis.

Endothall Analysis by GC-MS (Based on EPA Method 548.1)

This method involves the extraction, derivatization, and subsequent analysis of endothall in drinking water.[1][3]

  • Sample Preparation and Extraction: A 100 mL water sample is passed through a solid-phase extraction (SPE) cartridge containing a tertiary amine anion exchanger.[1][3] The cartridge is conditioned with appropriate solvents before sample loading.

  • Elution and Derivatization: The retained endothall is eluted from the SPE cartridge with acidic methanol.[3] A small volume of methylene chloride is added as a co-solvent, and the mixture is heated to form the dimethyl ester of endothall.[3]

  • Liquid-Liquid Extraction: After derivatization, salted reagent water is added, and the endothall dimethyl ester is partitioned into methylene chloride.[3]

  • Concentration: The extract volume is reduced under a stream of nitrogen to a final volume of 1 mL.[3]

  • GC-MS Analysis: The concentrated extract is injected into a gas chromatograph equipped with a mass spectrometer. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for the detection and quantification of the endothall dimethyl ester.[1][4]

Endothall Analysis by IC-MS/MS

This method allows for the direct analysis of endothall in water samples without the need for derivatization.[2]

  • Sample Preparation: For many water samples, the only preparation required is filtration to remove particulates.[2] Samples with high salt content may require dilution with deionized water.[2] An internal standard, such as isotope-labeled glutaric acid, is added to the sample to ensure quantitation accuracy.[1][2]

  • IC-MS/MS Analysis: The prepared sample is directly injected into an ion chromatograph. The separation is typically achieved on a high-capacity anion-exchange column.[2] The eluent from the IC is directed to a tandem mass spectrometer (MS/MS) operated in Selected Reaction Monitoring (SRM) mode for highly sensitive and selective quantification.[2]

Visualizing the Methodologies

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both methods and compare their key performance characteristics.

GC_MS_Workflow cluster_GCMS GC-MS (EPA Method 548.1) Workflow Sample 1. Water Sample (100 mL) SPE 2. Solid Phase Extraction Sample->SPE Derivatization 3. Elution & Derivatization (Acidic Methanol) SPE->Derivatization LLE 4. Liquid-Liquid Extraction Derivatization->LLE Concentration 5. Concentration (Nitrogen Evaporation) LLE->Concentration GCMS_Analysis 6. GC-MS Analysis Concentration->GCMS_Analysis

GC-MS workflow for Endothall analysis.

IC_MSMS_Workflow cluster_ICMSMS IC-MS/MS Workflow Sample_IC 1. Water Sample Preparation_IC 2. Filtration / Dilution (if needed) Sample_IC->Preparation_IC ICMSMS_Analysis 3. Direct Injection IC-MS/MS Analysis Preparation_IC->ICMSMS_Analysis

IC-MS/MS workflow for Endothall analysis.

Performance_Comparison cluster_main Method Performance Comparison: Endothall Analysis cluster_speed Analysis Speed cluster_sensitivity Sensitivity cluster_workflow Workflow Complexity GCMS GC-MS (EPA 548.1) Speed_GCMS Slower (~20 min run time) GCMS->Speed_GCMS Sens_GCMS LOD: 1.79 µg/L GCMS->Sens_GCMS Work_GCMS Complex (SPE, Derivatization, LLE) GCMS->Work_GCMS ICMSMS IC-MS/MS Speed_ICMSMS Faster (~10 min run time) ICMSMS->Speed_ICMSMS Sens_ICMSMS LOD: 0.56 µg/L ICMSMS->Sens_ICMSMS Work_ICMSMS Simple (Direct Injection) ICMSMS->Work_ICMSMS

Key performance characteristics comparison.

Conclusion

The choice between GC-MS and IC-MS/MS for endothall analysis will depend on the specific needs and capabilities of the laboratory.

The traditional GC-MS method, as outlined in EPA Method 548.1, is a well-established and validated technique. However, it involves a laborious and time-consuming sample preparation process that includes solid-phase extraction and mandatory chemical derivatization.

In contrast, the IC-MS/MS method offers a significantly more streamlined workflow, with the potential for direct injection of water samples, which drastically reduces sample preparation time and complexity.[1][2] Furthermore, the available data indicates that the IC-MS/MS method provides superior sensitivity (a lower limit of detection) and a shorter chromatographic run time, leading to higher sample throughput.[1][2]

For laboratories requiring high-throughput screening of water samples with minimal preparation and high sensitivity, IC-MS/MS presents a compelling alternative to the traditional GC-MS approach. However, the initial investment in IC-MS/MS instrumentation may be higher. The lack of extensive, publicly available cross-laboratory validation data for both methods underscores the need for thorough in-house validation and participation in proficiency testing programs to ensure data quality and comparability.

References

Endothall's Impact on Fish: A Comparative Analysis of Toxicological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endothall, a widely used herbicide for controlling aquatic and terrestrial weeds, presents a variable toxicological profile across different fish species. This guide provides a comparative analysis of the effects of its primary formulations—the dipotassium salt and the mono(N,N-dimethylalkylamine) salt—supported by experimental data. The significant disparity in toxicity between these two forms underscores the importance of formulation selection in aquatic environments.

Acute Toxicity Profile

The acute toxicity of endothall is predominantly evaluated through the determination of the 96-hour lethal concentration 50 (LC50), the concentration of a substance that is lethal to 50% of the test population over a 96-hour exposure period. As the data below indicates, the mono(N,N-dimethylalkylamine) salt of endothall is substantially more toxic to fish than the dipotassium salt, with LC50 values that are orders of magnitude lower.

Quantitative Data Summary

Table 1: 96-hour Acute Toxicity (LC50) of Endothall Dipotassium Salt in Various Fish Species

Fish SpeciesLC50 (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)230 - 450[1]
Bluegill (Lepomis macrochirus)343 - 450[1]
Fathead Minnow (Pimephales promelas)320 - 610[2]
Channel Catfish (Ictalurus punctatus)>150[1]
Chinook Salmon (Oncorhynchus tshawytscha)32 - 230
Coho Salmon (Oncorhynchus kisutch)32 - 230
Steelhead (Oncorhynchus mykiss)32 - 230

Table 2: 96-hour Acute Toxicity (LC50) of Endothall Mono(N,N-dimethylalkylamine) Salt in Various Fish Species

Fish SpeciesLC50 (mg/L)Reference
Bluegill (Lepomis macrochirus)0.19 - 2.0[1]
Sheepshead Minnow (Cyprinodon variegatus)0.19 - 2.0[1]

Note: Data for other species for the monoamine salt is less readily available in the reviewed literature, but it is consistently reported as being significantly more toxic.

Sublethal Effects

Beyond acute mortality, endothall exposure can lead to various sublethal effects that can impact fish health and survival. Studies on anadromous salmonids, such as Chinook salmon, Coho salmon, and Steelhead, have revealed that exposure to the dipotassium salt of endothall can impair their ability to osmoregulate, which is critical for their transition from freshwater to saltwater environments. This can lead to increased mortality after entering seawater, even at concentrations that are not acutely lethal in freshwater.

The influence of water chemistry on endothall's toxicity has also been investigated. For the dipotassium salt, water hardness has not been shown to have a significant effect on its toxicity to fish.

Mechanism of Action: Protein Phosphatase Inhibition

The primary mode of action for endothall's herbicidal and toxic effects is the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes play a crucial role in a multitude of cellular processes by dephosphorylating key signaling proteins. By inhibiting these phosphatases, endothall disrupts the normal balance of protein phosphorylation, leading to a cascade of downstream effects that can ultimately result in cellular dysfunction and death.

G cluster_0 Cellular Environment cluster_1 Cellular Processes Endothall Endothall PP2A Protein Phosphatase 2A (Active) Endothall->PP2A Inhibits PP2A_inactive Protein Phosphatase 2A (Inactive) Phosphorylated_Proteins Hyperphosphorylated Substrate Proteins PP2A_inactive->Phosphorylated_Proteins Leads to accumulation of Downstream Disruption of Downstream Signaling Pathways Phosphorylated_Proteins->Downstream Cellular_Effects Adverse Cellular Effects (e.g., Apoptosis, Growth Inhibition) Downstream->Cellular_Effects

Inhibition of Protein Phosphatase 2A by Endothall.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized aquatic toxicity tests. While specific experimental details may vary between studies, the general methodologies adhere to established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Key Experimental Workflow

G cluster_0 Experimental Setup cluster_1 Data Collection & Analysis A Acclimation of Test Fish (e.g., 14 days) C Exposure of Fish (Static or Flow-through system for 96h) A->C B Preparation of Endothall Test Concentrations B->C D Observation of Mortality and Sublethal Effects (e.g., at 24, 48, 72, 96h) C->D E Data Analysis (e.g., Probit analysis to determine LC50) D->E

Generalized workflow for fish acute toxicity testing.

A typical acute toxicity study involves the following key steps:

  • Test Organisms : Fish of a specific species and life stage (e.g., juvenile) are acclimated to laboratory conditions, typically for a period of at least two weeks. This ensures the health of the fish and reduces stress-related variability in the results.

  • Test Solutions : A series of test concentrations of the endothall formulation are prepared in the same water used for acclimation. A control group with no endothall is always included.

  • Exposure : Fish are randomly assigned to the different test concentrations and the control. The exposure is typically conducted for a period of 96 hours under controlled conditions of temperature, light, and dissolved oxygen. The test can be static (water is not changed), semi-static (water is periodically renewed), or flow-through (water is continuously replaced).

  • Observations : The number of dead fish in each concentration is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). Observations of any sublethal effects, such as abnormal behavior or physical changes, are also noted.

  • Data Analysis : The mortality data is used to calculate the LC50 value and its 95% confidence limits, typically using statistical methods like probit analysis.

References

Assessing the Recovery of Non-target Plant Species After Endothall Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aquatic herbicide endothall's impact on non-target plant species, with a focus on recovery, benchmarked against alternative treatments such as diquat and triclopyr. The information presented is synthesized from experimental data to aid in the objective assessment of these vegetation management tools.

Executive Summary

Endothall, a contact herbicide, is widely utilized for the management of invasive aquatic plants. While effective, its application can have transient impacts on non-target native plant communities. This guide summarizes quantitative data from various studies to compare the recovery of these non-target species following endothall treatment with that of other common aquatic herbicides. Experimental data indicates that the recovery of non-target plant communities is species-dependent and influenced by the herbicide's mode of action and application rate. While some desirable species like pondweeds (Potamogeton spp.) show initial sensitivity to endothall, others, such as charophytes, are largely unaffected[1]. Recovery of impacted species is often observed within the subsequent growing season. In comparison, diquat, another contact herbicide, can cause rapid and significant damage to a broad range of non-target plants with slower recovery observed in some studies. Triclopyr, a systemic herbicide, shows selectivity towards dicotyledonous plants, potentially offering a different recovery profile for monocot-dominated native plant communities.

Comparative Performance Data

The following tables summarize quantitative data on the impact and recovery of non-target plant species after treatment with endothall and alternative herbicides.

Table 1: Impact of Endothall on Non-target Aquatic Plant Species

Non-target SpeciesHerbicide (Formulation)Application Rate (mg/L)Initial Impact (Time Post-Treatment)Recovery (Time Post-Treatment)Study TypeSource
Large-leaf Pondweed (Potamogeton amplifolius)Endothall (Aquathol® K)1.5Significant reduction in frequency and biomass (10 weeks)Not specified, but other natives increasedField[2]
Illinois Pondweed (Potamogeton illinoensis)Endothall0.5 - 1.0Initial injury/reductionQuick recoveryMesocosm
Sago Pondweed (Stuckenia pectinata)Endothall0.5 - 1.0Initial injury/reductionQuick recoveryMesocosm
Native Milfoil (Myriophyllum spp.)EndothallNot specifiedMost susceptible of tall-growing nativesRecovered during the following growing seasonField Trial
Charophytes (Chara spp.)EndothallNot specifiedUnaffectedNot applicableField Trial
Common Elodea (Elodea canadensis)Endothall (this compound® K)1.5Significant increase in frequency and biomass (10 weeks)Not applicableField[2]
Muskgrass (Chara sp.)Endothall (this compound® K)1.5Significant increase in frequency and biomass (10 weeks)Not applicableField[2]
Bladderwort (Utricularia sp.)Endothall (this compound® K)1.5Significant increase in frequency and biomass (10 weeks)Not applicableField[2]

Table 2: Comparative Impact of Diquat and Triclopyr on Non-target Aquatic Plant Species

Non-target SpeciesHerbicideApplication RateInitial Impact (Time Post-Treatment)Recovery (Time Post-Treatment)Study TypeSource
Elodea canadensisDiquat74 µg/LSevere reduction in dry biomass (<1% of control)Little to no recovery observed (42 days)Mesocosm[3]
Ceratophyllum demersumDiquat74 µg/LSevere reduction in dry biomass (<1% of control)Little to no recovery observed (42 days)Mesocosm[3]
Water Moss (Fontinalis antipyretica)DiquatNot specifiedBiomass not significantly changedFrequency increased significantly (1 and 2 years)Field[1]
Stonewort (Nitella sp.)DiquatNot specifiedNot specifiedFrequency and biomass significantly higher (2 years)Field[1]
Native Pondweeds (Potamogeton spp.)TriclopyrNot specifiedDecline in biomass (28 days)5- to 10-fold increase in biomass (1 and 2 years)Field[4]
Elodea (Elodea canadensis)TriclopyrNot specifiedNo visual effects (8 days)Not specifiedLaboratory[4]
Sago Pondweed (Potamogeton pectinatus)Triclopyr2.5 mg/L60% reduction in biomass (35 days)Recovery observed in field studiesLaboratory[4]
Vallisneria (Vallisneria americana)TriclopyrNot specifiedNo visual effects (8 days)Not specifiedLaboratory[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments cited in this guide.

Mesocosm Study Protocol for Assessing Herbicide Impacts

This protocol provides a standardized framework for conducting mesocosm trials to evaluate the efficacy and non-target effects of aquatic herbicides.

  • Mesocosm Setup:

    • Utilize a series of outdoor tanks (e.g., 1000 L capacity) or larger artificial ponds (e.g., 5 m³).[5]

    • Line each mesocosm with an inert material to prevent soil-water interaction.

    • Add a layer of standardized sediment (e.g., 10 cm of a sand:loam mix) to the bottom of each tank.

    • Fill mesocosms with a defined water source (e.g., well water) and allow them to stabilize for a minimum of two weeks to establish a natural plankton community.

  • Plant Establishment:

    • Propagate non-target plant species in a greenhouse or separate culture tanks to ensure uniformity.

    • Plant a standardized number of apical fragments or whole plants of each species into pots containing the same sediment used in the mesocosms.

    • Randomly assign and place the potted plants into each mesocosm. Allow for an acclimation period of at least one week.

  • Herbicide Application:

    • Prepare stock solutions of the test herbicides (e.g., endothall, diquat, triclopyr) and a control (no herbicide).

    • Randomly assign treatments to the mesocosms, ensuring a sufficient number of replicates for statistical power (typically 3-4 replicates per treatment).

    • Apply the herbicide subsurface to the water column to achieve the desired target concentration.

  • Data Collection:

    • Water Quality: Monitor parameters such as pH, dissolved oxygen, temperature, and conductivity at regular intervals (e.g., weekly) throughout the experiment.

    • Herbicide Residue: Collect water samples at predetermined time points (e.g., 1, 3, 7, 14, and 28 days after treatment) to analyze herbicide concentration and dissipation rate.

    • Visual Assessment: Conduct weekly visual assessments of plant health, noting any signs of phytotoxicity such as chlorosis, necrosis, or growth inhibition.

  • Data Analysis:

    • Use statistical methods such as ANOVA to compare the mean biomass of each plant species between the different herbicide treatments and the control.

    • Calculate metrics such as the EC50 (the concentration that causes a 50% reduction in biomass) for each species and herbicide.

Field Trial Protocol for Assessing Non-target Plant Recovery

This protocol outlines the steps for conducting in-lake field trials to assess the long-term recovery of non-target aquatic plant communities.

  • Site Selection and Pre-treatment Survey:

    • Select a water body with a well-established and diverse native plant community.

    • Establish treatment and control plots of a suitable size (e.g., 1 hectare each). Ensure control plots are sufficiently distant to avoid herbicide drift.

    • Conduct a pre-treatment survey to establish baseline data on the aquatic plant community. Use standardized methods such as the point-intercept method to determine the frequency of occurrence and collect biomass samples from quadrats to determine the abundance of each species.[6]

  • Herbicide Application:

    • Apply the selected herbicide (e.g., endothall) to the treatment plots according to the product label and at the desired rate.

    • Use appropriate application techniques (e.g., subsurface injection) to ensure even distribution.[7]

    • Monitor herbicide concentrations in the treatment and control plots immediately after application and at regular intervals to track dissipation.

  • Post-treatment Monitoring:

    • Repeat the plant community survey at multiple time points post-treatment, such as 2 months, 1 year, and 2 years.

    • Use the same sampling methods (point-intercept and quadrat biomass) and sampling locations as the pre-treatment survey to ensure data comparability.

    • Collect data on species richness (number of different species) and diversity indices in addition to frequency and biomass.

  • Data Analysis:

    • Compare the frequency of occurrence and biomass of each non-target species in the treatment plots before and after herbicide application.

    • Compare the plant community metrics in the treatment plots to those in the control plots at each time point to distinguish herbicide effects from natural seasonal variation.

    • Analyze long-term trends in the recovery of individual species and the overall plant community structure.

Visualizations

Endothall's Molecular Mechanism of Action

Endothall functions as a potent inhibitor of Protein Phosphatase 2A (PP2A) in plants. This inhibition leads to the hyperphosphorylation of downstream protein targets, disrupting critical cellular processes, particularly the cell cycle. The following diagram illustrates this signaling pathway.

Endothall_Signaling_Pathway cluster_PP2A Endothall Endothall PP2A_complex PP2A/TON2 Phosphatase Complex Endothall->PP2A_complex Inhibits PP2A Protein Phosphatase 2A (PP2A) TON2 TONNEAU2 (TON2) (PP2A Regulatory Subunit) Phosphorylated_MAPs Hyperphosphorylated MAPs PP2A_complex->Phosphorylated_MAPs Dephosphorylation Blocked Microtubule_Proteins Microtubule-Associated Proteins (MAPs) Microtubule_Proteins->Phosphorylated_MAPs Phosphorylation (by kinases) Spindle_Formation Microtubule Spindle Formation Phosphorylated_MAPs->Spindle_Formation Disrupts Cell_Division Cell Division Plane Orientation Spindle_Formation->Cell_Division Affects Cell_Cycle_Arrest Prometaphase Cell Cycle Arrest Spindle_Formation->Cell_Cycle_Arrest Leads to Cell_Division->Cell_Cycle_Arrest Leads to Phytotoxicity Phytotoxicity & Cell Death Cell_Cycle_Arrest->Phytotoxicity

Caption: Endothall's inhibitory action on the PP2A/TON2 complex.

Experimental Workflow for Herbicide Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of an aquatic herbicide's impact on non-target species, from initial laboratory screening to field-scale trials.

Herbicide_Evaluation_Workflow cluster_1 Laboratory cluster_2 Controlled Environment cluster_3 Natural Environment Phase1 Phase 1: Laboratory Screening Lab_Setup Small-scale beaker/jar tests (unrooted plant tissue) Phase2 Phase 2: Mesocosm Studies Meso_Setup Outdoor tanks or artificial ponds with sediment and multiple species Phase3 Phase 3: Field Trials Field_Setup In-lake plots (treatment vs. control) Lab_Endpoints Determine phytotoxicity (EC50) and concentration-exposure time (CET) Lab_Setup->Lab_Endpoints Lab_Endpoints->Phase2 Meso_Endpoints Assess impact on plant community (biomass, diversity) and water quality Meso_Setup->Meso_Endpoints Meso_Endpoints->Phase3 Field_Endpoints Evaluate long-term recovery of non-target plant community (frequency, biomass) Field_Setup->Field_Endpoints Data_Analysis Data Analysis & Risk Assessment Field_Endpoints->Data_Analysis

Caption: A phased approach to aquatic herbicide evaluation.

Conclusion

The decision to use endothall or an alternative aquatic herbicide requires a careful consideration of the target invasive species, the composition of the native plant community, and the management objectives for the water body. The data presented in this guide indicates that while endothall can cause initial reductions in some non-target species, particularly pondweeds, recovery is often observed in the following growing season. In some cases, the removal of a dominant invasive species by endothall can lead to an increase in certain native plant populations.[2] Alternatives like diquat may have a more pronounced and longer-lasting impact on a broader range of non-target species. Triclopyr offers an alternative with a different selectivity profile, primarily targeting dicotyledonous plants. A thorough understanding of the experimental data and methodologies is essential for making informed decisions that balance effective invasive species control with the preservation of desirable native aquatic flora.

References

A Comparative Guide to Endothall and Biological Control for Aquatic Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

The management of invasive aquatic weeds is a critical challenge for maintaining the ecological health and functional use of water bodies. Excessive growth of non-native aquatic plants can disrupt ecosystems, impede recreational activities, and affect water quality.[1] Among the various control strategies, chemical control using herbicides like endothall and the use of biological control agents represent two distinct and widely utilized approaches. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and water resource managers in making informed decisions.

Endothall: A Chemical Control Perspective

Endothall is a contact herbicide used for the control of submersed aquatic weeds and algae.[2][3] Its active ingredient, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, works by disrupting plant cell membranes and interfering with protein and lipid biosynthesis, leading to plant death typically within 2-5 days of application.[4][5]

Formulations and Efficacy

Endothall is available in two primary salt formulations, which differ significantly in their toxicity and target species:

  • Dipotassium Salt (e.g., Aquathol®): This formulation is effective against a broad range of submersed weeds but not algae.[6] It is characterized by its lower toxicity to fish and other aquatic organisms, making it more suitable for use in areas where fisheries are important.[2][6]

  • Mono(N,N-dimethylalkylamine) Salt (e.g., Hydrothol®): This formulation is effective against both submersed weeds and various algae species.[1][6] However, it is significantly more toxic to fish and should not be used in sensitive fisheries.[1][7]

The efficacy of endothall is dependent on the concentration and the contact exposure time (CET).[4] Low-dose applications can be effective if long contact times are achieved, such as in whole-lake treatments.[8]

Table 1: Efficacy of Endothall on Common Aquatic Weeds

Target Weed Species Formulation Application Rate (a.i.) Efficacy/Result Study Reference
Eurasian watermilfoil (Myriophyllum spicatum) Dipotassium Salt (this compound® K) 1.5 mg/L Significant decrease in biomass and frequency 10 weeks post-treatment, with effects lasting 3 years.[9] Parsons et al. (2001)[9]
Eurasian watermilfoil, Curlyleaf pondweed Dipotassium Salt 0.5 - 4.0 mg/L Effective control at all rates with no significant regrowth after 8 weeks.[10] Skogerboe & Getsinger (2002)[10]
Hydrilla (Hydrilla verticillata) Dipotassium Salt Not Specified Highly effective control.[8] Wells et al. (2010)[8]
Coontail (Ceratophyllum demersum) Dipotassium Salt Not Specified Highly effective control.[8][11] Wells et al. (2010)[8], Hofstra & Clayton (2001)[11]
Large-leaf pondweed (Potamogeton amplifolius) Dipotassium Salt (this compound® K) 1.5 mg/L Significant reduction in frequency and biomass post-treatment.[9] Parsons et al. (2001)[9]

| Various Pondweeds (Potamogeton spp.) | Dipotassium Salt | Not Specified | Susceptible to endothall.[7][11] | NOAA[7], Hofstra & Clayton (2001)[11] |

Environmental Fate and Non-Target Effects

Endothall's primary degradation pathway in aquatic environments is microbial action.[2][4] Its half-life is relatively short, averaging five to ten days, with complete degradation typically occurring within 30-60 days.[7] It does not bioaccumulate in aquatic organisms or adsorb significantly to sediments.[2]

While endothall can be an effective tool, it is generally considered a non-selective herbicide.[10] Applications can impact non-target native plants, especially when applied as a whole-pond treatment.[2] For example, a study on Kress Lake, Washington, observed a significant reduction in the native large-leaf pondweed following an endothall treatment aimed at Eurasian watermilfoil.[9] However, the same study noted a significant increase in other native species like common elodea and muskgrass post-treatment, likely due to reduced competition from the dominant invasive species.[9]

The risk to aquatic fauna is highly dependent on the formulation. At recommended application rates (0.5-5.0 ppm), the dipotassium salt is generally not toxic to aquatic organisms, whereas the monoamine salt can be lethal to fish at concentrations above 0.3 ppm.[2][7] Indirect impacts can also occur, such as dissolved oxygen depletion from the decay of large amounts of treated vegetation, which can lead to fish kills.[6][7]

Table 2: Summary of Non-Target Effects of Endothall

Organism Group Dipotassium Salt Formulation Monoamine Salt Formulation Citation
Fish Generally not toxic at recommended rates (0.5-5 ppm).[2] No direct effects on largemouth bass spawning behavior or reproductive success were observed.[12] Toxic to many fish species at concentrations above 0.3 ppm.[7] [2][7][12]
Aquatic Invertebrates No significant adverse effects at labeled application rates.[7] Can be toxic. [7]
Non-Target Native Plants Can have widespread effects, reducing susceptible native populations (e.g., Potamogeton spp.).[2][9] Some species may increase post-treatment due to reduced competition.[9] Can harm non-target plants. [2][9]

| Wildlife (Birds, Mammals) | Not found to be toxic to waterfowl at approved concentrations. Dogs are noted to be particularly sensitive.[3][13] | Higher toxicity profile. |[3][13] |

Experimental Protocol: Field Efficacy Assessment of Endothall

The following protocol is a synthesized example based on methodologies described in field studies for assessing herbicide efficacy.

  • Pre-Treatment Assessment:

    • Establish sampling transects across the target water body.

    • Conduct aquatic plant surveys to determine the frequency of occurrence and biomass of target and non-target species. This is often done by collecting plant samples from quadrats at regular intervals along transects.

    • Collect water quality data (e.g., temperature, pH, dissolved oxygen).

  • Herbicide Application:

    • Apply the selected endothall formulation (e.g., this compound® K liquid) at a pre-determined concentration (e.g., 1.5 mg/L active ingredient).[9]

    • Application is performed by a licensed applicator, often using a boat equipped with calibrated spray equipment to ensure even distribution in the treatment area.[13]

  • Post-Treatment Monitoring:

    • Collect water samples at set intervals (e.g., 1, 7, 14, and 21 days after application) to measure herbicide residue concentrations and confirm exposure duration.[14]

    • Repeat the aquatic plant surveys at specified time points (e.g., 10 weeks and 1, 2, and 3 years after treatment) to assess the short-term and long-term impacts on plant biomass and community composition.[9]

  • Data Analysis:

    • Statistically compare pre- and post-treatment plant biomass and frequency data to determine the significance of any changes in the plant community.[9]

Biological Control: A Living Solution

Biological control, or biocontrol, is the planned use of living organisms, known as natural enemies, to control or suppress an invasive weed population.[15][16] This approach is often highly specific, using co-evolved insects, pathogens, or fish that selectively target a single weed species, leaving native vegetation unharmed.[15]

Principles and Approaches

There are two main strategies in the biological control of aquatic weeds:

  • Classical (Importation) Biocontrol: This is the most common method and involves introducing natural enemies from the invasive weed's native range.[15] The premise is that the weed has become invasive partly due to the absence of these natural enemies in its new environment.[15] This approach can provide selective, long-term, and self-sustaining control.[15][17]

  • Non-Classical (Augmentation/Conservation): This involves supplementing the populations of existing natural enemies or modifying the habitat to favor them. An example is the evaluation of the native milfoil weevil (Euhrychiopsis lecontei), which has shown a preference for the invasive Eurasian watermilfoil over its native host plant.[15]

Efficacy and Host Specificity

Successful biocontrol is defined by the agent's ability to establish a population and inflict enough damage to reduce the weed's competitive advantage, leading to a decline in its population.[15][17] Success can range from negligible to substantial (requiring fewer herbicide applications) or complete (no other control method needed).[15] A key advantage is the high host specificity of most agents, particularly insects, which minimizes harm to non-target species.[15]

Table 3: Examples of Biological Control Agents for Aquatic Weeds | Target Weed Species | Biological Control Agent | Agent Type | Level of Control/Success | Citation | | :--- | :--- | :--- | :--- | | Alligatorweed (Alternanthera philoxeroides) | Alligatorweed flea beetle (Agasicles hygrophila) | Insect | Has provided high levels of control in many areas. |[15] | | Waterhyacinth (Eichhornia crassipes) | Weevils (Neochetina bruchi, N. eichhorniae) | Insect | Reduced biomass by up to 70% in the Sacramento-San Joaquin Delta.[17] | DRAAWP[17] | | Eurasian watermilfoil (Myriophyllum spicatum) | Milfoil weevil (Euhrychiopsis lecontei) | Insect (Native) | Varying levels of success; studies show it can preferentially attack the invasive milfoil.[15] | Cuda et al.[15] | | Hydrilla (Hydrilla verticillata) | Triploid (sterile) Grass Carp (Ctenopharyngodon idella) | Fish | Effective control in contained systems like canals.[1][17] | DRAAWP[17], NMSU[1] |

Environmental Impact

The primary environmental benefit of biological control is its selectivity. By targeting only the invasive weed, it avoids the direct non-target damage to native plants and animals associated with broad-spectrum herbicides.[15] However, there are considerations:

  • Non-Specific Agents: Some agents, like the grass carp, are not host-specific and can consume desirable native plants if the target weed is depleted.[17] For this reason, their use is often restricted to managed systems like canals, and only sterile (triploid) individuals are permitted for release.[1][17]

  • Rigorous Vetting: Before a new non-native biological control agent can be released, it undergoes extensive host-specificity testing to ensure it will not pose a threat to native flora, especially endangered species.[15] This process is reviewed by bodies like the Technical Advisory Group for Biological Control Agents of Weeds (TAG).[15]

Experimental Protocol: Host-Specificity Testing for a Classical Biocontrol Agent

The following protocol outlines the critical "pipeline" process for ensuring the safety of a new biocontrol agent.[15]

  • Target Selection & Surveys:

    • Identify an invasive, non-native plant as the target.

    • Conduct literature reviews and overseas surveys in the weed's native range to find potential natural enemies (e.g., insects, pathogens).

  • Quarantine Screening:

    • Import promising agents into a secure quarantine facility in the destination country.

    • Conduct a series of feeding and oviposition (egg-laying) tests. The agent is exposed to a carefully selected list of non-target plants, starting with species closely related to the target weed and expanding to include important native and agricultural plants.

    • Tests are typically "no-choice" (agent is only given a non-target plant) and "choice" (agent is given the target weed and non-target plants simultaneously).

  • Petition and Review:

    • If testing demonstrates high specificity to the target weed, a petition is submitted to regulatory agencies (e.g., APHIS in the US), including a recommendation from the Technical Advisory Group (TAG).[15]

  • Field Release and Evaluation:

    • Upon approval, the agent is released at select field sites.

    • Scientists monitor the agent's establishment, dispersal, and impact on the target weed population over several years.

    • Continued monitoring for any unforeseen effects on non-target plants is also conducted.[15]

Visualizing Workflows and Decision-Making

To better illustrate the processes involved in aquatic weed management, the following diagrams use the DOT language to map out experimental workflows and logical relationships.

G cluster_0 Herbicide Efficacy Trial Workflow A Phase 1: Lab Screening (Jar/Beaker Tests) B Phase 2: Mesocosm Trials (Tank Studies) A->B Promising Candidates C Phase 3: Field Trials (Small-Scale Plots) B->C Effective under Controlled Conditions D Full-Scale Application & Monitoring C->D Efficacy & Selectivity Confirmed in Field

Caption: A phased approach for herbicide efficacy testing.

G Start Aquatic Weed Infestation Identified Q1 Is the weed a non-native, invasive species? Start->Q1 Q2 Is a vetted, host-specific biocontrol agent available? Q1->Q2 Yes Other Consider other methods (Mechanical, Drawdown, etc.) Q1->Other No (Native Species) Q3 Is rapid control (days to weeks) required? Q2->Q3 No Bio Implement Biological Control (Long-term, selective) Q2->Bio Yes Q3->Bio No (Long-term solution acceptable) Endo_DiK Use Endothall Dipotassium Salt (Rapid, lower fish toxicity) Q3->Endo_DiK Yes Q4 Are there sensitive fisheries or high non-target plant value? Endo_Mono Use Endothall Monoamine Salt (Rapid, controls algae, high fish toxicity) Q4->Endo_Mono No Q4->Other Yes Endo_DiK->Q4

Caption: Decision framework for aquatic weed control method selection.

Comparative Summary

Table 4: Head-to-Head Comparison: Endothall vs. Biological Control

Feature Endothall Biological Control
Speed of Action Rapid (days to weeks).[4] Slow (months to years to establish).[15]
Selectivity Generally non-selective; can harm native plants.[2][10] Formulation choice offers some selectivity for fauna.[2] Typically highly host-specific (especially insects), preserving native species.[15] Some agents (e.g., grass carp) are non-selective.[17]
Duration of Control Short-term; requires re-application as new plants grow. Potentially long-term and self-sustaining.[15][17]
Cost High initial cost for chemical and application; recurring costs for re-treatment. High upfront cost for research and development; low long-term costs once established.[15]
Environmental Risk Risk of non-target plant damage[9], potential for fish kills (especially monoamine salt)[7], and oxygen depletion.[7] Short environmental persistence.[7] Low risk to non-target species if agent is properly vetted.[15] Risk of unintended consequences if agent is not host-specific.[17]

| Management Effort | Requires repeated planning, application, and monitoring. | Intensive initial research and monitoring, but low management effort once established. |

Conclusion

Both endothall and biological control are valuable tools in the aquatic weed management toolkit, each with a distinct profile of advantages and limitations.

Endothall offers a rapid and effective solution for controlling a broad spectrum of submersed weeds. Its utility is particularly evident where immediate results are necessary to restore navigation, recreation, or water flow. However, its lack of selectivity poses a risk to non-target native plant communities, and the choice of formulation is critical to mitigate impacts on aquatic fauna.

Biological control represents a more sustainable, long-term, and ecologically integrated approach. Its high degree of host specificity makes it an ideal choice for targeting widespread, non-native invasive species without collateral damage to the native ecosystem. The primary drawbacks are the slow speed at which control is achieved and the significant upfront investment in research and screening to ensure an agent's safety and efficacy.

Ultimately, the optimal strategy often lies in an Integrated Pest Management (IPM) framework, where the choice of method is tailored to the specific weed, the characteristics of the water body, the management goals, and the ecological context. In some cases, an initial endothall treatment to reduce a dense infestation might be followed by the introduction of a biological control agent to provide long-term, sustainable suppression.

References

A Comparative Analysis of Endothall's Impact on Diverse Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aquatic herbicide endothall's performance across different aquatic ecosystems. By synthesizing experimental data, this document aims to inform researchers and environmental scientists on the efficacy, non-target effects, and environmental fate of endothall, alongside comparisons with other common aquatic herbicides.

Executive Summary

Endothall is a widely used contact herbicide for managing submerged aquatic vegetation. Its effectiveness and environmental impact are influenced by the specific formulation used—primarily the dipotassium salt and the monoamine salt—and the characteristics of the aquatic ecosystem being treated. While offering effective control of many nuisance plant species, its application requires careful consideration of non-target species and water body characteristics such as flow and temperature.

Comparative Efficacy of Endothall Formulations

Endothall is available in two primary formulations with distinct efficacy and toxicity profiles. The dipotassium salt (e.g., Aquathol K®) is generally used for submerged macrophytes, while the monoamine salt (e.g., Hydrothol 191®) is also effective against algae.

FormulationTarget WeedsEfficacyNotes
Dipotassium Salt Submerged macrophytes (e.g., Eurasian watermilfoil, Curlyleaf pondweed, Hydrilla)[1][2][3]Effective at concentrations of 0.5 to 5.0 mg/L[4]. Control of Eurasian watermilfoil can be achieved at rates as low as 0.5 mg/L[2].Generally considered less toxic to fish and aquatic invertebrates at recommended application rates[5].
Monoamine Salt Submerged macrophytes and various algae species (e.g., Chara, Cladophora)[5]Effective at a broad range of concentrations (0.05 to 2.5 ppm)[5].Significantly more toxic to fish and aquatic invertebrates than the dipotassium salt[5]. Not recommended for use in water bodies where fisheries are an important resource[5].

Impact of Aquatic Ecosystem Type on Endothall Performance

The physical characteristics of an aquatic ecosystem, particularly water movement, play a crucial role in the efficacy of endothall. As a contact herbicide, its effectiveness is dependent on maintaining a sufficient concentration and exposure time (CET) with the target vegetation[6].

Ecosystem TypeKey CharacteristicsImpact on Endothall EfficacyManagement Considerations
Lentic (Static) Systems (Lakes, Ponds) Low water flow, potential for thermal stratification.Higher potential for achieving the necessary CET for effective weed control[1]. Herbicide can be contained within the treatment area for a longer duration.Treatment of large, dense weed beds should be done in sections to avoid oxygen depletion from decaying vegetation[5].
Lotic (Flowing) Systems (Rivers, Canals) Continuous water movement, leading to rapid dilution and dispersion of herbicides.Difficult to maintain the required CET, which can lead to reduced efficacy[6]. Slow initial uptake by some plants can further limit effectiveness in flowing water[7].Low-dose, long-duration applications using metering pumps have shown success in canals[8]. Granular formulations may be more effective for spot treatments.

Comparative Analysis with Alternative Aquatic Herbicides

Endothall is one of several herbicides used for aquatic weed management. The choice of herbicide depends on the target weed species, environmental conditions, and management goals.

HerbicideMode of ActionTarget WeedsKey AdvantagesKey Disadvantages
Endothall Contact; disrupts cell membranes and inhibits protein and lipid synthesis[4][9].Broad-spectrum on submerged macrophytes; some formulations control algae[5].Fast-acting, with visible effects within days[4][5]. Effective in turbid water where other herbicides may be less effective[10].Non-selective, can harm desirable native plants[5]. The monoamine salt formulation is highly toxic to fish[5].
Diquat Contact; inhibits photosynthesis.Broad-spectrum on submerged and floating macrophytes.Very fast-acting[11].Efficacy can be reduced in turbid water due to binding with suspended particles[10].
Fluridone Systemic; inhibits pigment synthesis.Effective against a wide range of submerged and floating plants, including hydrilla.Provides long-term, selective control of susceptible species.Slow-acting, may take several weeks to show effects. Requires a long contact time, making it less suitable for flowing water.
Glyphosate Systemic; inhibits an enzyme essential for plant growth.Primarily used for emergent and floating-leaved plants (e.g., cattails, water lilies).Highly effective on emergent vegetation with little to no impact on submerged plants when applied correctly.Limited efficacy on submerged aquatic plants.
Triclopyr Systemic; mimics plant growth hormones, causing uncontrolled growth.Selective for broadleaf plants, including Eurasian watermilfoil.Can provide selective control of dicot species with less harm to monocots.Slower acting than contact herbicides.

Quantitative Efficacy Data

The following tables summarize data from various studies on the efficacy of endothall in controlling key aquatic weeds.

Table 1: Efficacy of Endothall on Eurasian Watermilfoil (Myriophyllum spicatum)

Ecosystem TypeEndothall ConcentrationExposure TimeBiomass ReductionStudy TypeReference
Lake1.5 mg/L10 weeks post-treatmentSignificant decreaseField Study[3][11]
Mesocosm0.5 mg/L8 weeks post-treatment99%Mesocosm Study[2]
Mesocosm1.0 - 1.5 mg/L + 2,4-D or Triclopyr24 hours>90% control at 2 weeksMesocosm Study[12]

Table 2: Efficacy of Endothall on Curlyleaf Pondweed (Potamogeton crispus)

Water TemperatureEndothall ConcentrationExposure TimeBiomass ReductionStudy TypeReference
18°CNot specifiedLate March treatment86% reduction in turion densityPond Study[13]
25°CNot specifiedMid-May treatment40% reduction in turion densityPond Study[13]
16°C - 23°C1 or 2 mg/LSpring applications>90% with early/mid-spring treatmentMesocosm Study[9]

Non-Target Impacts

The application of endothall can have impacts on non-target organisms, with the severity largely dependent on the formulation and concentration used.

Table 3: Toxicity of Endothall Formulations to Non-Target Organisms

Organism GroupDipotassium Salt ToxicityMonoamine Salt ToxicityReference
Fish Low toxicity at recommended rates. 96-hour LC50 for most species is between 100 and 200 ppm.Highly toxic. LC50 values can be as low as 0.3 ppm.
Aquatic Invertebrates No significant adverse effects at label rates.Moderately to highly toxic.[5]
Native Aquatic Plants Can be toxic to some desirable species like pondweeds (Potamogeton spp.).Can be toxic to a broader range of native plants, including wild celery (Vallisneria americana).[5]

Experimental Protocols

General Protocol for Aquatic Herbicide Efficacy Trials

A standardized approach is crucial for accurately assessing the efficacy of aquatic herbicides. The following protocol is a synthesis of methodologies described in various studies.

  • Site Selection and Pre-Treatment Assessment:

    • Select a study site with a well-established and relatively uniform population of the target weed species.

    • For comparative studies across ecosystem types, select sites representative of lentic (e.g., pond or lake cove) and lotic (e.g., canal or slow-moving river) conditions.

    • Establish replicate treatment and control plots. In flowing water, control plots should be located upstream of treatment plots.

    • Conduct a pre-treatment survey to establish baseline data on:

      • Target weed biomass and density (using quadrat sampling and biomass harvesting)[14].

      • Non-target plant species composition and abundance.

      • Water quality parameters (temperature, pH, dissolved oxygen, turbidity).

      • For lotic systems, measure water flow velocity.

  • Herbicide Application:

    • Calculate the required amount of herbicide based on the volume of the treatment plot to achieve the target concentration[15][16].

    • In lentic systems, apply the herbicide as a subsurface injection to ensure even distribution throughout the water column.

    • In lotic systems, consider using a metered-dose application system to maintain the target concentration over a specific time period[8].

    • Use an inert dye tracer (e.g., rhodamine WT) to visually confirm the dispersal and dilution of the applied product[6].

  • Post-Treatment Monitoring:

    • Collect water samples at predetermined intervals (e.g., 1, 3, 7, 14, and 28 days post-treatment) to determine the herbicide concentration and its dissipation rate. Samples should be analyzed using appropriate analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[12][17][18].

    • Conduct biomass and density assessments of target and non-target plants at various time points (e.g., 2, 4, 8, and 12 weeks post-treatment) to evaluate efficacy and non-target impacts.

    • Monitor water quality parameters throughout the study period.

    • Visually assess the health of the plant community and note any signs of phytotoxicity.

  • Data Analysis:

    • Statistically compare pre- and post-treatment data for both treatment and control plots to determine the significance of any observed changes.

    • Calculate the percent control of the target weed species.

    • Analyze the impact on non-target plant species diversity and abundance.

Visualizations

Endothall_Mode_of_Action cluster_herbicide Endothall Application cluster_plant Target Plant Cell Endothall Endothall (Dipotassium or Monoamine Salt) CellWall Plant Cell Wall and Membrane Endothall->CellWall Contact ProteinSynth Protein Synthesis CellWall->ProteinSynth Inhibition LipidSynth Lipid Synthesis CellWall->LipidSynth Inhibition CellularResp Cellular Respiration CellWall->CellularResp Disruption CellDeath Cellular Breakdown and Plant Death ProteinSynth->CellDeath LipidSynth->CellDeath CellularResp->CellDeath

Endothall's multi-faceted mode of action in target aquatic plants.

Experimental_Workflow A Site Selection (Lentic vs. Lotic) B Pre-Treatment Assessment (Biomass, Water Quality) A->B C Herbicide Application (Endothall vs. Alternatives) B->C D Post-Treatment Monitoring (Residue, Efficacy, Non-Target Effects) C->D E Data Analysis and Comparison D->E

A generalized workflow for comparative aquatic herbicide efficacy studies.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Ecological Outcomes WaterFlow Water Flow (Lentic vs. Lotic) Efficacy Efficacy on Target Weeds WaterFlow->Efficacy Formulation Endothall Formulation (Dipotassium vs. Monoamine) Formulation->Efficacy NonTarget Impact on Non-Target Organisms Formulation->NonTarget Concentration Application Rate (Concentration) Concentration->Efficacy Concentration->NonTarget

Key factors influencing the ecological outcomes of endothall application.

References

Unveiling the "No Harmful Effect" Dosage of Endothall: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of animal toxicology studies reveals key dosage thresholds for the herbicide endothall. This guide provides researchers, scientists, and drug development professionals with a comparative overview of No Observed Adverse Effect Levels (NOAELs) across various animal models and study designs, supported by detailed experimental protocols and mechanistic insights.

Endothall, a widely used herbicide, has been the subject of numerous toxicological studies to determine safe exposure levels. This guide synthesizes data from key animal studies, presenting a clear comparison of dosages at which no harmful effects were observed. The findings are critical for risk assessment and the establishment of regulatory guidelines.

Comparative Analysis of No Observed Adverse Effect Levels (NOAELs)

The "no harmful effect" dosage, or NOAEL, of endothall has been established through a variety of studies in different animal species, primarily rats and dogs. These studies have assessed various toxicological endpoints over different durations, from short-term to chronic exposure, including multi-generational reproductive studies. The form of endothall administered, such as the disodium salt or technical grade, also influences the observed outcomes.

The following table summarizes the key NOAELs identified in these studies.

Animal ModelStudy Duration & TypeEndothall FormRoute of AdministrationNOAELKey Toxicological Endpoint(s)
Rat2-Year ChronicDisodium EndothallDiet100 mg/kg/dayNo treatment-related tumors observed.[1][2]
Rat3-Generation ReproductionDisodium EndothallDiet4 mg/kg/dayNo adverse reproductive effects; decreased body weight in pups at higher doses.[3][4]
RatDevelopmentalDisodium EndothallDrinking Water12.5 mg/kg/day (maternal); 25 mg/kg/day (fetal)Maternal and fetal toxicity.[3]
RatShort-term TeratologyAqueous Endothall TechnicalOral Gavage8 mg/kg/dayMaternal toxicity at higher doses; no developmental effects.[1][3]
Dog2-Year ChronicSodium EndothallDiet2 mg/kg/dayIncreased organ weights (stomach and small intestine) at higher doses.[1][3]
Dog6-Week SubchronicDisodium EndothallOral Capsule< 20 mg/kg/dayVomiting, diarrhea, and gastrointestinal damage at 20 mg/kg/day and above.[1][3]

Deciphering the Experimental Approach: Protocols for Key Studies

Understanding the methodologies behind these findings is crucial for their interpretation and application. Below are detailed protocols for representative studies that have been instrumental in establishing the NOAEL for endothall.

Chronic Oral Toxicity Study in Dogs (2-Year)

This type of study is designed to assess the long-term effects of endothall exposure.

  • Test Animals: Typically, purebred Beagle dogs are used, with an equal number of males and females in each group.

  • Group Allocation: Animals are randomly assigned to a control group and at least three treatment groups receiving different concentrations of endothall.

  • Dosing Regimen: Endothall (as sodium endothall) is incorporated into the daily diet at specified concentrations. The control group receives the same diet without the test substance.

  • Duration: The study runs for a continuous two-year period.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, appearance, and excretions.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmological Examinations: Conducted at the beginning and end of the study.

    • Hematology and Clinical Chemistry: Blood and urine samples are collected at regular intervals to assess organ function and other health markers.

    • Gross Necropsy and Histopathology: At the end of the study, all animals are euthanized and a full post-mortem examination is performed. Organs are weighed, and tissues are examined microscopically for any pathological changes.[1][3]

Multi-Generational Reproductive Toxicity Study in Rats

These studies evaluate the potential effects of endothall on reproductive function and the development of offspring over multiple generations.

  • Test Animals: Male and female rats are used for the parent (F0) generation.

  • Group Allocation: Animals are assigned to a control group and multiple dose groups.

  • Dosing Regimen: Endothall (as disodium endothall) is administered continuously in the diet.

  • Study Design:

    • The F0 generation is dosed for a period before mating.

    • After mating, the females continue to be dosed through gestation and lactation.

    • The offspring (F1 generation) are selected and continued on the same diet and are eventually mated to produce the F2 generation. This can continue to an F3 generation.

  • Parameters Monitored:

    • Parental Animals: General health, body weight, food consumption, mating performance, fertility, and length of gestation are recorded.

    • Offspring: Litter size, pup viability, sex ratio, and body weight are assessed. Developmental landmarks and any abnormalities are noted.

    • Necropsy: A complete gross necropsy is performed on all parental animals and selected offspring. Reproductive organs are given special attention during histopathological examination.[3][4]

Visualizing the Mechanism and Workflow

To further elucidate the toxicological profile of endothall, the following diagrams illustrate its proposed mechanism of action and a typical experimental workflow for determining its NOAEL.

Endothall_Signaling_Pathway cluster_cell Animal Cell Endothall Endothall PP2A_complex Protein Phosphatase 2A (PP2A) (Inactive Complex) Endothall->PP2A_complex Inhibition Cellular_Response Altered Cellular Function PP2A_complex->Cellular_Response Dysregulation PP2A_active Active PP2A Phosphorylated_Protein Phosphorylated Substrate Protein PP2A_active->Phosphorylated_Protein Dephosphorylation Dephosphorylated_Protein Dephosphorylated Substrate Protein Phosphorylated_Protein->Cellular_Response Leads to Normal Cellular Function

Caption: Proposed mechanism of endothall toxicity via inhibition of Protein Phosphatase 2A (PP2A).

Experimental_Workflow_NOAEL start Study Initiation animal_selection Animal Model Selection (e.g., Rats, Dogs) start->animal_selection dose_selection Dose Range Finding Studies animal_selection->dose_selection group_assignment Randomized Group Assignment (Control and Dose Groups) dose_selection->group_assignment dosing Test Substance Administration (e.g., in Diet, Gavage) group_assignment->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, etc.) dosing->monitoring data_collection Terminal Data Collection (Necropsy, Histopathology) monitoring->data_collection analysis Statistical Analysis of Data data_collection->analysis noael_determination Identification of NOAEL (Highest Dose with No Adverse Effects) analysis->noael_determination end Risk Assessment & Guideline Setting noael_determination->end

Caption: General experimental workflow for determining the No Observed Adverse Effect Level (NOAEL).

Mechanism of Action: Inhibition of Protein Phosphatase 2A

Recent studies suggest that the toxicity of endothall in animals, similar to its herbicidal action in plants, is primarily due to the inhibition of protein phosphatase 2A (PP2A). PP2A is a crucial enzyme that removes phosphate groups from proteins, a process known as dephosphorylation. This process is essential for the regulation of numerous cellular functions. By inhibiting PP2A, endothall disrupts the normal balance of protein phosphorylation and dephosphorylation, leading to altered cellular signaling and, at sufficient concentrations, cellular dysfunction and toxicity. This mechanism is shared with other toxins like cantharidin.

References

Unveiling the Molecular Response of Plants to Endothall: A Comparative Guide to Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms by which herbicides affect plant life is paramount. This guide provides a comparative analysis of gene expression profiles in plants treated with endothall, a widely used herbicide. Due to the limited public availability of direct transcriptomic data for endothall, this guide leverages data from studies on cantharidin, a structurally and functionally similar compound, to provide insights into the molecular response of plants to endothall.

Endothall is a selective contact herbicide that has been used for decades to control a broad spectrum of aquatic and terrestrial weeds. Its mode of action is complex, primarily targeting serine/threonine protein phosphatases, which are crucial regulators of numerous cellular processes.[1] Inhibition of these enzymes leads to a cascade of downstream effects, ultimately resulting in plant death. While the physiological effects of endothall are well-documented, a detailed understanding of the global changes in gene expression has been less accessible.

This guide bridges that gap by presenting a summary of transcriptomic data from Arabidopsis thaliana treated with cantharidin, a potent protein phosphatase inhibitor that elicits a nearly identical, albeit less pronounced, transcriptomic response as endothall. This comparative approach allows for a detailed examination of the genetic and signaling pathways impacted by this class of herbicides.

Comparative Analysis of Gene Expression

While specific quantitative data for endothall is not publicly available, research indicates that it induces a gene expression profile similar to cantharidin. The following table summarizes the key gene ontology (GO) categories and representative genes that are significantly regulated in Arabidopsis thaliana following treatment with cantharidin, and by extension, are expected to be similarly affected by endothall.

Functional CategoryRepresentative Upregulated GenesRepresentative Downregulated GenesImplied Biological Process
Stress Response WRKY33, ZAT12, GSTU6SEN1, ATDI21Activation of defense mechanisms, oxidative stress response, and detoxification pathways.
Hormone Signaling ETR1, ERF1, JAZ1IAA1, ARF5Modulation of ethylene, jasmonic acid, and auxin signaling pathways, leading to growth inhibition.
Metabolism PAL1, CHS, ANSCAB1, RBCS1AIncreased production of secondary metabolites like phenylpropanoids and flavonoids; suppression of photosynthesis.
Transcription Factors MYB75, ANAC019, bHLH35TCP4, LFYWidespread reprogramming of gene expression controlling development and stress responses.
Cell Wall Modification XTH4, PME3, EXP8CESA4, CSLD3Alterations in cell wall structure and integrity.

Experimental Protocols

The following is a detailed methodology for a typical experiment to analyze gene expression profiles in Arabidopsis thaliana treated with a protein phosphatase inhibitor like endothall or cantharidin, based on established research protocols.

Plant Material and Growth Conditions:

  • Arabidopsis thaliana (ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Plates are stratified at 4°C for 2 days in the dark to synchronize germination.

  • Seedlings are grown for 14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

Herbicide Treatment:

  • A stock solution of endothall (or cantharidin) is prepared in a suitable solvent (e.g., ethanol).

  • Fourteen-day-old seedlings are sprayed with a solution containing the desired concentration of the herbicide (e.g., 100 µM endothall) and a surfactant (e.g., 0.02% Silwet L-77) until runoff.

  • Control plants are sprayed with a solution containing the solvent and surfactant only.

  • Treated and control plants are harvested at various time points post-treatment (e.g., 2, 6, 24 hours).

RNA Extraction and Quality Control:

  • Total RNA is extracted from whole seedlings using a commercially available plant RNA extraction kit according to the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.

Transcriptome Analysis (Microarray or RNA-Seq):

  • For Microarray Analysis:

    • Fluorescently labeled cRNA is synthesized from the total RNA.

    • The labeled cRNA is hybridized to an Arabidopsis thaliana whole-genome microarray chip (e.g., Affymetrix GeneChip).

    • The arrays are washed, stained, and scanned to detect the hybridization signals.

  • For RNA-Sequencing (RNA-Seq):

    • An mRNA-sequencing library is prepared from the total RNA, which includes poly(A) RNA selection, fragmentation, reverse transcription, and adapter ligation.

    • The library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis:

  • Raw microarray data is normalized and processed to identify differentially expressed genes (DEGs) with a statistically significant fold change (e.g., >2-fold) and a low p-value (e.g., <0.05).

  • Raw RNA-Seq reads are quality-checked, trimmed, and mapped to the Arabidopsis thaliana reference genome.

  • Gene expression levels are quantified, and DEGs are identified using statistical packages like DESeq2 or edgeR.

  • Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of DEGs to identify over-represented biological processes and signaling pathways.

Visualizing the Molecular Impact

To better illustrate the processes involved in studying the effects of endothall on plant gene expression, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Plant Preparation cluster_treatment Treatment cluster_sampling Sampling & Analysis A Arabidopsis thaliana Growth B 14-day-old Seedlings A->B C Endothall Application B->C D Control Treatment B->D E RNA Extraction C->E D->E F Transcriptome Profiling (Microarray/RNA-Seq) E->F G Data Analysis (DEGs, GO, Pathway) F->G H Signaling Pathway Visualization G->H Identify Affected Pathways

Experimental workflow for gene expression analysis.

Signaling_Pathway cluster_downstream Downstream Effects Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibition MAPK MAPK Cascade (Hyper-activation) PP2A->MAPK Dephosphorylation (Inhibited) Hormone Hormone Signaling (Ethylene, JA, Auxin) MAPK->Hormone Stress Stress Response Genes (WRKYs, ZATs) MAPK->Stress Growth Cell Growth & Development (Inhibition) Hormone->Growth Metabolism Secondary Metabolism (Phenylpropanoids) Stress->Metabolism Metabolism->Growth

Simplified signaling cascade affected by endothall.

References

A Comparative Environmental Risk Assessment of Endothall Formulations for Aquatic Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive environmental risk assessment of endothall-based aquatic herbicides, offering a comparative analysis with common alternatives. The information is intended to support research and development efforts by presenting key ecotoxicological data, outlining experimental methodologies, and illustrating relevant biological and procedural pathways.

Executive Summary

Endothall is a widely used contact herbicide for managing submerged aquatic vegetation. It is available in two primary formulations: a dipotassium salt and a mono(N,N-dimethylalkylamine) salt. A critical aspect of its environmental risk profile is the significant difference in toxicity between these formulations, with the amine salt exhibiting substantially higher toxicity to non-target aquatic organisms.[1][2] Endothall's primary mode of action, while not fully elucidated, involves the inhibition of protein and lipid synthesis and disruption of cell membrane integrity in susceptible plants.[1][3] It is characterized by a relatively short environmental persistence, undergoing rapid microbial degradation in aquatic systems.[1][4] This guide compares the environmental and toxicological profiles of endothall formulations with two other commonly used aquatic herbicides: diquat and flumioxazin.

Comparative Ecotoxicity of Aquatic Herbicides

The acute toxicity of endothall and its alternatives to various non-target aquatic organisms is a primary consideration in their environmental risk assessment. The following tables summarize the 50% lethal concentration (LC50) or 50% effective concentration (EC50) values for key indicator species. Lower values indicate higher toxicity.

Table 1: Acute Toxicity of Endothall Formulations to Aquatic Organisms

FormulationSpeciesEndpoint (Duration)LC50/EC50 (mg/L)Reference
Dipotassium Salt Rainbow trout (Oncorhynchus mykiss)96-hr LC50107 - 528.7[5]
Bluegill sunfish (Lepomis macrochirus)96-hr LC50316 - 501.2[5]
Channel catfish (Ictalurus punctatus)96-hr LC50>150[1]
Water flea (Daphnia magna)48-hr EC5072 - 319.5[5]
Mysid shrimp (Americamysis bahia)96-hr LC5079[5]
Dimethylamine Salt Rainbow trout (Oncorhynchus mykiss)96-hr LC50~0.2 (most sensitive species)[3]
Bluegill sunfish (Lepomis macrochirus)96-hr LC500.94[1]
Channel catfish (Ictalurus punctatus)96-hr LC500.49[1]
Water flea (Daphnia magna)48-hr EC500.19 (most sensitive species)[1]
Mysid shrimp (Americamysis bahia)96-hr LC500.19[1]

Table 2: Acute Toxicity of Alternative Herbicides to Aquatic Organisms

HerbicideSpeciesEndpoint (Duration)LC50/EC50 (mg/L)Reference
Diquat Dibromide Rainbow trout (Oncorhynchus mykiss)96-hr LC5021[6]
Bluegill sunfish (Lepomis macrochirus)96-hr LC50245[7]
Water flea (Daphnia magna)48-hr EC501.2[6]
Flumioxazin Rainbow trout (Oncorhynchus mykiss)96-hr LC502.3[8][9]
Bluegill sunfish (Lepomis macrochirus)96-hr LC50>21[8][9]
Water flea (Daphnia magna)48-hr EC505.5[8]
Mysid shrimp (Americamysis bahia)96-hr LC500.23[8]

Environmental Fate and Persistence

The environmental behavior of an herbicide dictates its potential for exposure to non-target organisms. Endothall is characterized by its rapid degradation, primarily through microbial action, which limits its persistence in the aquatic environment.[1][4] Diquat is also rapidly removed from the water column but tends to bind strongly to sediment. Flumioxazin is susceptible to hydrolysis, particularly at higher pH.

Table 3: Comparative Environmental Fate of Aquatic Herbicides

ParameterEndothallDiquat DibromideFlumioxazin
Primary Degradation Pathway Microbial degradation[1][4]Photodegradation, microbial degradationHydrolysis, photolysis, microbial degradation
Aquatic Half-Life Typically < 10 days[10]Rapidly dissipates from water; can persist in sediment[6]~1 day at pH 7[11]
Bioaccumulation Potential Low[1]Low[12]Low to Moderate[11]
Soil/Sediment Adsorption Low[1]High[6]Moderate to High

Experimental Protocols

Standardized testing guidelines are crucial for generating reliable and comparable ecotoxicity data. The data presented in this guide are largely derived from studies following internationally accepted protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD 203: Fish, Acute Toxicity Test

This guideline is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[13][14]

  • Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Design: Fish are exposed to a geometric series of at least five concentrations of the test substance. A control group is maintained in water without the test substance.[15]

  • Exposure Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.[16]

  • Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 and its 95% confidence limits are calculated at the end of the exposure period.[13]

OECD 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.[10][17]

  • Test Organism: Juvenile daphnids, less than 24 hours old, are used for the test.[18]

  • Test Design: Daphnids are exposed to at least five concentrations of the test substance for 48 hours. A control group is run in parallel.[19]

  • Exposure Conditions: The test is conducted in a static or semi-static system under controlled temperature and light conditions. The daphnids are not fed during the test.[10]

  • Endpoint: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours. The 48-hour EC50 is then calculated.[20]

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex systems and workflows.

Environmental_Risk_Assessment_Workflow cluster_Problem_Formulation Problem Formulation cluster_Analysis Analysis Phase cluster_Risk_Characterization Risk Characterization cluster_Risk_Management Risk Management A Identify Stressor: Endothall Formulation (Salt vs. Amine) D Exposure Assessment: - Application Rate & Method - Environmental Fate (Degradation, Partitioning) - Predicted Environmental Concentration (PEC) A->D B Identify Ecosystem at Risk: Aquatic Environment B->D C Identify Assessment Endpoints: - Survival of Fish & Invertebrates - Growth of Aquatic Plants - Community Structure E Effects Assessment (Ecotoxicity): - Lab Studies (e.g., OECD 202, 203) - Determine LC50/EC50 - No-Observed-Effect-Concentration (NOEC) C->E F Risk Estimation: Compare PEC with Ecotoxicity Endpoints (e.g., Risk Quotient = PEC / LC50) D->F E->F G Risk Description: - Likelihood of Adverse Effects - Uncertainty Analysis F->G H Decision Making: - Label Restrictions - Application Buffers - Formulation Selection G->H

Caption: Environmental Risk Assessment Workflow for Aquatic Herbicides.

Endothall_Mechanism_of_Action cluster_Cellular_Effects Postulated Cellular Effects of Endothall cluster_Plant_Outcome Physiological Outcome in Plant Endothall Endothall Application Protein_Synth Inhibition of Protein Synthesis Endothall->Protein_Synth Interferes with protein and dipeptidase activity Lipid_Synth Inhibition of Lipid Synthesis Endothall->Lipid_Synth Inhibits malonic acid incorporation Membrane_Disrupt Cell Membrane Disruption Endothall->Membrane_Disrupt Increased respiration & membrane permeability Cell_Leakage Cellular Leakage & Loss of Water Protein_Synth->Cell_Leakage Lipid_Synth->Membrane_Disrupt Membrane_Disrupt->Cell_Leakage Desiccation Rapid Tissue Desiccation & Necrosis Cell_Leakage->Desiccation Plant_Death Plant Death Desiccation->Plant_Death

Caption: Postulated Mechanism of Action for Endothall in Aquatic Plants.

Conclusion

The environmental risk of endothall is highly dependent on the specific formulation used. The dipotassium salt of endothall exhibits significantly lower toxicity to fish and aquatic invertebrates compared to the mono(N,N-dimethylalkylamine) salt formulation, making it a more suitable option in areas with important fisheries resources.[1] While endothall's rapid microbial degradation is a favorable characteristic, its broad-spectrum activity necessitates careful consideration of non-target aquatic plants.[1][4]

In comparison, alternatives like diquat and flumioxazin present different risk profiles. Diquat is highly effective but can be more toxic to certain invertebrates and binds strongly to sediment.[6][21] Flumioxazin shows moderate to high toxicity to some fish and invertebrates.[8][9] The selection of an appropriate aquatic herbicide requires a thorough, site-specific risk assessment that weighs the efficacy against target weeds with the potential impacts on the surrounding aquatic ecosystem, informed by robust ecotoxicological data as presented in this guide.

References

Safety Operating Guide

Proper Disposal of Aquathol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Aquathol, an herbicide containing the active ingredient endothall, is a critical aspect of laboratory and research-based chemical management. Due to its classification as an acutely hazardous substance, stringent regulations govern its handling and disposal to protect both human health and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with federal and state laws.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective eyewear such as goggles or a face shield, and protective clothing.[1][2] Ensure that disposal activities are conducted in a well-ventilated area.[1][3]

Step-by-Step Disposal Procedures

The improper disposal of excess this compound, spray mixture, or rinsate is a violation of Federal law.[2][3][4][5][6][7][8] this compound and its associated wastes are classified as acutely hazardous.[2][3][4][5][6][7][8][9][10] In the United States, it is designated as a P-listed hazardous waste (P088) under the Resource Conservation and Recovery Act (RCRA).[4]

1. Disposal of Unused or Excess this compound:

The preferred method for managing excess this compound is to use it according to the product label instructions.[1][4] If this is not feasible, do not dispose of the product in sanitary sewers or waterways.[2][4][11] Instead, you must:

  • Contact Regulatory Authorities: Get in touch with your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[2][3][4][5][6][7][8][9][10][12]

  • Professional Disposal: Arrange for the transfer of the waste to a licensed chemical destruction facility or dispose of it through controlled incineration.[4][13]

2. Empty Container Disposal:

Properly decontaminated containers may be eligible for recycling or landfill disposal, depending on local regulations.[4] Under no circumstances should empty containers be reused for other purposes.[1]

  • Triple Rinsing (for containers 5 gallons or less):

    • Empty the remaining contents into the application equipment or a mix tank and let it drain for 10 seconds after the flow begins to drip.[5][11]

    • Fill the container ¼ full with water and recap it.[5]

    • Shake the container for 10 seconds.[5]

    • Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[5] Let it drain for 10 seconds after the flow begins to drip.[5]

    • Repeat this procedure two more times.[4][5]

  • Pressure Rinsing:

    • Empty the remaining contents into the application equipment or a mix tank.[5]

    • Hold the container upside down over the application equipment or mix tank or collect the rinsate for later use or disposal.[11][12]

    • Insert a pressure rinsing nozzle in the side of the container and rinse at about 40 PSI for at least 30 seconds.[5][11][12]

    • Drain for 10 seconds after the flow begins to drip.[5][11][12]

  • Final Disposal of Rinsed Containers: Once triple-rinsed or pressure-rinsed, the container can be offered for recycling or reconditioning.[4][9] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities, such as incineration.[4][6][9][11][12] If burned, stay out of the smoke.[6][11][12]

3. Spill Management and Disposal:

In the event of a spill, prevent the material from entering water bodies.[1]

  • For Liquid Spills (this compound K): Absorb the spill with an inert material such as sand, earth, sawdust, or vermiculite.[1][6][7][13]

  • For Granular Spills (this compound Super K): Sweep up the spillage.[8][9][14]

  • Containment and Disposal: Place the absorbed or swept-up material into suitable, closed containers for disposal.[1][11][14] Then, wash the area with water and absorb the cleaning water with further inert material for disposal.[1] Dispose of the contaminated absorbent material in the same manner as excess pesticide.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound disposal and safety.

ParameterValueReference
EPA Hazardous Waste CodeP088[4]
EPA Drinking Water MCL0.1 ppm[4]
NY State Drinking Water MCL0.05 ppm[4]
Aquatic Half-Life5 to 10 days[4]
Pressure Rinsing Specification~40 psi for at least 30 seconds[5][11][12]

Experimental Protocols

The disposal procedures outlined above are based on manufacturer's safety data sheets and regulatory guidelines. Specific experimental protocols for the chemical analysis of endothall or its degradation products are beyond the scope of this disposal guide. Researchers should consult relevant analytical chemistry literature for such methodologies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Aquathol_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste product_waste Unused/Excess this compound assess_waste->product_waste  Product container_waste Empty this compound Container assess_waste->container_waste Container spill_waste Spill Material assess_waste->spill_waste Spill use_as_directed Can it be used per label instructions? product_waste->use_as_directed rinse_container Triple Rinse or Pressure Rinse Container container_waste->rinse_container contain_spill Contain spill with inert absorbent (liquid) or by sweeping (granular) spill_waste->contain_spill apply_per_label Apply according to label instructions use_as_directed->apply_per_label Yes contact_authorities Contact State/EPA Hazardous Waste Authority for guidance use_as_directed->contact_authorities No end End: Disposal Complete apply_per_label->end professional_disposal Dispose via licensed facility (e.g., incineration) contact_authorities->professional_disposal professional_disposal->end collect_rinsate Add rinsate to spray tank or collect for disposal rinse_container->collect_rinsate final_container_disposal Dispose of Rinsed Container collect_rinsate->final_container_disposal recycle Recycle or Recondition final_container_disposal->recycle Recycling Available landfill Puncture and dispose in sanitary landfill (if permitted) final_container_disposal->landfill No Recycling recycle->end landfill->end collect_spill Collect in a suitable, closed container for disposal contain_spill->collect_spill collect_spill->contact_authorities

Caption: this compound Disposal Decision Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.